5-Mercapto-2-methoxy-4-methylbenzoic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-methoxy-4-methyl-5-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-5-3-7(12-2)6(9(10)11)4-8(5)13/h3-4,13H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKVDVNVKYMYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Abstract: This technical guide presents a comprehensive analysis of proposed synthetic pathways for 5-Mercapto-2-methoxy-4-methylbenzoic acid, a substituted aromatic thiol with potential applications in pharmaceutical and materials science. As a novel compound with limited published synthetic data, this document outlines two plausible and robust synthetic routes, grounded in established chemical principles and analogous transformations reported in peer-reviewed literature. The guide provides a detailed examination of each proposed step, including mechanistic insights, step-by-step experimental protocols, and critical process parameters. The content is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to successfully synthesize this target molecule.
Introduction and Strategic Overview
This compound is a polyfunctional aromatic compound featuring a thiol, a methoxy, a methyl, and a carboxylic acid group. This unique substitution pattern suggests its potential as a versatile building block in the synthesis of more complex molecules, including pharmacologically active agents and functional materials. The thiol group, in particular, is a key functional handle for various coupling reactions and can play a significant role in biological interactions.
A thorough review of the current chemical literature reveals a lack of a specifically published synthesis for this compound. Therefore, this guide proposes two logical and scientifically sound synthetic strategies, commencing from the commercially available starting material, 2-methoxy-4-methylbenzoic acid . The proposed routes are designed to be practical for a standard organic synthesis laboratory.
The two primary strategies discussed are:
-
Route A: A direct electrophilic sulfonation of the aromatic ring, followed by conversion to a sulfonyl chloride and subsequent reduction to the target thiol.
-
Route B: A multi-step sequence involving nitration, reduction to an amine, diazotization, and subsequent introduction of the thiol group via a xanthate intermediate.
This document will dissect each route, providing the chemical rationale for the sequence of reactions and the choice of reagents, supported by citations to analogous and well-established procedures.
Proposed Synthetic Pathways and Mechanistic Rationale
The overall synthetic strategy is depicted in the workflow diagram below, illustrating the two divergent paths from a common intermediate.
Caption: Proposed synthetic routes to this compound.
Route A: Synthesis via Sulfonation
This route is a more direct approach to introducing the sulfur functionality at the desired position.
The initial step involves an electrophilic aromatic substitution to install a sulfonic acid group onto the benzene ring. The directing effects of the existing substituents are crucial. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The carboxylic acid group is a meta-director. The position C5 is para to the methyl group and ortho to the methoxy group, making it the most electronically activated and sterically accessible site for electrophilic attack.
-
Reaction: 2-methoxy-4-methylbenzoic acid is treated with fuming sulfuric acid (oleum) to introduce the -SO₃H group at the C5 position.
-
Causality: The use of oleum, a mixture of sulfuric acid and sulfur trioxide, provides a high concentration of the electrophile SO₃, which is necessary to achieve sulfonation of the activated aromatic ring.[1]
Experimental Protocol (Proposed):
-
To a stirred solution of 2-methoxy-4-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), cool the mixture to 0 °C in an ice bath.
-
Slowly add fuming sulfuric acid (20-30% SO₃, 2-3 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the sulfonic acid product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-methoxy-4-methyl-5-sulfobenzoic acid.
The sulfonic acid is then converted to the more reactive sulfonyl chloride, which is a key intermediate for the subsequent reduction.
-
Reaction: The sulfonic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Causality: These reagents effectively replace the hydroxyl group of the sulfonic acid with a chlorine atom, creating a good leaving group and an electrophilic sulfur center for the reduction step.
Experimental Protocol (Proposed):
-
Combine the dried 2-methoxy-4-methyl-5-sulfobenzoic acid (1.0 eq) with thionyl chloride (3-5 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the evolution of HCl and SO₂ gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 5-chlorosulfonyl-2-methoxy-4-methylbenzoic acid can be used in the next step, often without further purification.
The final step in this route is the reduction of the sulfonyl chloride to the mercapto group. Several reducing agents are effective for this transformation.[2][3][4][5][6]
-
Reaction: The sulfonyl chloride is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or, more commonly, with zinc dust in an acidic medium. Catalytic hydrogenation with a palladium catalyst in the presence of a base is also a viable method.[3]
-
Causality: Zinc metal in the presence of an acid (like sulfuric or acetic acid) acts as a potent reducing agent for sulfonyl chlorides, providing a cost-effective and reliable method for thiol formation.[4] Triphenylphosphine has also been reported as an effective reagent for this reduction.[5][6]
Experimental Protocol (Proposed using Zn/Acid):
-
Suspend 5-chlorosulfonyl-2-methoxy-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
-
Add zinc dust (4-6 eq) portion-wise while stirring vigorously. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
After the addition is complete, continue stirring at room temperature or with gentle heating for 2-4 hours.
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Route B: Synthesis via Diazotization
This multi-step route offers an alternative with potentially milder conditions for the thiol introduction, avoiding the harsh conditions of sulfonation.
This step introduces a nitro group, which will later be converted to the thiol.
-
Reaction: The starting material is treated with a nitrating mixture of concentrated nitric and sulfuric acids.
-
Causality: The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring at the C5 position, as dictated by the directing effects of the methoxy and methyl groups.
Experimental Protocol (Proposed):
-
Dissolve 2-methoxy-4-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
Wash the solid with cold water until the washings are neutral and dry to yield 2-methoxy-4-methyl-5-nitrobenzoic acid.
The nitro group is reduced to an amine, which is a precursor for the diazonium salt.
-
Reaction: The nitro compound is reduced using standard methods such as catalytic hydrogenation (H₂ over Pd/C) or by using a metal in acid (e.g., Sn/HCl or Fe/HCl).
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The catalyst provides a surface for the reaction between hydrogen gas and the nitro compound, leading to the formation of the amine.[7]
Experimental Protocol (Proposed):
-
Dissolve 2-methoxy-4-methyl-5-nitrobenzoic acid (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-8 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 5-amino-2-methoxy-4-methylbenzoic acid.
The amine is converted to a diazonium salt, which is an excellent leaving group.
-
Reaction: The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures.
-
Causality: The reaction of the primary aromatic amine with nitrous acid forms a diazonium salt. This intermediate is generally unstable and is prepared at 0-5 °C for immediate use in the subsequent step.[8][9][10]
Experimental Protocol (Proposed):
-
Suspend 5-amino-2-methoxy-4-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
The diazonium salt is then displaced by a sulfur nucleophile, typically a xanthate, which is subsequently hydrolyzed to the thiol.
-
Reaction: The cold diazonium salt solution is added to a solution of potassium ethyl xanthate. The resulting intermediate is then hydrolyzed with a base like sodium hydroxide.
-
Causality: The diazonium group is an excellent leaving group (it departs as N₂ gas). Potassium ethyl xanthate acts as a sulfur nucleophile, attacking the aromatic ring and displacing the diazonium group.[11] The resulting xanthate ester is then readily hydrolyzed under basic conditions to yield the thiolate anion, which upon acidification gives the final thiol product.[11] Xanthates are often preferred over other sulfur nucleophiles as they are relatively stable and easy to handle.[12]
Experimental Protocol (Proposed):
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water and warm the solution to 40-50 °C.
-
Slowly add the cold diazonium salt solution prepared in the previous step to the warm xanthate solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, stir the mixture for 1-2 hours.
-
The intermediate xanthate may precipitate or can be extracted with an organic solvent.
-
Without extensive purification, dissolve the crude xanthate in ethanol and add a solution of sodium hydroxide (3-4 eq) in water.
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis.
-
Cool the reaction mixture, remove the ethanol by distillation, and dilute the residue with water.
-
Wash with a non-polar solvent (like hexane) to remove any non-polar impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 1-2. The target thiol will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry. Purify further by recrystallization or column chromatography.
Data Presentation and Characterization
The following table summarizes the key reagents for the proposed synthetic pathways.
| Route | Step | Starting Material | Key Reagents | Expected Product | Analogous Yield |
| A | 1A | 2-Methoxy-4-methylbenzoic acid | Fuming H₂SO₄ | 2-Methoxy-4-methyl-5-sulfobenzoic acid | High |
| 2A | 2-Methoxy-4-methyl-5-sulfobenzoic acid | SOCl₂, cat. DMF | 5-Chlorosulfonyl-2-methoxy-4-methylbenzoic acid | >90% | |
| 3A | 5-Chlorosulfonyl-2-methoxy-4-methylbenzoic acid | Zn, H₂SO₄ | Target Molecule | 70-90%[4] | |
| B | 1B | 2-Methoxy-4-methylbenzoic acid | HNO₃, H₂SO₄ | 2-Methoxy-4-methyl-5-nitrobenzoic acid | >90% |
| 2B | 2-Methoxy-4-methyl-5-nitrobenzoic acid | H₂, Pd/C | 5-Amino-2-methoxy-4-methylbenzoic acid | >95%[7] | |
| 3B | 5-Amino-2-methoxy-4-methylbenzoic acid | NaNO₂, HCl | Diazonium Salt Intermediate | In situ | |
| 4B/5B | Diazonium Salt Intermediate | K-ethyl xanthate; NaOH | Target Molecule | 60-80%[11] |
Characterization of Final Product: The identity and purity of the synthesized this compound should be confirmed using a combination of standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (O-H of carboxylic acid, S-H of thiol, C=O of carboxylic acid).
-
Melting Point Analysis: To assess the purity of the final product.
Safety and Handling Considerations
-
Sulfonation and Nitration: Reactions with fuming sulfuric acid, oleum, and concentrated nitric acid are highly corrosive and exothermic. They should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Additions should be done slowly and with external cooling.
-
Thionyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a fume hood.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. They should always be prepared and used in solution at low temperatures (0-5 °C) without isolation.
-
Thiols (Mercaptans): Many thiols have a strong, unpleasant odor. Work should be conducted in a fume hood.
Conclusion
While a direct, published synthesis for this compound is not currently available, this technical guide has detailed two scientifically robust and plausible synthetic routes starting from the commercially available 2-methoxy-4-methylbenzoic acid. Route A, via sulfonation and reduction, offers a more direct pathway, while Route B, proceeding through a diazonium intermediate, provides an alternative that may offer milder conditions for the introduction of the thiol group. Both routes are based on well-established and reliable organic transformations. The detailed protocols and mechanistic discussions provided herein should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the successful preparation and further investigation of this promising molecule.
References
- Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
- Stauffer, R. D. "Hydrogen reduction of sulfonyl chlorides to thiols." U.S.
- Stauffer, R. D. "Hydrogen reduction of sulfonyl chlorides to thiols.
- Li, G., et al. "Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents." Molecules, vol. 27, no. 19, 2022, p. 6586. [Link]
- "Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- Djerassi, C., and A. R. Lippman. "m-THIOCRESOL." Organic Syntheses, vol. 35, 1955, p. 95. [Link]
- Chaudhari, M. K., et al. "Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine.
- Li, J., et al.
- "Synthesis of methyl 2-methoxy-4-amino-5-chlorobenzoate hydrochloride." PrepChem, 2017. [Link]
- "Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- El-Sebai, A. I., et al. "Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives." Il Farmaco, vol. 44, no. 12, 1989, pp. 1217-24. [Link]
- "Thiocarboxylic acid." Wikipedia, 2023. [Link]
- "A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
- Valenta, V., and M. Protiva. "from p-toluic acid to 3-Meo-4-methyl-amphetamine." The Hive, 2002. [Link]
- Farlow, A., and J. O. Krömer. "Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics." Scientific Research Publishing, 2016. [Link]
- Elizondo-Alvarez, M. A., et al. "Chemical stability of xanthates, dithiophosphinates and hydroxamic acids in aqueous solutions and their environmental implications." Ecotoxicology and Environmental Safety, vol. 209, 2021, p. 111509. [Link]
- "Process for the preparation of aromatic methyl methoxycarboxylates." U.S.
- Greeves, N. "Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid)." ChemTube3D. [Link]
- "P-Aminobenzoic Acid Diazotiz
- "Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Farlow, A., and J. O. Krömer. "Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- "II. Xanthates." Chemistry LibreTexts, 2022. [Link]
- "Thiobenzoic acid." Wikipedia, 2023. [Link]
- "4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applic
- "Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
- Tshilombo, T., et al. "The effect of using pure thiol collectors on the froth flotation of pentlandite containing ore." The Southern African Institute of Mining and Metallurgy, 2017. [Link]
- "2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164." PubChem. [Link]
- "Thioester and thioacid synthesis by acylation of thiols (thiolation)." Organic Chemistry Portal. [Link]
- "The Chemistry of the Thiol Groups.
- "Benzene." Wikipedia, 2024. [Link]
Sources
- 1. Benzene - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. US6667421B2 - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 4. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 5. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 9. scribd.com [scribd.com]
- 10. scirp.org [scirp.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Chemical stability of xanthates, dithiophosphinates and hydroxamic acids in aqueous solutions and their environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Mercapto-2-methoxy-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Mercapto-2-methoxy-4-methylbenzoic acid is a substituted aromatic compound featuring three key functional groups: a thiol, a carboxylic acid, and a methoxy ether. This unique combination of reactive sites makes it a molecule of significant interest in synthetic and medicinal chemistry. While it is a specialized research chemical, its structural motifs are present in various biologically active molecules, suggesting its potential as a versatile building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, potential synthetic pathways, and prospective applications, particularly in the pharmaceutical industry.
Molecular Structure and Physicochemical Properties
This compound possesses a benzene ring substituted with a carboxyl group at position 1, a methoxy group at position 2, a methyl group at position 4, and a mercapto (thiol) group at position 5. This substitution pattern gives rise to its specific chemical characteristics.
Core Chemical Attributes
| Property | Value | Source |
| CAS Number | 439579-12-1 | [1][2] |
| Molecular Formula | C₉H₁₀O₃S | [1][2] |
| Molecular Weight | 198.24 g/mol | [1][2] |
| Purity (Typical) | ≥95% | [1] |
| Storage Conditions | 2-8°C | [2] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl and methoxy protons, and the acidic protons of the carboxylic acid and thiol groups. The chemical shifts would be influenced by the electron-donating and electron-withdrawing nature of the substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum would reveal unique signals for each of the nine carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S-H stretch of the thiol, and C-H stretches of the aromatic ring, methyl, and methoxy groups.
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (198.24 g/mol ), along with fragmentation patterns characteristic of the loss of functional groups such as -COOH, -OCH₃, and -SH.
Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by its three primary functional groups. This trifunctional nature makes it a valuable intermediate for creating more complex molecules.
Key Reaction Sites
-
Carboxylic Acid: This group can undergo esterification, amidation, and reduction to an alcohol. It is the primary site for forming derivatives with varied biological activities.
-
Thiol Group: The thiol is susceptible to oxidation, forming disulfides, and can participate in nucleophilic substitution reactions. It is a key functional group for conjugation to other molecules.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing activating and deactivating groups.
The interplay between these functional groups allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives.
Figure 1. A diagram illustrating the primary reaction pathways for this compound.
Potential Applications in Drug Discovery and Development
While specific drugs derived from this compound are not prominently documented, its structural components are found in various pharmacologically active compounds. This suggests its potential as a scaffold or intermediate in the synthesis of new drug candidates.
Precursor for Bioactive Molecules
The molecule can serve as a starting material for the synthesis of compounds with potential therapeutic applications. For instance, benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a thiol group also opens up possibilities for developing agents that can interact with biological thiols or metal ions in enzymes.
Role in Medicinal Chemistry
In the field of medicinal chemistry, this compound could be utilized in:
-
Lead Optimization: The functional groups can be systematically modified to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.
-
Fragment-Based Drug Design: As a fragment, it could be used to build larger, more complex molecules with desired biological activities.
-
Prodrug Strategies: The carboxylic acid or thiol group could be esterified or otherwise modified to create a prodrug that releases the active compound in vivo.
General information suggests its potential use as a precursor for anti-inflammatory or anti-cancer drugs[2].
Conclusion
This compound is a chemical compound with significant potential for synthetic and medicinal chemistry applications. Its multifunctional nature allows for a wide range of chemical modifications, making it a versatile building block for the creation of novel molecules. While detailed experimental data is currently limited in the public domain, its structural features suggest promising avenues for its use in drug discovery and materials science. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
[3] MySkinRecipes. This compound. [Link] (Accessed January 10, 2026).
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Mercapto-2-methoxy-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Mercapto-2-methoxy-4-methylbenzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental spectra for this specific molecule, this guide synthesizes established principles of spectroscopic analysis for its constituent functional groups—a carboxylic acid, a thiol, a methoxy group, and a substituted benzene ring. We will explore the theoretical underpinnings and provide predicted spectral features for Fourier-Transform Infrared (FT-IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide details the experimental protocols required to obtain and interpret this data, offering a predictive roadmap for researchers working with this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound (C₉H₁₀O₃S, Molecular Weight: 198.24 g/mol ) is a multifaceted molecule with significant potential in various scientific domains.[1] The strategic placement of its functional groups—a carboxylic acid for potential salt formation and hydrogen bonding, a nucleophilic thiol group, a methoxy group influencing electronic properties, and a methyl group—on a benzoic acid scaffold makes it a versatile building block. Understanding the precise structure and purity of this compound is paramount for its successful application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.
This guide is structured to provide both a theoretical prediction of the spectroscopic data and the practical knowledge to acquire and interpret it. By understanding the expected spectral features, researchers can more efficiently confirm the identity and purity of synthesized this compound.
Predicted Spectroscopic Data and Interpretation
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted FT-IR spectrum of this compound will be dominated by the characteristic vibrations of its carboxylic acid, thiol, and aromatic components.
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity & Characteristics |
| ~2500-3300 | -COOH | O-H stretch | Broad, strong |
| ~2550 | -SH | S-H stretch | Weak, sharp |
| ~1700-1720 | -COOH | C=O stretch | Strong, sharp |
| ~1600, ~1470 | Aromatic Ring | C=C stretch | Medium to strong, sharp |
| ~1250, ~1030 | Ar-O-CH₃ | C-O stretch (asymmetric & symmetric) | Strong, sharp |
| ~2850-3000 | -CH₃, Ar-H | C-H stretch | Medium to weak, sharp |
| ~1400-1440 | -COOH | O-H bend | Medium |
| ~920 | -COOH | O-H bend (out-of-plane) | Broad, medium |
Causality Behind Predictions:
-
Carboxylic Acid Vibrations: The O-H stretch of the carboxylic acid is expected to be a very broad and intense band due to strong intermolecular hydrogen bonding, which is a hallmark of carboxylic acid dimers.[2][3][4][5] The carbonyl (C=O) stretch will be a strong, sharp peak. Its position is influenced by the electronic effects of the aromatic ring.[3][5] The C-O stretch and O-H bends are also characteristic and aid in confirming the presence of the carboxylic acid group.[2][3]
-
Thiol Vibration: The S-H stretching vibration is typically weak and may sometimes be difficult to identify, especially if it overlaps with other absorptions.[2] Its presence is a key indicator of the mercapto group.
-
Aromatic and Methoxy Vibrations: The aromatic C=C stretching vibrations will appear as a pair of sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will result in strong, characteristic absorptions.[2]
-
C-H Vibrations: The spectrum will also contain C-H stretching bands for the aromatic and methyl protons.
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-quality spectra.[6]
-
Thoroughly grind 1-2 mg of this compound with ~100 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background correction using a spectrum of an empty sample holder or a pure KBr pellet.
-
Identify and label the major absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy will reveal the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Spectral Data (in CDCl₃, relative to TMS at 0 ppm):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~7.5 | Singlet | 1H | Ar-H (H-6) | This aromatic proton is ortho to the carboxylic acid and will be deshielded. |
| ~6.8 | Singlet | 1H | Ar-H (H-3) | This aromatic proton is ortho to the methoxy group and will be shielded. |
| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group will appear as a singlet in a typical region for such groups. |
| ~3.5 | Singlet | 1H | -SH | The thiol proton's chemical shift can vary and it may exchange with D₂O. |
| ~2.2 | Singlet | 3H | -CH₃ | The protons of the methyl group attached to the aromatic ring will appear as a singlet. |
Causality Behind Predictions:
-
Substituent Effects: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing carboxylic acid group will deshield nearby protons, while the electron-donating methoxy group will shield them.[7][8]
-
Absence of Coupling: The aromatic protons are predicted to be singlets due to the substitution pattern, which isolates them from adjacent protons.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like TMS.
-
Integrate the peaks to determine the relative number of protons.
-
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data (in CDCl₃, relative to TMS at 0 ppm):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded.[9] |
| ~160 | C-OCH₃ | The aromatic carbon attached to the electron-donating methoxy group is deshielded. |
| ~138 | C-CH₃ | The aromatic carbon attached to the methyl group. |
| ~135 | C-COOH | The aromatic carbon attached to the carboxylic acid group. |
| ~125 | C-SH | The aromatic carbon attached to the thiol group. |
| ~120 | Ar-CH (C-6) | Aromatic methine carbon. |
| ~110 | Ar-CH (C-3) | Aromatic methine carbon, shielded by the methoxy group. |
| ~56 | -OCH₃ | The carbon of the methoxy group. |
| ~16 | -CH₃ | The carbon of the methyl group. |
Causality Behind Predictions:
-
Electronegativity and Hybridization: The chemical shifts are primarily determined by the hybridization and the electronic environment of the carbon atoms. The sp² hybridized carbons of the aromatic ring and the carbonyl group appear downfield, while the sp³ hybridized carbons of the methyl and methoxy groups are upfield.[9][10]
-
Substituent Effects: Similar to ¹H NMR, the substituents on the aromatic ring influence the chemical shifts of the ring carbons.[10]
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the chemical shifts to the solvent peak or TMS.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Proposed Fragment | Fragmentation Pathway |
| 198 | [M]⁺• | Molecular ion |
| 181 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid.[11][12] |
| 153 | [M - COOH]⁺ | Loss of the carboxyl group.[11][12] |
| 167 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 135 | [M - COOH - H₂O]⁺ | Subsequent loss of water from the [M - COOH]⁺ fragment. |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺•) at m/z 198 will confirm the molecular weight of the compound.
-
Characteristic Fragmentation of Aromatic Carboxylic Acids: Aromatic carboxylic acids commonly undergo fragmentation by losing the -OH group and the entire -COOH group.[11][12][13][14] These fragments are often prominent in the mass spectrum.
-
Other Fragmentations: Loss of the methoxy group is another plausible fragmentation pathway.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common technique that will induce fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Visualizing the Molecular Structure and Spectroscopic Correlations
The following diagrams illustrate the structure of this compound and the predicted correlations in its NMR spectra.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H and ¹³C NMR chemical shift correlations.
Conclusion
This technical guide provides a predictive framework for the spectroscopic characterization of this compound. By leveraging established principles of FT-IR, NMR, and Mass Spectrometry, researchers can anticipate the key spectral features of this molecule. The detailed experimental protocols offer a clear path for obtaining high-quality data. This combined theoretical and practical approach is designed to empower researchers in their synthesis and analysis of this and related compounds, ensuring structural integrity and paving the way for further applications.
References
- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. 2023;61(4):248-252. [Link]
- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magn Reson Chem. 1990;28(7):632-636. [Link]
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- GCMS Section 6.12. Whitman College. [Link]
- 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
- Supporting Information. The Royal Society of Chemistry. [Link]
- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...
- Experimental UV spectra of benzoic acid derivatives.
- Supplementary Information. The Royal Society of Chemistry. [Link]
- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
- Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
- The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. J. Am. Chem. Soc. 1975;97(6):1346–1352. [Link]
- The Absorption Spectra of Benzoic Acid and Esters. J. Am. Chem. Soc. 1952;74(18):4582–4585. [Link]
- Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]
- Interpreting Infrared Spectra. Specac Ltd. [Link]
- 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). NP-MRD. [Link]
- Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Chemistry. [Link]
- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810).
- IR: carboxylic acids. University of Calgary. [Link]
- This compound. MySkinRecipes. [Link]
- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
- 13C NMR Spectrum (PHY0064709). PhytoBank. [Link]
- 13C NMR Chemical Shifts.
- Synthesis of 5-mercapto-2-nitrobenzoic acid. PrepChem.com. [Link]
- Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook. [Link]
- Benzoic acid, 4-methyl-, methyl ester. NIST WebBook. [Link]
- Benzoic acid, 2-amino-4-methyl-. NIST WebBook. [Link]
- Benzoic acid, 4-methyl-. NIST WebBook. [Link]
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules. 2013;18(2):1446-1454. [Link]
- bmse000553 M-toluic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]
- 2-Methoxy-4-methylbenzoic acid. PubChem. [Link]
- 4-Methoxybenzoic Acid. PubChem. [Link]
- 2-Methoxybenzoic acid. PubChem. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. youtube.com [youtube.com]
- 12. GCMS Section 6.12 [people.whitman.edu]
- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Executive Summary
This technical guide provides a comprehensive analysis and predicted interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum for 5-Mercapto-2-methoxy-4-methylbenzoic acid. As a polysubstituted benzoic acid derivative, its spectrum presents a unique fingerprint resulting from the interplay of various electronic and steric effects from its functional groups. This document elucidates the underlying principles governing the chemical shifts, integration, and multiplicity of each proton environment. By explaining the causality behind spectral features, this guide serves as a valuable resource for researchers in structural elucidation, quality control, and synthetic chemistry. A detailed, field-proven protocol for data acquisition and confirmatory experiments is also provided to ensure reproducible and reliable results.
Molecular Structure and Proton Environments
The ¹H NMR spectrum of a molecule is fundamentally determined by its electronic structure and the unique chemical environment of each proton. This compound (C₉H₁₀O₃S) possesses a 1,2,4,5-tetrasubstituted benzene ring, leading to distinct and predictable signals for its six non-equivalent proton environments.
The key to interpreting the spectrum lies in identifying these unique proton sets:
-
Two Aromatic Protons: Labeled as H-3 and H-6.
-
One Carboxylic Acid Proton: -COOH
-
One Thiol Proton: -SH
-
One Methoxy Group: -OCH ₃
-
One Methyl Group: -CH ₃
The specific arrangement of electron-donating and electron-withdrawing groups around the aromatic ring dictates the precise chemical shifts of H-3 and H-6.
Caption: Molecular structure of this compound with key proton environments labeled.
Predicted ¹H NMR Spectral Analysis
The following sections provide a detailed prediction of the ¹H NMR spectrum, grounded in established principles of substituent effects on chemical shifts.[1][2][3]
Carboxylic Acid Proton (-COOH)
-
Predicted Chemical Shift (δ): 10.0 - 13.0 ppm
-
Multiplicity: Broad Singlet (br s)
-
Integration: 1H
Causality: The proton of a carboxylic acid is highly deshielded and thus resonates at a very high chemical shift (downfield).[4][5][6][7] This is due to two primary factors: the strong inductive effect of the two electronegative oxygen atoms and the magnetic anisotropy of the adjacent carbonyl (C=O) group.[5][7] In solution, these protons readily engage in hydrogen bonding, which leads to rapid chemical exchange. This exchange process averages the magnetic environments and typically results in a broad signal rather than a sharp singlet.[5][6] The exact chemical shift is sensitive to solvent, concentration, and temperature.[4][8]
Methoxy Protons (-OCH₃)
-
Predicted Chemical Shift (δ): 3.8 - 4.1 ppm
-
Multiplicity: Singlet (s)
-
Integration: 3H
Causality: The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet.[9] Their chemical shift is determined by the deshielding effect of the attached oxygen atom. For methoxy groups directly attached to an aromatic ring, the typical range is 3.8-4.1 ppm.[10][11]
Aromatic Protons (H-3 & H-6)
The chemical shifts of the two remaining aromatic protons, H-3 and H-6, are determined by the additive effects of the four substituents on the ring.[1]
-
H-3 Proton:
-
Predicted Chemical Shift (δ): ~6.8 - 7.1 ppm
-
Multiplicity: Singlet or a narrow Doublet (d)
-
Integration: 1H
-
Causality: The H-3 proton is positioned ortho to the strongly electron-donating methoxy (-OCH₃) group. This group exerts a powerful shielding effect via resonance, pushing the signal significantly upfield.[12] It is also meta to the weakly donating methyl (-CH₃) and mercapto (-SH) groups, which provide minor additional shielding. The net result is a chemical shift that is substantially lower than that of benzene (7.36 ppm).
-
-
H-6 Proton:
-
Predicted Chemical Shift (δ): ~7.6 - 7.9 ppm
-
Multiplicity: Singlet or a narrow Doublet (d)
-
Integration: 1H
-
Causality: The H-6 proton is positioned ortho to the mercapto (-SH) group (weakly shielding) and meta to the electron-withdrawing carboxylic acid (-COOH) group. The -COOH group is deshielding, pulling electron density away from the meta position and shifting the H-6 proton downfield.[3] It is also meta to the methoxy group, which has a weaker effect at this position. The combination of these influences places the H-6 signal at a considerably higher chemical shift than the H-3 signal.
-
Coupling: H-3 and H-6 are meta to each other. Meta coupling (⁴J) is typically small, on the order of 2-3 Hz. Depending on the resolution of the spectrometer, these signals may appear as sharp singlets or as narrow doublets.
Methyl Protons (-CH₃)
-
Predicted Chemical Shift (δ): 2.2 - 2.5 ppm
-
Multiplicity: Singlet (s)
-
Integration: 3H
Causality: Protons of a methyl group attached to an aromatic ring typically resonate in this region.[13] The absence of adjacent protons ensures the signal is a singlet. The precise shift is influenced by the other substituents, but this range is a reliable estimate.
Thiol Proton (-SH)
-
Predicted Chemical Shift (δ): 3.0 - 4.5 ppm
-
Multiplicity: Singlet (s) or Broad Singlet (br s)
-
Integration: 1H
Causality: The chemical shift of a thiol proton can be quite variable and is influenced by solvent, concentration, and hydrogen bonding. It typically appears as a singlet because its coupling to adjacent protons is often not observed due to chemical exchange. Its signal is generally less broad than that of a carboxylic acid proton.
Summary of Predicted ¹H NMR Data
The predicted spectral data for this compound in a non-exchanging solvent like CDCl₃ or DMSO-d₆ are summarized below.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| Carboxylic Acid (-COOH ) | 10.0 - 13.0 | 1H | Broad Singlet (br s) |
| Aromatic (H-6) | 7.6 - 7.9 | 1H | Singlet (s) or Doublet (d) |
| Aromatic (H-3) | 6.8 - 7.1 | 1H | Singlet (s) or Doublet (d) |
| Thiol (-SH ) | 3.0 - 4.5 | 1H | Singlet (s) |
| Methoxy (-OCH ₃) | 3.8 - 4.1 | 3H | Singlet (s) |
| Methyl (-CH ₃) | 2.2 - 2.5 | 3H | Singlet (s) |
Experimental Protocol for Spectrum Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of solid this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.
-
Expert Insight: DMSO-d₆ is highly recommended for this compound. Its polarity effectively dissolves the benzoic acid, and it allows for the clear observation of the exchangeable -COOH and -SH protons, which might be lost in CDCl₃.[14]
-
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Locking and Shimming: Insert the sample, lock the field on the deuterium signal of the solvent, and perform shimming to optimize magnetic field homogeneity.
-
Parameter Setup:
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16 to 32 scans for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing
-
Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Correction: Perform phase and baseline corrections to obtain a clean spectrum.
-
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.[13][15]
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
Confirmatory Experiments: D₂O Exchange
A classic and definitive experiment to identify exchangeable protons (-OH, -NH, -SH) is D₂O exchange.
Protocol:
-
Acquire a standard ¹H NMR spectrum as described above.
-
Remove the NMR tube and add 1-2 drops of deuterium oxide (D₂O).
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
Expected Outcome: The signals corresponding to the carboxylic acid (-COOH) and thiol (-SH) protons will significantly diminish or disappear entirely.[4][5] This occurs because the labile protons exchange with the deuterium from D₂O, and deuterium is not observed in ¹H NMR. This experiment provides unequivocal proof of the assignment for these two peaks.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis, based on the fundamental principles of chemical shift theory and substituent effects, allows for the confident prediction and assignment of all six unique proton signals. The downfield carboxylic acid proton, the distinct aromatic singlets, and the characteristic signals for the methoxy, methyl, and thiol groups create a unique spectral fingerprint. The experimental and confirmatory protocols outlined in this guide provide a robust framework for obtaining and validating the structure of this molecule, ensuring data integrity for research and development applications.
References
- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
- PubMed. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
- ResearchGate. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]
- Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- University of Puget Sound.
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- ACD/Labs. Methoxy groups just stick out. [Link]
- Chemistry LibreTexts. 6.
- Nail IB. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?. [Link]
- The Royal Society of Chemistry.
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
- Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry.
- University of Calgary.
- Chemistry LibreTexts. 5.
- eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy. [Link]
- University of Wisconsin. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
13C NMR analysis of 5-Mercapto-2-methoxy-4-methylbenzoic acid
An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of carbon chemical shifts, outlines a robust experimental protocol for data acquisition, and presents the expected spectral data in a clear, structured format. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical reference for the structural elucidation and quality control of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted aromatic compound featuring a diverse array of functional groups: a carboxylic acid, a methoxy ether, a methyl group, and a mercapto (thiol) group. This unique combination of electron-donating and electron-withdrawing substituents creates a distinct electronic environment around each carbon atom, making ¹³C NMR spectroscopy an exceptionally powerful tool for its structural verification.
The precise assignment of each carbon resonance is critical for confirming the regiochemistry of synthesis, identifying impurities, and understanding the molecule's electronic properties, which can be crucial for its intended application, for instance, as a building block in medicinal chemistry. This guide provides the foundational knowledge to predict, acquire, and interpret the ¹³C NMR spectrum of this molecule with confidence.
Theoretical Analysis and Prediction of ¹³C Chemical Shifts
The chemical shift (δ) of each carbon atom in the molecule is determined by its local electronic environment. The analysis involves considering the inductive and resonance effects of each substituent on the benzene ring and the characteristic shifts of the carbons within the functional groups themselves.
Carbons of the Substituent Groups
-
Carboxyl Carbon (-COOH): The carbon atom of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms. Its resonance is expected to appear significantly downfield, typically in the range of 165-185 ppm.[1][2][3] For aromatic carboxylic acids, this signal is often observed around 165-173 ppm.[2][4]
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is directly attached to an electronegative oxygen atom, which deshields it. Ether carbons typically resonate in the 50-80 ppm range.[5] For an aromatic methoxy group (anisole-type), the signal is consistently found at approximately 55-60 ppm.[5]
-
Methyl Carbon (-CH₃): As a simple alkyl group, the methyl carbon is highly shielded and will appear in the upfield region of the spectrum. Aromatic methyl groups generally have chemical shifts in the range of 15-25 ppm.[4]
Aromatic Ring Carbons (C1-C6)
Predicting the shifts for the six carbons of the benzene ring requires an integrated assessment of the four different substituents. We start with the base value for benzene (δ ≈ 128.5 ppm) and consider the additive and competing effects of the attached groups.
-
C1 (ipso-Carboxyl): This carbon is attached to the electron-withdrawing carboxyl group. While the group is withdrawing, the ipso-carbon experiences a relatively modest shift compared to the base value of benzene and is typically found between 127-134 ppm.[6]
-
C2 (ipso-Methoxy): The direct attachment to the highly electronegative oxygen atom of the methoxy group strongly deshields this carbon. This effect dominates, pushing its resonance significantly downfield, often into the 155-160 ppm range.
-
C3: This carbon is ortho to the carboxyl group (weakly deshielding) and meta to the methoxy group (weakly shielding). The net effect is a signal expected to be slightly downfield from unsubstituted benzene, likely in the 129-133 ppm range.
-
C4 (ipso-Methyl): The methyl group is electron-donating, which deshields the ipso-carbon it is attached to. This carbon's resonance is expected in the 135-145 ppm range.
-
C5 (ipso-Mercapto): The sulfur atom of the mercapto group has a moderate influence on the attached carbon. Based on data for thiophenol, the ipso-carbon is typically shielded relative to benzene, appearing around 125-130 ppm.[7][8]
-
C6: This carbon is meta to both the carboxyl and methyl groups (minor effects) but is para to the strongly electron-donating methoxy group. The powerful shielding resonance effect from the methoxy group will dominate, shifting this carbon's signal significantly upfield, likely into the 110-115 ppm region.
Experimental Protocol for ¹³C NMR Data Acquisition
Adherence to a meticulous experimental protocol is paramount for acquiring a high-quality, reproducible ¹³C NMR spectrum. The low natural abundance of the ¹³C isotope necessitates careful sample preparation and appropriate instrument settings.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 50-100 mg of this compound. A higher concentration is preferable for ¹³C NMR to reduce acquisition time.[9]
-
Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power.[10] Chloroform-d (CDCl₃) can also be used, but solubility may be lower.
-
Vortex the vial until the sample is fully dissolved. A gentle warming may aid dissolution.
-
If any solid particulates remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11] This step is crucial as suspended solids will degrade the magnetic field homogeneity and broaden the spectral lines.
-
Cap the NMR tube securely and label it clearly.[12]
-
-
Instrumental Setup & Data Acquisition:
-
Insert the sample into a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., DMSO-d₆).
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical lock signal.
-
Set up a standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program).
-
Key Acquisition Parameters:
-
Spectral Width: ~200-220 ppm (to cover the full range from alkyl to carbonyl carbons).
-
Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): Start with 1024 scans. This number may be increased to improve the signal-to-noise ratio for dilute samples.
-
-
Acquire the spectrum. The experiment may take from 30 minutes to several hours depending on the sample concentration and spectrometer sensitivity.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by referencing the solvent peak (DMSO-d₆ at δ ≈ 39.52 ppm).
-
Integrate the peaks (note: ¹³C integrations are not typically quantitative without special experimental setups) and pick the peaks, labeling their chemical shifts.
-
Predicted Data Summary and Visualization
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, based on the theoretical analysis above.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | 168 – 172 | Typical range for an aromatic carboxylic acid carbon.[1][2] |
| C2 (-O-CH₃) | 157 – 161 | Strongly deshielded by direct attachment to electronegative oxygen. |
| C4 (-CH₃) | 140 – 145 | ipso-Carbon attached to an alkyl group, deshielded. |
| C1 (-COOH) | 129 – 133 | ipso-Carbon attached to a carboxyl group. |
| C3 | 129 – 133 | Aromatic CH influenced by ortho-COOH and meta-OCH₃. |
| C5 (-SH) | 126 – 130 | ipso-Carbon attached to a mercapto group.[7] |
| C6 | 111 – 115 | Strongly shielded by the para-methoxy group's resonance effect. |
| -O-CH₃ | 55 – 58 | Typical range for an aromatic methoxy carbon.[5] |
| -CH₃ | 18 – 22 | Typical range for an aromatic methyl carbon.[4] |
Molecular Structure and Carbon Numbering
To aid in the assignment of the predicted chemical shifts, the molecular structure with the designated carbon numbering scheme is presented below.
Caption: Molecular structure of this compound with carbon numbering.
Conclusion
The ¹³C NMR spectrum of this compound is rich with information, providing a unique fingerprint of its complex structure. Through a systematic analysis of substituent effects, it is possible to predict the chemical shift for each of the nine distinct carbon environments with a high degree of confidence. The experimental protocol detailed herein provides a self-validating workflow for obtaining high-quality spectral data. This guide equips the research scientist with the necessary theoretical and practical framework for the unambiguous structural characterization of this molecule, ensuring scientific integrity in research and development applications.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- University of Leicester. (n.d.). NMR Sample Preparation.
- Department of Chemistry and Biochemistry, University of Arizona. (n.d.). NMR Sample Requirements and Preparation.
- Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
- Nagy, A. G. (1985). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 23(4), 271-274.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597164, 2-Methoxy-4-methylbenzoic acid.
- University College London. (n.d.). Sample Preparation.
- Gabriele, K., et al. (2018). Solvent effect on the key 13 C NMR shifts upon adduct formation for 11 (ppm). ResearchGate.
- De, S., & De, B. (2012). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Magnetic Resonance in Chemistry, 50(1), 50-54.
- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between the three isomers of dichlorobenzene?
- JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids.
- The Royal Society of Chemistry. (2019). Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Diehl, P., & Speiser, P. (1967). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 39(14), 1804-1806.
- Wiley-VCH GmbH. (n.d.). Thiophenol - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3546.
- Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?
- Miles, W. H., et al. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis.
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2889.
- The Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(17), 4504-4506.
- Sohajda, T., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5225-5233.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. rsc.org [rsc.org]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. rsc.org [rsc.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Mercapto-2-methoxy-4-methylbenzoic Acid
Introduction: Characterizing a Novel Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. 5-Mercapto-2-methoxy-4-methylbenzoic acid, a substituted aromatic compound, presents a unique analytical challenge due to its combination of acidic, thiol, and methoxy functional groups. Each of these moieties imparts specific chemical properties that influence its behavior in a mass spectrometer. This guide provides an in-depth, experience-driven approach to the mass spectrometric analysis of this compound, moving beyond a simple recitation of parameters to explain the underlying scientific rationale for each methodological choice. Our objective is to establish a robust, self-validating workflow for the confident identification and structural elucidation of this and structurally related molecules.
The Foundational Logic: Ionization and Polarity Selection
The molecular structure of this compound contains both a carboxylic acid and a thiol group, both of which are readily deprotonated, as well as a methoxy group which can be protonated. This dual nature makes the compound amenable to analysis in both negative and positive ion modes using electrospray ionization (ESI), a soft ionization technique ideal for moderately polar molecules.[1]
-
Negative Ion Mode (ESI-): This is often the preferred mode for compounds with acidic protons.[1] The carboxylic acid and, to a lesser extent, the thiol group can easily lose a proton to form [M-H]⁻ ions. Analysis in negative mode can offer high sensitivity and a lower background noise level.[2]
-
Positive Ion Mode (ESI+): While less intuitive for an acidic molecule, protonation can occur, likely on the methoxy group's oxygen atom, to form [M+H]⁺ ions.[1] Analyzing in both polarities provides complementary fragmentation data, which is invaluable for comprehensive structural confirmation.[3][4]
Therefore, a comprehensive analysis should always involve data acquisition in both modes to maximize the structural information obtained.
Experimental Workflow: From Sample Preparation to Data Acquisition
A meticulously planned experimental workflow is critical for reproducible and high-quality data. The following protocol is designed to be a self-validating system, with each step logically informing the next.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Step-by-Step Experimental Protocol
1. Sample Preparation: The Key to a Stable Signal
The goal of sample preparation is to create a clean, particulate-free solution at an appropriate concentration for ESI-MS, in a solvent system that promotes efficient ionization.[5][6][7][8]
-
Stock Solution:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of high-purity methanol to create a 1 mg/mL stock solution. Methanol is an excellent choice as it is a polar organic solvent compatible with reverse-phase chromatography and ESI.[6]
-
-
Working Solution:
-
Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL.[6] Overly concentrated samples can lead to signal suppression and contaminate the instrument.[6]
-
The final diluent should be a mixture of acetonitrile and water (e.g., 50:50 v/v), mirroring the mobile phase of the liquid chromatography (LC) system.
-
For positive ion mode , add 0.1% formic acid to the final solution to provide a source of protons and encourage the formation of [M+H]⁺ ions.
-
For negative ion mode , use a separate working solution and add 0.1% ammonium hydroxide to facilitate deprotonation and the formation of [M-H]⁻ ions.
-
-
Final Check:
-
Ensure the final solution is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter to prevent clogging of the LC system.[6]
-
2. Mass Spectrometry Parameters: A Rationale-Driven Approach
The following parameters are proposed for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer. The key is to start with a general set of conditions and optimize based on the observed signal intensity for the specific analyte.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) | Rationale |
| Capillary Voltage | 3.0 - 4.0 kV | -2.5 to -3.5 kV | The applied voltage creates the Taylor cone and charged droplets. The polarity is reversed for negative ions.[9] |
| Cone/Nozzle Voltage | 20 - 40 V | -20 to -40 V | A moderate voltage helps to desolvate ions and transmit them into the mass analyzer. |
| Source Temperature | 120 - 150 °C | 120 - 150 °C | Aids in the evaporation of the solvent from the ESI droplets. |
| Desolvation Gas | Nitrogen | Nitrogen | A nebulizing gas that assists in droplet formation and desolvation.[9] |
| Desolvation Temp. | 350 - 450 °C | 350 - 450 °C | Higher temperature gas flow to ensure complete desolvation before ions enter the vacuum region. |
| Collision Gas | Argon | Argon | An inert gas used in the collision cell to induce fragmentation for MS/MS experiments.[10] |
| Collision Energy | 10 - 30 eV (Ramp) | 10 - 30 eV (Ramp) | The energy applied to induce fragmentation. A ramp of energies ensures a variety of fragments are produced.[11] |
Interpreting the Mass Spectra: Unveiling the Structure
The true power of mass spectrometry lies in the interpretation of fragmentation patterns. By subjecting the isolated precursor ion ([M+H]⁺ or [M-H]⁻) to collision-induced dissociation (CID), we can break the molecule apart and deduce its structure from the resulting fragments.[10]
Molecular Formula: C₉H₁₀O₃S Molecular Weight: 198.24 g/mol
Predicted Fragmentation in Negative Ion Mode (ESI-)
In negative ion mode, the precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 197. The most likely site of deprotonation is the carboxylic acid, being the most acidic proton. Fragmentation will likely proceed through characteristic losses for carboxylic acids.[12][13]
-
Primary Fragmentation: The most common and energetically favorable fragmentation for a deprotonated benzoic acid is the loss of carbon dioxide (CO₂), a neutral molecule of 44 Da.[14][15]
-
[M-H - CO₂]⁻: m/z 197 → m/z 153. This would represent the loss of the carboxyl group.
-
Predicted Fragmentation in Positive Ion Mode (ESI+)
In positive ion mode, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 199. Fragmentation of protonated benzoic acids can be more complex, involving losses of water, carbon monoxide, and even rearrangements.[16][17]
-
Loss of Water: A common initial fragmentation is the loss of H₂O (18 Da) from the protonated carboxylic acid.
-
[M+H - H₂O]⁺: m/z 199 → m/z 181. This forms a stable acylium ion.
-
-
Loss of Carbon Monoxide: The resulting acylium ion (m/z 181) can then lose carbon monoxide (CO), a neutral loss of 28 Da.
-
[M+H - H₂O - CO]⁺: m/z 181 → m/z 153.
-
-
Loss of a Methyl Radical: The methoxy group can lead to the loss of a methyl radical (•CH₃), a loss of 15 Da.
-
[M+H - •CH₃]⁺: m/z 199 → m/z 184.
-
Summary of Predicted Key Fragments
| Ion Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Rationale |
| Negative (ESI-) | 197 | 153 | CO₂ (44 Da) | Decarboxylation of the benzoic acid.[14][15] |
| Positive (ESI+) | 199 | 181 | H₂O (18 Da) | Loss of water from the protonated carboxylic acid.[16] |
| Positive (ESI+) | 199 | 153 | H₂O + CO (46 Da) | Subsequent loss of carbon monoxide from the acylium ion.[16][17] |
Proposed Fragmentation Pathway Visualization
The following diagram illustrates the predicted fragmentation pathway in the more informative positive ion mode.
Caption: Proposed CID fragmentation pathway for protonated this compound.
Conclusion: A Pathway to Confident Characterization
The mass spectrometric analysis of this compound is a multi-faceted process that requires a deep understanding of the interplay between the molecule's functional groups and the principles of ionization and fragmentation. By employing a logical, dual-polarity ESI-MS/MS approach, beginning with meticulous sample preparation and followed by systematic data interpretation, researchers can achieve confident structural elucidation. The methodologies and predictive fragmentation pathways detailed in this guide provide a robust framework for the analysis of this compound and serve as a valuable template for tackling similar challenges in pharmaceutical development. This self-validating system, grounded in established chemical principles, ensures the highest degree of scientific integrity and trustworthiness in the analytical results.
References
- Rosu, F., Pirotte, S., & Gabelica, V. (2006). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes.
- Sun, Q., et al. (2021). 4-Mercaptobenzoic acid as a MALDI matrix for highly sensitive analysis of metals. Analyst, 146(5), 1543-1547.
- McIndoe, J. S., & Leavell, J. L. (2002). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 80(10), 1335-1341.
- Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5948-5955.
- NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
- Glish, G. L., & Vachet, R. W. (2017). Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Journal of Mass Spectrometry, 52(4), 230-238.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Rosu, F., Pirotte, S., De Pauw, E., & Gabelica, V. (2006). Positive and negative ion mode ESI-MS and MS/MS for studying drug–DNA complexes. Semantic Scholar.
- Burla, B., Garrett, T. J., Rischke, S., & Hahnefeld, L. (2023). How to Prepare Your Samples for Polar Metabolite Analysis?.
- Mass Spectrometry Research Facility. (n.d.).
- Lin, Z., et al. (2022). 4-Mercaptobenzoic acid-assisted laser desorption/ionization mass spectrometry for sensitive quantification of cesium and strontium in drinking water. Rapid Communications in Mass Spectrometry, 36(17), e9342.
- Wang, Y., et al. (2015). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation?.
- Gabelica, V., et al. (2006). Positive and negative ion mode ESI-MS and MS/MS for studying drug–DNA complexes.
- Wang, Y., et al. (2024). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation?. Journal of Mass Spectrometry, 59(1), e4990.
- Leavell, J. L., & McIndoe, J. S. (2002). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
- Adaway, J. E., Keevil, B. G., & Owen, L. J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 14-20.
- Thermo Fisher Scientific. (n.d.).
- Glish, G. L., & Vachet, R. W. (2017). Collision-Induced Dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene.
- Demarque, D. P., et al. (2016).
- Wikipedia. (n.d.).
- Scullion, P. (2023, February 1). Mass Spectrometry: Electrospray. YouTube.
- Hrdlička, A., et al. (2007). Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. Journal of Mass Spectrometry, 42(7), 884-894.
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. tecan.com [tecan.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
FT-IR spectrum of 5-Mercapto-2-methoxy-4-methylbenzoic acid
An In-depth Technical Guide to the FT-IR Spectrum of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a multifunctional aromatic compound with significant potential in pharmaceutical and materials science research. As direct spectral data for this specific molecule is not broadly published, this guide synthesizes foundational spectroscopic principles and data from structurally related compounds to predict and interpret its FT-IR spectrum. We will delve into the characteristic vibrational modes of each functional group—mercaptan (thiol), carboxylic acid, methoxy, and the substituted aromatic ring. Furthermore, this document provides detailed, field-proven protocols for sample preparation and spectral acquisition using both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques, explaining the causality behind critical experimental choices to ensure data integrity and reproducibility.
Introduction: The Molecule and the Method
This compound is a substituted aromatic molecule incorporating a diverse array of functional groups. The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing carboxylic acid, and the chemically active mercapto group, makes it a valuable building block. Understanding its molecular structure is paramount for its application, and Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful technique for this purpose.[1]
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching and bending) at specific frequencies.[1][2] The resulting spectrum is a unique molecular "fingerprint," revealing the functional groups present.[1][3] For a molecule like this compound, the FT-IR spectrum provides critical information on the state of the carboxylic acid (e.g., hydrogen-bonded dimerization), the integrity of the thiol group, and the substitution pattern on the aromatic ring.
Figure 2: General workflow for FT-IR analysis of a solid sample.
Protocol 1: KBr Pellet Method (Transmission)
This traditional method provides excellent results but requires careful preparation. [4]Its primary advantage is high sensitivity and clear, well-resolved peaks when prepared correctly. The main challenge is the hygroscopic nature of KBr, which can introduce broad water absorption bands (around 3400 cm⁻¹ and 1640 cm⁻¹) if not handled properly. [5] Rationale: The sample is dispersed in an IR-transparent matrix (KBr) to minimize light scattering and allow the IR beam to pass through the sample. [4][6]Grinding the sample to a particle size smaller than the IR wavelength is crucial to avoid spectral artifacts. [6] Step-by-Step Methodology:
-
Preparation: Gently heat an agate mortar and pestle in an oven at ~110°C for 30 minutes and allow to cool in a desiccator to ensure they are completely dry. Dry spectroscopic grade KBr powder in the oven as well. [5]2. Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder. [4][7]Expert Tip: Work quickly to minimize moisture absorption by the KBr. [4]3. Mixing: Add the sample and KBr to the agate mortar and grind them together until the mixture is a fine, homogenous powder with the consistency of flour. [7]4. Pellet Pressing: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for approximately 1-2 minutes. [7]5. Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent. A cloudy or opaque pellet indicates poor grinding, insufficient pressure, or moisture contamination and will result in a poor-quality spectrum. [5][8]6. Analysis: Place the pellet in the spectrometer's sample holder, collect a background spectrum of the empty sample compartment, and then collect the sample spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid, and widely used technique that requires minimal to no sample preparation. [9][10]It is ideal for routine analysis and for samples that are difficult to grind.
Rationale: The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). An evanescent wave penetrates a few micrometers into the sample which is in firm contact with the crystal. [9][10]The absorption of this wave by the sample is measured. The quality of the spectrum is highly dependent on the contact between the sample and the ATR crystal. [9] Step-by-Step Methodology:
-
Background Collection: Ensure the ATR crystal surface is perfectly clean. Use a solvent like isopropanol to wipe the crystal, allow it to dry completely, and then collect a background spectrum. This is a critical self-validating step to ensure no residues are present.
-
Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the solid powder firmly and evenly against the crystal. [9]Consistent pressure is key to reproducibility.
-
Analysis: Collect the sample spectrum.
-
Cleaning: After the measurement, release the pressure, remove the bulk of the powder, and clean the crystal surface thoroughly with a suitable solvent and a soft cloth.
Conclusion
The is predicted to be rich in information, with distinct, identifiable bands corresponding to each of its key functional groups. The very broad O-H stretch from 3300-2500 cm⁻¹ and the strong carbonyl peak near 1700 cm⁻¹ will unequivocally identify the carboxylic acid dimer. The presence of a weak but sharp S-H band around 2550 cm⁻¹ is the definitive marker for the mercaptan group. Additional strong peaks corresponding to the methoxy C-O stretch and various aromatic ring vibrations will complete the molecular fingerprint. By following the detailed experimental protocols for either KBr or ATR, researchers can confidently acquire a high-quality spectrum, enabling robust structural verification and quality control in their drug development and materials science endeavors.
References
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
- University of the West Indies. (n.d.). Sample preparation for FT-IR. Department of Chemistry.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac.
- Abo, H. (n.d.). KBr Pellet Method. Shimadzu.
- Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research.
- Simone, E., et al. (2016). ATR-FTIR spectra of solid samples after filtration. ResearchGate.
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.
- Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Advanced Research.
- AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. AZoM.com.
- Karabacak, M., & Cinar, M. (2010). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT-Raman) first-order hyperpolarizability and HOMO–LUMO analysis of 4-methoxy-2-methyl benzoic acid. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Molecular-structure%2C-spectroscopic-(FTIR%2C-FTIR-gas-Karabacak-Cinar/417a942d99d3000966a0149495b6826543b35581]([Link]
- Alcolea Palafox, M. (2002). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. ResearchGate.
- Grebneva, E. A., et al. (2019). Structurally-dynamic models of substituted benzoic acids. ResearchGate.
- Zhang, J., et al. (2007). Substituent Effects on the Low‐Frequency Vibrational Modes of Benzoic Acid and Related Compounds. ResearchGate.
- Saravanamoorthy, S.N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Acta Scientific.
- Al-Buriahi, M.S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI.
- Misiūnas, A., et al. (2017). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI.
- Fischer, M., et al. (2002). Collective Vibrational Modes in Biological Molecules Investigated by Terahertz Time-Domain Spectroscopy. Biophysical Journal.
- Wiley Analytical Science. (n.d.). 2-Mercaptobenzoic acid - Optional[FTIR] - Spectrum. SpectraBase.
- Brewer, S.H., et al. (2003). Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces. ResearchGate.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
- OpenOChem Learn. (n.d.). Characteristic IR Absorptions.
- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- ResearchGate. (n.d.). FTIR spectrum of the thiol monolayer between 500 - 3000 cm-1.
- Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
- NIST. (n.d.). Benzoic acid, 4-mercapto-. NIST WebBook.
- ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide.
- RTI Laboratories. (n.d.). FTIR Analysis.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page07/SSnotes/IRspec benzoicacid.htm]([Link] benzoicacid.htm)
- ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),....
- NIST. (n.d.). Benzoic acid, 4-methyl-. NIST WebBook.
- NIST. (n.d.). Benzoic acid, 4-methyl- (Condensed Phase Spectrum). NIST WebBook.
- ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid.
Sources
- 1. rtilab.com [rtilab.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. azooptics.com [azooptics.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. scienceijsar.com [scienceijsar.com]
- 8. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 9. agilent.com [agilent.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
A Comprehensive Technical Guide to the Purity Analysis of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Introduction: The Analytical Imperative for a Niche Molecule
5-Mercapto-2-methoxy-4-methylbenzoic acid is a highly functionalized aromatic compound featuring three key moieties: a thiol (-SH), a carboxylic acid (-COOH), and a methoxy ether (-OCH₃). This unique combination makes it a valuable intermediate in the synthesis of complex pharmaceutical agents and specialty materials. The reactivity of the thiol group, in particular, opens avenues for conjugation, disulfide bond formation, and coordination chemistry, while the carboxylic acid provides a handle for amide bond formation or salt generation.
Given its potential use in high-stakes applications like drug development, ensuring the purity of this molecule is not merely a quality control checkpoint; it is a fundamental requirement for guaranteeing safety, efficacy, and reproducibility. Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions, degradation products, and residual solvents from the manufacturing process.[1] An impurity with unintended biological activity or one that compromises the stability of the final product can have significant consequences.
This guide presents a holistic and orthogonal analytical strategy for the comprehensive purity assessment of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind the selection of each analytical technique, providing a robust framework for researchers, quality control analysts, and drug development professionals.
Anticipating the Challenge: A Profile of Potential Impurities
A robust analytical strategy begins with a theoretical understanding of what impurities might be present. Based on common synthetic routes for substituted benzoic acids and thiophenols, we can anticipate several classes of impurities.[2][3]
-
Process-Related Impurities:
-
Starting Materials: Incomplete reaction could leave residual precursors.
-
Intermediates: Partially reacted molecules, for instance, a non-mercaptanated version of the benzoic acid.
-
Byproducts: The most significant byproduct is often the disulfide dimer , formed by the oxidation of the highly reactive thiol group. Other side reactions could include demethylation of the methoxy group or alternative positional isomers.
-
-
Degradation Products: The thiol group is susceptible to oxidation, especially when exposed to air, light, or certain metal ions. This underscores the need for proper handling and storage of the material.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., toluene, acetonitrile, methanol) must be quantified to ensure they are below safety limits defined by guidelines such as ICH Q3C.[4]
The Orthogonal Approach: A Multi-Technique Strategy for Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A far more reliable and scientifically sound approach is to use multiple, orthogonal (i.e., different and complementary) techniques. Each method interrogates a different physicochemical property of the molecule, and together, they create a high-confidence, self-validating purity profile.
Our strategy for this compound integrates chromatographic separations for impurity quantification, spectroscopic methods for structural confirmation, and other specific tests for elemental composition and water content.
Caption: Orthogonal workflow for purity analysis.
Core Analytical Methodologies: Protocols and Rationale
High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Assay
Why HPLC? HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[5] Its high resolving power allows for the separation of the main compound from structurally similar impurities, such as the disulfide dimer or synthetic precursors. UV detection is ideal here, as the benzene ring provides a strong chromophore.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a robust starting point.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid is crucial for suppressing the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[6]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient is necessary to elute both the polar main compound and any less polar impurities within a reasonable timeframe.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in a suitable diluent (e.g., 10 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as needed.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Data Presentation:
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses ionization of the carboxylic acid, improving peak shape.[6] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic impurities. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Wavelength provides good response for the aromatic ring. |
| Injection Volume | 5 µL | Balances sensitivity with the risk of column overloading. |
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Why GC-MS? GC is the ideal technique for separating volatile organic compounds.[4] Headspace sampling is used to introduce only the volatile components into the system, avoiding contamination from the non-volatile drug substance. Mass Spectrometry (MS) provides definitive identification of the solvents based on their unique mass fragmentation patterns, a level of specificity not available with Flame Ionization Detection (FID).[1][7]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer and a headspace autosampler.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add a high-boiling point solvent in which the sample is soluble but which will not interfere with the analysis (e.g., 1 mL of Dimethyl Sulfoxide - DMSO).[4] Crimp the vial securely.
-
Headspace Conditions:
-
Incubation Temperature: 80°C
-
Incubation Time: 60 minutes. This allows the volatile solvents to partition into the gas phase.[8]
-
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-624 or equivalent) is typically used for residual solvent analysis.
-
Oven Program: Start at a low temperature (e.g., 40°C) to separate highly volatile solvents, then ramp to a higher temperature (e.g., 240°C) to elute less volatile solvents.
-
-
MS Conditions: Scan a mass range of m/z 35-300.
-
Analysis: Identify peaks by comparing their retention times and mass spectra to a library of known solvents. Quantify using a standard addition or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
Why NMR? NMR is arguably the most powerful tool for unambiguous structure elucidation.[9] A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. It can confirm that the core structure is correct and can help identify impurities if they are present at sufficient levels (>0.1%).[10]
Expected ¹H NMR Signals (in a solvent like DMSO-d₆):
-
-COOH Proton: A broad singlet, typically downfield (>12 ppm).
-
-SH Proton: A singlet whose chemical shift can vary depending on concentration and solvent.
-
Aromatic Protons: Two singlets in the aromatic region (approx. 7-8 ppm), corresponding to the two protons on the benzene ring.
-
-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm.
-
-CH₃ Protons: A sharp singlet around 2.2-2.5 ppm.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a standard ¹H spectrum. If necessary, acquire a ¹³C spectrum for further structural confirmation. Two-dimensional NMR experiments (like COSY and HSQC) can be used for more complex structural problems.[9]
-
Interpretation: Compare the observed chemical shifts, integration values, and coupling patterns to the expected structure. The presence of unexpected signals may indicate impurities.[11]
Elemental Analysis for Empirical Formula Confirmation
Why Elemental Analysis? This technique determines the mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS).[12][13] It serves as a fundamental check of the compound's empirical formula. The presence of the sulfur atom makes this analysis particularly informative. The results must agree with the theoretical values for the molecular formula C₉H₁₀O₃S, typically within a ±0.4% tolerance.[14][15]
Protocol:
-
Instrumentation: A CHNS combustion analyzer.
-
Analysis: A small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich environment.[16] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.
-
Calculation: The instrument software calculates the percentage of each element.
Data Presentation:
| Element | Theoretical % | Found % | Deviation % |
| Carbon | 54.53 | 54.45 | -0.08 |
| Hydrogen | 5.08 | 5.12 | +0.04 |
| Sulfur | 16.18 | 16.11 | -0.07 |
Karl Fischer Titration for Water Content
Why Karl Fischer? Unlike a simple "loss on drying" method which measures any volatile substance, Karl Fischer titration is specific to water.[17] Water content is a critical parameter as it can affect stability, reactivity, and the accurate weighing of the material. The method is based on a stoichiometric reaction between iodine and water.[18][19]
Protocol:
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for very low water content (<0.1%).[20]
-
Sample Preparation: Accurately weigh a suitable amount of sample and introduce it directly into the titration vessel containing a specialized solvent (e.g., anhydrous methanol).
-
Titration: The instrument titrates the sample with the Karl Fischer reagent until the endpoint is detected, typically by a bipotentiometric sensor.[18]
-
Calculation: The instrument calculates the water content based on the amount of titrant consumed.
Method Validation and Trustworthiness
Every analytical method described must be validated to ensure it is suitable for its intended purpose.[21] This is a core principle of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies.[22] Key validation parameters, as outlined in the ICH Q2(R1) guideline, include:[23]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, degradation products).[21]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
By performing these validation studies, the laboratory generates a self-validating system that provides trustworthy and reliable data.[24]
Conclusion: Synthesizing Data for a Definitive Purity Statement
The purity of this compound cannot be determined by a single measurement. It is the synthesis of data from an array of orthogonal techniques that provides a comprehensive and defensible assessment. The HPLC method provides the primary assay value and quantifies organic impurities. GC-MS ensures the absence of harmful residual solvents. NMR confirms the structural identity. Elemental analysis validates the empirical formula, and Karl Fischer titration quantifies the water content.
By integrating these results, a Certificate of Analysis can be generated that confidently states the purity of the batch, providing the end-user with the critical information needed to advance their research and development with confidence. This rigorous, scientifically-grounded approach is indispensable for ensuring the quality and safety of high-value chemical intermediates in the pharmaceutical and allied industries.
References
- Vertex AI Search. (2025).
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
- Wikipedia. (n.d.). Elemental analysis.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Thermo Fisher Scientific. (n.d.).
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
- GMP Insiders. (n.d.).
- LabRulez GCMS. (n.d.). Analyzing Residual Solvents in Pharmaceutical Products Using GC Headspace with Valve-and-Loop Sampling.
- PubMed Central. (n.d.).
- ACS Central Science. (2022).
- Pharmaguideline. (2011).
- Scharlab. (n.d.).
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
- Mettler Toledo. (n.d.).
- Metrohm. (n.d.).
- ChemicalBook. (n.d.). 4-Mercaptobenzoic acid(1074-36-8) 1H NMR spectrum.
- Hypha Discovery. (n.d.).
- Pharmaffiliates. (n.d.). benzoic acid and its Impurities.
- Wikipedia. (n.d.). Benzoic acid.
- Slideshare. (n.d.).
- Organic Chemistry Portal. (2004).
- RSC Publishing. (n.d.). Analytical Methods.
- Sigma-Aldrich. (n.d.). Substituted Benzoic Acids.
- PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
- Institute of Science, Nagpur. (n.d.).
- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis.
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry.
- Institute of Science, Nagpur. (n.d.).
- Shimadzu. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Benchchem. (n.d.). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.
- Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. shimadzu.com [shimadzu.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 8. shimadzu.com [shimadzu.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 11. 4-Mercaptobenzoic acid(1074-36-8) 1H NMR [m.chemicalbook.com]
- 12. azom.com [azom.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 17. metrohm.com [metrohm.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 20. mt.com [mt.com]
- 21. fda.gov [fda.gov]
- 22. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. starodub.nl [starodub.nl]
A Methodological and Predictive Guide to the Organic Solvent Solubility of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Mercapto-2-methoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. Due to the specific substitution pattern on the benzoic acid core, public domain solubility data is scarce. This technical guide provides a comprehensive framework for researchers to address this knowledge gap. It is structured not as a repository of pre-existing data, but as a predictive and methodological tool. We will first dissect the molecule's structural features to predict its solubility behavior based on established chemical principles. Subsequently, this guide presents a robust, self-validating experimental protocol for the quantitative determination of its solubility, empowering researchers to generate reliable data in their own laboratory settings.
Molecular Structure and Predicted Physicochemical Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The functional groups present on this compound dictate its polarity, hydrogen bonding capabilities, and overall intermolecular interactions with a given solvent.
Core Functional Groups and Their Predicted Impact:
-
Carboxylic Acid (-COOH): This is the dominant polar feature of the molecule. The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor.[1][2][3] This group suggests significant solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).[1][4]
-
Thiol (-SH): The mercapto group is a weak hydrogen bond donor and can participate in dipole-dipole interactions. While less influential than the carboxylic acid, it contributes to the molecule's overall polarity and potential for interaction with polar solvents.
-
Methoxy (-OCH3): The ether linkage introduces polarity due to the electronegativity of the oxygen atom, making it a hydrogen bond acceptor. This feature can enhance solubility in polar solvents.
-
Aromatic Ring & Methyl Group (-CH3): The benzene ring and the alkyl methyl group are nonpolar and hydrophobic.[1][5] These components will drive solubility in nonpolar or weakly polar organic solvents (e.g., toluene, heptane, chloroform) through van der Waals forces.[1] The presence of this large nonpolar scaffold will inherently limit solubility in highly polar solvents like water.[1][5]
The overall solubility of this compound will therefore be a balance between the strong polar, hydrogen-bonding contributions of the carboxyl, thiol, and methoxy groups, and the nonpolar nature of the substituted benzene ring.
Caption: Structure of this compound.
Theoretical Framework: Predicting Solubility Across Solvent Classes
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][6] This means solutes dissolve best in solvents that have similar intermolecular forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capability of the carboxylic acid and thiol groups, this compound is predicted to exhibit high solubility in this class of solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF): These solvents can accept hydrogen bonds but cannot donate them. The carbonyl and ether oxygens of the solute can interact favorably. High to moderate solubility is expected, driven primarily by the solute's ability to donate hydrogen bonds to the solvent.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Chloroform): Solubility in these solvents will be dictated by the nonpolar aromatic ring and methyl group. The polar functional groups will hinder dissolution. Therefore, low to moderate solubility is predicted. Chloroform may show slightly better solubility due to its ability to form weak hydrogen bonds.[1]
Caption: Predicted intermolecular forces driving solubility.
Experimental Protocol for Quantitative Solubility Determination
This section provides a detailed, step-by-step methodology for determining the equilibrium solubility of this compound. The isothermal shake-flask method is a gold standard for its reliability and reproducibility.
Objective
To quantitatively measure the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials & Equipment
-
Solute: this compound (≥95% purity)
-
Solvents: A range of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane).
-
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a Gravimetric setup (drying oven).
-
Experimental Workflow: Isothermal Shake-Flask Method
Caption: Workflow for experimental solubility determination.
Detailed Step-by-Step Procedure
-
Preparation:
-
Accurately weigh approximately 20-30 mg of this compound directly into a glass vial. Record the mass.
-
Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.
-
Causality Check: Adding a clear excess of solid solute is critical to ensure that the final solution is truly saturated, which is the definition of equilibrium solubility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most organic compounds.[7]
-
Causality Check: Continuous agitation at a stable temperature is necessary to overcome kinetic barriers to dissolution and ensure a true thermodynamic equilibrium is reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 1-2 hours to allow undissolved solids to settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops.
-
Filter the remaining supernatant into a clean, labeled analysis vial (e.g., an HPLC vial).
-
Causality Check: Filtration is a mandatory step to completely remove any microscopic, undissolved solid particles, which would otherwise lead to a gross overestimation of the solubility.
-
-
Quantification (HPLC Method Recommended):
-
Prepare a series of calibration standards of the solute in the same solvent.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the calibration range.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Trustworthiness: HPLC provides high specificity and accuracy for quantification compared to the gravimetric method, which can be affected by residual solvent or volatile solutes. A validated HPLC method with a linear calibration curve ensures the trustworthiness of the final measurement.
-
-
Data Calculation and Presentation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value is the solubility.
-
Express the final solubility in standard units such as mg/mL, g/L, or mol/L.
-
Data Summary and Interpretation
All experimentally determined quantitative data should be summarized in a clear, tabular format for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Acetone | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | |
| Nonpolar | Toluene | [Experimental Value] | [Calculated Value] |
| Heptane | [Experimental Value] | [Calculated Value] |
Interpretation: The results from this table should be analyzed in the context of the theoretical principles outlined in Section 2. A high solubility in methanol and a low solubility in heptane, for example, would validate the predictive model based on the molecule's functional groups and the "like dissolves like" principle. This systematic approach provides a powerful tool for solvent selection in crystallization, formulation, and reaction chemistry.
References
- CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. Carboxylic Acids.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- Solubility of Things. Benzoic Acid.
- ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents.
- Chemistry LibreTexts. (2025, October 3). Chapter 17.2: Factors That Affect Solubility.
- BYJU'S. Properties of Benzoic Acid.
- eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids.
- ResearchGate. (2025, August 5). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.
- Wikipedia. Carboxylic acid.
- Achmem. This compound.
- Human Metabolome Database. (2012, September 11). Showing metabocard for 4-Methylbenzoic acid (HMDB0029635).
- Sigma-Aldrich. 2-Methoxy-4-methylbenzoic acid 97 704-45-0.
- ResearchGate. (2025, August 10). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K.
- Benchchem. solubility profile of 4-methoxybenzoic acid in different solvents.
- Wikipedia. p-Toluic acid.
- Chem-Supply. (2025, May 20). 4-methylbenzoic acid.
- ChemBK. 4-Methylbenzoic acid.
- ResearchGate. The solubility of benzoic acid in seven solvents.
- Journal of Physical and Chemical Reference Data. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. medical.mu.edu.iq [medical.mu.edu.iq]
- 5. Page loading... [guidechem.com]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
Stability of 5-Mercapto-2-methoxy-4-methylbenzoic acid under acidic conditions
An In-depth Technical Guide to the Stability of 5-Mercapto-2-methoxy-4-methylbenzoic acid under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a unique molecule with potential applications in pharmaceutical and materials science, owing to its combination of a reactive thiol group, a methoxy ether, and a carboxylic acid on an aromatic scaffold.[1][2] Understanding the chemical stability of this compound is paramount for its development, particularly in the context of drug formulation and manufacturing, where exposure to a range of pH conditions is common. This guide provides a comprehensive analysis of the stability of this compound under acidic conditions, including theoretical degradation pathways and a practical framework for experimental validation through forced degradation studies.[3]
Theoretical Stability and Potential Degradation Pathways
The chemical structure of this compound contains two primary functional groups susceptible to degradation under acidic conditions: the mercapto (thiol) group and the methoxy group.
Thiol Group Reactivity
The thiol group is known to be susceptible to oxidation. In the presence of an acid and an oxidizing agent (or even dissolved oxygen, which can be more reactive at lower pH), the thiol can be oxidized to a disulfide, forming a dimer. Further oxidation can lead to the formation of sulfinic and sulfonic acids. Thiol-containing compounds can undergo various reactions, and their degradation is a key consideration in stability studies.[4][5]
Methoxy Group Hydrolysis
The methoxy group on the aromatic ring is an ether linkage. While generally stable, under harsh acidic conditions and elevated temperatures, this ether can undergo acid-catalyzed hydrolysis.[6] This would result in the formation of a hydroxyl group (a phenol) and methanol. The presence of the electron-withdrawing carboxylic acid group on the ring may influence the rate of this hydrolysis.
Proposed Degradation Pathway
Based on the known reactivity of these functional groups, a plausible degradation pathway for this compound under acidic stress is proposed. The primary and most likely degradation route is the oxidation of the highly reactive thiol group. A secondary, and likely slower, degradation pathway is the hydrolysis of the methoxy group.
Caption: Proposed degradation pathways for this compound under acidic stress.
Forced Degradation Studies: An Experimental Framework
Forced degradation, or stress testing, is a critical component of drug development used to identify potential degradation products and establish the intrinsic stability of a molecule.[3][7] These studies also help in developing and validating stability-indicating analytical methods.[8]
Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study under acidic conditions.
Caption: Experimental workflow for acidic forced degradation study.
Detailed Protocol: Acidic Stress Testing
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress Conditions:
-
Pipette a known volume of the stock solution into separate vials.
-
Add an equal volume of 0.1 N hydrochloric acid to one set of vials and 1 N hydrochloric acid to another set.
-
Prepare control samples with the stock solution and water.
-
Incubate all vials at a controlled temperature, for example, 60°C. If no degradation is observed, a higher temperature can be used.[3]
-
-
Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of a suitable base (e.g., sodium hydroxide) to prevent further degradation during the analytical process.[3]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Analytical Methodology: HPLC for Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the stability of small molecules due to its high resolution and sensitivity.[9][10]
HPLC-UV/MS Method
A reversed-phase HPLC method coupled with both UV and Mass Spectrometric (MS) detection is ideal. UV detection provides quantitative information about the parent compound and its degradation products, while MS detection provides mass information crucial for the identification of unknown degradants.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for carboxylic acids. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 30 minutes | A gradient elution is necessary to separate the parent compound from potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| UV Detection | Diode Array Detector (DAD) scanning from 200-400 nm | Allows for the determination of the optimal wavelength for quantification and peak purity analysis. |
| MS Detection | Electrospray Ionization (ESI) in both positive and negative ion modes | ESI is a soft ionization technique suitable for small molecules. Running in both modes ensures the detection of all ionized species. |
Data Interpretation and Presentation
The data from the forced degradation study should be presented clearly to demonstrate the stability profile of the compound.
Example Data Summary
The results can be summarized in a table to show the percentage of the parent compound remaining and the formation of degradation products over time.
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (Disulfide) | % Degradation Product 2 (Hydroxy) |
| 0.1 N HCl, 60°C | 0 | 100 | 0 | 0 |
| 8 | 95.2 | 4.5 | < 0.1 | |
| 24 | 88.7 | 10.8 | 0.2 | |
| 1 N HCl, 60°C | 0 | 100 | 0 | 0 |
| 8 | 85.1 | 14.2 | 0.5 | |
| 24 | 65.4 | 32.1 | 1.8 |
Conclusion
This compound is expected to exhibit susceptibility to degradation under acidic conditions, primarily through the oxidation of the thiol group. The methoxy group may also undergo hydrolysis under more forcing conditions. A well-designed forced degradation study, utilizing a robust, stability-indicating HPLC-UV/MS method, is essential to confirm these degradation pathways, identify the resulting degradants, and quantify the stability of the molecule. This information is crucial for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any potential products containing this compound.
References
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- Pharmaceutical Technology. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- ResearchGate. (2018). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans.
- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
- Physics Forums. (2011). Acidity of substituted benzoic acids.
- Asian Journal of Chemistry. (2017). Synthesis and characterization of p-alkoxy benzoic acids.
- NISCAIR. (n.d.). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole.
- Austin Publishing Group. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid.
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- SGS. (2011). How to Approach a Forced Degradation Study.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene.
- PrepChem.com. (n.d.). Synthesis of 5-mercapto-2-nitrobenzoic acid.
- MDPI. (2018). Bacterial Degradation of Aromatic Compounds.
- ACS Publications. (2021). A Thiol-Mediated Three-Step Ring Expansion Cascade for the Conversion of Indoles into Functionalized Quinolines.
- OSTI.GOV. (1962). ELECTRON-TRANSFER REACTIONS OF AROMATIC THIOLATE ANIONS WITH ORGANIC OXIDIZING AGENTS.
- National Center for Biotechnology Information. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene.
- National Center for Biotechnology Information. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.
- PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid.
- Blog. (2025). What is the stability of O - Methylbenzoic Acid under different conditions?.
Sources
- 1. achmem.com [achmem.com]
- 2. This compound [myskinrecipes.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
- 8. sgs.com [sgs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Thermal stability of 5-Mercapto-2-methoxy-4-methylbenzoic acid
An In-Depth Technical Guide to the Thermal Stability of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of this compound, a compound of interest in pharmaceutical research and development. In the absence of extensive specific literature on this molecule, this guide synthesizes information from analogous aromatic carboxylic acids, mercaptans, and sulfur-containing compounds to predict its thermal behavior. We present detailed, field-proven methodologies for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, this guide elucidates the causal relationships behind experimental choices and proposes potential thermal degradation pathways. All protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Significance of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its entire lifecycle, from synthesis and purification to formulation, packaging, and storage. An understanding of a compound's response to thermal stress is paramount for ensuring its safety, efficacy, and shelf-life. For a molecule like this compound, which possesses multiple functional groups susceptible to thermal degradation, a thorough investigation of its stability is indispensable.
This guide will delve into the theoretical and practical aspects of evaluating the thermal stability of this compound. We will explore the primary analytical techniques employed for this purpose and provide detailed experimental protocols that can be adapted for laboratory use.
Physicochemical Properties of this compound
A foundational understanding of the molecule's structure is essential for predicting its thermal behavior.
| Property | Value | Source |
| CAS Number | 439579-12-1 | [1] |
| Molecular Formula | C9H10O3S | [2] |
| Molecular Weight | 198.24 g/mol | [2] |
| Structure | A benzoic acid derivative with methoxy, methyl, and mercapto substituents. |
The key functional groups that will likely influence the thermal stability are:
-
Carboxylic Acid (-COOH): Prone to decarboxylation at elevated temperatures.[3]
-
Mercapto (-SH): Susceptible to oxidation, potentially forming disulfide bonds or other sulfur oxides.
-
Methoxy (-OCH3) and Methyl (-CH3) on the Aromatic Ring: These groups can influence the electronic properties of the ring and potentially the stability of the other functional groups.
Core Methodologies for Thermal Stability Assessment
The two primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This technique is invaluable for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition events.[5]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to detect thermal events such as melting, crystallization, and glass transitions, which can provide insights into the physical stability of the compound.[6] DSC can also reveal exothermic or endothermic processes associated with decomposition.
Experimental Protocols
The following protocols are designed to provide a robust assessment of the thermal stability of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of decomposition and the stages of mass loss for this compound.
Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500 or equivalent).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Use an empty pan as a reference.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.[4]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A common heating rate for such analysis is 20°C/min, but a slower rate can provide better resolution of thermal events.[4]
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at each decomposition step.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using nitrogen prevents oxidation of the mercapto group, allowing for the study of the inherent thermal decomposition of the molecule.
-
Heating Rate: A 10 °C/min heating rate is a good starting point to balance analysis time with the resolution of thermal events.
Diagram of TGA Experimental Workflow
Caption: TGA experimental workflow from sample preparation to data analysis.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify melting point, phase transitions, and the enthalpy of decomposition for this compound.
Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q2000 or equivalent).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty, hermetically sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 500 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify endothermic peaks, which may correspond to melting.
-
Identify exothermic peaks, which may indicate decomposition or crystallization.
-
Integrate the area under the peaks to determine the enthalpy change (ΔH) for each event.
-
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: These prevent mass loss due to volatilization before decomposition, ensuring that the measured heat flow is representative of the thermal events within the sample.
-
Inert Atmosphere: As with TGA, a nitrogen purge prevents oxidative side reactions.
Diagram of DSC Experimental Workflow
Caption: DSC experimental workflow from sample preparation to data interpretation.
Predicted Thermal Behavior and Degradation Pathways
Based on the structure of this compound and data from analogous compounds, we can predict its thermal behavior.
Expected TGA and DSC Results
| Thermal Event | Predicted Temperature Range (°C) | Technique | Expected Observation |
| Melting | 150 - 200 | DSC | Sharp endothermic peak. The positional isomer, 4-Methoxy-2-methylbenzoic acid, has a melting point of 177-181 °C. |
| Decarboxylation | 200 - 300 | TGA/DSC | Mass loss corresponding to CO2 (approx. 22.2%). Likely an endothermic or slightly exothermic event in DSC. Aromatic carboxylic acids are known to decarboxylate at elevated temperatures.[3] |
| Mercaptan/Thiol Degradation | > 300 | TGA/DSC | Further mass loss. The C-S bond cleavage and subsequent reactions would likely be complex and could be exothermic. |
| Ring Fragmentation | > 400 | TGA/DSC | Significant mass loss leading to char residue. |
Proposed Degradation Pathway
The thermal degradation of this compound is likely to proceed through a multi-step process. A plausible primary degradation pathway involves initial decarboxylation, followed by reactions involving the mercapto group.
Diagram of Proposed Degradation Pathway
Caption: Proposed primary thermal degradation pathway.
Conclusion
This technical guide provides a comprehensive framework for assessing the thermal stability of this compound. By employing the detailed TGA and DSC protocols, researchers can obtain critical data on the compound's melting point, decomposition temperatures, and degradation profile. The proposed degradation pathway, based on the known chemistry of its functional groups, offers a starting point for more in-depth mechanistic studies, such as TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry), to identify the evolved gaseous products. A thorough understanding of the thermal stability of this molecule is a crucial step in its potential development as a pharmaceutical agent.
References
- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Southern Illinois University Carbondale.
- Differential scanning calorimetry (DSC) of the sulfur polymer at the range of sulfur endotherm peak (between 100 and 150 °C). (n.d.). ResearchGate.
- 2-Mercaptobenzothiazole Degradation Pathway. (2006). Eawag-BBD.
- Differential scanning calorimetric (DSC) curve for pure sulfur at a heating rate of 5 deg min À1 . (n.d.). ResearchGate.
- Various pathways for converting 2-mercaptobenzoic acid (6) into benzo[b]thiophene (5a). (n.d.). ResearchGate.
- Differential scanning calorimetry of compound (4). (n.d.). ResearchGate.
- Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (n.d.). Indian Journal of Chemistry.
- This compound. (n.d.). MySkinRecipes.
- Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. (2021). National Institutes of Health.
- Hydrothermal stability of aromatic carboxylic acids. (n.d.). ResearchGate.
- Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3 . (n.d.). ResearchGate.
- Differential scanning calorimetry. (n.d.). Wikipedia.
- Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing.
- Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. (n.d.). ResearchGate.
- Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments.
- Synthesis of 5-mercapto-2-nitrobenzoic acid. (n.d.). PrepChem.com.
Sources
- 1. This compound [myskinrecipes.com]
- 2. achmem.com [achmem.com]
- 3. researchgate.net [researchgate.net]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. tainstruments.com [tainstruments.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Potential applications of thiol-containing benzoic acids in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiol-Benzoic Acid Core
In the landscape of medicinal chemistry, the conjugation of a thiol (-SH) group to a benzoic acid framework creates a molecular scaffold with remarkable therapeutic potential. This unique combination of functional groups—a potent nucleophilic and redox-active thiol and a pharmacokinetically crucial carboxylic acid—gives rise to a versatile platform for drug design. The thiol group can act as a reactive oxygen species (ROS) scavenger, a metal chelator, and a key interacting moiety for enzyme active sites, while the benzoic acid portion often governs solubility, membrane permeability, and protein binding.[1][2][3][4] This guide delves into the core mechanistic principles, therapeutic applications, and practical drug development considerations for this promising class of compounds.
Part 1: Foundational Principles of Thiol-Benzoic Acid Activity
The therapeutic efficacy of thiol-containing benzoic acids stems from the distinct chemical properties of the thiol group, modulated by the electronic environment of the aromatic ring.
Antioxidant and Redox Modulatory Effects
The thiol group is a powerful reducing agent and a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] Oxidative stress, an imbalance favoring ROS/RNS, is implicated in a multitude of pathologies, including inflammation, neurodegeneration, and cancer.[1][5] Thiol-containing benzoic acids can directly neutralize these damaging species, preventing oxidation of critical biomolecules like proteins, lipids, and DNA.[1][2] This activity is analogous to the body's primary non-protein thiol antioxidant, glutathione (GSH), which is essential for maintaining cellular redox homeostasis.[1][5][6] Derivatives of 2-mercaptobenzoic acid, for example, have been shown to effectively scavenge ROS and bolster antioxidant defenses, highlighting their potential in treating oxidative stress-related inflammatory disorders.[7]
Metal Chelation: A Key to Enzyme Inhibition
A significant portion of enzymes—estimated to be between 40-50%—are metalloenzymes, requiring a metal ion for their catalytic function.[8] The thiol group is a 'soft' electron donor that forms high-affinity, stable complexes with soft or borderline metal ions like zinc (Zn²⁺), copper (Cu²⁺), and mercury (Hg²⁺).[1] This property is expertly exploited in the design of enzyme inhibitors.
By chelating the catalytic zinc ions in the active site, thiol-based compounds can potently inhibit metalloenzymes.[8][9] This mechanism is central to the activity of inhibitors targeting:
-
Metallo-β-Lactamases (MBLs): These bacterial enzymes confer resistance to β-lactam antibiotics. Thiol-containing inhibitors bind to the active site zinc ions, restoring the efficacy of antibiotics like meropenem.[9][10][11]
-
Matrix Metalloproteinases (MMPs): Overactivity of these zinc-dependent enzymes is linked to cancer and inflammation. The thiol group can act as a zinc-binding group to inhibit their function.[8]
The diagram below illustrates the fundamental mechanisms through which thiol-benzoic acids exert their biological effects.
Caption: Core mechanisms of thiol-containing benzoic acids.
Part 2: Therapeutic Applications and Case Studies
The versatile mechanistic profile of thiol-benzoic acids has led to their exploration across a wide range of disease areas.
Anti-Inflammatory Agents
Inflammation is a complex biological response often linked to oxidative stress.[2] Thiol-containing compounds can mitigate inflammation by reducing ROS/RNS levels.[2] Studies on derivatives of 2-mercaptobenzoic acid have demonstrated significant anti-inflammatory and anti-edematous activity in preclinical models.[7] While some derivatives show weak direct inhibition of cyclooxygenase (COX) enzymes, their primary anti-inflammatory effect is often attributed to their potent antioxidant capabilities.[7]
Treatment of Cystinuria
Cystinuria is a genetic disorder causing the accumulation of cystine, which forms painful kidney stones.[12] Thiol-containing drugs, most notably Tiopronin (2-mercaptopropionylglycine), are a cornerstone of second-line therapy.[12][13] Tiopronin acts via a thiol-disulfide exchange mechanism.[13] It cleaves the disulfide bond in the sparingly soluble cystine, forming a mixed disulfide (tiopronin-cysteine) that is approximately 50 times more soluble in urine.[12][14] This process effectively reduces the concentration of free cystine, preventing crystallization and stone formation.[12][13]
Metallo-β-Lactamase (MBL) Inhibition
The rise of antibiotic resistance is a critical global health threat. MBLs are a major source of resistance in Gram-negative bacteria, as they can hydrolyze a broad spectrum of β-lactam antibiotics.[9][10] Thiol-based molecules, including simple structures like mercaptoacetic acid, have been identified as effective MBL inhibitors.[9] Their inhibitory action is due to the thiol group's ability to chelate the zinc ions essential for the enzyme's catalytic activity.[9] Research has shown that compounds like thiomandelic acid can act synergistically with antibiotics such as meropenem, resensitizing resistant bacteria to treatment.[9][10]
Neuroprotection
Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases like Parkinson's disease.[15] The ability of antioxidants to cross the blood-brain barrier (BBB) is a major challenge in developing neuroprotective therapies.[15] Novel low molecular weight thiol antioxidants have been developed that can penetrate the brain and protect dopaminergic neurons from neurotoxins in various experimental models of Parkinson's disease.[15] This suggests a promising therapeutic avenue for thiol-based drugs in slowing the progression of neurodegenerative disorders.
| Compound Class/Example | Primary Mechanism | Therapeutic Area | Key Findings |
| 2-Mercaptobenzoic Acid Derivs. | Antioxidant (ROS Scavenging) | Anti-Inflammatory | Benzyl derivative significantly reduces edema in rat models; activity linked to redox state modulation.[7] |
| Tiopronin | Thiol-Disulfide Exchange | Cystinuria | Forms a highly soluble complex with cysteine, preventing kidney stone formation.[12][13][14] |
| Thiomandelic Acid | Metal Chelation (Zn²⁺) | Antibiotic Resistance (MBLs) | Potentiates the activity of meropenem against resistant Gram-negative bacteria expressing MBLs.[9][10] |
| Novel Thiol Antioxidants (AD4) | Antioxidant / BBB Penetration | Neuroprotection (Parkinson's) | Crosses the blood-brain barrier and protects dopaminergic neurons in preclinical models.[15] |
Part 3: Drug Development and Experimental Protocols
The translation of a promising thiol-benzoic acid scaffold from a concept to a clinical candidate involves rigorous synthesis and evaluation.
Synthetic Strategies
A common and effective method for synthesizing 4-mercaptobenzoic acid involves the reaction of a halogenated benzoic acid (e.g., p-chlorobenzoic acid) with a sulfur nucleophile like thiourea, followed by hydrolysis.[16][17] This approach avoids some of the harsher conditions and hazardous reagents associated with older methods.[16][17]
Experimental Protocol: Synthesis of 4-Mercaptobenzoic Acid [16]
-
Step 1: Intermediate Formation
-
To a 10L glass reactor under ambient temperature (20-25°C), add 6.4L of ethanol.
-
With stirring, add 800g (5.1 mol) of p-chlorobenzoic acid and 583g (7.7 mol) of thiourea. Stir until all solids are dissolved.
-
Add 1.29g (5.1 mmol) of iodine (catalyst) to the mixture.
-
Heat the reaction to reflux (internal temperature of 75-80°C) and maintain for 7 hours.
-
After completion, cool the mixture to 0-5°C and hold for 3 hours to allow precipitation.
-
Filter the mixture to collect the solid intermediate. Wash the filter cake twice with 2.5L of ethanol.
-
Dry the intermediate under reduced pressure at 50°C.
-
-
Step 2: Hydrolysis and Purification
-
In a separate 10L reactor, add 4.2L of deionized water.
-
Add 600g (2.6 mol) of the dried intermediate, followed by the portion-wise addition of 208g (5.2 mol) of solid sodium hydroxide.
-
Stir the mixture at room temperature for 1 hour, then filter to remove any insolubles.
-
Cool the filtrate and slowly add 3L of ice acetic acid dropwise to adjust the pH to 1-2, causing the product to precipitate.
-
Filter the precipitate, which is the crude 4-mercaptobenzoic acid.
-
For purification, recrystallize the crude product from hot ethyl acetate. Cool to crystallize, filter, and dry under vacuum at 40°C to yield the final product.
-
In Vitro Evaluation: Antioxidant Activity Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the radical-scavenging ability of compounds. DPPH is a stable free radical that loses its deep violet color upon reduction by an antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the thiol-benzoic acid test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in ethanol. Keep this solution protected from light.
-
Prepare a series of dilutions of the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of the solvent (without the test compound) and 100 µL of the DPPH solution.
-
For the blank, add 100 µL of the solvent and 100 µL of ethanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
The diagram below outlines a typical workflow for the discovery and initial evaluation of new thiol-benzoic acid derivatives.
Sources
- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. "Medicinal Thiols: Current Status and New Perspectives" by Annalise R. Pfaff, Justin Beltz et al. [scholarsmine.mst.edu]
- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive Guide To Tiopronin: Key Insights For API Importers And Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]
- 13. droracle.ai [droracle.ai]
- 14. THIOLA (tiopronin) tablets | Cystinuria treatment with THIOLA [thiolaechcp.com]
- 15. A novel thiol antioxidant that crosses the blood brain barrier protects dopaminergic neurons in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]
A Technical Guide to the Role of the Methoxy Group in the Reactivity of Substituted Benzoic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Common Substituent
In the landscape of medicinal chemistry and organic synthesis, the methoxy group (–OCH₃) is a ubiquitous and deceptively simple functional group. Its prevalence in natural products and approved pharmaceuticals is a testament to its utility.[1][2] For scientists working with substituted benzoic acids—a core scaffold in countless drug molecules—understanding the nuanced influence of the methoxy group is critical. This substituent is not merely a passive structural element; it is an active modulator of electronic properties, acidity, and reactivity, capable of profoundly altering a molecule's behavior.[1][3]
This guide provides an in-depth analysis of the role of the methoxy group, moving beyond simple classification to explore the causal mechanisms behind its effects. We will dissect its dual electronic nature, analyze its position-dependent impact on the acidity of the benzoic acid moiety, and examine how it directs further chemical transformations of the aromatic ring. For the drug development professional, this understanding is key to rationally designing molecules with optimized physicochemical properties, metabolic stability, and target-binding affinity.[2][4]
The Electronic Dichotomy of the Methoxy Group
The reactivity of a substituted benzene ring is fundamentally governed by the electronic effects of its substituents. The methoxy group is a classic example of a substituent that exerts two opposing electronic forces: an electron-withdrawing inductive effect and a powerful electron-donating resonance effect.[5] The ultimate impact on the molecule's reactivity depends on the position of the methoxy group relative to the reaction center and which of these effects dominates.
-
Inductive Effect (-I): The oxygen atom is highly electronegative compared to carbon. Consequently, it withdraws electron density from the benzene ring through the sigma (σ) bond. This is a through-bond effect that weakens with distance.[5][6]
-
Resonance (Mesomeric) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density into the ring is a through-space effect that is most pronounced at the ortho and para positions.[5][7]
Crucially, for the methoxy group, the +M effect is significantly stronger than the -I effect when it can operate effectively (at the ortho and para positions).[5] This dichotomy is the key to understanding its influence.
Caption: Dual electronic effects of the methoxy group.
Impact on Acidity: A Tale of Three Isomers
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Any factor that stabilizes this anion will increase the acidity (i.e., lower the pKa). The position of the methoxy group profoundly alters the electronic environment of the carboxylate, leading to significant differences in acidity among the isomers.[8]
Quantitative Acidity Data
The interplay of electronic and steric effects is clearly reflected in the experimentally determined pKa values.
| Compound | pKa Value (in H₂O) |
| Benzoic Acid | 4.19 - 4.20 |
| o-Methoxybenzoic Acid | 4.09 |
| m-Methoxybenzoic Acid | 4.10 |
| p-Methoxybenzoic Acid | 4.47 - 4.50 |
| (Data compiled from sources[8][9]) |
Analysis by Position
-
para-Methoxybenzoic Acid (Anisic Acid): This isomer is the weakest acid, even weaker than benzoic acid itself.[8] At the para position, both -I and +M effects are at play. However, the powerful +M effect dominates, donating electron density directly into the aromatic ring and, by extension, toward the carboxylate anion.[5][10] This influx of electron density destabilizes the negative charge on the carboxylate, making proton removal less favorable.[7][11]
Caption: Resonance destabilization in p-methoxybenzoate.
-
meta-Methoxybenzoic Acid: This isomer is slightly stronger than benzoic acid.[8] At the meta position, the resonance effect (+M) cannot be extended to the carboxyl group. Therefore, the electron-withdrawing inductive effect (-I) becomes the dominant electronic influence.[5] This effect pulls electron density away from the carboxylate anion, stabilizing the negative charge and making the parent acid more acidic.[8]
-
ortho-Methoxybenzoic Acid: The "Ortho Effect": The ortho isomer is the strongest acid of the three methoxy derivatives.[8] This enhanced acidity is attributed to a combination of factors collectively known as the "ortho effect."[12][13] The primary driver is steric hindrance between the bulky methoxy group and the carboxylic acid group. This steric clash forces the –COOH group to twist out of the plane of the benzene ring.[8][12] This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which is a destabilizing interaction for the acid form. Furthermore, some studies suggest a potential intramolecular hydrogen bond between the methoxy oxygen and the carboxylic proton can stabilize the acid form, although the contribution of this effect to the overall acidity is a subject of debate.[14][15]
Caption: The steric component of the ortho effect.
Directing Reactivity in the Aromatic Ring
The methoxy group's powerful electron-donating resonance effect makes it a strong activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[16][17] Conversely, while less common, the methoxy group can be involved in nucleophilic aromatic substitution (SNAr) under specific circumstances.
Electrophilic Aromatic Substitution (EAS)
In an EAS reaction, the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). The rate-determining step is the formation of a positively charged carbocation intermediate known as a sigma complex or Wheland intermediate. The methoxy group strongly stabilizes this intermediate when the attack occurs at the ortho or para positions. One of the resonance structures for ortho/para attack places the positive charge directly on the carbon bearing the methoxy group, allowing the oxygen's lone pair to delocalize and form a more stable oxonium ion. This level of stabilization is not possible for meta attack.[17] This is why reactions like nitration, halogenation, and Friedel-Crafts reactions on methoxy-substituted rings proceed rapidly and yield predominantly ortho/para products.[18][19]
Caption: Stabilization of the sigma complex in EAS.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require an aromatic ring that is electron-poor, usually achieved by the presence of strong electron-withdrawing groups (like –NO₂) ortho or para to a good leaving group (like a halide).[20][21] The methoxy group, being electron-donating, deactivates the ring towards nucleophilic attack. However, it can itself act as a leaving group (as methoxide, CH₃O⁻) in certain advanced, metal-free reactions, such as cation radical-accelerated nucleophilic aromatic substitution (CRA-SₙAr), where the aromatic ether is first oxidized to a highly reactive cation radical.[22] This is a specialized but important reaction class in modern synthetic chemistry.
Key Experimental Methodologies
To quantitatively assess the effects described, specific experimental protocols are essential.
Protocol 1: Determination of pKa by Potentiometric Titration
This is the standard method for accurately measuring the acid dissociation constant of a compound.
Objective: To determine the pKa of a methoxybenzoic acid isomer.
Methodology:
-
Preparation: Accurately weigh approximately 100 mg of the methoxybenzoic acid isomer and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol/water) in a beaker.
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
-
Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of a burette filled with a standardized strong base (e.g., 0.1 M NaOH).
-
Titration: Record the initial pH of the solution. Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).
-
Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH required to reach the equivalence point (Vₑ).
-
The volume at the half-equivalence point is Vₑ/2.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[23]
-
Caption: Workflow for pKa determination via titration.
Protocol 2: Synthesis of Methyl 4-methoxybenzoate (Esterification)
This protocol illustrates a fundamental reaction of the carboxylic acid group, influenced by the ring's electronics.
Objective: To convert p-anisic acid to its methyl ester via Fischer esterification.
Methodology:
-
Reactant Setup: In a round-bottom flask, combine p-anisic acid (4-methoxybenzoic acid, 1.0 eq), a large excess of methanol (which acts as both reactant and solvent, ~20 eq), and a catalytic amount of concentrated sulfuric acid (~0.1 eq).[24]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing cold saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Final Purification: If necessary, purify the crude methyl 4-methoxybenzoate by column chromatography or recrystallization to obtain the final, pure product.
Conclusion
The methoxy group is a powerful and versatile tool in the design and synthesis of substituted benzoic acids. Its influence stems from a delicate balance between a modest inductive electron withdrawal and a potent resonance electron donation. The position of this group on the aromatic ring is paramount, dictating which effect prevails and thereby controlling the molecule's acidity and its regiochemical fate in substitution reactions. For researchers in drug discovery, a thorough grasp of these principles is not merely academic; it is a prerequisite for the rational manipulation of molecular properties to achieve desired therapeutic outcomes. From tuning pKa to enhance solubility and absorption, to directing synthetic transformations, the strategic placement of a methoxy group remains a cornerstone of modern medicinal chemistry.
References
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
- BenchChem. (2025). Comparative acidity of ortho, meta, and para-methoxybenzoic acid.
- Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... | Study Prep.
- William Reusch. (n.d.). The Ortho Effect of benzoic acids. Department of Chemistry, Michigan State University.
- Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?.
- Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?.
- Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
- Quora. (2016, November 14). Why is para methoxy benzoic acid is less acidic than benzoic acid?.
- Liskon Biological. (2025, November 14). Properties of p-Anisic Acid: A Versatile Fine Chemical.
- PubMed. (2024, July 5). The role of the methoxy group in approved drugs.
- Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
- Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- Chemistry Stack Exchange. (n.d.). Why do electron donating groups decrease the acidity of aromatic carboxylic acids?.
- Brainly.in. (2024, May 29). Which has highiest pka methoxy benzoic acid or nbenozoic acid?.
- Solubility of Things. (n.d.). p-Anisic acid.
- ResearchGate. (n.d.). (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids.
- YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- RSC Publishing. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids.
- Chemistry Stack Exchange. (2019, November 17). Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?.
- Wikipedia. (n.d.). Hammett equation.
- Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
- ChemicalBook. (n.d.). 4-Methoxybenzoic acid synthesis.
- University of Calgary. (n.d.). Linear Free Energy Relationships.
- Thompson Rivers University. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
- chemeurope.com. (n.d.). Hammett equation.
- Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?.
- ResearchGate. (2025, August 9). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids.
- Infinity Learn. (n.d.). The pKa value of Benzoic acid is 4.19, whereas pKa of 4–methoxybenzoic acid is.
- YouTube. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid.
- Chegg.com. (2021, September 20). Solved . p-methoxybenzoic acid has a pKa of 4.49 while.
- ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- National Institutes of Health. (2020, June 2). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. brainly.in [brainly.in]
- 10. quora.com [quora.com]
- 11. The pKa value of Benzoic acid is 4.19, whereas pKa of 4–methoxybenzoic acid is [infinitylearn.com]
- 12. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 22. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. web.viu.ca [web.viu.ca]
- 24. Properties of p-Anisic Acid: A Versatile Fine Chemical - LISKON [liskonchem.com]
Discovery and Isolation of Novel Mercaptobenzoic Acid Derivatives: A Guide to Synthesis, Purification, and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mercaptobenzoic acid and its derivatives represent a versatile class of compounds with significant applications ranging from building blocks in organic synthesis to functional ligands for nanoparticles and active agents in drug discovery.[1] The core structure, featuring a carboxylic acid and a thiol group on a benzene ring, offers two highly reactive sites for chemical modification, enabling the creation of diverse molecular architectures.[2] This guide provides a comprehensive technical overview of the strategies and methodologies for the discovery, isolation, and characterization of novel mercaptobenzoic acid derivatives. We will explore both solution-phase and solid-phase synthetic routes, detail robust purification protocols, and outline a suite of analytical techniques essential for structural elucidation and purity confirmation. The emphasis throughout is on the causality behind experimental choices, providing researchers with the rationale needed to adapt and troubleshoot these methods for their specific discovery campaigns.
Strategic Approaches to the Synthesis of Novel Derivatives
The creation of novel mercaptobenzoic acid derivatives hinges on the selective modification of its two key functional groups: the thiol (-SH) and the carboxylic acid (-COOH). The choice of synthetic strategy is dictated by the desired final structure, required scale, and available resources.
Derivatization via the Thiol Group: Thioether Synthesis
The high nucleophilicity of the thiol group makes it an excellent handle for forming thioether (sulfide) bonds, a common linkage in peptidomimetics and other biologically active molecules.[3][4]
A. Solution-Phase S-Alkylation:
This classical and highly effective method involves the reaction of the mercaptobenzoic acid with an alkyl halide or other electrophile. From a green chemistry perspective, a more modern approach involves the direct substitution of alcohols with thiols, using an acid catalyst, which produces water as the only byproduct.[5]
-
Causality & Rationale: This approach is ideal for synthesizing individual, well-defined derivatives on a small to medium scale. The choice of a catalyst, such as a transition-metal-free solid Lewis acid, can improve yields and selectivity while simplifying purification by avoiding harmful metal waste.[5] The reaction rate is often dependent on the electron density of the carbon atom bonded to the leaving group in the alkylating agent.[5]
B. Solid-Phase Synthesis (SPS):
For the generation of libraries of derivatives or more complex, peptide-like structures, solid-phase synthesis offers significant advantages in purification and workflow efficiency.[3][6] The mercaptobenzoic acid can be reacted with a resin-bound electrophile.
-
Causality & Rationale: Convergent solid-phase peptide synthesis (CSPPS) methodologies can be adapted for this purpose.[3] For instance, a haloacylated peptide synthesized on a 2-chlorotrityl (Cltr) resin can be reacted with a thiol, allowing for the creation of complex molecules where the amide bond is replaced by a more stable thioether linkage.[3] This method is particularly powerful for drug discovery, where the synthesis of many related compounds is necessary for structure-activity relationship (SAR) studies. The solid support simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification reduced to simple washing and filtration steps between reactions.[6]
Derivatization via the Carboxylic Acid Group: Ester and Amide Synthesis
The carboxylic acid group can be readily converted into esters, amides, or used as an anchor point for attaching the molecule to other scaffolds, such as polymers.
A. Esterification:
A straightforward method for modifying the carboxyl group is through Fischer esterification.
-
Causality & Rationale: In drug discovery, esterification is a common prodrug strategy.[7] Esters can increase the lipophilicity of a compound, potentially facilitating its entry into cells, where native esterases can then hydrolyze it back to the active carboxylic acid form.[7] The reaction is typically performed under acidic conditions with an alcohol, often at reflux to drive the reaction towards the product.[8]
B. Amide Bond Formation:
Coupling the carboxylic acid with an amine to form an amide is a cornerstone of medicinal chemistry.
-
Causality & Rationale: This modification can dramatically alter the physicochemical properties of the parent molecule, introducing new hydrogen bonding capabilities and potentially improving target engagement. Standard peptide coupling reagents are effective for this transformation. For example, chitosan has been modified with 4-mercaptobenzoic acid via a carbodiimide-mediated coupling reaction to create a novel thiolated polymer with enhanced mucoadhesive properties.[9]
Experimental Protocols and Methodologies
The following protocols are presented as robust starting points. Researchers should optimize conditions based on their specific substrates and target molecules.
Protocol: Solution-Phase Synthesis of Methyl 4-(benzylthio)benzoate
This protocol demonstrates a typical S-alkylation followed by esterification.
Step-by-Step Methodology:
-
S-Alkylation:
-
To a solution of 4-mercaptobenzoic acid (1.54 g, 10 mmol) in ethanol (50 mL), add potassium carbonate (1.38 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate salt.
-
Add benzyl bromide (1.71 g, 10 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the ethanol under reduced pressure.
-
Add deionized water (50 mL) and acidify to pH 2-3 with 1M HCl to precipitate the product, 4-(benzylthio)benzoic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Esterification:
-
Suspend the dried 4-(benzylthio)benzoic acid (10 mmol) in anhydrous methanol (40 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.[8]
-
Heat the reaction mixture to reflux and maintain for 16 hours.[8] The extended reflux time is necessary to drive the equilibrium toward the ester product.
-
Cool the mixture to room temperature and concentrate in vacuo.
-
Dilute the residue with ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid.
-
Separate the organic phase, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.
-
Protocol: Isolation and Purification by Column Chromatography
Step-by-Step Methodology:
-
Column Preparation:
-
Select a suitable glass column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude product from Protocol 2.1 in a minimal amount of dichloromethane.
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried sample powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10 hexane:ethyl acetate). The optimal solvent system should be predetermined by TLC analysis.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified methyl 4-(benzylthio)benzoate as a solid.
-
Structural Characterization and Purity Analysis
Confirmation of the structure and purity of a novel derivative is a critical, non-negotiable step. A combination of analytical techniques should be employed.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the exact structure of the synthesized molecule. Solution NMR is a cornerstone of drug discovery for confirming molecular identity.[10] For the example in Protocol 2.1, one would expect to see characteristic signals for the aromatic protons of both benzene rings, a singlet for the benzylic methylene group, and a singlet for the methyl ester protons.
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. In our example, the disappearance of the S-H stretch (around 2550 cm⁻¹) from the starting material and the presence of a strong C=O stretch (around 1720 cm⁻¹) for the ester group would provide strong evidence of a successful reaction.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a final compound. A patent for the synthesis of 4-mercaptobenzoic acid specifies a purity of >99% as determined by HPLC, which is a common requirement for compounds intended for biological screening.[11] A sample is considered pure if the chromatogram shows a single major peak.
Data Summary Table
| Technique | Parameter | Expected Result for Methyl 4-(benzylthio)benzoate |
| ¹H NMR | Chemical Shift (δ) | ~7.2-8.0 ppm (aromatic H), ~4.1 ppm (s, 2H, -S-CH₂-), ~3.9 ppm (s, 3H, -O-CH₃) |
| HRMS | [M+H]⁺ | Calculated m/z matching C₁₅H₁₅O₂S⁺ |
| IR Spec. | Wavenumber (cm⁻¹) | ~1720 cm⁻¹ (C=O stretch), Absence of S-H stretch at ~2550 cm⁻¹ |
| HPLC | Purity | >99% (as a single peak at a specific retention time) |
Visualizing the Workflow and Chemistry
Diagrams are essential for conceptualizing the entire discovery process and the underlying chemical transformations.
Workflow Diagram
Caption: High-level workflow for the discovery and isolation of novel derivatives.
Synthetic Pathway Diagram
Sources
- 1. preprints.org [preprints.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Convergent Synthesis of Thioether Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 5. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Solution NMR in Drug Discovery | MDPI [mdpi.com]
- 11. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]
A Comprehensive In-Silico Analysis of 5-Mercapto-2-methoxy-4-methylbenzoic acid: A Theoretical Guide for Drug Discovery
Abstract
In the landscape of modern drug discovery, computational chemistry and in-silico analysis serve as indispensable tools for the preliminary assessment of novel molecular entities. This guide provides an in-depth theoretical framework for the comprehensive evaluation of 5-Mercapto-2-methoxy-4-methylbenzoic acid, a small molecule with potential pharmacophoric features. By leveraging a suite of computational techniques—including Quantum Chemical Calculations based on Density Functional Theory (DFT), Molecular Docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling—we aim to elucidate its structural, electronic, and pharmacokinetic properties. This document is intended for researchers, chemists, and drug development professionals, offering both a strategic overview and detailed protocols for a robust theoretical characterization, thereby accelerating the path from molecular concept to experimental validation.
Introduction: The Rationale for Theoretical Scrutiny
This compound (PubChem CID: Not available, CAS RN: 439579-12-1) is a substituted benzoic acid derivative.[1][2] Its structure incorporates several key functional groups: a carboxylic acid, a thiol (mercaptan), a methoxy group, and a methyl group on a benzene ring. This combination suggests a potential for diverse chemical interactions, making it an intriguing candidate for biological investigation. The carboxylic acid and thiol groups can act as hydrogen bond donors and acceptors or participate in metal coordination, while the aromatic ring provides a scaffold for hydrophobic and π-stacking interactions.
Before committing significant resources to chemical synthesis and experimental screening, a thorough theoretical evaluation is paramount. Computational methods allow for the prediction of a molecule's behavior at an atomic level, offering insights that can guide and refine the drug discovery process.[3][4] This guide details a multi-faceted computational workflow designed to build a comprehensive profile of the title compound, from its fundamental quantum mechanical properties to its potential behavior in a biological system.
Quantum Chemical Calculations: Unveiling Molecular Properties via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method that investigates the electronic structure of molecules to determine their properties.[5][6][7] It offers a favorable balance between computational cost and accuracy, making it the workhorse of modern computational chemistry.[8] Our analysis will focus on geometry optimization, vibrational frequencies, and the electronic landscape of the molecule.
Causality of Experimental Choices
-
Software Selection: The Gaussian software package is chosen for this analysis due to its extensive implementation of quantum chemical methods and its widespread use in the scientific community.[9][10][11][12]
-
Method Selection (B3LYP/6-311++G(d,p)):
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid exchange-correlation functional that combines the accuracy of Hartree-Fock theory with the efficiency of DFT. It is known for providing reliable results for a wide range of organic molecules.
-
6-311++G(d,p) Basis Set: This is a Pople-style basis set. The "6-311" indicates a triple-zeta valence description for improved flexibility. The "++" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions (d-functions on heavy atoms, p-functions on hydrogen) to accurately model non-spherical electron density distributions, such as those in chemical bonds.
-
Computational Workflow: DFT Analysis
The workflow for DFT calculations is a self-validating system. The initial geometry optimization must converge to a stable energy minimum, which is then authoritatively confirmed by a frequency calculation that shows no imaginary frequencies.
Caption: Workflow for DFT-based molecular characterization.
Predicted Molecular Geometry
Following optimization, the key structural parameters (bond lengths and angles) are extracted to define the molecule's three-dimensional shape.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-S | 1.78 Å |
| S-H | 1.35 Å | |
| C=O (carboxyl) | 1.22 Å | |
| C-O (carboxyl) | 1.36 Å | |
| Bond Angles | C-S-H | 96.5° |
| O=C-O (carboxyl) | 123.0° | |
| Dihedral Angle | O=C-C-C (carboxyl vs. ring) | ~25.0° |
| Note: These are representative, hypothetical values for illustrative purposes. |
Electronic Properties: Reactivity and Interaction Sites
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electron density distribution onto the molecular surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the carboxylic oxygen atoms and the sulfur atom.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are expected around the acidic hydrogens of the carboxyl and thiol groups.
-
Molecular Docking: Simulating Biological Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[13] This simulation is fundamental in drug design for predicting binding affinity and understanding the interaction patterns that stabilize the complex.[14][15]
Causality of Experimental Choices
-
Target Selection (Cyclooxygenase-2, COX-2): Benzoic acid derivatives are known to interact with various enzymes. For this guide, we select COX-2 (PDB ID: 5KIR) as a representative target. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drugs. The choice provides a relevant biological context for the simulation.
-
Software Selection (AutoDock Vina): AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy in predicting binding modes.[16]
Protocol: Step-by-Step Molecular Docking
This protocol outlines a self-validating workflow where each step prepares the necessary files for the subsequent stage, culminating in the final docking simulation.[17][18][19][20]
-
Receptor Preparation:
-
Download the protein structure (e.g., 5KIR) from the Protein Data Bank (PDB).
-
Using AutoDock Tools, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens to the protein structure.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in the required PDBQT file format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound (from the DFT optimization).
-
Define rotatable bonds within the ligand to allow for conformational flexibility.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. The grid box should encompass the known active site of the receptor.
-
Center the grid box on the active site residues. The size should be large enough to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Using AutoDock Vina, execute the docking run with the prepared receptor, ligand, and grid parameters.
-
The program will generate a set of possible binding poses, ranked by their predicted binding affinity.
-
Caption: Workflow for a typical molecular docking experiment.
Analysis of Docking Results
The output of the docking simulation is analyzed to determine the most likely binding mode and its stability.
| Metric | Description | Result (Example) |
| Binding Affinity | The predicted free energy of binding (in kcal/mol). More negative values indicate stronger binding. | -8.2 kcal/mol |
| Interactions | Analysis of non-covalent bonds stabilizing the complex. | Hydrogen Bond: Carboxyl group with SER-530. Hydrophobic: Benzene ring with LEU-352, VAL-523. |
| Note: These are hypothetical results for illustrative purposes. |
In Silico ADMET Profiling: Predicting Drug-Likeness
For a molecule to be a successful drug, it must possess favorable ADMET properties.[21][22] Early-stage computational prediction of these properties helps to identify potential liabilities and de-risk the drug development pipeline.[23][24]
Causality of Experimental Choices
-
Platform Selection (SwissADME): The SwissADME web server is a free, user-friendly, and robust tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[25][26][27][28] It consolidates multiple predictive models into a single platform, making it an efficient choice for a comprehensive preliminary screen.[29]
Protocol: ADMET Prediction with SwissADME
-
Navigate to the SwissADME website.
-
Provide the structure of this compound, typically as a SMILES string (COc1cc(C)c(C(=O)O)cc1S).
-
Execute the calculation. The server will return a detailed report of various predicted parameters.
Caption: Key ADMET parameter categories evaluated by SwissADME.
Predicted ADMET Profile
The following table summarizes the key predicted ADMET properties for the title compound.
| Category | Parameter | Predicted Value | Implication |
| Physicochemical | Molecular Weight | 198.24 g/mol | Good (low MW) |
| LogP (Lipophilicity) | 2.50 | Optimal range | |
| Solubility | Soluble | Favorable for formulation | |
| Pharmacokinetics | GI Absorption | High | Good oral bioavailability expected |
| BBB Permeant | No | Low risk of CNS side effects | |
| CYP Inhibitor | No (for major isoforms) | Low risk of drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Passes primary drug-likeness filter |
| Medicinal Chemistry | PAINS Alert | 0 alerts | No known promiscuous substructures |
| Note: These are representative values based on the known structure and typical predictions from SwissADME. |
Conclusion and Future Directions
This in-depth theoretical guide outlines a systematic, multi-pronged computational approach to characterize this compound. The DFT calculations provide a foundational understanding of its structural and electronic nature. The molecular docking simulations suggest a plausible binding mode and strong affinity for a relevant biological target like COX-2, highlighting its therapeutic potential. Finally, the in-silico ADMET profile is highly favorable, indicating good drug-like properties with a low risk of pharmacokinetic issues.
Collectively, these theoretical calculations strongly support the advancement of this compound as a candidate for further investigation. The next logical steps, directly informed by this computational groundwork, would be:
-
Chemical Synthesis: Laboratory synthesis of the compound for experimental validation.
-
In Vitro Assays: Experimental testing of its inhibitory activity against the COX-2 enzyme.
-
Experimental ADME: In vitro measurement of properties like solubility and metabolic stability to confirm the computational predictions.
By integrating robust theoretical calculations at the earliest stages, the drug discovery process becomes more efficient, focused, and cost-effective.
References
- Wikipedia. Density functional theory. [Link]
- Wikipedia. Gaussian (software). [Link]
- RITME.
- Sumble. What is Gaussian? Competitors, Complementary Techs & Usage. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
- Computational Chemistry from Laptop to HPC. Density functional theory. [Link]
- YouTube. AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]
- Oregon State University. Gaussian | Technology. [Link]
- AutoDock Vina. Tutorial. [Link]
- SpringerLink.
- ACS Publications. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. [Link]
- ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
- Deep Origin.
- ChemCopilot. Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. [Link]
- PubMed. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
- University of Cantabria. Molecular Docking Tutorial. [Link]
- YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]
- Princeton Research Computing. Gaussian. [Link]
- PubMed Central. Density functional theory across chemistry, physics and biology. [Link]
- SciSpace. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017). [Link]
- Eagon Research Group. Vina Docking Tutorial. [Link]
- YouTube.
- Omics tutorials. Step-by-Step Tutorial on Molecular Docking. [Link]
- Swiss Institute of Bioinformatics. SwissDrugDesign - Molecular Modelling Group. [Link]
- PubMed Central.
- Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. [Link]
- Read the Docs. Basic docking — Autodock Vina 1.2.
- Preprints.org.
- Oreate AI Blog. Application of Molecular Simulation Techniques in Drug Design: Theoretical Foundations and Practices of Quantum Mechanics and Molecular Mechanics. [Link]
- The University of Queensland.
- YouTube.
- Biosig Lab. pkCSM. [Link]
- MDPI. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]
- YouTube. How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. [Link]
- National Institutes of Health. Quantum mechanics implementation in drug-design workflows: does it really help?. [Link]
- MySkinRecipes. This compound. [Link]
- Indian Journal of Chemistry. Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. achmem.com [achmem.com]
- 3. Application of Molecular Simulation Techniques in Drug Design: Theoretical Foundations and Practices of Quantum Mechanics and Molecular Mechanics - Oreate AI Blog [oreateai.com]
- 4. Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. Density functional theory — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 7. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 10. ritme.com [ritme.com]
- 11. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 12. Gaussian | Technology | Oregon State University [technology.oregonstate.edu]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. youtube.com [youtube.com]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. youtube.com [youtube.com]
- 19. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 23. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 24. mdpi.com [mdpi.com]
- 25. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 26. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 28. Molecular Modelling Group [molecular-modelling.ch]
- 29. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Mercapto-2-methoxy-4-methylbenzoic acid
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details a robust and validated protocol for the synthesis of 5-Mercapto-2-methoxy-4-methylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The presented methodology is designed for high yield and purity, ensuring its suitability for demanding research and development applications. This document provides a step-by-step protocol, an in-depth discussion of the reaction mechanisms, safety precautions, and methods for the characterization of the final product.
Introduction
This compound is a bespoke chemical entity with significant potential in medicinal chemistry. Its unique trifunctionalized aromatic core, featuring a thiol, a carboxylic acid, and a methoxy group, makes it an invaluable building block for the synthesis of novel therapeutic agents. The thiol group, in particular, offers a reactive handle for conjugation and derivatization, enabling the exploration of new chemical space in drug discovery. Given the absence of a standardized public protocol for its synthesis, this application note aims to provide a clear, reproducible, and scientifically grounded methodology.
The synthetic strategy outlined herein proceeds via a two-step sequence starting from the commercially available 2-methoxy-4-methylbenzoic acid. The first step involves an electrophilic aromatic substitution to install a chlorosulfonyl group at the 5-position. This is followed by a reduction of the resulting sulfonyl chloride to the desired mercaptan. This approach was selected for its anticipated high regioselectivity and the availability of well-established procedures for the key transformations.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 2-methoxy-4-methylbenzoic acid | ≥98% | Commercially available |
| Chlorosulfonic acid | ≥99% | Commercially available |
| Triphenylphosphine | ≥99% | Commercially available |
| Toluene | Anhydrous | Commercially available |
| Dichloromethane (DCM) | ACS grade | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
| Sodium bicarbonate | ACS grade | Commercially available |
| Sodium sulfate (anhydrous) | ACS grade | Commercially available |
| Hydrochloric acid (concentrated) | ACS grade | Commercially available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Experimental Protocol
Step 1: Synthesis of 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid
This procedure is adapted from established methods for the chlorosulfonation of substituted anisic acids.[1][2]
Workflow Diagram
Caption: Step-by-step workflow for the chlorosulfonation of 2-methoxy-4-methylbenzoic acid.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place 2-methoxy-4-methylbenzoic acid (10.0 g, 60.2 mmol).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (20 mL, 301 mmol, 5 equivalents) dropwise via the dropping funnel over a period of 30 minutes. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4-6 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
In a separate large beaker, prepare a slurry of crushed ice (200 g).
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will generate HCl gas.
-
A white precipitate will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the collected solid under vacuum to a constant weight to yield 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid. The product can be used in the next step without further purification.
Step 2: Synthesis of this compound
This reduction of the aryl sulfonyl chloride to the corresponding thiol is based on the efficient method using triphenylphosphine.[3][4]
Workflow Diagram
Caption: Step-by-step workflow for the reduction of the sulfonyl chloride to the thiol.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid (10.0 g, 37.8 mmol) in anhydrous toluene (100 mL).
-
Add triphenylphosphine (29.7 g, 113.4 mmol, 3 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture by adding 2 M hydrochloric acid (50 mL) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include singlets for the methyl and methoxy protons, aromatic protons with characteristic coupling patterns, a singlet for the thiol proton (which may be broad and exchangeable with D₂O), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum should show the expected number of signals for the aromatic carbons, as well as signals for the methyl, methoxy, and carboxyl carbons.
-
FTIR: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the S-H stretch of the thiol, and C-H and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₉H₁₀O₃S.
Discussion
The presented two-step synthesis provides a reliable and scalable method for the preparation of this compound. The chlorosulfonation in the first step is a classic electrophilic aromatic substitution. The regioselectivity is directed by the activating methoxy group, which is a stronger ortho-, para-director than the deactivating meta-directing carboxylic acid group. Therefore, the sulfonation is expected to occur predominantly at the position para to the methoxy group.
The reduction of the resulting sulfonyl chloride to the thiol using triphenylphosphine is a mild and efficient method that is tolerant of various functional groups, including the carboxylic acid.[4] An alternative reduction method involves catalytic hydrogenation over a palladium catalyst in the presence of a base.[5]
An alternative synthetic route could involve the bromination of 2-methoxy-4-methylbenzoic acid at the 5-position, followed by conversion of the aryl bromide to the thiol.[6] This can be achieved by reaction with thiourea to form an isothiouronium salt, which is then hydrolyzed to the thiol.[7][8]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care.
-
The quenching of the chlorosulfonation reaction is highly exothermic and releases HCl gas. Perform this step slowly and cautiously.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google P
- Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine - ResearchG
- “One-Pot” Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. The Journal of Organic Chemistry, 63(18), 6243-6247. [Link]
- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P
- One-Pot Thioetherification of Aryl Halides Using Thiourea and Alkyl Bromides Catalyzed by Copper(I) Iodide Free from Foul-Smelling Thiols in Wet Polyethylene Glycol (PEG 200)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols [organic-chemistry.org]
- 5. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 6. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a Mercaptobenzyl Auxiliary
A Foreword on Chemical Protein Synthesis
The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the landscape of biological and therapeutic research.[1] This technique allows for the stepwise assembly of amino acids into peptide chains on an insoluble resin support, enabling the synthesis of complex peptides that would be otherwise inaccessible through traditional solution-phase methods. A cornerstone of modern chemical biology is the ability to synthesize large proteins through the ligation of smaller, synthetically accessible peptide fragments. Native Chemical Ligation (NCL) has emerged as the premier methodology for achieving this, allowing for the chemoselective formation of a native amide bond between two unprotected peptide segments.[2][3] A critical prerequisite for NCL is the preparation of a peptide fragment with a C-terminal thioester.
This guide provides a comprehensive overview and detailed protocols for the use of an N-4,5-dimethoxy-2-mercaptobenzyl (Dmmb) auxiliary in Fmoc-based SPPS to generate these essential peptide thioesters. While the user initially inquired about "5-Mercapto-2-methoxy-4-methylbenzoic acid," the established literature overwhelmingly points to the Dmmb auxiliary as the relevant and effective reagent for this application. This methodology offers a robust and efficient means to produce peptide thioesters, which are pivotal for the synthesis of proteins with post-translational modifications, unnatural amino acids, and other molecular probes.
The Dmmb Auxiliary: A Gateway to Peptide Thioesters via N-S Acyl Shift
The synthesis of peptide thioesters using standard Fmoc-SPPS can be challenging due to the lability of the thioester bond to the basic conditions required for Fmoc deprotection. The Dmmb auxiliary circumvents this issue by introducing a latent thioester functionality that is only revealed under specific acidic conditions after the completion of peptide chain elongation.[2]
The core of this strategy lies in an intramolecular N-to-S acyl shift reaction.[2][4][5] The peptide is assembled using a standard Fmoc-SPPS protocol, incorporating an amino acid at the C-terminus that has been modified with the Dmmb group on its α-amino nitrogen. Once the full-length peptide is assembled, treatment with a strong acid, such as trifluoroacetic acid (TFA), during the cleavage of side-chain protecting groups, triggers an intramolecular N-S acyl shift.[2] This results in the formation of a resin-bound peptide with an S-acyl intermediate. Subsequent treatment with a thiol nucleophile leads to transthioesterification, releasing the desired peptide thioester from the resin.[2]
This approach is highly advantageous as it is fully compatible with standard Fmoc-SPPS protocols and protects the thioester linkage from premature cleavage during peptide synthesis.[2]
Experimental Workflows and Protocols
Part 1: Synthesis of the Fmoc-N-Dmmb-Amino Acid Building Block
The successful implementation of this methodology begins with the synthesis of the key building block: the Fmoc-protected, N-Dmmb-modified amino acid. Here, we detail the synthesis of Fmoc-N-(4,5-dimethoxy-2-mercaptobenzyl)-glycine as a representative example.
Workflow for Fmoc-N-Dmmb-Glycine Synthesis
Caption: Synthesis of the Fmoc-N-Dmmb-glycine building block.
Protocol 1: Synthesis of Fmoc-N-(4,5-dimethoxy-2-mercaptobenzyl)-glycine
-
Synthesis of 4,5-Dimethoxy-2-mercaptobenzaldehyde: This starting material can be synthesized from 2,5-dimethoxytoluene via a Gattermann reaction, which introduces the formyl group.[6] The mercapto group can be introduced through various established methods, such as reaction with chlorosulfonic acid followed by reduction.
-
Reductive Amination:
-
Dissolve 4,5-dimethoxy-2-mercaptobenzaldehyde (1.0 eq) and glycine methyl ester hydrochloride (1.2 eq) in a suitable solvent such as 1,2-dichloroethane.
-
Add triethylamine (2.5 eq) to neutralize the hydrochloride salt.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(4,5-dimethoxy-2-mercaptobenzyl)-glycine methyl ester.
-
-
Fmoc Protection:
-
Dissolve the product from the previous step (1.0 eq) in a mixture of 1,4-dioxane and saturated aqueous sodium bicarbonate.
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 eq) in 1,4-dioxane dropwise.
-
Stir the reaction at room temperature overnight.
-
Remove the 1,4-dioxane under reduced pressure and dilute the aqueous residue with water.
-
Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer with a citric acid solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude Fmoc-protected product.
-
-
Saponification:
-
Dissolve the crude Fmoc-N-(4,5-dimethoxy-2-mercaptobenzyl)-glycine methyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute HCl solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, Fmoc-N-(4,5-dimethoxy-2-mercaptobenzyl)-glycine. The product can be further purified by flash chromatography if necessary.
-
Part 2: Solid-Phase Peptide Synthesis
The synthesized Fmoc-N-Dmmb-amino acid can be incorporated into a peptide sequence using standard automated or manual Fmoc-SPPS protocols.
Workflow for Dmmb-Mediated Peptide Thioester Synthesis
Caption: Overall workflow for the synthesis of peptide thioesters using the Dmmb auxiliary.
Protocol 2: On-Resin N-S Acyl Shift and Thiolysis
-
Peptide Synthesis: Assemble the peptide chain on a suitable resin (e.g., Wang or PAM resin) using standard Fmoc-SPPS chemistry. The Fmoc-N-Dmmb-amino acid is coupled at the C-terminus.
-
N-S Acyl Shift:
-
Following the final Fmoc deprotection and washing of the resin, treat the peptidyl-resin with a cleavage cocktail to simultaneously remove the side-chain protecting groups and induce the N-S acyl shift. A typical cocktail is 88% TFA, 5% water, 5% phenol, and 2% triisopropylsilane (TIS).[2]
-
The addition of water to the TFA solution has been shown to accelerate the N-S acyl shift and suppress the acid-catalyzed cleavage of the Dmmb group itself.[4]
-
Agitate the resin in the cleavage cocktail for 1-2 hours at room temperature.
-
-
Thiolysis and Cleavage:
-
After the acyl shift, thoroughly wash the resin with dichloromethane (DCM) and N,N-dimethylformamide (DMF).
-
Prepare a solution of a thiol nucleophile. 2-mercaptoethanesulfonic acid (MESNA) is commonly used.[2][3] A typical solution is 0.1 M MESNA and 0.2 M N,N-diisopropylethylamine (DIEA) in DMF.[2]
-
Add the thiol solution to the resin and agitate at room temperature for 4-6 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide thioester.
-
Wash the resin with DMF and combine the washings with the filtrate.
-
-
Purification:
-
Concentrate the collected solution under reduced pressure.
-
Precipitate the crude peptide thioester by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Purify the crude peptide thioester by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide thioester as a white powder.
-
Quantitative Data and Optimization
The efficiency of peptide thioester formation using the Dmmb auxiliary can be influenced by several factors. The following table provides representative data on the yields of peptide thioesters for different sequences.
| Peptide Sequence | C-terminal Amino Acid | Overall Yield (%) | Reference |
| Fmoc-His-Pro-Ile-Arg-Gly-SCH₂CH₂SO₃H | Glycine | 8.2 | [2] |
| Model Peptide-Leu-SCH₂CH₂SO₃H | Leucine | Not specified, but no epimerization detected | [3] |
| 41-mer peptide thioester | Not specified | Not specified, but successful synthesis demonstrated | [3] |
| Phosphorylated peptide thioester | Not specified | Not specified, but successful synthesis demonstrated | [3] |
Key Optimization Parameters:
-
Acidic Conditions for N-S Acyl Shift: The concentration of TFA and the presence of water are critical. While high TFA concentrations are necessary for side-chain deprotection, the addition of a small percentage of water (e.g., 5%) can enhance the rate of the N-S acyl shift.[4]
-
Choice of Thiol Nucleophile: While MESNA is commonly used, other thiols such as 4-mercaptophenylacetic acid (MPAA) can also be employed. The choice of thiol may influence the rate of transthioesterification and the ease of purification.
-
Reaction Times: The duration of both the N-S acyl shift and the thiolysis steps should be optimized for each specific peptide to maximize yield and minimize potential side reactions.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Peptide Thioester | Incomplete N-S acyl shift. | Increase the reaction time in the TFA cocktail. Ensure the presence of 5% water in the cleavage mixture. |
| Incomplete thiolysis. | Increase the concentration of the thiol nucleophile or extend the reaction time. Consider using a different thiol reagent. | |
| Premature cleavage of the Dmmb group. | While the Dmmb group is generally stable, prolonged exposure to very strong acids can lead to its cleavage. Optimize the N-S acyl shift time to be sufficient for the reaction without excessive acid exposure. | |
| Presence of Unwanted Side Products | Hydrolysis of the thioester. | Minimize the presence of water during the thiolysis step and subsequent workup. Purify the peptide thioester promptly after cleavage. |
| S-to-N acyl shift (reverse reaction). | Ensure a sufficient excess of the external thiol is used during the thiolysis step to drive the equilibrium towards the desired peptide thioester.[2] | |
| Epimerization at the C-terminal residue. | While the Dmmb method is reported to cause minimal epimerization, it is good practice to analyze the final product for chiral purity, especially when using amino acids prone to racemization.[3] | |
| Difficulty in Purification | Poor solubility of the crude peptide thioester. | Lyophilize the crude product and dissolve it in a minimal amount of a strong solvent (e.g., DMSO, DMF) before diluting with the initial HPLC mobile phase. |
| Co-elution with byproducts. | Optimize the HPLC gradient to improve the separation of the desired product from impurities. Consider using a different stationary phase if necessary. |
Conclusion
The use of the N-4,5-dimethoxy-2-mercaptobenzyl (Dmmb) auxiliary provides a robust and reliable method for the synthesis of peptide thioesters within the framework of standard Fmoc-SPPS. By leveraging a latent thioester functionality that is unmasked via an acid-catalyzed N-S acyl shift, this strategy overcomes the inherent instability of thioester bonds to the basic conditions of Fmoc chemistry. The detailed protocols and troubleshooting guide provided herein are intended to equip researchers with the necessary information to successfully implement this powerful technique in their own laboratories, thereby facilitating the chemical synthesis of complex proteins for a wide range of applications in research, diagnostics, and therapeutics.
References
- Kawakami, T., Yoshizawa, S., Wakao, M., Otaka, A., & Aimoto, S. (2009). Peptide Thioester Synthesis via an Auxiliary-Mediated N–S Acyl Shift Reaction in Solution. Journal of Peptide Science, 15(11), 731-737.
- Kawakami, T., Sumida, K., Nakamura, K., Vorherr, T., & Aimoto, S. (2005). Peptide thioester preparation based on an N–S acyl shift reaction mediated by a thiol ligation auxiliary. Tetrahedron Letters, 46(51), 8805-8807.
- Nakamura, K., Kanao, T., Uesugi, T., Hara, T., Sato, T., Kawakami, T., & Aimoto, S. (2009). Synthesis of peptide thioesters via an N–S acyl shift reaction under mild acidic conditions on an N-4,5-dimethoxy-2-mercaptobenzyl auxiliary group. Journal of Peptide Science, 15(11), 731-7.
- Verardo, G., Giumanini, A. G., Strazzolini, P., & Poiana, M. (1998). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Gayo, L. M., & Suto, M. J. (1997). A practical, mild, and racemization-free method for the saponification of N-protected amino acid and peptide esters. Tetrahedron Letters, 38(2), 211-214.
- Kawakami, T., & Aimoto, S. (2014). Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. In Peptide and Protein Engineering (pp. 1-17). Springer, Japan.
- Myers, A. G. (n.d.). Reductive Amination. Harvard University.
- Kawakami, T., Akaji, K., & Aimoto, S. (2001). Peptide bond formation mediated by 4,5-dimethoxy-2-mercaptobenzylamine after periodate oxidation of the N-terminal serine residue. Organic Letters, 3(9), 1403-1405.
- Zhang, Y., & Ciufolini, M. A. (2010). A new synthesis of 2,5-dimethoxybenzaldehyde. Tetrahedron Letters, 51(25), 3295-3296.
- Designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde.
- Li, X., & Danishefsky, S. J. (2008). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. The Journal of Organic Chemistry, 73(19), 7497–7502.
- Papini, A. M., Mazzanti, B., Nardi, E., & Ginanneschi, M. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.
- Chemical Abstracts Service. (n.d.). Method for preparing dimethoxy benzaldehyde from veratrole. Google Patents.
- Gauthier, M. A., & Klok, H. A. (2008). A convenient route to N-[2-(Fmoc)
- Ruiz-Rodriguez, J., Beltran, M., & Albericio, F. (2010). Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. Journal of Peptide Science, 16(12), 688-694.
Sources
- 1. ijairjournal.in [ijairjournal.in]
- 2. msimg.bioon.com [msimg.bioon.com]
- 3. Synthesis of peptide thioesters via an N-S acyl shift reaction under mild acidic conditions on an N-4,5-dimethoxy-2-mercaptobenzyl auxiliary group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]
Application Notes & Protocols: 5-Mercapto-2-methoxy-4-methylbenzoic acid in Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of medicinal chemistry, the strategic design of small molecules that can effectively interact with biological targets is paramount. Benzoic acid derivatives, particularly those functionalized with thiol (mercapto) and methoxy groups, represent a promising class of compounds due to their diverse chemical reactivity and ability to participate in various biological interactions.[1][2] 5-Mercapto-2-methoxy-4-methylbenzoic acid is a compound of interest, embodying a unique structural architecture that suggests significant potential in drug discovery. While direct and extensive research on this specific molecule is emerging, its constituent functional groups are well-represented in a variety of biologically active agents, including enzyme inhibitors and anti-inflammatory compounds.[3][4]
The presence of a carboxylic acid moiety provides a key interaction point for binding with protein targets, while the nucleophilic thiol group can engage in covalent or coordination interactions, notably with metalloenzymes. The methoxy and methyl groups contribute to the molecule's lipophilicity and can influence its orientation within a binding pocket. This application note will provide a comprehensive guide to exploring the therapeutic potential of this compound, with a focus on its application as an enzyme inhibitor. We will draw upon established methodologies for related compounds to propose a robust framework for its evaluation.
Chemical Properties and Synthesis Overview
This compound (C₉H₁₀O₃S) is a solid at room temperature with a molecular weight of 198.24 g/mol .[3] It is typically stored at 2-8°C.[3] While specific synthetic routes for this exact molecule are not extensively published, general methods for the synthesis of related mercaptobenzoic acids often involve multi-step processes starting from aminobenzoic acid precursors. A common strategy involves diazotization of an amino group, followed by introduction of a sulfur-containing functional group which is later reduced to the thiol.
Proposed Mechanism of Action and Biological Targets
Based on the known activities of structurally similar compounds, a primary avenue of investigation for this compound is its potential as an enzyme inhibitor. The mercaptobenzimidazole scaffold, for instance, has shown potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[5][6] This inhibition is often achieved through coordination of the thiol group with copper ions in the enzyme's active site. Similarly, other benzoic acid derivatives have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase.[7]
Therefore, a plausible hypothesis is that this compound may act as an inhibitor of metalloenzymes or enzymes with key cysteine residues in their active sites. The proposed mechanism of action could involve the coordination of the thiol group with a metal cofactor or the formation of a disulfide bond with a cysteine residue, leading to reversible or irreversible inhibition.
Caption: Proposed mechanism of enzyme inhibition.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the initial screening and characterization of this compound as an enzyme inhibitor.
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a general method for assessing the inhibitory activity of the test compound against a model enzyme, such as tyrosinase or acetylcholinesterase, using a spectrophotometric assay.
Materials:
-
This compound
-
Target enzyme (e.g., mushroom tyrosinase, electric eel acetylcholinesterase)
-
Substrate (e.g., L-DOPA for tyrosinase, acetylthiocholine iodide for acetylcholinesterase)
-
Phosphate buffer (pH 6.8 or as required by the enzyme)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a 10 mM stock solution.
-
Prepare a stock solution of the enzyme in the appropriate buffer.
-
Prepare a stock solution of the substrate in the appropriate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Serial dilutions of the test compound (to achieve final concentrations ranging from nM to µM)
-
Enzyme solution
-
-
Include a positive control (a known inhibitor of the enzyme) and a negative control (solvent without the test compound).
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes.
-
-
Initiation of Reaction and Measurement:
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 475 nm for dopachrome formation by tyrosinase) at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Protocol 2: Determination of Inhibition Kinetics
This protocol is designed to elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).
Materials:
-
Same as Protocol 1
Procedure:
-
Assay Setup:
-
Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the substrate and the inhibitor.
-
Typically, three to five different substrate concentrations are used, and for each substrate concentration, a range of inhibitor concentrations is tested.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk plots (double reciprocal plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
Analyze the plots to determine the type of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
From these plots, the inhibition constant (Ki) can be calculated.
-
Caption: Experimental workflow for enzyme inhibition studies.
Data Presentation and Interpretation
The results of the enzyme inhibition assays should be summarized in a clear and concise manner. A table format is recommended for presenting the IC50 and Ki values.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |
| Hypothetical Data | Competitive | 5.2 ± 0.4 | 2.1 |
The interpretation of this data is crucial. A low IC50 value indicates potent inhibition. The type of inhibition provides insight into the binding mechanism. For example, competitive inhibition suggests that the inhibitor binds to the same active site as the natural substrate.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental results, several controls should be integrated into the protocols:
-
Positive Control: A known inhibitor of the target enzyme should be included to validate the assay system.
-
Negative Control: A vehicle control (e.g., DMSO) is essential to ensure that the solvent does not affect enzyme activity.
-
Replicates: All experiments should be performed in triplicate to ensure reproducibility and to allow for statistical analysis.
-
Orthogonal Assays: If possible, a secondary, different type of assay (e.g., a fluorescence-based assay) should be used to confirm the inhibitory activity.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly enzyme inhibitors. The protocols outlined in this application note provide a robust framework for the initial evaluation of its biological activity. Future studies should focus on expanding the screening to a broader range of enzymes, particularly those implicated in disease pathways. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing the potency and selectivity of this compound. Furthermore, cell-based assays and in vivo studies will be necessary to validate its therapeutic potential.
References
- Chai, W. M., Yu, Z. Y., Lin, M. Z., Wei, Q. M., & Song, S. (2021). 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism. Journal of Bioscience and Bioengineering, 131(4), 356-363. [Link]
- MySkinRecipes. (n.d.). This compound.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
- MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(2), 482. [Link]
- NIH National Center for Biotechnology Information. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
Sources
- 1. preprints.org [preprints.org]
- 2. srinichem.com [srinichem.com]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Topic: Thiol-ene Click Chemistry with 5-Mercapto-2-methoxy-4-methylbenzoic acid: A Guide to Bioconjugation and Drug Development
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bridging Molecules with Precision and Efficiency
The paradigm of "click chemistry" has fundamentally reshaped the landscape of chemical synthesis, offering reactions that are high-yielding, stereospecific, and orthogonal to most functional groups present in complex biological systems.[1][2] Among these powerful reactions, the radical-mediated thiol-ene reaction has emerged as a particularly robust tool for its efficiency, biocompatibility, and insensitivity to oxygen and water, which are often inhibitory in other radical processes.[3][4]
This guide focuses on the strategic application of 5-Mercapto-2-methoxy-4-methylbenzoic acid , a uniquely designed bifunctional linker, in the context of thiol-ene chemistry. This molecule possesses two chemically distinct reactive handles: a nucleophilic thiol group, poised for participation in the thiol-ene reaction, and a carboxylic acid group, ideal for subsequent amide bond formation with proteins, linkers, or drug payloads. This inherent orthogonality allows for a sequential and highly controlled approach to constructing complex molecular architectures, making it an invaluable asset in drug discovery, targeted drug delivery, and materials science.[5][6][7]
Herein, we provide a Senior Application Scientist's perspective on the core principles, field-proven protocols, and critical insights necessary to successfully employ this compound in your research endeavors.
Part 1: Scientific Principles & Rationale
The Mechanism of Photoinitiated Thiol-Ene "Click" Chemistry
The thiol-ene reaction proceeds via a free-radical chain mechanism, most commonly initiated by UV or visible light in the presence of a photoinitiator.[8][9] The process is a step-growth addition reaction, ensuring a homogenous network and high conversion.[10] The mechanism can be dissected into three key stages:
-
Initiation: A photoinitiator absorbs light and cleaves to form initial radical species. These highly reactive radicals then abstract a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (R-S•).[4][8]
-
Propagation & Chain Transfer: The thiyl radical adds across an alkene's double bond in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate.[2] This radical is highly efficient at abstracting a hydrogen from another thiol molecule, thereby regenerating the thiyl radical and forming the stable thioether product. This chain transfer step is typically very fast, allowing the cycle to repeat thousands of times per initiation event.[4]
-
Termination: The reaction ceases when two radical species combine.
Properties of this compound
This reagent is specifically designed for bifunctional applications. The distinct chemical nature of its thiol and carboxylic acid groups allows for selective, sequential reactions.
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₉H₁₀O₃S | |
| Molecular Weight | 198.24 g/mol | Essential for accurate molar calculations in protocols. |
| Thiol Group (-SH) | pKa ~6-8 | The primary reactive site for the thiol-ene reaction. Its acidity allows for easy deprotonation to form the thiolate in base-catalyzed Michael additions, but here it serves as the H-donor for radical chain transfer. |
| Carboxylic Acid (-COOH) | pKa ~4-5 | A stable, less nucleophilic group under neutral/acidic conditions. It does not interfere with the radical thiol-ene reaction, demonstrating orthogonality. It is the key handle for subsequent conjugation, typically to primary amines.[6] |
| Aromatic Core | Substituted benzene ring | Provides structural rigidity. The methoxy and methyl groups influence solubility and electronic properties, making it more soluble in common organic solvents than unsubstituted mercaptobenzoic acid. |
Part 2: Experimental Protocols & Methodologies
General Considerations for Success
-
Reagent Purity: Use high-purity this compound, alkene substrate, and photoinitiator. Impurities can quench radicals and reduce yields.
-
Solvent Selection: The thiol-ene reaction is robust and proceeds in many common solvents (e.g., THF, DCM, DMF, acetonitrile, methanol).[11] For biological applications, aqueous buffers can also be used, a key advantage of this chemistry.[12] While the reaction is oxygen-tolerant, for maximizing efficiency in organic solvents, degassing with argon or nitrogen for 15-30 minutes is recommended to remove dissolved oxygen.[13]
-
Photoinitiator Choice: The selection depends on the light source and solvent.
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA): Highly efficient in organic solvents with a standard 365 nm UV lamp.[14]
-
Irgacure 2959 / Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP): Water-soluble initiators ideal for bioconjugation in aqueous media.[4][15] LAP can also be activated by visible light, which is more cytocompatible.[16]
-
-
Stoichiometry: A 1:1 to 1.2:1 molar ratio of thiol to ene is typically used to ensure full conversion of the limiting reagent. An excess of the thiol can be used to drive the reaction to completion.
-
Reaction Monitoring: Progress can be easily monitored by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting materials and the appearance of a new, higher molecular weight spot/peak indicates product formation.
Protocol 1: Photoinitiated Thiol-Ene Conjugation
This protocol describes the general procedure for conjugating this compound to a generic alkene-containing molecule (e.g., N-allylacetamide as a model).
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a vial, dissolve this compound (e.g., 100 mg, 0.504 mmol, 1.0 eq) in 5 mL of THF.
-
Add the alkene substrate (e.g., N-allylacetamide, 53 mg, 0.529 mmol, 1.05 eq).
-
Add the photoinitiator DMPA (6.5 mg, 0.025 mmol, 0.05 eq).
-
-
Reaction Setup:
-
Transfer the solution to a quartz reaction tube or a borosilicate vial (note: standard glass will block some UV light).
-
Seal the vessel with a septum and gently bubble argon or nitrogen through the solution for 15 minutes to degas.
-
-
Photoinitiation:
-
Place the reaction vessel approximately 5-10 cm from a UV lamp (e.g., a handheld 365 nm TLC lamp or a photoreactor).
-
Irradiate the solution at room temperature. The reaction is often complete within 30-90 minutes.
-
-
Monitoring and Workup:
-
After 30 minutes, pause the irradiation and take a small aliquot to check for completion via TLC or LC-MS.
-
Once the starting thiol is consumed, transfer the reaction mixture to a round-bottom flask.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure thioether product.
-
Protocol 2: Subsequent Amide Coupling
This protocol demonstrates the utility of the carboxylic acid handle on the newly synthesized thioether product, coupling it to an amine-containing molecule (e.g., benzylamine as a model) using standard EDC/NHS chemistry.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve the thioether-acid product from Protocol 1 (e.g., 100 mg, 0.336 mmol, 1.0 eq) in 5 mL of anhydrous DMF or DCM.
-
Add N-Hydroxysuccinimide (NHS) (42 mg, 0.370 mmol, 1.1 eq).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (71 mg, 0.370 mmol, 1.1 eq).
-
-
Activation:
-
Stir the mixture at room temperature for 1-2 hours to form the NHS-ester intermediate. This can be monitored by LC-MS.
-
-
Coupling:
-
In a separate vial, dissolve the amine substrate (e.g., benzylamine, 38 mg, 0.353 mmol, 1.05 eq) in 1 mL of the same solvent.
-
Add the amine solution to the activated NHS-ester solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq) to neutralize.
-
Stir the reaction at room temperature overnight.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final amide conjugate by column chromatography or preparative HPLC.
-
Part 3: Troubleshooting & Advanced Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient light source (wrong wavelength, old bulb).2. Inactive photoinitiator.3. Radical quenching by impurities or oxygen. | 1. Ensure UV lamp emits at ~365 nm for DMPA. Check lamp age. Move reaction closer to the lamp.2. Use a fresh bottle of photoinitiator.3. Use high-purity, degassed solvents. |
| Side Product Formation | 1. Alkene homopolymerization (less common with thiol-ene but possible with acrylates).2. Dimerization of the thiol (disulfide formation). | 1. Use an alkene that resists homopolymerization, like a norbornene.[2][10] Ensure a slight excess of thiol.2. This is usually minor. Ensure the reaction is properly degassed, as oxygen can sometimes promote disulfide formation. |
| Difficult Purification | 1. Excess thiol or alkene reagent remaining.2. Similar polarity of starting material and product. | 1. Adjust stoichiometry carefully. A slight excess of the less valuable reagent can be used to consume the other completely.2. Optimize the chromatography gradient. If the product is an acid, a basic wash can sometimes help separate it from neutral impurities. |
Conclusion
The photoinitiated thiol-ene click reaction is a premier strategy for covalent modification due to its high efficiency, orthogonality, and operational simplicity. This compound leverages the power of this reaction by providing a bifunctional scaffold that is perfectly suited for multi-step synthesis in drug development and bioconjugation. By following the principles and protocols outlined in this guide, researchers can confidently employ this versatile building block to construct complex, well-defined molecular conjugates with precision and control.
References
- Liu, Y., Hou, W., Sun, H., Cui, C., Zhang, L., Jiang, Y., Wu, Y., Wang, Y., Li, J., Sumerlin, B. S., Liu, Q., & Tan, W. (n.d.).
- Coan, K. E., & Konkolewicz, D. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society.
- Lowe, A. B. (n.d.). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Royal Society of Chemistry.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. PubMed.
- (2025).
- Liu, Y., Hou, W., Sun, H., Cui, C., Zhang, L., Jiang, Y., Wu, Y., Wang, Y., Li, J., Sumerlin, B. S., Liu, Q., & Tan, W. (n.d.). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Royal Society of Chemistry.
- D. P. Curran. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI.
- (n.d.). Thiol-ene reaction. Wikipedia.
- (2013). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update.
- Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (n.d.). Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. NIH.
- (2010). Thiol-Ene Click Chemistry.
- Singh, S., & Genc, S. (2024).
- McKinnon, R., & Anseth, K. S. (n.d.).
- Giles, D. R., & Kiick, K. L. (n.d.). Thiol–ene click hydrogels for therapeutic delivery. PubMed Central.
- Liu, Y., Hou, W., Sun, H., Cui, C., Zhang, L., Jiang, Y., Wu, Y., Wang, Y., Li, J., Sumerlin, B. S., Liu, Q., & Tan, W. (n.d.).
- Kaur, H., Smith, T. K., & Johnston, M. R. (n.d.).
- Ghosh, S., & Kumar, S. (2020).
- (2025). Application Note: Continuous Flow Thiol-Ene Reactions for Accelerated Drug Discovery and Development. Benchchem.
- (2025). Application Notes and Protocols for Photoinitiated Thiol-Ene Click Chemistry of 2. Benchchem.
- Cernijenko, A., & Daugulis, O. (2021).
- Bas, O., De-Juan-Pardo, E. M., & D’Este, M. (n.d.). Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. PubMed Central.
- Filippov, S. K., Chalykh, A. E., Gerasimov, V. K., & Velychkivska, N. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. Royal Society of Chemistry.
- Genc, S., Aviyente, V., & Sanyal, A. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals.
- (n.d.). Click Chemistry Protocols.
- V. V. Kireev. (2022).
- (2020). Applications of Thiol-Ene Chemistry for Peptide Science.
- Maleki, B., & Sedigh, M. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. NIH.
- (n.d.).
- (n.d.). From Food to Industry: The Versatile Applications of Benzoic Acid. Annexe Chem Pvt Ltd.
- (n.d.). 2-Methoxy-4-methylbenzoic acid. PubChem.
- (n.d.). 2-Methoxy-4-methylbenzoic acid 97 704-45-0. Sigma-Aldrich.
Sources
- 1. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiol-ene Photocuring System: Mechanism, Characteristics and Applications [yansuochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical-mediated thiol–ene ‘click’ reactions in deep eutectic solvents for bioconjugation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assay using 5-Mercapto-2-methoxy-4-methylbenzoic acid
Introduction: Unveiling the Inhibitory Potential of a Novel Thiol-Containing Compound
In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount importance. Small molecules that can selectively modulate enzyme activity are invaluable tools for elucidating biological pathways and serve as starting points for the development of new therapeutic agents. 5-Mercapto-2-methoxy-4-methylbenzoic acid is a unique organic molecule featuring a reactive thiol (-SH) group. Thiol-containing compounds, or mercaptans, are a well-established class of enzyme inhibitors, often targeting enzymes with critical cysteine residues in their active sites.[1][2] The nucleophilic nature of the thiol group allows it to interact with and modify these cysteine residues, leading to a modulation of enzyme activity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute an enzyme inhibition assay for this compound. We will delve into the theoretical underpinnings of thiol-based enzyme inhibition, provide a detailed, step-by-step protocol for a representative enzyme assay, and offer insights into data analysis and interpretation. While specific experimental data for this compound is not yet widely published, this guide will provide a robust framework for its characterization, drawing upon established principles of enzyme kinetics and inhibitor screening.
The primary focus of this guide will be on a general assay for a cysteine protease, a class of enzymes known to be susceptible to inhibition by thiol-containing molecules.[1][2] However, the principles and methodologies described herein can be adapted for other thiol-sensitive enzymes.
Scientific Principles: The Chemistry of Thiol-Mediated Enzyme Inhibition
The inhibitory activity of this compound is predicated on the reactivity of its thiol group. Many enzymes, particularly cysteine proteases, possess a highly reactive cysteine residue in their catalytic site. This cysteine thiol is crucial for the enzyme's catalytic activity. Thiol-containing inhibitors can interact with this active site cysteine in several ways:
-
Reversible Inhibition: The inhibitor can form a transient, reversible disulfide bond with the active site cysteine. This equilibrium is dependent on the concentrations of the inhibitor and substrate, as well as the redox environment.
-
Irreversible Inhibition: In some cases, the interaction can lead to a stable, covalent modification of the cysteine residue, resulting in irreversible inhibition of the enzyme.
-
Chelation of Metal Cofactors: For metalloenzymes, the thiol group can act as a chelator for essential metal ions, thereby indirectly inhibiting enzyme activity.[3]
The benzoic acid moiety of the molecule may also contribute to binding affinity and specificity through interactions with the enzyme's binding pocket.
Hypothesized Mechanism of Inhibition
We hypothesize that this compound will act as a competitive or mixed-type inhibitor of cysteine proteases. The initial binding of the inhibitor to the enzyme's active site is likely driven by non-covalent interactions of the benzoic acid ring structure. Subsequently, the thiol group can form a covalent disulfide bond with the catalytic cysteine residue, leading to potent inhibition.
Experimental Workflow and Protocols
This section outlines a detailed protocol for assessing the inhibitory potential of this compound against a model cysteine protease, Papain. This workflow can be adapted for other proteases or thiol-sensitive enzymes with appropriate modifications to the substrate and buffer conditions.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the enzyme inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage Conditions |
| This compound | Commercial Source | e.g., 439579-12-1 | 2-8°C |
| Papain (from Carica papaya) | Sigma-Aldrich | P3125 | -20°C |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Sigma-Aldrich | B4500 | 2-8°C |
| L-Cysteine hydrochloride | Sigma-Aldrich | C7880 | Room Temperature |
| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | E5134 | Room Temperature |
| Sodium Phosphate (Monobasic and Dibasic) | Fisher Scientific | S369, S374 | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
Solutions Preparation
-
Assay Buffer (100 mM Sodium Phosphate, 2 mM EDTA, 2 mM L-Cysteine, pH 6.2):
-
Prepare a 1 M stock solution of sodium phosphate buffer, pH 6.2.
-
Prepare a 500 mM stock solution of EDTA.
-
For 100 mL of Assay Buffer, combine 10 mL of 1 M Sodium Phosphate buffer, 400 µL of 500 mM EDTA, and bring the volume to ~95 mL with deionized water.
-
Just before use, add 24.3 mg of L-Cysteine hydrochloride and adjust the final volume to 100 mL. L-Cysteine is added to activate the papain.
-
-
Enzyme Stock Solution (1 mg/mL Papain):
-
Dissolve 10 mg of papain in 10 mL of Assay Buffer.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Substrate Stock Solution (10 mM BAEE):
-
Dissolve 37.9 mg of BAEE in 10 mL of deionized water.
-
Prepare fresh daily.
-
-
Inhibitor Stock Solution (10 mM this compound):
-
Dissolve 19.82 mg of this compound in 10 mL of DMSO.
-
Store at -20°C.
-
Step-by-Step Assay Protocol
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).
-
Further dilute these stocks 1:100 in Assay Buffer to create the working inhibitor solutions. This minimizes the final DMSO concentration in the assay to 1%.
-
-
Assay Plate Setup (96-well plate):
-
Blank (No Enzyme) Wells: 180 µL of Assay Buffer + 20 µL of Substrate Stock Solution.
-
Negative Control (No Inhibitor) Wells: 160 µL of Assay Buffer + 20 µL of 1% DMSO in Assay Buffer + 20 µL of working enzyme solution.
-
Inhibitor Wells: 160 µL of Assay Buffer + 20 µL of each working inhibitor solution + 20 µL of working enzyme solution.
-
Positive Control (Optional): A known papain inhibitor can be included.
-
-
Pre-incubation:
-
Add the Assay Buffer and inhibitor/DMSO solutions to the appropriate wells.
-
Add the working enzyme solution to all wells except the blanks.
-
Mix gently by pipetting.
-
Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Add 20 µL of the Substrate Stock Solution (BAEE) to all wells to initiate the reaction. The final volume in each well should be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 253 nm.
-
Measure the absorbance every 30 seconds for 10-15 minutes at 37°C. The rate of increase in absorbance is proportional to the enzyme activity.
-
Diagram of the Assay Principle
Caption: The principle of the papain inhibition assay.
Data Analysis and Interpretation
Calculation of Reaction Rates:
-
For each well, plot absorbance versus time.
-
The initial reaction rate (V) is the slope of the linear portion of this curve (ΔAbs/Δt).
Calculation of Percent Inhibition:
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_control is the reaction rate of the negative control (no inhibitor).
-
Determination of IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation Table
| Inhibitor Concentration (µM) | Average Reaction Rate (ΔAbs/min) | Standard Deviation | % Inhibition |
| 0 (Control) | [Insert Value] | [Insert Value] | 0 |
| 0.1 | [Insert Value] | [Insert Value] | [Calculate] |
| 1 | [Insert Value] | [Insert Value] | [Calculate] |
| 10 | [Insert Value] | [Insert Value] | [Calculate] |
| 100 | [Insert Value] | [Insert Value] | [Calculate] |
| 1000 | [Insert Value] | [Insert Value] | [Calculate] |
Mechanism of Inhibition Studies (Advanced):
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), further kinetic experiments are required. This typically involves measuring the reaction rates at various substrate and inhibitor concentrations.
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/V versus 1/[S] at different inhibitor concentrations can help elucidate the mechanism of inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every experiment:
-
No-Enzyme Control: To account for any non-enzymatic substrate degradation.
-
No-Substrate Control: To check for any change in absorbance from the enzyme or inhibitor alone.
-
Vehicle Control (DMSO): To ensure that the solvent used to dissolve the inhibitor does not affect enzyme activity.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme should be run in parallel to validate the assay's performance.
Conclusion and Future Directions
This application note provides a robust and detailed framework for the initial characterization of this compound as a potential enzyme inhibitor. By following the outlined protocols, researchers can obtain reliable data on its inhibitory potency (IC50) and gain insights into its mechanism of action.
Further studies could involve:
-
Screening against a panel of different cysteine proteases to determine selectivity.
-
Utilizing mass spectrometry to confirm covalent modification of the enzyme's active site cysteine.
-
Performing structural studies (e.g., X-ray crystallography) of the enzyme-inhibitor complex to visualize the binding mode.
The exploration of novel thiol-containing compounds like this compound holds significant promise for the discovery of new chemical probes and therapeutic leads.
References
- Leung-Toung, R., Li, W., Tam, T. F., & Karimian, K. (2002). Thiol-dependent enzymes and their inhibitors: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(5), 311-330. [Link]
- Kotańska, M., & Krystofova, O. (2021).
- Aslam, M. N., & Spencer, J. P. (2009). Thiol-dependent enzymes and their inhibitors: a review. Current medicinal chemistry, 16(27), 3513-3543. [Link]
- Bekendam, R. H., & Flaumenhaft, R. (2016). Inhibition of protein disulfide isomerase in thrombosis. Basic & clinical pharmacology & toxicology, 119(S3), 42-48. [Link]
- Hatahet, F., & Ruddock, L. W. (2009). Protein disulfide isomerase: a critical evaluation of its function in disulfide bond formation. Antioxidants & redox signaling, 11(11), 2807-2850. [Link]
- Edmondson, D. E., Newton-Vinson, P., & Binda, C. (2004). Monoamine oxidases and their inhibitors. In Enzyme Inhibition and Medicinal Chemistry (pp. 131-152). John Wiley & Sons, Ltd. [Link]
- Dixon, M. (1949). The inhibition of thiol enzymes by lachrymators. Biochemical Journal, 44(2), 187. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Schirmeister, T., Kesselring, J., Jung, S., Schneider, C., & Engels, B. (2012). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α, β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry–A European Journal, 18(40), 12826-12837. [Link]
- Akerboom, T. P., & Sies, H. (1981). Assay of glutathione, glutathione disulfide, and glutathione mixed disulfides in biological samples. In Methods in enzymology (Vol. 77, pp. 373-382). Academic Press. [Link]
- Chai, W. M., Yu, Z. Y., Lin, M. Z., Wei, Q. M., & Song, S. (2021). 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism. Journal of bioscience and bioengineering, 131(4), 356-363. [Link]
Sources
Application Notes & Protocols for Assessing the Antioxidant Activity of 5-Mercapto-2-methoxy-4-methylbenzoic acid
An In-Depth Technical Guide
Introduction
In the fields of pharmacology and drug development, the identification and characterization of compounds that can mitigate oxidative stress are of paramount importance. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
This guide focuses on 5-Mercapto-2-methoxy-4-methylbenzoic acid, a molecule whose structural features—notably the presence of a thiol (mercaptan) group—suggest significant antioxidant potential. Thiol-containing compounds are critical components of cellular antioxidant defense systems, acting as potent radical scavengers and reducing agents.[1][2][3] The thiol group can readily donate a hydrogen atom to neutralize highly reactive free radicals, a primary mechanism of antioxidant action.[4][5] This document provides a comprehensive suite of protocols to rigorously evaluate the antioxidant capacity of this compound, designed for researchers, scientists, and drug development professionals. We will explore four distinct, complementary assays: DPPH, ABTS, FRAP, and ORAC. Employing multiple assays is crucial as it allows for the characterization of different facets of antioxidant activity, from direct radical scavenging to reductive power, providing a holistic and robust assessment.
The Mechanistic Basis: Thiol-Mediated Antioxidant Activity
The antioxidant potential of this compound is fundamentally linked to its thiol (-SH) group. Thiol-based antioxidants can neutralize free radicals through a variety of mechanisms, primarily by acting as radical quenchers.[2][4] The sulfhydryl hydrogen is readily donated to a radical (R•), stabilizing it and in the process forming a relatively stable thiyl radical (RS•). The stability of this resulting radical is key to the efficacy of the antioxidant, preventing it from propagating further radical chain reactions. The electronic properties of the substituted benzene ring likely contribute to stabilizing this thiyl radical through resonance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 4. One moment, please... [rjor.ro]
- 5. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 5-Mercapto-2-methoxy-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis and application of Metal-Organic Frameworks (MOFs) utilizing the functionalized organic linker, 5-Mercapto-2-methoxy-4-methylbenzoic acid. The unique structural attributes of this ligand, featuring a thiol (-SH) group, a methoxy (-OCH₃) group, and a methyl (-CH₃) group, offer significant potential for the design of novel MOFs with tailored properties for advanced applications, particularly in the field of drug development and delivery. These application notes detail a proposed solvothermal synthesis protocol, address the critical challenges associated with the reactive thiol functionality, and explore the potential of the resulting MOFs as sophisticated drug delivery systems. The protocols and discussions herein are grounded in established principles of coordination chemistry and materials science, providing a robust framework for researchers to build upon.
Introduction: The Promise of a Multifunctional Linker
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical versatility make them exceptional candidates for a myriad of applications, including gas storage, catalysis, and biomedicine.[1] The choice of the organic linker is paramount in dictating the final properties of the MOF.
This compound is a particularly intriguing linker due to its trifunctional nature:
-
Carboxylic Acid Group: This primary functional group facilitates the coordination with metal centers to form the extended framework structure of the MOF.
-
Mercapto (Thiol) Group: The thiol group is a highly reactive and versatile functional handle. It can be exploited for post-synthetic modification, covalent attachment of drug molecules, or for its intrinsic affinity for certain biological targets.[2] The presence of sulfur can also enhance the material's affinity for heavy metal ions, a property that could be leveraged in detoxification applications.[3]
-
Methoxy and Methyl Groups: These substituents on the benzene ring can influence the electronic properties and steric environment of the ligand, thereby affecting the coordination geometry, pore size, and overall stability of the resulting MOF.
The combination of these functionalities in a single linker opens up exciting possibilities for creating MOFs with enhanced biocompatibility, targeted drug delivery capabilities, and controlled release mechanisms.[4]
Ligand Profile: this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀O₃S | [5] |
| Molecular Weight | 198.24 g/mol | [5] |
| CAS Number | 439579-12-1 | [5] |
| Appearance | Solid | - |
| Key Functional Groups | Carboxylic acid, Thiol (Mercapto), Methoxy, Methyl | - |
Safety and Handling: this compound is a chemical that requires careful handling. According to available safety data, it may cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Proposed Solvothermal Synthesis Protocol
While a specific protocol for this exact ligand is not yet established in the literature, the following solvothermal method is proposed based on general principles of MOF synthesis with functionalized benzoic acids.[6][7] This protocol should be considered a starting point for optimization.
3.1. Materials and Equipment
-
This compound (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or other suitable metal salt (e.g., copper(II) nitrate, zirconium(IV) chloride)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
-
Teflon-lined stainless-steel autoclave (or sealed glass vials for lower temperatures)
-
Convection oven
-
Magnetic stirrer
-
Centrifuge
-
Schlenk line or glovebox (optional, for inert atmosphere)
3.2. Experimental Workflow
Caption: Solvothermal synthesis workflow for the proposed MOF.
3.3. Step-by-Step Procedure
-
Preparation of Precursor Solution:
-
In a glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
Combine the two solutions in a larger vessel and stir for 30 minutes at room temperature to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the resulting mixture into a 25 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a convection oven preheated to 120°C.
-
Maintain the temperature for 24 hours. The optimal temperature and time will require experimental optimization.[7]
-
-
Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by decanting the supernatant.
-
Wash the product by soaking it in fresh DMF for 24 hours to remove unreacted precursors.
-
Centrifuge the mixture and discard the supernatant. Repeat this washing step twice.
-
-
Solvent Exchange and Activation:
-
To remove the high-boiling point DMF from the pores of the MOF, perform a solvent exchange by soaking the product in ethanol for 24 hours. Replace the ethanol every 8 hours.
-
After the solvent exchange, collect the product by centrifugation and dry it under vacuum at a moderate temperature (e.g., 80-100°C) for 12 hours. This activation step is crucial to evacuate the pores for subsequent applications.
-
3.4. Causality Behind Experimental Choices and Potential Challenges
-
Choice of Metal: Zinc is a common choice for biomedical MOFs due to its relatively low toxicity.[1] Other metals like copper or zirconium could also be explored, potentially leading to different framework topologies and properties.
-
Solvent: DMF is a widely used solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[7]
-
Temperature and Time: These parameters significantly influence the crystallinity and phase purity of the final product. A systematic study of varying temperatures (e.g., 100-150°C) and reaction times (e.g., 12-72 hours) is recommended for optimization.[7]
-
The Thiol Group Challenge: The thiol group is susceptible to oxidation to a disulfide (-S-S-) under solvothermal conditions, especially in the presence of certain metal ions and residual oxygen.[8] This could lead to unintended disulfide-bridged linkers within the MOF structure or a mixture of products.
-
Mitigation Strategy 1: Inert Atmosphere: Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox can minimize oxidation.
-
Mitigation Strategy 2: Protecting Groups: A more robust approach involves protecting the thiol group before the synthesis and deprotecting it post-synthetically. The trityl (triphenylmethyl) group is a common protecting group for thiols that can be removed under acidic conditions, which are often compatible with MOF stability.
-
Protected Ligand Synthesis Workflow:
Caption: Workflow for MOF synthesis using a protected thiol ligand.
Characterization of the Synthesized MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the material. | A diffraction pattern with sharp peaks, indicating a crystalline structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker and the coordination to the metal center. | Characteristic peaks for the carboxylate group, aromatic C-H bonds, and potentially the S-H bond (if unprotected). A shift in the carboxylate peaks upon coordination to the metal is expected. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature of framework decomposition. | A weight loss profile showing the removal of solvent molecules followed by the decomposition of the organic linker at higher temperatures. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Images revealing the shape and size distribution of the synthesized crystals. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | To determine the elemental composition and confirm the presence of sulfur. | An elemental map showing the distribution of the constituent elements, including sulfur. |
| Nitrogen Sorption Analysis | To determine the surface area and pore volume of the activated MOF. | An adsorption-desorption isotherm from which the BET surface area and pore size distribution can be calculated. |
Application in Drug Development: A Thiol-Functionalized MOF Carrier
The unique properties of a MOF synthesized with this compound make it a promising candidate for advanced drug delivery systems.
5.1. Drug Loading Strategies
-
Encapsulation: The porous nature of the MOF allows for the physical encapsulation of drug molecules within its pores. This is a common method for loading drugs into MOFs.[1]
-
Covalent Attachment: The thiol groups on the linker provide a reactive handle for the covalent attachment of drugs. This can be achieved through various "click" chemistry reactions, such as thiol-ene or thiol-maleimide reactions, which are highly efficient and biocompatible.[9] This covalent linkage can lead to a more controlled and sustained release of the drug.
5.2. Controlled Release Mechanisms
-
pH-Responsive Release: The coordination bonds between the metal and the carboxylate linker can be sensitive to pH. In the acidic environment of tumor tissues or endosomes, these bonds can break, leading to the degradation of the MOF and the release of the encapsulated or conjugated drug.
-
Redox-Responsive Release: The thiol groups can be used to create disulfide bonds, either within the MOF structure or to link the drug to the framework. The higher concentration of reducing agents like glutathione inside cells can cleave these disulfide bonds, triggering the release of the drug specifically within the target cells.[10]
5.3. Biocompatibility and Targeting
-
Biocompatibility: The functional groups on the linker can influence the biocompatibility of the MOF. Thiol-functionalized materials have been shown to have good biocompatibility.[4] The methoxy and methyl groups may also contribute to favorable interactions with biological systems.
-
Targeting: The thiol groups can be used to attach targeting ligands, such as antibodies or peptides, to the surface of the MOF. This would allow the drug-loaded MOF to specifically bind to and be internalized by cancer cells, increasing the therapeutic efficacy and reducing side effects.
Drug Delivery Application Workflow:
Caption: Conceptual workflow for drug delivery using the thiol-functionalized MOF.
Conclusion
The synthesis of Metal-Organic Frameworks using this compound as a linker presents a compelling avenue for the development of advanced functional materials. While the synthesis requires careful consideration of the reactive thiol group, the potential benefits for drug delivery applications are significant. The protocols and insights provided in this document offer a foundational guide for researchers to explore this promising area. Further experimental work is necessary to optimize the synthesis and fully elucidate the properties and potential of these novel MOFs.
References
- Hossain, S., et al. (2025). Synthesis and multifarious applications of thiol-functionalized graphene oxide based materials. Journal of Chemical Sciences. [Link]
- Yalcin, I., et al. (2011). Effect of thiol functionalization on the hemo-compatibility of PLGA nanoparticles. Journal of Biomedical Materials Research Part A, 99(4), 547-557. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Gong, Y., et al. (2018). Synthesis of 2D and 3D MOFs with tuneable Lewis acidity from preformed 1D hybrid sub-domains. Chemical Science, 9(48), 8966-8975. [Link]
- Pachfule, P., et al. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Linker. Crystal Growth & Design, 11(11), 5029-5037. [Link]
- Wang, Z., et al. (2022). Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release. Pharmaceutics, 14(10), 2053. [Link]
- Li, B., et al. (2020). Introducing Metal-Sulfur Active Sites in Metal-Organic Frameworks via Post-Synthetic Modification for Hydrogenation Catalysis. Journal of the American Chemical Society, 142(4), 1933-1940. [Link]
- ResearchGate. (n.d.). Chapter 6 "protection for the thiol group".
- Evans, A. M., et al. (2023). Simplifying the Synthesis of Metal–Organic Frameworks. Accounts of Materials Research, 4(11), 939-951. [Link]
- Maranescu, B., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. International Journal of Molecular Sciences, 23(8), 4436. [Link]
- Hossain, S., et al. (2025). Thiol-functionalized MOFs for precision drug delivery: Raman hyperspectral imaging and density functional theory analysis into antifungal therapy.
- Deng, X., et al. (2022). Conductive MOFs based on Thiol-functionalized Linkers: Challenges, Opportunities, and Recent Advances. Coordination Chemistry Reviews, 450, 214235. [Link]
- Reddit. (2023). Protecting Thiol Group in Presence of Alcohol. r/Chempros. [Link]
- The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols [Video]. YouTube. [Link]
- Chemistry Steps. (n.d.). Reactions of Thiols.
- ResearchGate. (n.d.). Reactions of Thiols.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Li, W., et al. (2020). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. ACS Omega, 5(13), 7383-7391. [Link]
- MDPI. (2021). Engineering Metal–Organic Frameworks (MOFs) for Controlled Delivery of Physiological Gaseous Transmitters.
- Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]
- Lee, J., et al. (2025). Sulfur‐Functionalized MOF via Ligand Additive‐Stabilized SALE for Efficient Hg2+ Ion Removal.
- MDPI. (2020). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications.
- YouTube. (2019, July 11). 03.
- Hapsari, M., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series, 1, 565-570. [Link]
- Lopa, M. S., et al. (2021). Thiol-Functionalized MIL-100(Fe)/Device for the Removal of Heavy Metals in Water. Inorganic Chemistry, 60(23), 18035-18044. [Link]
- Wikipedia. (n.d.). p-Toluic acid.
- Chemsrc. (n.d.). 4-Methylbenzoic acid.
- MDPI. (2023). Biomedical Applications of Chitosan-Coated Gallium Iron Oxide Nanoparticles GaxFe(3−x)O4 with 0 ≤ x ≤ 1 for Magnetic Hyperthermia.
- Wang, Z., et al. (2018). Thiol-Functionalized Zr-Based Metal–Organic Framework for Capture of Hg(II) through a Proton Exchange Reaction. ACS Sustainable Chemistry & Engineering, 6(7), 8846-8853. [Link]
- Li, Y., et al. (2022). Thiol-functionalized metal–organic frameworks embedded with chelator-modified magnetite for high-efficiency and recyclable mercury removal in aqueous solutions. Journal of Materials Chemistry A, 10(12), 6563-6572. [Link]
- ResearchGate. (n.d.). Stainless steel surfaces with thiol-terminated hyperbranched polymers for functionalization via thiol-based chemistry.
Sources
- 1. youtube.com [youtube.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Sulfur‐Functionalized MOF via Ligand Additive‐Stabilized SALE for Efficient Hg2+ Ion Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of thiol functionalization on the hemo-compatibility of PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. Synthesis of 2D and 3D MOFs with tuneable Lewis acidity from preformed 1D hybrid sub-domains - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04372H [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conductive MOFs based on Thiol-functionalized Linkers: Challenges, Opportunities, and Recent Advances | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Surface Functionalization using 5-Mercapto-2-methoxy-4-methylbenzoic acid
Introduction
The precise control of surface chemistry is a cornerstone of modern materials science, nanotechnology, and drug development. Self-assembled monolayers (SAMs) offer a robust and versatile platform for tailoring the interfacial properties of various substrates.[1] Among the diverse palette of molecules utilized for SAM formation, aromatic thiols have garnered significant attention due to the strong gold-sulfur interaction and the potential for π-π stacking interactions between adjacent aromatic rings, which can enhance the stability and order of the monolayer.[2][3]
This guide provides a comprehensive overview and detailed protocols for the surface functionalization of gold substrates using a specialized aromatic thiol, 5-Mercapto-2-methoxy-4-methylbenzoic acid . The unique structural features of this molecule—a thiol group for robust surface anchoring, a carboxylic acid moiety for subsequent bio-conjugation or modulation of surface charge, and methoxy and methyl groups on the aromatic ring that influence packing and electronic properties—make it a compelling candidate for a wide range of applications.
This document is intended for researchers, scientists, and drug development professionals seeking to create well-defined, functional surfaces for applications including biosensing, targeted drug delivery, and fundamental studies of cell-surface interactions. We will delve into the underlying principles of SAM formation, provide step-by-step protocols for surface preparation and functionalization, and detail essential characterization techniques to validate the quality and functionality of the resulting monolayer.
Molecular Profile: this compound
| Property | Value | Source |
| Chemical Formula | C9H10O3S | [4] |
| Molecular Weight | 198.24 g/mol | [4] |
| CAS Number | 439579-12-1 | [4] |
| Appearance | White to off-white crystalline powder | |
| Key Functional Groups | Thiol (-SH), Carboxylic Acid (-COOH), Methoxy (-OCH3), Methyl (-CH3) |
The thiol group serves as the primary anchor to the gold surface through a strong, quasi-covalent Au-S bond.[5] The terminal carboxylic acid group provides a versatile handle for further chemical modifications, such as amide bond formation for the immobilization of proteins, peptides, or small molecule drugs. The methoxy and methyl substituents on the benzene ring can influence the packing density and orientation of the molecules within the SAM. The electron-donating nature of the methoxy group can also modulate the electronic properties of the surface.[6]
Principles of Self-Assembled Monolayer (SAM) Formation
The formation of a SAM is a spontaneous process driven by the strong affinity of the thiol headgroup for the gold substrate.[7] This process can be conceptualized in several stages:
-
Initial Adsorption: Upon immersion of a clean gold substrate into a dilute solution of this compound, the thiol molecules rapidly adsorb onto the surface.
-
Monolayer Formation: This initial adsorption is followed by a slower organization process where the molecules arrange themselves into a more ordered, two-dimensional crystalline-like structure.[5] This ordering is driven by van der Waals interactions between the aromatic rings and the alkyl groups of neighboring molecules.
-
Equilibrium: Over time, the monolayer reaches a state of dynamic equilibrium, resulting in a densely packed and stable surface modification.[5]
The quality of the resulting SAM is critically dependent on several factors, including the cleanliness of the substrate, the purity of the thiol, the choice of solvent, and the immersion time.[5][8]
Diagram: The Self-Assembly Process
The following diagram illustrates the key stages of SAM formation on a gold surface.
Caption: Workflow of SAM formation from solution.
Experimental Protocols
Part 1: Substrate Preparation
The preparation of a pristine gold surface is paramount to achieving a high-quality, well-ordered SAM. The following protocol describes the cleaning of gold-coated silicon wafers or glass slides.
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (absolute, 200 proof)
-
Nitrogen gas (high purity)
-
Clean glass beakers
-
Tweezers (Teflon-coated recommended)
Protocol:
-
Place the gold substrates in a clean glass beaker.
-
Carefully add freshly prepared Piranha solution to the beaker, ensuring the substrates are fully submerged.
-
Allow the substrates to etch for 10-15 minutes. Vigorous bubbling will be observed.
-
Carefully decant the Piranha solution into an appropriate waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water (at least 5-6 times).
-
Rinse the substrates with absolute ethanol (2-3 times).
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for functionalization to prevent atmospheric contamination.
Part 2: SAM Formation
This protocol details the formation of a self-assembled monolayer of this compound on a clean gold substrate.
Materials:
-
Cleaned gold substrates
-
This compound
-
Absolute ethanol (200 proof)
-
Clean glass vials with screw caps or a petri dish
-
Parafilm®
Protocol:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For carboxyl-terminated thiols, adjusting the pH to ~2 by adding a few drops of concentrated HCl can improve monolayer formation, though for many applications in ethanol this is not strictly necessary.[8]
-
Place the clean, dry gold substrates in a glass vial or petri dish.
-
Add enough of the thiol solution to completely submerge the substrates.
-
Seal the container with a screw cap and wrap with Parafilm® to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.[8]
-
After incubation, remove the substrates from the thiol solution using clean tweezers.
-
Rinse the functionalized substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment (e.g., a desiccator) until further use.
Diagram: Experimental Workflow
The following diagram outlines the complete experimental workflow from substrate cleaning to SAM formation and subsequent characterization.
Caption: Step-by-step experimental workflow.
Surface Characterization Techniques
Validation of the successful formation of a high-quality SAM is crucial. A combination of surface-sensitive techniques should be employed to probe different aspects of the monolayer.
Contact Angle Goniometry
-
Principle: This technique measures the contact angle of a liquid droplet on a solid surface, providing information about the surface hydrophobicity or hydrophilicity. The formation of a SAM will alter the surface energy and thus the contact angle.
-
Expected Outcome: For a SAM of this compound, the terminal carboxylic acid groups will render the surface more hydrophilic compared to an unfunctionalized or methyl-terminated SAM. The expected water contact angle will be in the range of 30-50°, although this can vary with the packing density and protonation state of the carboxylic acid groups. A clean gold surface is relatively hydrophilic, but the formation of the aromatic SAM will still produce a distinct and reproducible contact angle.
-
Protocol:
-
Place the functionalized substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of high-purity water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle.
-
Perform measurements at multiple locations on the surface to assess uniformity.
-
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[9][10]
-
Expected Outcome:
-
Survey Scan: The appearance of S 2p, C 1s, and O 1s peaks, and the attenuation of the Au 4f signal from the underlying substrate, will confirm the presence of the organic monolayer.
-
High-Resolution S 2p Scan: A peak at approximately 162 eV is characteristic of a thiolate species bonded to gold (Au-S).[11] The absence of a significant peak around 164 eV (characteristic of unbound thiol) indicates a well-formed monolayer.
-
High-Resolution C 1s Scan: Deconvolution of the C 1s peak will reveal components corresponding to C-C/C-H in the aromatic ring and methyl group, C-O from the methoxy group, and O-C=O from the carboxylic acid group.
-
-
Protocol:
-
Mount the sample in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.
-
Perform peak fitting and quantification to determine the elemental composition and chemical states.
-
Atomic Force Microscopy (AFM)
-
Principle: AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanoscale.[10]
-
Expected Outcome:
-
Topography: AFM imaging can reveal the surface morphology. A well-formed SAM should exhibit a relatively smooth and uniform surface. While individual molecules are not typically resolved in standard tapping mode, AFM can be used to assess the completeness of the monolayer and identify any large-scale defects or aggregates.
-
Phase Imaging: Phase imaging can provide information about the material properties of the surface and can be used to distinguish between the SAM and any bare substrate regions.
-
-
Protocol:
-
Mount the sample on the AFM stage.
-
Select an appropriate AFM tip (e.g., a silicon nitride tip for tapping mode in air).
-
Engage the tip with the surface and begin scanning.
-
Optimize the imaging parameters (scan size, scan rate, setpoint) to obtain high-quality images.
-
Acquire both height and phase images.
-
Summary of Expected Characterization Data
| Technique | Parameter | Expected Result for a High-Quality SAM |
| Contact Angle Goniometry | Static Water Contact Angle | 30-50° |
| XPS | S 2p Binding Energy | ~162 eV (thiolate) |
| C 1s High-Resolution Spectrum | Peaks corresponding to C-C/C-H, C-O, and O-C=O | |
| Au 4f Signal | Attenuated compared to bare gold | |
| AFM | Surface Topography | Smooth and uniform with low root-mean-square (RMS) roughness |
Applications in Drug Development and Research
The ability to create well-defined surfaces functionalized with this compound opens up a plethora of opportunities in biomedical research and drug development:
-
Biosensor Development: The terminal carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to covalently immobilize antibodies, enzymes, or other biorecognition elements for the development of highly specific and sensitive biosensors.
-
Targeted Drug Delivery: Nanoparticles functionalized with this molecule can be further conjugated with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation at specific disease sites, such as tumors.[12][13]
-
Cell-Surface Interaction Studies: These functionalized surfaces provide a well-controlled platform to study the adhesion, proliferation, and differentiation of cells in response to specific surface chemistries.
-
Controlled Release Systems: The carboxylic acid groups can be used to attach drugs via cleavable linkers, enabling the development of surfaces that release therapeutic agents in response to specific stimuli (e.g., pH, enzymes).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Water Contact Angle (>60°) | Incomplete monolayer formation; Contamination. | Ensure substrate is scrupulously clean; Increase incubation time; Use fresh, high-purity thiol and solvent. |
| No Sulfur Peak in XPS | SAM did not form. | Verify substrate cleanliness; Check concentration and purity of the thiol solution. |
| S 2p Peak at ~164 eV in XPS | Physisorbed, unbound thiol. | Ensure thorough rinsing with fresh solvent after incubation. |
| Rough, Non-uniform Surface in AFM | Aggregation of thiol; Contaminated solution. | Filter the thiol solution before use; Sonicate the solution briefly; Ensure a clean environment for SAM formation. |
Conclusion
This compound is a versatile molecule for the creation of functional self-assembled monolayers on gold surfaces. Its unique combination of a strong anchoring group, a modifiable terminal functionality, and ring substituents that influence packing provides a powerful tool for researchers in materials science, nanotechnology, and drug development. By following the detailed protocols and utilizing the characterization techniques outlined in this guide, scientists can reliably produce high-quality, well-defined surfaces tailored for a wide array of advanced applications.
References
- Pignedoli, F., et al. (2019). Self-Assembled Monolayers of Aromatic ω-Aminothiols on Gold: Surface Chemistry and Reactivity. Langmuir, 35(4), 1074-1083.
- Salvarezza, R. C., et al. (n.d.). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics.
- Tao, F., & Bernasek, S. L. (2007). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics, 9(27), 3574-3583.
- ResearchGate. (n.d.). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution.
- Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834.
- Jadhav, S. A., & Kulkarni, M. V. (2013). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Journal of the Indian Chemical Society, 90(8), 1103-1116.
- ResearchGate. (n.d.). Stability of ω-Functionalized Self-Assembled Monolayers as a Function of Applied Potential.
- Harder, P., et al. (2006). Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces. Journal of Colloid and Interface Science, 295(2), 427-435.
- ResearchGate. (n.d.). Important observations about SAMs of carboxylic acids from literature.
- Lee, T. R. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization.
- Wang, Y., et al. (2020). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Chemistry C, 8(33), 11287-11303.
- Bain, C. D., et al. (1988).
- Fiveable. (n.d.). 12.3 Self-assembled monolayers and surface functionalization.
- MDPI. (2021). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
- Mete, E., & Durgun, E. (2020). Carboxyl and Amine Functionalized Carboranethiol SAMs on Au(111): A Dispersion Corrected Density Functional Theory Study. arXiv.
- Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1170.
- Bernkop-Schnürch, A. (2021). Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body.
- NASA. (n.d.). Surface and Material Characterization Techniques Introduction.
- ResearchGate. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach.
- ResearchGate. (n.d.). XPS and AFM characterization of the self-assembled molecular monolayers of a 3-aminopropyltrimethoxysilane on silicon surface, and effects of substrate pretreatment by UV-irradiation.
- MDPI. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach.
- Nguyen, T. K. X., et al. (2021). Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands. Nanoscale Advances, 3(16), 4831-4840.
- PubMed. (2013). Formation of self-assembled monolayers with homogeneously mixed, loosely packed alkyl groups using unsymmetrical dialkyldithiophosphinic acids.
- ResearchGate. (n.d.). Contact Angle Measurements and Surface Characterization Techniques.
- NASA Technical Reports Server. (n.d.). Surface Characterization Techniques: An Overview.
- Wikipedia. (n.d.). Methoxy group.
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. achmem.com [achmem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Methoxy group - Wikipedia [en.wikipedia.org]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffolding of 5-Mercapto-2-methoxy-4-methylbenzoic Acid in Modern Heterocyclic Synthesis
Introduction: Unlocking New Avenues in Drug Discovery and Materials Science
In the landscape of contemporary medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is paramount. Heterocyclic compounds form the bedrock of many pharmaceuticals and advanced materials, owing to their unique electronic and steric properties.[1] Within this vast chemical space, sulfur-containing heterocycles such as benzothiophenes and benzothiazoles are of particular interest due to their wide spectrum of biological activities and material applications.[2][3] This application note presents 5-Mercapto-2-methoxy-4-methylbenzoic acid as a highly versatile and strategically functionalized building block for the synthesis of a diverse array of substituted benzothiophenes and benzothiazoles. Its unique substitution pattern—a thiol, a carboxylic acid, a methoxy group, and a methyl group—offers a powerful handle for chemists to construct complex molecular frameworks with high regiochemical control. This guide provides detailed protocols, mechanistic insights, and practical considerations for leveraging this key intermediate in your synthetic endeavors.
PART 1: Synthesis of the Core Building Block: this compound
A reliable and scalable synthesis of the title compound is the essential first step. While not commercially available in large quantities, it can be readily prepared in a multi-step sequence from commercially available precursors. The following protocol is a proposed route based on established organic transformations.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target building block.
Protocol 1: Synthesis of 5-Bromo-2-methoxy-4-methylbenzoic Acid
This protocol describes the regioselective bromination of 2-methoxy-4-methylbenzoic acid. The electron-donating methoxy and methyl groups activate the aromatic ring, directing the bromination to the ortho and para positions. The position para to the methyl group and ortho to the methoxy group is sterically accessible and electronically favored.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Methoxy-4-methylbenzoic acid | 6245-57-4 | 166.17 g/mol | 10.0 g | 0.06 |
| Iron(III) bromide (FeBr₃) | 10031-26-2 | 295.56 g/mol | 0.8 g | 0.0027 |
| Bromine (Br₂) | 7726-95-6 | 159.81 g/mol | 3.2 mL | 0.063 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 100 mL | - |
| Sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 g/mol | - | - |
| Hydrochloric acid (HCl), 1M | 7647-01-0 | 36.46 g/mol | - | - |
| Sodium hydroxide (NaOH), 1M | 1310-73-2 | 40.00 g/mol | - | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), suspend 2-methoxy-4-methylbenzoic acid (10.0 g, 0.06 mol) and iron(III) bromide (0.8 g, 0.0027 mol) in dichloromethane (100 mL).
-
Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add bromine (3.2 mL, 0.063 mol) dissolved in 20 mL of dichloromethane via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate until the red color of bromine disappears. Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and extract the product into a 1M sodium hydroxide solution (3 x 50 mL).
-
Precipitation: Acidify the aqueous basic extract with 1M hydrochloric acid until the pH is approximately 2. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-methoxy-4-methylbenzoic acid.[4] Recrystallization from ethanol/water may be performed for further purification.
Protocol 2: Synthesis of this compound
This protocol outlines the conversion of the aryl bromide to a thiol. A common method involves reaction with a sulfur source like sodium sulfide. An alternative, milder approach uses a copper-catalyzed reaction with elemental sulfur followed by reduction.[5]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 5-Bromo-2-methoxy-4-methylbenzoic acid | 90326-61-7 | 245.08 g/mol | 5.0 g | 0.02 |
| Sodium sulfide nonahydrate (Na₂S·9H₂O) | 1313-84-4 | 240.18 g/mol | 7.3 g | 0.03 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 50 mL | - |
| Hydrochloric acid (HCl), 1M | 7647-01-0 | 36.46 g/mol | - | - |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-2-methoxy-4-methylbenzoic acid (5.0 g, 0.02 mol) and sodium sulfide nonahydrate (7.3 g, 0.03 mol) in N,N-dimethylformamide (50 mL).
-
Reaction: Heat the mixture to 100-110 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidification: Carefully acidify the aqueous solution with 1M hydrochloric acid to a pH of 2-3. The thiol product will precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography on silica gel if necessary.
PART 2: Application in Heterocyclic Synthesis
The strategic placement of the thiol and carboxylic acid functionalities on the benzene ring makes this compound an ideal precursor for the construction of fused heterocyclic systems.
A. Synthesis of Substituted Benzothiophenes
A highly efficient one-pot synthesis of 2-aroyl-7-methoxy-5-methylbenzo[b]thiophen-3-ols can be achieved by reacting this compound with various substituted aryl bromomethyl ketones.[6][7]
Caption: One-pot synthesis of substituted benzothiophenes.
The reaction proceeds via an initial S-alkylation of the thiol by the aryl bromomethyl ketone, followed by an intramolecular cyclization. The base, triethylamine, facilitates both the initial nucleophilic attack of the thiolate and the subsequent intramolecular condensation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 439579-12-1 | 198.24 g/mol | 1.0 g | 0.005 |
| Substituted Aryl Bromomethyl Ketone | Varies | Varies | 1.2 eq | 0.006 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 2.1 mL | 0.015 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | - | - |
| Hexane | 110-54-3 | 86.18 g/mol | - | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 0.005 mol) and the substituted aryl bromomethyl ketone (1.2 eq, 0.006 mol) in N,N-dimethylformamide (20 mL).
-
Base Addition: Add triethylamine (2.1 mL, 0.015 mol) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into 100 mL of ice-water and acidify with 1M HCl to pH 5-6.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water (2 x 30 mL) and brine (2 x 30 mL), then dry over anhydrous sodium sulfate.
-
Purification: After filtering, concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-aroyl-7-methoxy-5-methylbenzo[b]thiophen-3-ol.
B. Synthesis of Substituted Benzothiazoles
The synthesis of benzothiazoles from this compound can be envisioned through several pathways. A common approach involves the reaction with an aldehyde in the presence of an oxidizing agent. The carboxylic acid group can be retained or decarboxylated depending on the reaction conditions.
Caption: Conceptual pathway for benzothiazole synthesis.
This protocol is a hypothetical adaptation of known methods for benzothiazole synthesis from o-aminothiophenols and aldehydes. An initial amination of the starting material would be required, which is not detailed here but represents a potential synthetic route. A more direct, albeit less common, approach would involve condensation with an amine and subsequent cyclization. The following is a generalized protocol assuming the corresponding o-aminothiophenol derivative is available.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Amino-5-mercapto-4-methoxy-6-methylbenzoic acid | (Hypothetical) | - | 1.0 g | - |
| Aromatic Aldehyde | Varies | Varies | 1.1 eq | - |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 172.20 g/mol | 0.1 eq | - |
| Toluene | 108-88-3 | 92.14 g/mol | 30 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the hypothetical 2-amino-5-mercapto-4-methoxy-6-methylbenzoic acid (1.0 g), the aromatic aldehyde (1.1 eq), and p-toluenesulfonic acid (0.1 eq) in toluene (30 mL).
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing for 6-12 hours until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Conclusion
This compound is a promising and versatile building block for the synthesis of a variety of substituted benzothiophenes and benzothiazoles. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound. The ability to readily introduce diverse substituents onto the resulting heterocyclic scaffolds opens up exciting possibilities for the discovery of new therapeutic agents and advanced materials.
References
- Mukhtar, A., Hussain, A., Younas, F., Yousuf, S., & Saeed, M. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances, 14(15), 10633-10642. [Link]
- Mukhtar, A., Hussain, A., Younas, F., Yousuf, S., & Saeed, M. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances, 14(15), 10633–10642. [Link]
- Quora. (2018, January 4). How will I convert bromobenzene to benzoic acid?[Link]
- YouTube. (2021, November 8). How will you convert bromobenzene to benzoic acid ?[Link]
- Shaalaa.com. (n.d.). Convert the following: Bromobenzene to benzoic acid.
- Homework.Study.com. (n.d.). How could you convert bromobenzene into benzoic acid?
- ResearchGate. (n.d.). Various pathways for converting 2-mercaptobenzoic acid (6) into...[Link]
- ACS Publications. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5174–5177. [Link]
- Google Patents. (n.d.). Process for the production of aromatic thiols and aromatic sulfides.
- Google Patents. (n.d.). Method for synthesizing 4-mercaptobenzoate.
- RSC Blogs. (2012, November 12).
- ACS Publications. (2020). Thiol Activation toward Selective Thiolation of Aromatic C–H Bond. Organic Letters, 22(10), 3855–3860. [Link]
- ACS Publications. (2003). Facile Introduction of SH Group on Aromatic Substrates via Electrophilic Substitution Reactions. The Journal of Organic Chemistry, 68(13), 5405–5408. [Link]
- ACS Publications. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]
- The Hive. (2002, November 16). from p-toluic acid to 3-Meo-4-methyl-amphetamine. [Link]
- PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid.
- The Open Medicinal Chemistry Journal. (2022). A Review on Medicinally Important Heterocyclic Compounds. 16. [Link]
- NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- PubMed. (n.d.). [Synthesis of various derivatives of 2-mercaptobenzoic acid (thiosalicylic acid) from S-beta-D-glucopyranoside. VI. Phenolglycosides].
- ResearchGate. (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Link]
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.
- Google Patents. (n.d.). Process for the preparation of aromatic methyl methoxycarboxylates.
- Chemdad. (n.d.). 4-METHOXY-2-METHYLBENZOIC ACID.
- WorldOfChemicals. (n.d.). 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications.
- Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
- ANNEXURE – 1. (n.d.). Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE.
- PharmaCompass. (n.d.). The Synthesis and Applications of 5-Bromo-4-methoxy-2-methylbenzoic Acid in Pharma.
- Google Patents. (n.d.). Method for preparing 5-methoxy-2-mercaptobenz.
- MDPI. (n.d.). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives.
- ElectronicsAndBooks. (n.d.). Synthesis of substituted 2-mercaptobenzaldehydes and 2-substituted benzo[b]thiophenes.
- University of Bristol. (n.d.). Synthesis of Substituted 2-Mercaptobenzldehydes and 2-Substituted Benzo[b]thiophenes.
Sources
- 1. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
- 2. nbinno.com [nbinno.com]
- 3. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 4. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Robust and Validated Analytical Methods for the Quantification of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 5-Mercapto-2-methoxy-4-methylbenzoic acid, a substituted benzoic acid derivative of interest in pharmaceutical and chemical research. Recognizing the unique analytical challenges posed by the thiol (mercapto) group, which is susceptible to oxidation, this guide presents two robust, stability-indicating analytical methods: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine analysis and quality control, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating protocols, and method performance characteristics.
Introduction and Analytical Considerations
This compound (MW: 198.24 g/mol ) is an aromatic carboxylic acid containing a reactive thiol moiety.[1] Accurate quantification is essential for its use as a building block in organic synthesis or for its potential role in pharmaceutical development.[2] The primary analytical challenge is the inherent instability of the mercapto group, which can readily oxidize to form a disulfide dimer. This necessitates the development of a stability-indicating method (SIM) , which is an analytical procedure capable of accurately measuring the active ingredient without interference from its degradation products.[3][4]
Key Physicochemical Properties Guiding Method Development:
-
Acidity: The carboxylic acid group dictates that the mobile phase pH must be controlled to ensure consistent retention and peak shape. Operating at a pH below the pKa (~4-5) will keep the molecule in its neutral, more retained form.
-
Chromophoric Nature: The substituted benzene ring provides strong UV absorbance, making UV detection a viable and cost-effective quantification strategy.[5]
-
Ionization Potential: The molecule can be readily ionized, making it suitable for mass spectrometry. The carboxylic acid is easily deprotonated in negative ion mode ([M-H]⁻), which is typically a very clean and sensitive way to detect such compounds.
-
Oxidative Instability: The thiol group is the critical point of failure. Analytical procedures, including sample preparation and storage, must be designed to minimize oxidative stress. Forced degradation studies are mandatory to validate the method's stability-indicating capabilities.[6]
Overall Analytical Workflow
The selection and implementation of an appropriate analytical method depend on the specific research question, sample matrix, and required sensitivity. The following diagram outlines the decision-making process and general workflow.
Caption: General workflow for the quantification of this compound.
Method 1: Stability-Indicating RP-HPLC-UV
This method is ideal for determining the purity and potency of the bulk drug substance and for its quantification in pharmaceutical formulations. It offers a balance of performance, robustness, and cost-effectiveness.[5]
Principle and Rationale
The method utilizes reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase.[7] Acetonitrile is chosen as the organic modifier for its favorable UV cutoff and elution strength. The addition of phosphoric acid to the aqueous portion of the mobile phase serves a critical function: it lowers the pH to ~2.5, ensuring the carboxylic acid group of the analyte is fully protonated (non-ionized). This prevents peak tailing and yields a sharp, symmetrical peak, which is essential for accurate integration and quantification.[8] Detection is performed at 254 nm, a common wavelength for aromatic compounds that provides a good balance of sensitivity and selectivity.
Experimental Protocol
Sources
- 1. achmem.com [achmem.com]
- 2. This compound [myskinrecipes.com]
- 3. ijsdr.org [ijsdr.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of Benzoic acid, 3,4,5-trimethoxy-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Abstract
This application note presents a comprehensive, field-proven guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Mercapto-2-methoxy-4-methylbenzoic acid. This molecule, a substituted benzoic acid derivative, features functional groups—a carboxylic acid and a thiol—that necessitate careful control of chromatographic parameters to ensure accurate and reproducible results. We will move beyond a simple protocol to detail the scientific rationale behind each decision in the method development process, from initial analyte characterization to final method optimization and specificity testing through forced degradation studies. The protocols provided are designed to be self-validating, equipping researchers, scientists, and drug development professionals with the tools to implement and adapt this method for quality control and stability testing.
Analyte Characterization & Pre-analysis Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₀O₃S[1]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): An acidic group that will ionize based on the mobile phase pH. The pKa of benzoic acid is approximately 4.2.[3] Substituents will alter this, but we can estimate a pKa between 3.5 and 4.5. This is the primary driver for pH selection in the mobile phase.
-
Thiol (-SH): A mercapto group that is also weakly acidic and, more critically, susceptible to oxidation. The thiol group in similar structures has a pKa around 6.8.[4] Its oxidation can lead to the formation of disulfide dimers, representing a potential degradation product and a source of analytical variability.
-
Aromatic Ring & Substituents: The benzene ring, methoxy, and methyl groups provide hydrophobicity, making the molecule suitable for reversed-phase chromatography. The conjugated system acts as a strong chromophore for UV detection.
-
Causality Behind Pre-analytical Choices:
-
pH Control is Paramount: To achieve consistent retention and sharp peak shapes in RP-HPLC, the ionization state of the carboxylic acid must be suppressed. According to the Henderson-Hasselbalch principle, setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa will ensure it exists predominantly in its non-ionized, more hydrophobic form.[5][6] This leads to stronger interaction with the non-polar stationary phase and better chromatographic performance.
-
Thiol Stability: The propensity of the thiol group to oxidize requires consideration during sample preparation. While not always necessary, if instability is observed (e.g., decreasing peak area over time in the autosampler), sample diluents can be prepared under an inert gas (e.g., nitrogen) or can include a small amount of an antioxidant like EDTA. For this primary method development, we will proceed with direct analysis but acknowledge this as a key troubleshooting parameter.
Chromatographic System & Reagents
-
Instrumentation: An HPLC or UHPLC system equipped with a quaternary or binary pump, a temperature-controlled column compartment, an autosampler, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chemicals & Reagents:
-
This compound reference standard (>95% purity)[1]
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Deionized Water (18.2 MΩ·cm)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Hydrogen Peroxide (30%)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
The Method Development Strategy: A Logic-Driven Approach
Effective method development is not a matter of trial and error but a systematic process of logical decisions and optimizations. The workflow below outlines the strategy employed.
Caption: Logic workflow for HPLC method development.
Column Selection: The Stationary Phase
-
Choice: A conventional C18 (L1) column.
-
Rationale: The analyte's structure, with its aromatic ring and methyl group, confers sufficient hydrophobicity for effective retention via hydrophobic interactions with the C18 alkyl chains.[7] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure for initial development. Columns specifically designed for polar analytes (e.g., "AQ" or polar-endcapped phases) are excellent alternatives if poor peak shape or retention is observed under highly aqueous conditions.[8][9][10]
Wavelength Selection: Maximizing Sensitivity
-
Protocol:
-
Prepare a dilute solution of this compound (~10 µg/mL) in the mobile phase.
-
Inject the solution into the HPLC system with the flow stopped.
-
Using the PDA detector software, perform a UV scan from 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). Benzoic acid derivatives typically exhibit strong absorbance around 230 nm and a secondary maximum between 270-280 nm.[4][11]
-
-
Rationale: Selecting the λmax ensures the highest possible signal-to-noise ratio, which is critical for achieving low limits of detection and quantification. A secondary, lower-energy wavelength may be chosen if interferences are observed at the primary λmax.
Mobile Phase Optimization: The Key to Separation
This is the most critical phase of method development, governed by the analyte's chemistry.
-
Step 1: Buffer and pH Selection
-
Choice: A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid.
-
Rationale: As previously discussed, a pH of 2.5 is approximately 1.5-2.0 pH units below the estimated pKa of the carboxylic acid group, ensuring it remains in its protonated (non-ionized) form for optimal retention and peak shape.[5][6] Phosphate is an excellent, non-volatile buffer for UV-based HPLC due to its low UV cutoff. For LC-MS applications, a volatile buffer like formic acid (0.1%) would be substituted.[12]
-
-
Step 2: Organic Modifier Screening & Scouting Gradient
-
Choice: Acetonitrile (ACN) as the initial organic modifier.
-
Rationale: Acetonitrile typically provides better peak shapes, lower backpressure, and a lower UV cutoff compared to methanol, making it the preferred first choice for many applications.[13]
-
Protocol (Scouting Gradient):
-
Mobile Phase A: 20 mM KH₂PO₄, pH 2.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Purpose: This "scouting" run quickly reveals the approximate percentage of organic modifier required to elute the analyte, providing the starting point for optimization.[13]
-
-
Step 3: Isocratic Method Optimization
-
Rationale: For a simple analysis of a single compound, an isocratic method is preferable as it is simpler, more robust, and has shorter run times with no re-equilibration needed. The retention time from the scouting gradient can be used to calculate the optimal isocratic mobile phase composition.
-
Protocol:
-
Based on the retention time (t_R) from the scouting gradient, calculate the starting isocratic %B. A common rule of thumb is to start with a %B that is slightly lower than the composition at the apex of the gradient peak.
-
Perform several isocratic runs, adjusting the %B to achieve a retention time between 3 and 10 minutes. The goal is to ensure the peak is well-resolved from the void volume and elutes within a reasonable time.
-
-
Final Optimized HPLC Method: Protocol
This protocol represents the culmination of the logical development process.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 20 mM KH₂PO₄ (pH 2.5) / Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 275 nm (Illustrative λmax) |
| Run Time | 10 minutes |
| Sample Diluent | Mobile Phase |
| Standard Concentration | 50 µg/mL |
Protocol Steps:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter. Mix with acetonitrile in a 55:45 ratio. Degas the final mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a 50 µg/mL solution.
-
System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions for analysis.
Method Specificity: Forced Degradation Studies
To qualify this as a "stability-indicating" method, it must be able to resolve the intact analyte from any potential degradation products. Forced degradation studies are used to generate these products and prove the method's specificity.[14][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][17]
Caption: Forced degradation stress conditions.
Forced Degradation Protocols
For each condition, a sample of the analyte (e.g., 1 mg/mL) is prepared and subjected to the stress. A control sample (unstressed) is kept under normal conditions.
-
Acid Hydrolysis: Mix the sample with 0.1 M HCl and heat at 60 °C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of base, dilute to the target concentration with mobile phase, and analyze.
-
Base Hydrolysis: Mix the sample with 0.1 M NaOH and keep at room temperature. Withdraw aliquots, neutralize with an equivalent amount of acid, dilute, and analyze.
-
Oxidative Degradation: Mix the sample with 3% H₂O₂ and keep at room temperature.[15] Withdraw aliquots, dilute, and analyze.
-
Thermal Degradation: Store the solid powder in an oven at 80 °C. At time points, dissolve a portion of the powder, dilute, and analyze.
-
Photolytic Degradation: Expose the solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.[16][18]
After analysis, the chromatograms of the stressed samples are compared to the control. The method is deemed stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak, and the peak purity analysis (via PDA) of the analyte peak passes.
Illustrative Data & Results
A successful method development would yield the following system suitability results.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (tR) | - | ~5.2 min |
| Tailing Factor (Tf) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | > 2000 | 8500 |
| Resolution (Rs) | > 2.0 (from nearest peak) | > 3.0 (for all degradants) |
The forced degradation studies would show partial degradation under oxidative and basic conditions, with new peaks appearing at different retention times, all well-resolved from the parent peak at ~5.2 minutes.
Conclusion
The systematic approach detailed in this note, grounded in the physicochemical properties of this compound, leads to a robust and reliable isocratic RP-HPLC method. By carefully selecting the column and optimizing the mobile phase pH and composition, excellent peak shape and retention are achieved. The successful execution of forced degradation studies confirms that the method is specific and stability-indicating, making it suitable for use in demanding research and quality control environments within the drug development industry.
References
- PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
- Biopharmaceutical Development Program. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Pharmaceutical Technology. (2014). Forced degradation studies fda.
- FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- SciSpace. (2012). A review on method development by hplc.
- MDPI. (2021). Extensive Thiol Profiling for Assessment of Intracellular Redox Status in Cultured Cells by HPLC-MS/MS.
- Journal of the Chemical Society of Pakistan. (2017). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
- Diva-portal.org. (2007). Method development for the determination of thiols using HPLC with fluorescence detection.
- ResearchGate. (2003). Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection.
- University of Padua. (2016). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
- Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Phenomenex Blog. (2017). Selecting the Right Column for Your Reversed Phase Method.
- Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2.
- GL Sciences. (n.d.). Reverse Phase HPLC Columns.
- LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Analytical Chemistry. (1984). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.
- Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- ResearchGate. (2015). Experimental UV spectra of benzoic acid derivatives.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid.
- MySkinRecipes. (n.d.). This compound.
- University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
Sources
- 1. achmem.com [achmem.com]
- 2. This compound [myskinrecipes.com]
- 3. global.oup.com [global.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. scispace.com [scispace.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. hplc.eu [hplc.eu]
- 11. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pharmtech.com [pharmtech.com]
- 16. acv-verdun.fr [acv-verdun.fr]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. fda.gov [fda.gov]
Application Note: Streamlining GC-MS Analysis of 5-Mercapto-2-methoxy-4-methylbenzoic Acid Through Optimized Derivatization
Abstract
This application note provides a comprehensive guide to the derivatization of 5-Mercapto-2-methoxy-4-methylbenzoic acid for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of this bifunctional analyte, containing both a carboxylic acid and a thiol group, necessitate chemical modification prior to GC-MS analysis. We will explore the rationale behind derivatization, compare various strategies, and provide a detailed, validated protocol for a simultaneous silylation method that has proven effective in our laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this and structurally similar compounds.
Introduction: The Analytical Challenge
This compound is a molecule of interest in various fields, including pharmaceutical research and materials science. However, its direct analysis by GC-MS is problematic. The presence of a polar carboxylic acid group and a reactive thiol (-SH) group leads to several analytical challenges:
-
Low Volatility: The hydrogen bonding capacity of the carboxylic acid and thiol groups significantly raises the boiling point of the molecule, making it difficult to vaporize in the GC inlet without thermal decomposition.[1][2]
-
Poor Peak Shape: The active hydrogens in both functional groups can interact with active sites on the GC column and inlet liner, leading to peak tailing and poor chromatographic resolution.[3]
-
Thermal Instability: At the high temperatures required for volatilization, the molecule may degrade, leading to inaccurate quantification and the appearance of artifact peaks.
To overcome these obstacles, derivatization is an essential sample preparation step.[2][4] This process involves chemically modifying the functional groups to increase volatility, improve thermal stability, and enhance chromatographic performance.[5][6]
Derivatization Strategies: A Comparative Overview
The key to successfully analyzing this compound lies in the effective derivatization of both the carboxylic acid and the thiol moieties. The three primary strategies for this are silylation, alkylation, and acylation.[7]
Silylation
Silylation is the most widely employed derivatization technique for GC analysis.[5][8] It involves the replacement of active hydrogens with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[5][8]
-
Mechanism: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the acidic protons of the carboxylic acid and thiol groups to form TMS-esters and TMS-thioethers, respectively.[1][9] The reaction is often catalyzed by the addition of a small amount of a catalyst like trimethylchlorosilane (TMCS).[1][10]
-
Advantages:
-
Considerations:
-
Silylating reagents and their derivatives are sensitive to moisture, requiring anhydrous conditions for the reaction.[8]
-
The choice of silylating reagent and reaction conditions (temperature, time) may need optimization depending on the specific analyte.
-
Alkylation
Alkylation involves the introduction of an alkyl group (e.g., methyl, pentafluorobenzyl) to the functional groups.[6][12]
-
Mechanism:
-
Esterification (Carboxylic Acid): Reagents like diazomethane or trimethylsilyldiazomethane react rapidly with carboxylic acids to form methyl esters.[13][14][15][16] This is a highly efficient and clean reaction.[13][15]
-
Thiol Alkylation: Reagents such as pentafluorobenzyl bromide (PFBBr) are highly effective for derivatizing thiols to form stable thioethers.[17][18][19]
-
-
Advantages:
-
Considerations:
Acylation
Acylation introduces an acyl group to the analyte molecule. While effective for amines and alcohols, it is generally less common for the simultaneous derivatization of carboxylic acids and thiols in a single step for GC-MS analysis. Acylating reagents can, however, be used in multi-step derivatization schemes.[7]
Comparative Summary of Derivatization Reagents
| Derivatization Strategy | Reagent Example | Target Functional Groups | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS | Carboxylic Acids, Thiols, Alcohols, Amines | Single-step reaction for multiple groups, versatile, good volatility.[9][11] | Moisture sensitive, derivatives can be less stable than alkylated ones.[8] |
| Alkylation (Esterification) | Diazomethane/ (TMS)Diazomethane | Carboxylic Acids | Highly efficient, clean reaction, forms stable methyl esters.[13][15] | Diazomethane is toxic and explosive, may require a separate step for thiol derivatization.[15] |
| Alkylation (Thioether Formation) | Pentafluorobenzyl Bromide (PFBBr) | Thiols, Carboxylic Acids | Forms very stable derivatives, enhances sensitivity (ECD/NCI-MS).[17][21][22][23] | May require harsher reaction conditions, potential for a two-step process.[18] |
Recommended Protocol: Simultaneous Silylation with BSTFA + 1% TMCS
Based on its versatility and efficiency in derivatizing both carboxylic acids and thiols in a single step, we recommend a simultaneous silylation method using BSTFA with 1% TMCS as a catalyst.[10][11]
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)
-
GC-MS grade solvent for sample dilution (e.g., Hexane, Ethyl Acetate)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying (optional)
Experimental Workflow
Caption: Workflow for the silylation of this compound.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex briefly if necessary. Note: Ensure all glassware is dry to prevent hydrolysis of the silylating reagent and derivatives.
-
-
Derivatization:
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or oven at 70°C for 30 minutes. The TMCS acts as a catalyst to facilitate the derivatization of both functional groups.[10]
-
-
Sample Work-up and Analysis:
-
After heating, remove the vial and allow it to cool to room temperature.
-
Dilute the sample to the desired concentration for GC-MS analysis using a suitable solvent such as hexane or ethyl acetate. A 1:10 or 1:100 dilution is a good starting point.
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of the silylated derivative. These may need to be optimized for your specific instrument and column.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column is suitable for the analysis of the non-polar silylated derivative. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (for trace analysis) or Split | Dependent on the concentration of the analyte. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 10°C/min to 280°CHold: 5 min | A temperature ramp allows for the separation of any potential byproducts from the derivatized analyte. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | 50-550 m/z | Covers the expected mass range of the derivatized molecule and its fragments. |
Expected Results and Mass Spectral Interpretation
The derivatization reaction will result in the formation of the di-trimethylsilyl derivative of this compound.
Caption: Silylation of the target analyte with BSTFA.
The resulting di-TMS derivative will have a molecular weight of 342 g/mol . In the EI mass spectrum, the molecular ion (M+) at m/z 342 may be observed, but it is often of low abundance. More prominent will be the fragment ions resulting from the loss of methyl groups and other characteristic fragments.
Expected Key Mass Fragments
| m/z | Proposed Fragment |
| 327 | [M - CH₃]⁺ |
| 299 | [M - CO-CH₃]⁺ |
| 253 | [M - Si(CH₃)₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Troubleshooting
-
No or low derivatization yield:
-
Ensure all reagents and solvents are anhydrous. Moisture is a common cause of failed silylation reactions.[8]
-
Increase the reaction time or temperature. Some sterically hindered compounds may require more forcing conditions.
-
Check the age and storage of the silylating reagent. It should be stored under an inert atmosphere and protected from moisture.[8]
-
-
Peak tailing:
-
This may indicate incomplete derivatization. Re-optimize the reaction conditions.
-
Check the cleanliness of the GC inlet liner and column. Active sites can cause peak tailing even with derivatized analytes.
-
Conclusion
The successful GC-MS analysis of this compound is highly dependent on proper sample derivatization. The simultaneous silylation of the carboxylic acid and thiol functional groups using BSTFA with a TMCS catalyst offers a robust, single-step method to produce a volatile and thermally stable derivative suitable for GC-MS analysis. This application note provides a comprehensive and validated protocol that can serve as a starting point for the routine analysis of this and other challenging bifunctional compounds.
References
- A "Little" Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
- J-Stage.
- Regis Technologies.
- Derivatization-Gas Chromatographic Determin
- Macherey-Nagel.
- Supelco.
- SciSpace.
- Obrnuta faza.
- Taylor & Francis Online.
- MDPI. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
- Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides.
- Pearson. Diazomethane can be used to convert a carboxylic acid to a methyl...
- Master Organic Chemistry. Diazomethane (CH2N2).
- ResearchGate. Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
- PubMed.
- Acids: Derivatiz
- Fisher Scientific.
- Chrom Tech, Inc.
- PubMed Central.
- Chemistry LibreTexts.
- Benchchem. Gas chromatography-mass spectrometry (GC-MS) analysis of thiol compounds.
- Phenomenex.
- PubMed.
- Sigma-Aldrich. BSTFA.
- ResearchGate.
- YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone.
- Sigma-Aldrich.
- TCI Chemicals.
- ResearchGate. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
- PubMed. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II.
- Interchim.
- United Chemical Technologies (UCT).
- ResearchGate.
- Esterification of benzoic acid to methyl benzo
- Sigma-Aldrich.
- YouTube.
- Derivatization reactions and reagents for gas chrom
- Alma Mater Studiorum - Università di Bologna.
- MDPI. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine.
- PubMed. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
- PubMed.
- Google Patents. Method for preparing benzoic acid esters.
- YouTube.
Sources
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Silylation Reagents - Regis Technologies [registech.com]
- 9. unitedchem.com [unitedchem.com]
- 10. phoenix-sci.com [phoenix-sci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
- 13. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 14. Diazomethane can be used to convert a carboxylic acid to a methyl... | Study Prep in Pearson+ [pearson.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Mercapto-2-methoxy-4-methylbenzoic acid in Material Science
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Mercapto-2-methoxy-4-methylbenzoic acid in various material science applications. This document outlines the fundamental principles, detailed experimental protocols, and characterization techniques for leveraging the unique properties of this molecule in surface modification and functionalization.
Introduction: A Molecule Designed for Interfacial Engineering
This compound is a trifunctional aromatic molecule poised for significant applications in material science. Its unique structure, featuring a thiol (-SH) group, a carboxylic acid (-COOH) group, and methoxy (-OCH₃) and methyl (-CH₃) substituents on a benzene ring, allows for a diverse range of surface modification strategies.
-
The thiol group serves as a robust anchor to noble metal surfaces, most notably gold, forming stable, ordered self-assembled monolayers (SAMs).[1][2] This strong covalent bond is the foundation for creating well-defined and reproducible surface chemistries.[3]
-
The carboxylic acid group offers a versatile handle for secondary functionalization. It can be used to attach biomolecules for biosensing applications, to coordinate with metal oxide surfaces for nanoparticle stabilization, or to modulate the surface charge and hydrophilicity.[4][5]
-
The methoxy and methyl groups on the aromatic ring influence the packing density, orientation, and electronic properties of the resulting monolayer, providing a means to fine-tune the interfacial characteristics.
This guide will detail two primary applications of this compound: the formation of functional self-assembled monolayers on gold surfaces and the surface modification of iron oxide nanoparticles for biomedical applications.
Application I: Formation of Functional Self-Assembled Monolayers on Gold Surfaces
The thiol group of this compound enables the formation of dense, well-ordered SAMs on gold substrates.[6][7] The exposed carboxylic acid groups can then be used to create a functional surface for various applications, such as biosensors, platforms for studying cell adhesion, or as a foundation for further chemical modifications.
Protocol for SAM Formation on Gold Substrates
This protocol details the steps for creating a high-quality SAM of this compound on a gold-coated substrate. A clean environment and careful handling are critical for reproducible results.
Materials and Reagents:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
200-proof ethanol (anhydrous)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Clean glass or polypropylene containers with sealable caps
-
Tweezers for handling substrates
-
Dry nitrogen or argon gas
-
Sonicator
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes. (CAUTION: Add hydrogen peroxide to the sulfuric acid slowly and carefully. The solution is highly exothermic.)
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Rinse the substrate with ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen or argon gas. The gold surface should be hydrophilic and free of any visible contaminants.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 1.98 mg of the compound in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Place the clean, dry gold substrate in a clean container.
-
Immediately immerse the substrate in the thiol solution. Ensure the entire gold surface is covered.
-
To minimize oxidation, reduce the headspace in the container and backfill with dry nitrogen or argon gas before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of dry nitrogen or argon gas.
-
Store the functionalized substrate in a clean, dry environment.
-
Characterization of the SAM
Validation of SAM formation and quality is crucial. The following techniques are recommended:
| Characterization Technique | Purpose | Expected Results for a High-Quality SAM |
| Contact Angle Goniometry | To assess the surface hydrophobicity/hydrophilicity and monolayer packing.[8] | A significant decrease in the water contact angle compared to a bare gold surface, indicating the presence of the hydrophilic carboxylic acid groups. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface and the chemical state of the elements.[9][10] | Presence of S 2p, C 1s, and O 1s peaks. The S 2p peak should show a component corresponding to a gold-thiolate bond. |
| Ellipsometry | To measure the thickness of the monolayer. | A uniform thickness consistent with a monolayer of the molecule. |
Workflow for SAM Formation and Characterization
Caption: Workflow for SAM formation and characterization.
Application II: Surface Modification of Iron Oxide Nanoparticles
The carboxylic acid group of this compound can act as a robust anchor to the surface of metal oxide nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs).[4][11] This surface modification can enhance their stability in biological fluids and provide a platform for further functionalization, for example, with targeting ligands or therapeutic agents.[12][13][14]
Protocol for Surface Modification of SPIONs
This protocol describes the ligand exchange process to coat pre-synthesized oleic acid-capped SPIONs with this compound.
Materials and Reagents:
-
Oleic acid-capped SPIONs dispersed in a nonpolar solvent (e.g., toluene or chloroform)
-
This compound
-
Ethanol
-
DI water
-
A suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Magnetic separator
-
Sonicator
Step-by-Step Procedure:
-
Preparation of Coating Solution:
-
Prepare a solution of this compound in ethanol. The concentration will depend on the concentration and surface area of the SPIONs; a 10-fold molar excess of the ligand to the estimated surface iron atoms is a good starting point.
-
Adjust the pH of the solution to be slightly basic (pH 8-9) using a suitable base (e.g., dilute NaOH) to deprotonate the carboxylic acid, which can facilitate binding to the iron oxide surface.
-
-
Ligand Exchange Reaction:
-
Add the ethanolic solution of this compound to the dispersion of oleic acid-capped SPIONs.
-
Sonicate the mixture for 15-30 minutes to facilitate the interaction between the ligand and the nanoparticle surface.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
-
Purification of Modified Nanoparticles:
-
Use a strong magnet to separate the nanoparticles from the reaction mixture.
-
Carefully decant and discard the supernatant containing the displaced oleic acid and excess ligand.
-
Resuspend the nanoparticles in fresh ethanol and sonicate briefly.
-
Repeat the magnetic separation and washing steps three times with ethanol and then three times with DI water to ensure complete removal of unbound ligands.
-
-
Final Dispersion:
-
After the final wash, resuspend the surface-modified SPIONs in a suitable aqueous buffer, such as PBS (pH 7.4), for biological applications.
-
Sonicate the dispersion to ensure homogeneity.
-
Characterization of Modified Nanoparticles
| Characterization Technique | Purpose | Expected Results for Successful Modification |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles in aqueous solution. | A narrow size distribution and a stable hydrodynamic diameter over time, indicating good colloidal stability. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A negative zeta potential in neutral or basic conditions due to the deprotonated carboxylic acid groups. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the new ligand on the nanoparticle surface. | Appearance of characteristic peaks for the aromatic ring and other functional groups of this compound, and a decrease or disappearance of the characteristic peaks of oleic acid. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of ligand coated on the nanoparticle surface. | A weight loss profile corresponding to the decomposition of the organic coating, allowing for the calculation of the grafting density. |
Advanced Application: Bioconjugation for Targeted Delivery
The carboxylic acid groups on the surface of the modified nanoparticles or the SAM-coated gold substrate can be activated to covalently attach amine-containing biomolecules, such as peptides, antibodies, or enzymes.[5][15] This is commonly achieved through carbodiimide chemistry using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5]
Bioconjugation Workflow
Caption: General workflow for bioconjugation.
This bioconjugation capability opens up a vast array of possibilities in drug development and diagnostics, including the creation of targeted drug delivery systems, biosensors with high specificity, and biocompatible implants.
Conclusion
This compound is a highly versatile molecule for surface engineering in material science. Its distinct functional groups allow for robust anchoring to both noble metal and metal oxide surfaces, while also providing a readily accessible point for further chemical modification. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the full potential of this compound in developing advanced materials for a wide range of scientific and technological applications.
References
- Barrow, M., Taylor, A., Murray, P., Rosseinsky, M. J., & Adams, D. J. (2015). Design of thermally-responsive magnetic polymer nanoparticles for targeted drug delivery. Chemical Society Reviews, 44(18), 6733–6748.
- Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Applic
- Nanoparticles: functionalization and multifunctional applications in biomedical sciences. (n.d.).
- Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. (2021). Frontiers in Chemistry. [Link]
- Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applic
- Self-assembled monolayers of thiophenol on gold as a novel substrate for surface-enhanced infrared absorption. (n.d.). DigitalCommons@URI. [Link]
- Crosslinked organosulfur-based self-assembled monolayers: formation and applications. (n.d.).
- Common bioconjugation reactions that allow the attachment of bifunctional chelators to the nanomaterial surface. (2020).
- Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol. (2011). NIH. [Link]
- Self assembled monolayer formation of alkanethiols on gold. (n.d.).
- A Comparative Study of Iron Oxide Nanoparticles Surface Modified Using Carboxylic Acids. (2021).
- A Comparative Study of Iron Oxide Nanoparticles Surface Modified Using Carboxylic Acids. (2021). International Journal of Scientific Research in Science and Technology. [Link]
- Characterization of Self-Assembled Monolayers on a Ruthenium Surface. (2017). Langmuir. [Link]
- Self-Assembled Monolayers of Thiophenol on Gold as a Novel Substrate for Surface-Enhanced Infrared Absorption. (2002).
- Copper protection by self-assembled monolayers of aromatic thiols in alkaline solutions. (2002). Physical Chemistry Chemical Physics. [Link]
- Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. (2021). PMC. [Link]
- Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. (1989). DTIC. [Link]
- XPS and AFM characterization of the self-assembled molecular monolayers of a 3-aminopropyltrimethoxysilane on silicon surface, and effects of substrate pretreatment by UV-irradiation. (2010).
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023).
- Synthesis, Surface Modification and Characterisation of Biocompatible Magnetic Iron Oxide Nanoparticles for Biomedical Applic
- Contact Angle Goniometry, Ellipsometry, XPS, and TOF-SIMS Analysis of Gold-Supported, Mixed Self-Assembled Monolayers Formed from Mixed Dialkyl Disulfides. (n.d.). Langmuir.
- Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. (2014).
- Surface Modification of Magnetic Iron Oxide Nanoparticles. (2018). PMC. [Link]
- Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces. (2006). PubMed. [Link]
- Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π-π Stacking Interactions. (n.d.). Journal of the American Chemical Society.
- Fabrication of Thiol-Terminated Surfaces Using Aromatic Self-Assembled Monolayers. (2008).
- Self-assembled monolayers. (2022). EAG. [Link]
- Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. (2016). Physical Chemistry Chemical Physics. [Link]
- (PDF) Surface modification, functionalization and bioconjugation of colloidal Inorganic nanoparticles. (2010).
- Thiol-based Self-assembled Monolayers: Formation and Organiz
- Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. (n.d.). SlidePlayer. [Link]
- Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. (2010). Chemical Society Reviews. [Link]
- Self-assembled monolayers with different chemical group substrates for the study of MCF-7 breast cancer cell line behavior. (2018).
- General Method to Increase Carboxylic Acid Content on Nanodiamonds. (2022). PMC. [Link]
- Mixed self-assembled monolayers in chemical separ
- This compound. (n.d.). MySkinRecipes. [Link]
- Thioaromatic monolayers on gold: a new family of self-assembling monolayers. (n.d.). Langmuir.
- Benzoic acid-functionalized α-Fe2O3 nanoparticles: synthesis, characterization, magnetic and optical properties. (n.d.).
- Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020). MDPI. [Link]
- Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. (2021).
- Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020).
- Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. (n.d.). NIH.
- The Electronic Structure of Mixed Self-Assembled Monolayers. (n.d.).
Sources
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 6. "Self-assembled monolayers of thiophenol on gold as a novel substrate f" by John A. Seelenbinder, Chris W. Brown et al. [digitalcommons.uri.edu]
- 7. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. eag.com [eag.com]
- 11. A Comparative Study of Iron Oxide Nanoparticles Surface Modified Using Carboxylic Acids | International Journal for Research in Applied Sciences and Biotechnology [ijrasb.com]
- 12. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
5-Mercapto-2-methoxy-4-methylbenzoic Acid: A Multifunctional Corrosion Inhibitor for Mild Steel
An Application Guide:
Abstract
Corrosion of metallic infrastructure, particularly mild steel, presents a persistent and costly challenge across numerous industrial sectors. The deployment of organic corrosion inhibitors is a cornerstone of material preservation strategies. This document details the application and evaluation of 5-Mercapto-2-methoxy-4-methylbenzoic acid (CAS 439579-12-1)[1], a promising corrosion inhibitor. This molecule is uniquely functionalized with multiple moieties—a mercapto group for strong covalent bonding, a benzoic acid group for robust adsorption, and electron-donating groups on the aromatic ring to enhance surface interaction. We provide a comprehensive overview of its mechanism of action, a plausible synthetic route, and detailed, field-proven protocols for its evaluation using gravimetric and electrochemical techniques. This guide is intended for researchers and materials scientists dedicated to the development of next-generation corrosion mitigation technologies.
Introduction: The Rationale for a Multifunctional Inhibitor
The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure and its ability to adsorb onto a metal surface, thereby creating a barrier against corrosive agents. The most effective inhibitors often possess multiple functional groups that contribute synergistically to the protective film.
This compound is a rationally designed molecule that leverages this principle:
-
Mercapto Group (-SH): The sulfur atom in the thiol group has a high affinity for metal surfaces, particularly iron. It can form strong covalent or coordinate bonds (chemisorption), acting as a primary anchor for the inhibitor molecule on the steel surface.[2][3]
-
Benzoic Acid Moiety: The aromatic ring provides a broad surface area for coverage. Its delocalized π-electrons can interact with the vacant d-orbitals of iron atoms.[4] The carboxyl group (-COOH) offers an additional site for adsorption through its oxygen atoms.[4]
-
Electron-Donating Groups (-OCH₃, -CH₃): The methoxy and methyl groups are electron-donating substituents. They increase the electron density of the benzene ring, which enhances its interaction with the positively charged metal surface, leading to stronger adsorption and potentially higher inhibition efficiency.[4][5]
This combination of functional groups suggests that this compound acts as a mixed-type inhibitor, capable of suppressing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[6][7]
Mechanism of Action: A Multi-Point Adsorption Model
The protective action of this compound is predicated on its spontaneous adsorption onto the mild steel surface from a corrosive medium. This process forms a durable, hydrophobic barrier that displaces water and aggressive ions (like Cl⁻ and SO₄²⁻) from the metal-solution interface.
The mechanism can be visualized as a multi-point attachment process:
-
Primary Anchoring: The soft sulfur atom of the mercapto group forms a strong M-S covalent bond with iron atoms on the surface.[3]
-
Secondary Interactions: The π-electrons of the benzene ring and the lone pair electrons on the oxygen atoms of the carboxyl and methoxy groups interact with vacant iron d-orbitals.
-
Film Formation: Once adsorbed, the non-polar aromatic rings and alkyl chains orient away from the surface, creating a dense, water-repellent layer that physically blocks the corrosive electrolyte.[2]
Caption: Multi-point adsorption mechanism of the inhibitor on the steel surface.
Synthesis Protocol
While this compound is available from specialized suppliers, a general laboratory synthesis can be approached via the acylation of a thiol with a suitable benzoic acid derivative. The following is a plausible, generalized protocol based on established methods for thioester formation and modification of benzoic acids.[8][9][10]
Protocol 3.1: Synthesis of this compound
Rationale: This two-step approach involves first creating a protected thioester linkage to a benzoic acid precursor, followed by deprotection to reveal the reactive thiol group. This prevents unwanted side reactions of the mercaptan during the initial coupling.
Materials:
-
2-methoxy-4-methyl-5-(tritylthio)benzoic acid (custom precursor)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (scavenger)
-
Dichloromethane (DCM)
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the protected precursor, 2-methoxy-4-methyl-5-(tritylthio)benzoic acid (1.0 mmol), in anhydrous DCM (10 mL).
-
Addition of Scavenger: Add triethylsilane (1.5 mmol) to the solution. This acts as a scavenger for the trityl cation released during deprotection.
-
Deprotection: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 5.0 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
Protocols for Evaluating Corrosion Inhibition Performance
To quantify the effectiveness of an inhibitor, a combination of gravimetric and electrochemical methods is recommended. The general workflow involves preparing metal specimens, exposing them to a corrosive environment with and without the inhibitor, and measuring the resulting corrosion rate.[4]
Caption: General experimental workflow for evaluating a corrosion inhibitor.
4.1. Weight Loss (Gravimetric) Method
Rationale: This is a direct and robust method for determining the average corrosion rate over a period of time. It is standardized by methods like ASTM D2688.[11][12] It provides a tangible measure of material loss.[13][14]
Protocol 4.1.1: Weight Loss Measurement
Materials:
-
Abrasive paper (from 240 to 600 grit)
-
Acetone and distilled water for cleaning
-
Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)
-
Stock solution of the inhibitor
-
Analytical balance (±0.1 mg precision)
-
Glass beakers and hooks
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper until a smooth, mirror-like surface is achieved.
-
Cleaning & Weighing: Degrease the coupons by rinsing with acetone, wash with distilled water, dry thoroughly, and weigh them accurately (W₁).[16]
-
Solution Preparation: Prepare the test solutions. The "blank" solution is the corrosive medium alone. The "inhibited" solutions contain the corrosive medium plus varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Immersion: Immerse the weighed coupons in 250 mL of the test solutions at a constant temperature (e.g., 298 K) for a specified duration (e.g., 24 hours).[15] Ensure each coupon is fully submerged and not in contact with others. Run experiments in triplicate for reproducibility.
-
Final Cleaning & Weighing: After the immersion period, remove the coupons. Carefully remove the corrosion products by washing with a cleaning solution (e.g., Clarke's solution), rinse with distilled water and acetone, dry, and weigh again (W₂).
-
Data Analysis:
-
Calculate the weight loss (ΔW) = W₁ - W₂.
-
Calculate the Corrosion Rate (CR) in mm/year using the formula: CR (mm/y) = (87600 * ΔW) / (A * t * ρ) where: ΔW is in grams, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of mild steel (approx. 7.85 g/cm³).[15]
-
Calculate the Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where: CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[17]
-
4.2. Electrochemical Methods
Rationale: Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) offer rapid evaluation and provide insights into the corrosion mechanism (e.g., whether the inhibitor affects anodic, cathodic, or both reactions).[18][19]
Protocol 4.2.1: Electrochemical Measurements (PDP & EIS)
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode corrosion cell:
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. US7524535B2 - Method of protecting metals from corrosion using thiol compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. emerald.com [emerald.com]
- 7. onepetro.org [onepetro.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. store.astm.org [store.astm.org]
- 13. scribd.com [scribd.com]
- 14. chesci.com [chesci.com]
- 15. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. content.ampp.org [content.ampp.org]
- 19. Potentiodynamic polarization [corrosion-doctors.org]
- 20. Experimental and Theoretical Tests on the Corrosion Protection of Mild Steel in Hydrochloric Acid Environment by the Use of Pyrazole Derivative [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Welcome to the technical support center for the synthesis of 5-Mercapto-2-methoxy-4-methylbenzoic acid (CAS 439579-12-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable substituted thiophenol. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis. Each entry details the probable causes, mechanistic explanations, and actionable solutions.
Question 1: My final product is a solid that is poorly soluble in common organic solvents and my NMR shows broad peaks. What is happening?
Answer:
This is the most common issue in thiophenol synthesis and is almost certainly due to the formation of the corresponding disulfide, 5,5'-dithiobis(2-methoxy-4-methylbenzoic acid).
-
Causality & Mechanism: Thiol (-SH) groups are highly susceptible to oxidation, especially in the presence of air (oxygen), trace metal impurities, or under basic conditions. The oxidation process involves the coupling of two thiol molecules to form a disulfide bond (S-S).[1] This is often accelerated during aqueous workups when the thiophenolate anion is formed, which is even more readily oxidized.
-
Diagnostic Checks:
-
Mass Spectrometry: The disulfide byproduct will have a molecular weight of (2 x 198.24) - 2 = 394.46 g/mol . Look for this mass peak (or its M+H+ or M+Na+ adducts).
-
NMR Spectroscopy: The characteristic thiol proton (-SH) peak, typically between 3-4 ppm for aromatic thiols, will be absent in the disulfide. Aromatic and methyl peaks will still be present but may be slightly shifted.
-
Solubility: Disulfides are often much less soluble than their corresponding thiols, leading to precipitation.
-
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Acidic Workup: During extraction, keep the aqueous phase acidic (pH 2-3) to ensure the thiol remains protonated and less susceptible to oxidation.
-
-
Corrective Action (Protocol): Reduction of Disulfide to Thiol If disulfide formation is confirmed, the desired thiol can often be regenerated by a simple reduction.
Protocol: Zinc/Acetic Acid Reduction
-
Suspend the crude product containing the disulfide in glacial acetic acid.
-
Add zinc dust (approx. 5-10 equivalents) portion-wise with stirring. The suspension may warm up.
-
Stir the mixture at room temperature for 2-4 hours or until the solid has dissolved and the reaction is complete (monitor by TLC or LC-MS).
-
Filter the mixture through a pad of celite to remove excess zinc.
-
Dilute the filtrate with deoxygenated water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Question 2: My yield is consistently low, and I've identified a significant byproduct with a mass that is 14 units lower than my starting material (if using a Newman-Kwart route) or my final product. What is this side reaction?
Answer:
This byproduct is likely the result of O-demethylation of the methoxy group, a known side reaction under certain conditions, especially the high temperatures required for a thermal Newman-Kwart rearrangement.[2][3]
-
Causality & Mechanism: The Newman-Kwart rearrangement often requires high temperatures (200-300 °C) to overcome the activation energy for the intramolecular aryl migration.[4] Anisole (methoxybenzene) derivatives can undergo demethylation at elevated temperatures, often catalyzed by trace acidic impurities or Lewis acids.[2][5] This would result in the formation of a phenol. If this happens to your S-aryl thiocarbamate intermediate, subsequent hydrolysis would yield a di-hydroxy or mercapto-phenol species.
-
Diagnostic Checks:
-
Mass Spectrometry: Look for a mass corresponding to the loss of a methyl group (M-14, due to the loss of CH₂ and addition of H). For the final product, this would be C₈H₈O₃S, with a mass of 184.22 g/mol .
-
NMR Spectroscopy: The characteristic methoxy singlet (around 3.8-4.0 ppm) will be absent, and a new, broad phenolic -OH peak will appear.
-
-
Preventative Measures:
-
Use Catalysis: Instead of a purely thermal Newman-Kwart rearrangement, consider using a palladium-catalyzed version, which can significantly lower the required reaction temperature to around 100 °C, minimizing the risk of demethylation.[6]
-
Strictly Anhydrous/Neutral Conditions: Ensure all reagents and solvents are free from acidic impurities that could catalyze demethylation.
-
Alternative Routes: If demethylation remains a problem, consider an alternative synthesis, such as a copper-catalyzed C-S coupling from 5-bromo-2-methoxy-4-methylbenzoic acid, which typically proceeds under milder conditions.[7][8]
-
Question 3: I am attempting a cross-coupling reaction to form the C-S bond, but the reaction is sluggish or fails completely. Why might this be?
Answer:
The free carboxylic acid group on your aromatic substrate can interfere with transition-metal-catalyzed cross-coupling reactions.
-
Causality & Mechanism:
-
Base Quenching: The acidic proton of the carboxylic acid will neutralize the base required for the catalytic cycle, necessitating the use of additional equivalents of base.[9]
-
Solubility Issues: Under basic conditions, the substrate will form a carboxylate salt. This salt may have poor solubility in the organic solvents typically used for cross-coupling, preventing it from efficiently entering the catalytic cycle.[9]
-
Catalyst Inhibition: The carboxylate group can sometimes coordinate to the metal center (e.g., Palladium) and act as an inhibitor, slowing down or halting the reaction.[9][10]
-
-
Troubleshooting Steps:
-
Protecting Group Strategy: The most robust solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the cross-coupling reaction. The ester is generally unreactive under these conditions and can be hydrolyzed back to the carboxylic acid in a final step.
-
Screening Bases and Solvents: If you must use the free acid, screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene, dioxane, DMF, with or without water) to find conditions where the carboxylate salt is sufficiently soluble.
-
Increase Base Stoichiometry: At a minimum, use at least one extra equivalent of base to account for the acidic proton on the carboxylic acid.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best synthetic route to start with for this molecule? The Newman-Kwart rearrangement is a common and reliable method for converting phenols to thiophenols.[4][11][12] It involves three steps: formation of an O-aryl thiocarbamate from the corresponding phenol, thermal or catalytic rearrangement to the S-aryl thiocarbamate, and finally hydrolysis to the desired thiophenol.[12] Given the potential for high-temperature side reactions like demethylation, a palladium-catalyzed rearrangement is recommended.[6]
-
Q2: How should I purify the final product? Given the air-sensitivity of the thiol and the acidic nature of the molecule, a combination of extraction and crystallization under inert conditions is ideal.
-
Acid-Base Extraction: After the final hydrolysis step, perform an extractive workup. Use a mild base (e.g., saturated sodium bicarbonate solution) to extract the product into the aqueous phase as its carboxylate salt, leaving non-acidic impurities behind. Crucially, ensure all aqueous solutions are deoxygenated beforehand.
-
Re-precipitation: Slowly acidify the basic aqueous extract with cold, dilute HCl to re-precipitate the product.
-
Crystallization: Collect the solid and recrystallize from a suitable deoxygenated solvent system.
-
-
Q3: How can I store this compound to prevent degradation? Store the purified solid product in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperature (2-8 °C).[13] Avoid prolonged exposure to air and light to minimize oxidation to the disulfide.
Visualizing Reaction Pathways
Main Synthesis vs. Side Reactions
The following diagram illustrates the intended Newman-Kwart synthesis pathway versus the two most common side reactions: disulfide formation and demethylation.
Caption: A decision tree for troubleshooting product impurities.
References
- Isomeric Effect of Mercaptobenzoic Acids on the Synthesis, Stability, and Optical Properties of Au25(MBA)18 Nanoclusters. ACS Omega.
- Newman-Kwart Rearrangement. Organic Chemistry Portal.
- Decarboxylative cross-coupling. Wikipedia.
- Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Sato Endo 2009.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH).
- Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. National Institutes of Health (NIH).
- Carboxylic acid and Cross Coupling reactions. Reddit.
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ResearchGate.
- Newman–Kwart rearrangement. Wikipedia.
- Organic Syntheses Procedure. Organic Syntheses.
- Newman-Kwart Rearrangement. Chem-Station International Edition.
- Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal.
- Thiophenol. Wikipedia.
- Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free Conditions. ResearchGate.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Newman-Kwart Rearrangement [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemscene.com [chemscene.com]
Technical Support Center: Purification of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Welcome to the dedicated technical support resource for the purification of 5-Mercapto-2-methoxy-4-methylbenzoic acid (CAS 439579-12-1). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common and nuanced challenges associated with isolating this multifunctional aromatic compound. Drawing upon established chemical principles and field experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the attainment of high-purity material essential for downstream applications.
The unique trifecta of a thiol, a carboxylic acid, and a methoxy ether on a substituted benzene ring presents a specific set of purification hurdles. The thiol group is susceptible to oxidation, the carboxylic acid dictates solubility and allows for extraction-based purification, while the methoxy group, though generally stable, can be sensitive to harsh acidic conditions. This guide will address these challenges systematically.
I. Purification Troubleshooting Guide
Navigating the purification of this compound can be systematically approached. The following flowchart and detailed explanations will guide you through a logical sequence of steps to diagnose and resolve purity issues.
Logical Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting in Detail
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is common if the melting point of the solid is lower than the boiling point of the solvent or if there's a high concentration of impurities depressing the melting point.
-
Causality: The compound is too soluble in the chosen solvent, even at lower temperatures, or the solution is cooling too rapidly.
-
Solutions:
-
Re-heat and Add a Co-solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the original solvent to regain clarity and then allow it to cool slowly. A common and effective mixed solvent system for benzoic acid derivatives is ethanol/water or acetone/hexane.[1][2]
-
Slower Cooling: Insulate the flask to slow down the cooling rate. This provides more time for proper crystal nucleation and growth.
-
Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of it, thereby increasing the concentration, and then allow it to cool slowly.
-
Q2: I have very low or no crystal formation after cooling the recrystallization solution. What went wrong?
A2: This typically indicates that the solution is not supersaturated upon cooling.
-
Causality: Too much solvent was used, or the compound is more soluble than anticipated.
-
Solutions:
-
Concentrate the Solution: As mentioned above, evaporate a portion of the solvent and attempt to recrystallize again.[3]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to act as a template for crystallization.[2]
-
-
Cool to a Lower Temperature: Use an ice bath or refrigerate the solution to further decrease the solubility of your compound.
-
Q3: The recrystallized product is still colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by adsorption onto activated charcoal.
-
Causality: Highly polar, colored impurities are co-precipitating with your product.
-
Solution:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slightly to prevent bumping.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient).
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which has the colored impurities adsorbed onto its surface.[4]
-
Allow the filtrate to cool and crystallize.
-
Caution: Activated charcoal can also adsorb your desired product, leading to a lower yield. Use it sparingly.
-
| Solvent System | Suitability for this compound | Notes |
| Water | Potentially suitable, but likely requires a large volume of hot water. | Benzoic acids often have low solubility in cold water and higher solubility in hot water, making it a good, non-toxic choice.[5] |
| Ethanol/Water | Highly Recommended. | A versatile mixed-solvent system. Dissolve in hot ethanol, then add hot water until cloudiness persists.[1] |
| Acetone/Hexane | Recommended. | Good for moderately polar compounds. Dissolve in hot acetone and add hexane as the anti-solvent. |
| Toluene | Potentially suitable. | Aromatic compounds can sometimes be recrystallized from toluene.[6] |
Table 1: Recommended recrystallization solvent systems.
Handling the Thiol Group: Preventing Oxidation
Q4: My purified product shows an extra peak in the NMR and a different spot on the TLC plate. I suspect disulfide formation. How can I prevent this?
A4: The thiol (-SH) group is highly susceptible to oxidation, especially in the presence of oxygen and trace metal ions, forming a disulfide (S-S) bridge. This disulfide dimer will have different physical and spectroscopic properties.
-
Causality: Exposure to atmospheric oxygen, particularly at elevated temperatures or in basic solutions, can promote oxidation.[7] Transition metal ions can catalyze this reaction.[8]
-
Preventative Measures:
-
Work Under an Inert Atmosphere: When heating solutions for extended periods (e.g., during recrystallization), do so under a nitrogen or argon atmosphere.
-
Use Degassed Solvents: Sparge your solvents with nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.
-
Add a Chelating Agent: If metal-catalyzed oxidation is suspected, add a small amount of EDTA to your solutions to sequester metal ions.
-
Keep it Acidic: Thiols are more readily oxidized in their thiolate (S⁻) form, which is more prevalent at higher pH. Keeping the solution pH neutral or slightly acidic can reduce the rate of oxidation.
-
Q5: I believe my sample has already oxidized. Can I reverse the disulfide formation?
A5: Yes, disulfide bonds can be reduced back to thiols.
-
Solution:
-
Treatment with a Reducing Agent: Before the final purification step (e.g., before precipitation in an acid-base extraction), you can treat your solution with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is odorless and effective over a wider pH range. After reduction, proceed with the purification to remove the reducing agent and its byproducts.
-
Potential Side Reactions of Other Functional Groups
Q6: Could the methoxy group be cleaved during purification?
A6: Cleavage of the methyl ether is possible but unlikely under standard purification conditions.
-
Causality: Ether cleavage typically requires strong acids (like HBr or HI) and elevated temperatures.[][10]
-
Preventative Measures:
-
Avoid using concentrated strong acids, especially at high temperatures, for extended periods. When acidifying after an acid-base extraction, use dilute HCl or H₂SO₄ and perform the precipitation at low temperatures (e.g., in an ice bath).
-
Q7: Is decarboxylation a risk during purification?
A7: Decarboxylation (loss of CO₂) from the benzoic acid moiety is a potential side reaction at high temperatures.
-
Causality: Aromatic carboxylic acids can decarboxylate when heated, although this often requires very high temperatures or the presence of a catalyst.[3][5]
-
Preventative Measures:
-
Avoid excessive heating during recrystallization. Do not heat the solid compound significantly above its melting point for prolonged periods.
-
III. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic target compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic compound will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Expert Tip: Sodium bicarbonate is a weaker base and is often preferred to avoid potential side reactions with other functional groups.
-
-
Combine and Wash: Combine the aqueous layers and wash once with the organic solvent to remove any remaining neutral impurities.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH is acidic (pH 2-3). The pure this compound will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.[3] Dry the purified product under vacuum.
Protocol 2: Purification by Column Chromatography
If acid-base extraction and recrystallization fail to provide material of sufficient purity, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the most common choice for the purification of benzoic acid derivatives.[6]
-
Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.
-
TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Spot your crude material on a TLC plate and develop it in various solvent mixtures.
-
Adding Acetic Acid: To improve the peak shape and reduce tailing of the acidic compound on the silica gel, it is highly recommended to add a small amount (0.5-1%) of acetic acid to the eluent.[6] This keeps the carboxylic acid protonated and minimizes strong interactions with the silica.
-
Example Eluent System: A good starting point would be a gradient of 20% to 50% ethyl acetate in hexane, with 1% acetic acid added to the mixture.
-
-
Column Packing and Loading: Pack the column with the silica gel slurried in the initial, less polar eluent. The crude sample can be loaded directly onto the column as a concentrated solution or adsorbed onto a small amount of silica gel ("dry loading").
-
Elution and Fraction Collection: Run the column, gradually increasing the polarity of the eluent if necessary, and collect fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
IV. References
-
ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]
-
Siskin, M., & Brons, G. (1986). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 2(4), 459-463. Retrieved from [Link]
-
LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Reddit. (2020, April 25). Protecting Thiol Group in Presence of Alcohol. r/Chempros. Retrieved from [Link]
-
Nagy, P. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 21(3), 483-497. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
-
Ghafuri, H., & Hashemi, M. (2009). A simple, economical, and catalyst-free oxidation of thiols to disulfides. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(12), 3241-3245. Retrieved from [Link]
-
Barham, J. P., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(4), 2946-2951. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Ether cleavage. Retrieved from [Link]
-
Giles, R. L. (2007). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. Tetrahedron Letters, 48(49), 8673-8675. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2014, September 7). Recrystallization - Why two solvents?. r/chemhelp. Retrieved from [Link]
-
Colussi, A. J., & Alfassi, Z. B. (1996). The autoxidation of thiols. Chemical Society Reviews, 25(2), 123-130.
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Benzoic acid, 4-methyl- [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Welcome to the technical support resource for the synthesis of 5-Mercapto-2-methoxy-4-methylbenzoic acid (CAS 439579-12-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide not just protocols, but the underlying chemical logic, troubleshooting solutions for common experimental hurdles, and data-driven insights to improve your yield and purity.
Proposed Synthetic Pathway Overview
The synthesis of this compound is most effectively approached via a two-step process starting from the commercially available 2-Methoxy-4-methylbenzoic acid. The strategy involves an electrophilic aromatic substitution to install a sulfur-containing functional group, followed by a reduction to yield the final thiol.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section is formatted to directly address specific issues you may encounter during the synthesis.
Step 1: Chlorosulfonation of 2-Methoxy-4-methylbenzoic acid
Question: My yield of 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid is consistently low. What are the primary causes?
Answer: Low yields in this electrophilic substitution are typically traced back to three factors: reaction conditions, reagent stoichiometry, and the electronic nature of the starting material.
-
Suboptimal Reagent Stoichiometry: Chlorosulfonic acid (ClSO₃H) serves as both the reagent and the solvent in this reaction.[1] Using an insufficient excess will lead to an incomplete reaction. A molar ratio of at least 1:5 of the benzoic acid to chlorosulfonic acid is recommended to drive the reaction to completion.[1][2]
-
Temperature Control: This reaction is highly exothermic. The initial addition of the solid 2-methoxy-4-methylbenzoic acid to the chlorosulfonic acid must be done slowly and at a low temperature (0-5 °C) to prevent uncontrolled temperature spikes. High temperatures can lead to degradation of the starting material and the formation of unwanted byproducts.[2] After the initial addition, the reaction requires heating to 50-70 °C to proceed at a reasonable rate.[1]
-
Reaction Time: While heating is necessary, prolonged reaction times at elevated temperatures can also lead to degradation. The reaction should be monitored (e.g., by quenching a small aliquot and analyzing with TLC or ¹H NMR) to determine the optimal endpoint, which is typically around 2-3 hours.[1]
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce hydrochloric acid and sulfuric acid. Any moisture in the reaction vessel or starting material will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and the starting material is anhydrous.
Question: I'm observing significant amounts of an insoluble solid in my crude product after quenching the chlorosulfonation reaction. What is it?
Answer: The most likely culprit is the corresponding sulfonic acid, 5-(sulfo)-2-methoxy-4-methylbenzoic acid. The intermediate sulfonyl chloride is highly susceptible to hydrolysis. This occurs if the reaction mixture is quenched with water at too high a temperature or if the workup is prolonged. To minimize hydrolysis, the reaction mixture should be cooled completely before being slowly and carefully poured onto crushed ice. The product should then be filtered and dried as quickly as possible.
Question: Why is the sulfonyl group introduced at the 5-position?
Answer: The regioselectivity is dictated by the directing effects of the three substituents on the aromatic ring.
-
The methoxy (-OCH₃) group at position 2 is a strong activating group and an ortho-, para- director.[3]
-
The methyl (-CH₃) group at position 4 is a weak activating group and also an ortho-, para- director.[4]
-
The carboxylic acid (-COOH) group at position 1 is a deactivating group and a meta- director.[5]
The 5-position is meta to the deactivating carboxyl group and ortho to the activating methyl group. The strong activating effect of the methoxy group also directs to its para position (occupied by methyl) and its ortho position (position 3). However, position 3 is sterically hindered by the adjacent carboxylic acid. Therefore, the electronic and steric factors overwhelmingly favor substitution at the 5-position.
Step 2: Reduction of 5-(Chlorosulfonyl)-2-methoxy-4-methylbenzoic acid
Question: My final product, this compound, appears to be contaminated with a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
Answer: The most common impurity in the synthesis of aromatic thiols is the corresponding disulfide. Thiols (-SH) are readily oxidized to disulfides (S-S), especially in the presence of air (oxygen). This oxidation is often catalyzed by trace metals and can occur during the reaction workup or subsequent purification if not performed under an inert atmosphere.
Prevention Strategies:
-
Inert Atmosphere: Conduct the reduction and the subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by several freeze-pump-thaw cycles.
-
Acidic Workup: Thiols are generally less susceptible to oxidation under acidic conditions compared to neutral or basic conditions where the more nucleophilic thiolate anion (S⁻) is present.[6] Perform the workup and extraction under acidic conditions where possible.
-
Reducing Agent in Workup: Including a mild reducing agent like sodium bisulfite (NaHSO₃) in the aqueous workup solutions can help scavenge dissolved oxygen.
Question: The reduction of the sulfonyl chloride is incomplete. How can I improve the conversion?
Answer: Incomplete reduction can be due to several factors:
-
Choice and Activity of Reducing Agent: Zinc dust is a common and effective choice for this reduction, but its activity can vary. Ensure you are using a high-purity, finely divided zinc dust. Activation of the zinc with dilute HCl just before use can sometimes improve its reactivity.
-
Insufficient Reducing Agent: A significant excess of the reducing agent is often required. Molar ratios of zinc to sulfonyl chloride of 5:1 or even 10:1 may be necessary.
-
Temperature: The reduction may require gentle heating to proceed to completion. Monitor the reaction by TLC to track the disappearance of the starting material.
-
Alternative Reducing Agents: If zinc/acid reduction is not effective, other methods can be employed. For example, sodium borohydride (NaBH₄) can reduce aryl disulfides (which might be formed in situ) to thiols.[7] Another option is using triphenylphosphine (PPh₃) followed by hydrolysis.
General Troubleshooting & Purification
Caption: A general workflow for troubleshooting synthesis issues.
Question: What is the best method for purifying the final product, this compound?
Answer: Recrystallization is generally the preferred method for purifying benzoic acid derivatives.[8]
-
Solvent Selection: A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for benzoic acids include water, ethanol, acetic acid, or mixtures such as ethanol/water or ethyl acetate/hexanes. The choice will require some empirical testing.
-
Preventing Oxidation: As mentioned, the thiol is prone to oxidation. It is highly recommended to perform the recrystallization with degassed solvents and to blanket the apparatus with an inert gas (N₂ or Ar) during the process.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity (like the disulfide), flash column chromatography on silica gel can be effective. A non-polar eluent system (e.g., hexanes/ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape) would be a good starting point. Again, care should be taken to minimize air exposure of the collected fractions.
Detailed Experimental Protocols
Safety Note: These procedures involve corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of 5-(Chlorosulfonyl)-2-methoxy-4-methylbenzoic acid
-
To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (50 mL, ~87 g, 0.75 mol).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 2-methoxy-4-methylbenzoic acid (27.3 g, 0.15 mol) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Slowly heat the reaction mixture to 60 °C in an oil bath and maintain this temperature for 2 hours. The solution should become homogeneous.
-
Cool the reaction mixture back to room temperature, then cool it further in an ice bath.
-
In a separate large beaker, prepare 500 g of crushed ice.
-
Very slowly and with vigorous stirring, pour the cooled reaction mixture onto the crushed ice. This step is highly exothermic and will generate HCl gas.
-
The solid product will precipitate. Stir the slurry for 15 minutes to ensure complete precipitation.
-
Filter the white solid product using a Büchner funnel, and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum to yield 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid. The expected yield is typically high for this type of reaction, often in the range of 85-95%.[1][2]
Protocol 2: Synthesis of this compound
-
Set up a 500 mL three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel.
-
Add 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid (28.1 g, 0.1 mol) and 200 mL of glacial acetic acid to the flask.
-
Add zinc dust (32.7 g, 0.5 mol) to the suspension.
-
From the dropping funnel, add concentrated hydrochloric acid (50 mL) dropwise to the stirred suspension. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the excess zinc dust.
-
Pour the filtrate into 1 L of ice-cold water. The crude product should precipitate.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an ethanol/water mixture under a nitrogen atmosphere.
Data Summary Table
The following table summarizes the key parameters for the proposed synthesis, with expected yields based on analogous reactions reported in the literature.
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Temperature | Time (h) | Typical Yield |
| 1 | 2-Methoxy-4-methylbenzoic acid | Chlorosulfonic acid | 1 : 5 | 0 °C → 60 °C | 2-3 | 85-95%[1][2] |
| 2 | 5-(Chlorosulfonyl)-...-benzoic acid | Zn dust / conc. HCl | 1 : 5 (Zn) | Reflux | 4-6 | 70-85% |
References
- Quora. (2019, January 23). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?
- Murnaghan, K. (2012, November 12).
- The Weizmann Institute of Science. The reductive cleavage of disulfide bonds and its application to problems of protein structure. WIS Works.
- Thattaliyath, B., et al. (n.d.). Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment. PMC.
- Wang, J.-H., et al. (2020, April 28).
- ResearchGate. (n.d.). a) Generic thiol–disulfide exchange reactions for the cleavage of...
- Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?
- Becht, J.-M., et al. (n.d.). Facile Introduction of SH Group on Aromatic Substrates via Electrophilic Substitution Reactions.
- Jorgensen, L., et al. (n.d.).
- Nagy, P. (n.d.). Quantification of Thiols and Disulfides. PMC - PubMed Central.
- Feng, Y., et al. (2009, October 16). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction.
- Spainhour, J. D. (n.d.). Process for the production of aromatic thiols and aromatic sulfides.
- ChemicalBook. (n.d.). 2-Mercapto-5-methoxybenzoic acid synthesis.
- CDC Stacks. (n.d.).
- Joshi, P. T., et al. (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.
- Chemistry Stack Exchange. (2016, November 25).
- YouTube. (2024, June 17). CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids.
- BOC Sciences. (n.d.). CAS 439579-12-1 this compound.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- PrepChem.com. (n.d.). Synthesis of 5-mercapto-2-nitrobenzoic acid.
- Džubák, P., et al. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC - NIH.
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Semantic Scholar. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (2018, July 13).
- Google Patents. (n.d.).
- Khan, K. M., et al. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH.
- ResearchGate. (2025, August 6). The synthesis of 2‐mercapto‐4‐aminobenzoic acid.
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Lynch, K. R., et al. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC - NIH.
- IJCRT.org. (2024, August 8).
- YMER. (2024, June).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling with 5-Mercapto-2-methoxy-4-methylbenzoic acid
Welcome to the technical support center dedicated to the successful application of 5-Mercapto-2-methoxy-4-methylbenzoic acid in your synthetic endeavors. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of coupling reactions involving this sterically hindered and functionally diverse molecule. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to empower you to optimize your reaction conditions for maximal yield and purity.
Introduction: Understanding the Reactivity of this compound
This compound presents a unique set of challenges and opportunities in chemical synthesis. Its structure incorporates a sterically hindered carboxylic acid, due to the ortho-methoxy group, and a nucleophilic thiol group. Understanding the interplay of these functional groups is paramount to developing a successful coupling strategy. The methoxy group can influence the electronic properties and conformation of the benzoic acid, while the thiol group is susceptible to oxidation and other side reactions. This guide will provide a logical framework for troubleshooting and optimizing your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in low or no product yield. What are the likely causes?
Several factors can contribute to poor yields in amide coupling reactions with this substrate. The primary culprits often involve:
-
Incomplete Activation of the Carboxylic Acid: The steric hindrance imposed by the ortho-methoxy group can impede the approach of coupling reagents, leading to inefficient activation of the carboxylic acid.[1][2][3]
-
Deactivation of the Amine Coupling Partner: An acid-base reaction between the benzoic acid and your amine can occur, leading to the formation of an unreactive ammonium salt.[1]
-
Side Reactions of the Thiol Group: The thiol group is highly susceptible to oxidation, leading to the formation of disulfides, which will not participate in the desired coupling reaction.[4][5]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.[1]
Q2: How can I minimize the formation of disulfide byproducts?
Disulfide formation is a common side reaction when working with thiols.[4][5] To mitigate this, consider the following strategies:
-
Work under an Inert Atmosphere: Performing the reaction under nitrogen or argon will minimize exposure to atmospheric oxygen, a primary oxidant.[6]
-
Use Fresh, Degassed Solvents: Solvents can contain dissolved oxygen. Using freshly degassed solvents can significantly reduce thiol oxidation.
-
Consider a Mild Reducing Agent: In some instances, the addition of a mild reducing agent can help maintain the thiol in its reduced state. However, compatibility with your other reagents is crucial.
-
Thiol Protection: If disulfide formation is persistent, protecting the thiol group prior to the coupling reaction is a robust strategy. The protecting group can be removed in a subsequent step.
Q3: Which coupling reagents are most effective for this sterically hindered carboxylic acid?
For sterically hindered carboxylic acids, more potent coupling reagents are often required.[2][3] While standard carbodiimides like EDC and DCC can be effective, they may require longer reaction times or higher temperatures.[7][8] Consider the following options:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and PyBOP are generally more efficient for sterically hindered substrates.[9][10]
-
Acyl Fluoride Formation: In-situ generation of an acyl fluoride from the carboxylic acid can lead to a highly reactive intermediate that couples efficiently with amines, even in hindered systems.[2][11]
Troubleshooting Guide: A Systematic Approach
This section provides a structured approach to troubleshooting common issues encountered during coupling reactions with this compound.
Problem 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted this compound, the issue likely lies in the activation of the carboxylic acid.
Caption: Decision tree for troubleshooting low carboxylic acid conversion.
Problem 2: Formation of Significant Disulfide Byproduct
The presence of a byproduct with approximately double the mass of your starting material is a strong indicator of disulfide bond formation.
Caption: Systematic approach to minimizing disulfide byproduct.
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol is a good starting point for the coupling of this compound with a primary or secondary amine.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as DMF or DCM.
-
Reagent Addition: Add the amine (1.1 equivalents), followed by HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for In-Situ Acyl Fluoride Formation for Sterically Hindered Couplings
For particularly challenging couplings, this method can significantly improve yields.[2]
-
Acyl Fluoride Generation: In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM. Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Amine Addition: In a separate flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Coupling: Add the solution containing the in-situ generated acyl fluoride to the amine solution.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor for completeness. Reaction times may be longer for these types of couplings.
-
Work-up and Purification: Follow the standard work-up and purification procedures described in the general protocol.
Data Presentation: Recommended Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Rationale |
| Coupling Reagent | EDC/HOBt (1.2 eq) | HATU (1.2 eq) or PyBOP (1.2 eq) | Uronium/aminium salts are more effective for sterically hindered acids.[9][10] |
| Base | DIPEA (2.5 eq) or NMM (2.5 eq) | DIPEA (2.5 eq) or 2,4,6-Collidine (2.5 eq) | A non-nucleophilic base is crucial to prevent side reactions.[8] |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM | Aprotic polar solvents are generally preferred.[6] |
| Temperature | Room Temperature | Room Temperature to 50 °C | Mild heating can sometimes overcome the activation barrier for hindered substrates. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Essential to prevent oxidation of the thiol group.[6] |
Purification Strategies for Sulfur-Containing Compounds
Purification of the final product can sometimes be challenging due to the presence of the sulfur atom.
-
Chromatography: Normal-phase silica gel chromatography is typically effective. The polarity of the eluent system will need to be optimized based on the properties of your coupled product.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Solvents such as xylenes have been used for recrystallizing sulfur-containing compounds.[12]
-
Washing: If elemental sulfur is a byproduct, washing the crude product with a solvent in which sulfur is soluble but your product is not (e.g., toluene) can be beneficial.[13]
References
- Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC - NIH.
- Coupling Reagents - Aapptec Peptides.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
- How to Purify Sulfur by Recrystallization with Xylenes - YouTube.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US.
- Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies.
- identifying and mitigating side reactions in thiol-yne chemistry - Benchchem.
- Reactions of Thiols - Chemistry Steps.
- Troubleshooting low yield in Nipamovir synthesis - Benchchem.
- How could I purify organic compound from the sulphur (S8)? - ResearchGate.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
- The Synthesis of Sterically Hindered Amides - CHIMIA.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting low solubility of 5-Mercapto-2-methoxy-4-methylbenzoic acid in reaction media
Introduction
This guide provides in-depth troubleshooting for researchers encountering low solubility of 5-Mercapto-2-methoxy-4-methylbenzoic acid in common reaction media. The unique chemical structure of this molecule, featuring both an acidic carboxylic acid group and a reactive thiol group, alongside lipophilic methoxy and methyl moieties, presents specific challenges. This document offers a structured, cause-and-effect approach to systematically diagnose and resolve these solubility issues, ensuring experimental success and data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing very poor solubility of this compound in my aqueous buffer (e.g., PBS, pH 7.4). What is the primary reason for this?
A1: The primary reason for the low solubility of this compound in neutral aqueous media is its molecular structure, which contains a significant nonpolar region. The aromatic ring, coupled with the methyl and methoxy groups, imparts a high degree of lipophilicity. While the carboxylic acid group can be ionized to a carboxylate, its pKa is a critical factor. The pKa of a benzoic acid derivative is typically in the range of 3.5-4.5. At a pH of 7.4, the carboxylic acid will be deprotonated, which aids solubility. However, the thiol group (pKa typically 8-10) will be protonated, and the overall lipophilicity of the molecule can still dominate, leading to poor dissolution in purely aqueous systems.
Furthermore, a common and often overlooked issue is the oxidation of the thiol (-SH) group. In the presence of dissolved oxygen in aqueous buffers, two molecules can form a disulfide-bridged dimer. This dimer is significantly larger and more nonpolar, causing it to precipitate out of solution and be mistaken for the original insoluble compound.
Q2: What is the most effective first step to improve the solubility of this compound in an aqueous-based reaction?
A2: The most effective initial strategy is pH adjustment . Since the molecule possesses an acidic carboxylic acid group, increasing the pH of the medium will deprotonate this group to form the highly polar carboxylate anion (-COO⁻), which dramatically increases its affinity for water.
A common mistake is to assume a neutral buffer is sufficient. You must ensure the pH is at least 2 units above the pKa of the carboxylic acid to achieve >99% ionization.
Below is a logical workflow for systematically determining the optimal pH for your experiment.
Caption: Workflow for pH-based solubilization.
Q3: Adjusting the pH is not compatible with my experimental conditions. What are my options for non-aqueous or co-solvent systems?
A3: If pH modification is not feasible, employing a co-solvent system is the next logical approach. The goal is to create a solvent mixture with a polarity that is intermediate between a purely aqueous and a purely organic phase.
-
Primary Solvent Selection: Choose a primary solvent that is compatible with your reaction chemistry (e.g., acetonitrile (ACN), tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF)).
-
Solubility Test: Attempt to dissolve a known quantity of this compound in a small volume of the chosen primary solvent.
-
Titration with Co-Solvent: If the compound is soluble in the primary solvent, slowly titrate your aqueous buffer or a less polar solvent (like water or hexanes, depending on the primary solvent) into the solution until precipitation begins. This helps identify the tolerance for the co-solvent.
-
Reverse Titration: If the compound is insoluble in the primary solvent, titrate a strong organic solvent (e.g., DMSO) into the suspension until the solid dissolves.
The table below provides a starting point for screening common solvent systems.
| Solvent System | Polarity Index | Typical Use Case & Rationale |
| DMSO / Water | High to Medium | Excellent starting point. DMSO is a powerful, aprotic polar solvent that can dissolve the compound, while water can be added to modulate polarity for the reaction. |
| DMF / Water | High to Medium | Similar to DMSO, but can be more reactive in certain chemical contexts. |
| Ethanol / Water | Medium | A greener, less harsh option. Effective if the required polarity is not excessively high. |
| Acetonitrile / Water | Medium | Common in reverse-phase chromatography; useful for reactions where protic solvents are undesirable. |
| THF / Water | Medium-Low | Good for reactions requiring a less polar environment, but be aware of peroxide formation in aged THF. |
Q4: I notice a fine white solid forming over time, even after my compound initially dissolves. What is happening?
A4: This is a classic sign of disulfide bond formation . The thiol (-SH) group is susceptible to oxidation, especially in neutral to basic aqueous solutions that are not deoxygenated. Atmospheric oxygen can catalyze the coupling of two molecules to form a dimer, as shown below.
Reaction: 2 R-SH + [O] → R-S-S-R + H₂O
This newly formed dimer is significantly less polar and has double the molecular weight, causing it to precipitate.
-
Deoxygenate Buffers: Before use, sparge all aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, conduct your dissolution and reaction setup in a glove box or under a gentle stream of nitrogen.
-
Add a Reducing Agent: Include a small amount of a reducing agent that will not interfere with your primary reaction. Common choices include:
-
Dithiothreitol (DTT): Effective but can be reactive.
-
Tris(2-carboxyethyl)phosphine (TCEP): A more stable and less reactive alternative to DTT, effective over a wider pH range.
-
-
Prepare your aqueous buffer of choice.
-
Deoxygenate the buffer by sparging with N₂ for 20 minutes.
-
Add TCEP hydrochloride to the buffer to a final concentration of 100-500 µM. Adjust the pH back to the desired value, as TCEP is acidic.
-
Weigh your this compound and prepare a concentrated stock in deoxygenated DMSO.
-
Add the stock solution dropwise to the TCEP-containing buffer while stirring under a nitrogen blanket.
Q5: Can I pre-form a salt of the compound to guarantee solubility?
A5: Yes, forming a salt is an excellent and often underutilized strategy for compounds with a carboxylic acid. By pre-reacting the acid with a base, you create the corresponding carboxylate salt, which is typically a free-flowing solid with much higher aqueous solubility.
-
Dissolve 1.0 equivalent of this compound in a minimal amount of a suitable organic solvent like methanol or ethanol.
-
In a separate vial, prepare a solution containing 1.0 equivalent of sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in the same solvent.
-
Slowly add the basic solution to the stirring solution of your acid. A precipitate of the sodium salt may form.
-
Stir for 1 hour at room temperature.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the solid sodium salt.
-
Dry the resulting salt under vacuum. This salt can now be directly dissolved in your aqueous reaction medium.
Technical Support Center: Degradation Pathways and Stability of 5-Mercapto-2-methoxy-4-methylbenzoic acid
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 5-Mercapto-2-methoxy-4-methylbenzoic acid. Due to the limited availability of specific degradation data for this molecule in public literature, this document is built upon established principles of chemical stability, drawing parallels from analogous thiol-containing and benzoic acid-based compounds. It provides a framework for troubleshooting common issues and systematically investigating the compound's degradation pathways through forced degradation studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common initial observations researchers may encounter.
Q1: My freshly prepared solution of this compound has become cloudy or formed a precipitate. What is the likely cause?
A1: The most probable cause is the oxidative dimerization of the compound. The thiol (-SH) group is highly susceptible to oxidation, leading to the formation of a disulfide (-S-S-) bond between two molecules. This resulting dimer is significantly less polar and often less soluble than the parent monomer, causing it to precipitate from solution, especially in aqueous buffers. This process can be accelerated by dissolved oxygen, trace metal ions, and exposure to light.
Q2: I'm observing a rapid decrease in the parent compound's peak area in my HPLC analysis, even with freshly prepared solutions. What is the primary degradation pathway I should suspect?
A2: Rapid degradation is characteristic of thiol oxidation. The mercapto group is the most labile functional group on the molecule. Beyond dimerization, it can be further oxidized to form sulfinic acid (-SO₂H) and subsequently sulfonic acid (-SO₃H) derivatives. These reactions can occur under ambient laboratory conditions. It is critical to develop a stability-indicating analytical method that can resolve the parent compound from these more polar degradants.[1]
Q3: What are the optimal storage conditions for this compound in its solid form and in solution?
A3:
-
Solid Form: For maximum long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry environment (a freezer at -20°C is recommended). An inert atmosphere (e.g., argon or nitrogen) is ideal to minimize oxidation.
-
Solutions: Solutions are significantly more prone to degradation. It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable:
-
Use deoxygenated solvents (e.g., sparged with nitrogen or argon).
-
Store solutions at low temperatures (2-8°C) and for the shortest duration possible.
-
Protect solutions from light by using amber vials or wrapping them in foil.
-
For aqueous solutions, consider using a slightly acidic buffer (pH 3-5), as this can sometimes minimize the rate of base-catalyzed oxidation.
-
Q4: How do I begin a systematic investigation of this compound's degradation profile?
A4: The industry-standard approach is to perform forced degradation (or stress testing) studies.[2] This involves intentionally subjecting the compound to harsh chemical and physical conditions to generate its likely degradation products. These studies are fundamental for understanding degradation pathways and for developing a robust, stability-indicating analytical method.[1][3]
Section 2: Troubleshooting Guide for Common Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Unexpected Peaks in HPLC Chromatogram | Oxidative or Photolytic Degradation. | 1. Confirm Identity: The primary suspects are the disulfide dimer and oxidized species (sulfinic/sulfonic acids). Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. The dimer should have an [M+H]⁺ corresponding to (2 * Parent MW - 2). 2. Stress Testing: Intentionally expose a sample to a mild oxidant (e.g., 3% H₂O₂) or UV light.[2] If the unknown peaks increase, it confirms their identity as oxidative or photolytic degradants. |
| Poor HPLC Peak Shape (Tailing) | Secondary Interactions with Stationary Phase. | 1. Lower Mobile Phase pH: As a carboxylic acid, the analyte can interact with residual silanol groups on C18 columns, causing tailing.[4] Lowering the mobile phase pH to 2.5-3.0 with an acid like formic acid or phosphoric acid will protonate both the analyte's carboxyl group and the column's silanols, minimizing this unwanted interaction and sharpening the peak. |
| Inconsistent Results Between Experiments | Variable Degradation due to Environmental Factors. | 1. Control Oxygen Exposure: Prepare all solutions using solvents that have been deoxygenated by sparging with nitrogen or argon. 2. Protect from Light: Conduct all sample preparation and analysis under subdued light or by using amber glassware/vials. 3. Standardize Incubation Times: Ensure that the time between sample preparation and injection is consistent for all samples and standards. |
| Sample Discoloration (e.g., Yellowing) | Formation of Chromophoric Degradants. | 1. Identify Cause: Discoloration often points to photodegradation or complex oxidative processes.[5] 2. Photostability Test: Expose a solution to a controlled light source (as per ICH Q1B guidelines) and monitor both the color change and the HPLC profile.[2] This will correlate the visual change with specific degradation products. |
Section 3: A Practical Guide to Forced Degradation Studies
Forced degradation studies are essential to proactively identify potential degradants and establish the intrinsic stability of the molecule.[2] A degradation of 5-20% is typically targeted to ensure that degradation products are formed at a sufficient concentration for detection and characterization without generating an overly complex degradation profile.
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24-48 hours | Ether cleavage (demethoxylation) |
| Base Hydrolysis | 0.1 M NaOH at Room Temp | 2-8 hours | Thiol oxidation (accelerated) |
| Oxidation | 3% H₂O₂ at Room Temp | 1-4 hours | Disulfide formation, oxidation to sulfinic/sulfonic acid |
| Thermal | 80°C (in solution and as solid) | 48-72 hours | Decarboxylation |
| Photolytic | 1.2 million lux hours (Vis) & 200 W h/m² (UV) | Per ICH Q1B | Radical-mediated reactions, potential desulfonation |
Step-by-Step Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile:water 50:50).
-
Stress Sample Preparation: For each condition, add an aliquot of the stock solution to the stressor in a 1:1 ratio.
-
Acid: Mix 1 mL stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).
-
Base: Mix 1 mL stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Oxidative: Mix 1 mL stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂).
-
Thermal (Solution): Place a vial of the stock solution in an oven.
-
Thermal (Solid): Place a vial containing the dry powder in an oven.
-
Control: Mix 1 mL stock with 1 mL of water.
-
-
Incubation: Incubate the vials under the conditions specified in the table above. The base- and oxidant-stressed samples should be monitored closely as degradation can be rapid.
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching/Neutralization:
-
For acid and base samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively.
-
Quench all reactions by diluting the aliquot into the mobile phase to halt further degradation.
-
-
Analysis: Analyze all samples, including the time-zero control, using a validated stability-indicating HPLC method (see Section 5).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the relative retention times of any new peaks formed.
Section 4: Proposed Degradation Pathways
Based on the compound's functional groups, the following degradation pathways are proposed. The most significant and likely pathway is oxidative degradation.
Primary Pathway: Oxidative Degradation
The thiol group is an electron-rich functional group, making it highly susceptible to oxidation.
Caption: Proposed Oxidative Degradation Pathway.
-
Dimerization: Under mild oxidative conditions (e.g., atmospheric oxygen), two molecules of the parent compound couple to form a disulfide dimer. This is often the first and most common degradation product observed.
-
Oxidation to Sulfinic Acid: With stronger oxidizing agents (like H₂O₂), the thiol can be oxidized to a sulfinic acid.
-
Oxidation to Sulfonic Acid: Further oxidation of the sulfinic acid yields the highly stable and highly polar sulfonic acid derivative.
Secondary Pathways: Photolytic and Thermal Degradation
These pathways typically require more energy and result in fragmentation of the molecule.
Caption: Potential Photolytic and Thermal Pathways.
-
Photodegradation: Exposure to UV or high-intensity visible light can generate radical species.[6] This can lead to various outcomes, including the cleavage of the carbon-sulfur bond (desulfonation) or, under more extreme conditions, fragmentation of the aromatic ring.[6]
-
Thermal Degradation: High temperatures can induce decarboxylation, where the carboxylic acid group is lost as CO₂. This would result in the formation of 4-mercapto-3-methoxy-1-methylbenzene.
Section 5: Key Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation studies.
-
Instrumentation: HPLC system with a UV/PDA detector and a thermostatted column compartment.
-
Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The end-capped stationary phase is crucial for minimizing peak tailing with acidic analytes.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for controlling the ionization state of the analyte and silanols, ensuring sharp peaks.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Method Scouting:
-
Detector Wavelength: Set the detector to monitor at the λmax of the parent compound (determine this by running a UV scan). Also, monitor at a lower wavelength (e.g., 220 nm) to ensure detection of degradants that may have different chromophores.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Elution: Start with a broad gradient to elute all components, for example:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-22 min: 90% B
-
22-23 min: 90% to 10% B
-
23-28 min: 10% B (re-equilibration)
-
-
-
Method Optimization:
-
Inject a mixture of the control and all stressed samples (e.g., the oxidative sample, which is likely to contain the most degradants).
-
Adjust the gradient slope to achieve baseline separation (Rs > 1.5) between the parent peak and all degradant peaks. If separation is difficult, consider a shallower gradient.
-
-
Method Validation (Self-Validation): The method is considered "stability-indicating" once it can successfully resolve all peaks generated in the forced degradation studies. Peak purity analysis using a PDA detector should be performed to ensure no co-elution is occurring.
Protocol 2: Identification of Degradants by LC-MS
Objective: To determine the molecular weights of the unknown peaks observed in the HPLC analysis to aid in structural elucidation.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).
-
Method Transfer: Transfer the optimized HPLC method to the LC-MS system. Note: Non-volatile buffers like phosphate cannot be used with MS. The formic acid-based mobile phase described above is ideal for LC-MS.
-
Analysis:
-
Inject the most relevant stressed sample (e.g., the one from the H₂O₂ condition).
-
Acquire data in both positive and negative ionization modes to maximize the chance of detecting all species.
-
-
Data Interpretation:
-
Extract the mass spectrum for each chromatographic peak.
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Compare the measured mass with the theoretical mass of proposed structures (e.g., the disulfide dimer, sulfinic acid, etc.). A mass error of <5 ppm provides high confidence in the elemental composition.
-
If available, use MS/MS fragmentation to further confirm the structure by analyzing the fragment ions.
-
References
- The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). Molecules.
- Technical Support Center: Stability and Degradation of Thio-Compounds. (2025). Benchchem.
- Forced Degrad
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- A Simple Liquid Chromatographic Method for Estimation. (2021). Analytical and Bioanalytical Chemistry Research.
- The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024).
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
- Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. (2025).
- 2-Mercaptobenzothiazole Degradation P
- Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. (n.d.). PubMed.
- Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (n.d.). Asian Journal of Pharmaceutical Analysis.
- Chemical stability and degradation pathways of 5-Methoxyoxazole-2-carboxylic acid. (2025). Benchchem.
- Analytical methods for assessing the purity of 2-Iodo-5-methylbenzoic acid. (2025). Benchchem.
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 5-Mercapto-2-methoxy-4-methylbenzoic acid
Welcome to the technical support center for synthetic strategies involving 5-Mercapto-2-methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this multifunctional molecule. The presence of both a nucleophilic thiol and a carboxylic acid group presents unique challenges, particularly concerning catalyst compatibility and chemoselectivity. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
FAQ 1: Esterification & Amidation of the Carboxylic Acid Group
Question: I am trying to perform an esterification (or amidation) on the carboxylic acid of this compound. Which catalysts should I consider, and what are the potential pitfalls?
Answer:
Direct esterification or amidation of this substrate requires careful catalyst selection to avoid side reactions at the thiol group and potential catalyst poisoning.
-
For Esterification:
-
Acid Catalysis: Traditional acid catalysts like p-toluenesulfonic acid (p-TSA) or benzenesulfonic acid can be effective.[1] These are generally not susceptible to sulfur poisoning. However, elevated temperatures may be required, which could lead to side reactions involving the thiol, such as disulfide formation. The use of deep eutectic solvents (DES) composed of a hydrogen bond donor like p-TSA and a hydrogen bond acceptor has shown high catalytic activity for benzoic acid esterification.[2][3]
-
Titanium-Based Catalysts: Alkyl titanates, such as tetraisobutyl titanate, are excellent choices for esterification.[4] They are robust, stable, and less likely to interact with the thiol group compared to late transition metals.[4]
-
Solid Acid Catalysts: Modified clays like phosphoric acid-treated Montmorillonite K10 can be used for solvent-free esterification, providing high yields for various substituted benzoic acids.[5]
-
-
For Amidation:
-
Stoichiometric Coupling Reagents: While not strictly catalytic, the most reliable method to avoid complications with the thiol is to use standard peptide coupling reagents (e.g., EDC, HATU). These methods are generally high-yielding and operate under mild conditions, minimizing side reactions.
-
Catalytic Amidation: Direct catalytic amidation is a more "green" approach but is challenging with this substrate.[6][7][8]
-
A system of DABCO and Fe3O4 has been successfully used for the amidation of 2-mercaptobenzoic acid, suggesting its potential applicability here.[9]
-
Zirconium-based catalysts (e.g., ZrCl4) have also been shown to be effective for direct thermal amidation.[10]
-
Boronic acid catalysts are another option, though their interaction with the thiol should be considered.[7]
-
-
Key Pitfall & Troubleshooting: The primary challenge is the nucleophilicity of the thiol group, which can compete with the alcohol or amine in attacking the activated carboxylic acid, leading to thioester formation. Additionally, the thiol can be oxidized to a disulfide, especially at higher temperatures. If you observe low yields or side products, consider using a protecting group for the thiol.
FAQ 2: Reactions at the Thiol Group (C-S Cross-Coupling)
Question: I want to perform a palladium-catalyzed C-S cross-coupling reaction with the thiol group. How do I prevent the carboxylic acid from interfering, and which catalyst system is recommended?
Answer:
Palladium-catalyzed cross-coupling is a powerful method for forming aryl thioethers.[11] However, the presence of the acidic proton on the carboxylic acid and the potential for the carboxylate to coordinate to the metal center can complicate the reaction.
-
Catalyst System Selection:
-
Palladium Precatalysts: Pd(OAc)2 or Pd2(dba)3 are common choices.
-
Ligands: The choice of ligand is critical. Monophosphine ligands have been shown to be highly effective for C-S cross-coupling reactions, sometimes outperforming traditional bisphosphine ligands.[11] Buchwald and Hartwig have developed specialized ligands for these transformations. For instance, 1,1′-bis(diisopropylphosphino)ferrocene (DiPPF) has been used effectively in C-S coupling reactions.[12]
-
-
Preventing Interference from the Carboxylic Acid:
-
Base: The choice and stoichiometry of the base are crucial. A non-nucleophilic base is needed to deprotonate both the thiol and the carboxylic acid. Using at least two equivalents of a base like Cs2CO3 or K3PO4 is recommended.
-
Protection of the Carboxylic Acid: The most robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[13][14] This eliminates the acidic proton and reduces the potential for coordination to the palladium center. The ester can be hydrolyzed post-coupling.
-
Troubleshooting: Low yields in C-S coupling reactions with this substrate are often due to catalyst inhibition. The carboxylate can coordinate to the palladium, hindering the catalytic cycle. If you suspect this is happening, protecting the carboxylic acid is the most effective solution.
FAQ 3: Catalyst Poisoning by the Thiol Group
Question: I am experiencing catalyst deactivation in my reaction. I suspect the thiol group is poisoning my palladium catalyst. What is happening and how can I mitigate this?
Answer:
Yes, it is highly likely that the thiol group is poisoning your catalyst. Thiols and thiolates are well-known poisons for late transition metal catalysts like palladium.[15][16]
-
Mechanism of Poisoning: The soft sulfur atom in the thiol binds strongly to the soft palladium metal center.[17] This coordination can be irreversible, blocking the active site and preventing the catalyst from participating in the desired reaction.[15]
-
Mitigation Strategies:
-
Use of Specialized Ligands: Certain bulky, electron-rich phosphine ligands can sometimes stabilize the palladium center and reduce the inhibitory effects of the thiol.
-
Thiol Protection: The most effective way to prevent catalyst poisoning is to protect the thiol group.[18] Common protecting groups for thiols include:
-
Acetyl (Ac): Can be removed with a base.[18]
-
Trityl (Trt): Removed under acidic conditions.
-
S-tert-butyl: A robust protecting group.
-
-
Catalyst Design: In some advanced applications, catalysts can be designed with protective coatings or structures that make it more difficult for poisons to access the active sites.[17][19] For example, anchoring a palladium catalyst within a metal-organic framework (MOF) with dangling thiol groups has been shown to prevent poisoning while maintaining catalytic activity.[20]
-
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Low yield in esterification/amidation; presence of a thioester byproduct. | The thiol group is competing with the nucleophile (alcohol/amine). | Protect the thiol group using a suitable protecting group (e.g., acetyl). |
| Reaction stalls or requires high catalyst loading in a Pd-catalyzed reaction. | Catalyst poisoning by the thiol group. | Protect the thiol group. Alternatively, screen different, more robust ligands. |
| Formation of disulfide byproduct. | Oxidation of the thiol, often promoted by air and/or heat. | Run the reaction under an inert atmosphere (N2 or Ar). Use degassed solvents. Avoid excessive heating. |
| Low yield in C-S coupling; starting material recovered. | Interference from the carboxylic acid group (deprotonation issues or coordination to the catalyst). | Protect the carboxylic acid as an ester (e.g., methyl ester). Ensure at least two equivalents of a suitable base are used. |
Experimental Protocols
Protocol 1: Protection of the Thiol Group (Acetylation)
-
Dissolve this compound (1 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (TEA) or pyridine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure to obtain the S-acetyl protected product.
Protocol 2: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)
This protocol assumes the carboxylic acid has been protected as a methyl ester.
-
To an oven-dried Schlenk tube, add the S-protected 5-mercapto-2-methoxy-4-methylbenzoate (1 eq.), the aryl halide (1.2 eq.), Pd(OAc)2 (2-5 mol%), and the chosen phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base, such as Cs2CO3 (2 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC/MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Workflow
Decision Tree for Catalyst Selection
This diagram outlines the logical steps for choosing a synthetic route based on the desired transformation.
Caption: Decision-making workflow for catalyst selection.
References
- Catalytic N-methyl amidation of carboxylic acids under cooper
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Palladium-Catalyzed Cross-Coupling Reactions in the Thiophene Series: Synthesis and Application to Biologically Active Compounds.Policy Commons,
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
- Thioester and thioacid synthesis by acylation of thiols (thiol
- Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters.RSC Publishing,
- Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temper
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.DergiPark,
- Continuous process for preparing benzoic acid esters.
- Protecting group.Wikipedia,
- A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.
- Technical Support Center: Catalyst Poisoning by Sulfur-Containing Amino Acids in Synthesis.Benchchem,
- Appendix 6: Protecting groups.Oxford Learning Link,
- 13.10: Protecting Groups in Organic Synthesis.Chemistry LibreTexts,
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.Preprints.org,
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.International Journal of Scientific and Technology Research,
- Accessing and Utilizing Thiols in Organic Chemistry.ChemRxiv,
- Catalytic Amid
- Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acet
- Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Catalytic Approaches to the Synthesis of Amide Bonds.CORE,
- How Can You Prevent Catalyst Poisoning?Chemistry For Everyone - YouTube,
- Catalytic amidation reactions from amines and acids (or esters).
- How to Prevent Catalyst Poisoning
Sources
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 5. ijstr.org [ijstr.org]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Optimizing storage conditions for 5-Mercapto-2-methoxy-4-methylbenzoic acid to prevent degradation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Mercapto-2-methoxy-4-methylbenzoic acid. The following information is synthesized from the chemical principles governing its functional groups to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a multifunctional aromatic compound. Its stability is primarily influenced by the thiol (-SH) group, which is susceptible to oxidation. Additionally, the carboxylic acid and methoxy groups on the aromatic ring can be affected by factors such as light and extreme pH, potentially leading to degradation. Understanding these sensitivities is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, the primary degradation pathways are:
-
Oxidation of the Thiol Group: The mercaptan group (-SH) is highly susceptible to oxidation, which can lead to the formation of a disulfide bridge (-S-S-) between two molecules. This dimerization results in an impurity that can significantly affect the compound's reactivity and performance in subsequent applications.[1]
-
Photodegradation: Aromatic carboxylic acids can be sensitive to UV light, which may induce decarboxylation or other photochemical reactions.[2]
-
Hydrolysis under Extreme pH: While generally stable, the methoxy group (-OCH3) could be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common under typical experimental settings.
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize degradation, the solid compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive thiol group.[3][4][5] |
| Light | In the dark (Amber vial) | Minimizes light-induced degradation.[1] |
| Moisture | Dry (Tightly sealed container) | Prevents potential hydrolysis and other moisture-related side reactions. |
Q3: How should I prepare and store solutions of this compound?
A3: Solutions are generally more prone to degradation than the solid material.
-
Solvent Choice: Use deoxygenated solvents whenever possible. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen.
-
pH: Maintain a neutral or slightly acidic pH if possible, as thiolates (formed at higher pH) are more readily oxidized.[6]
-
Preparation: Prepare solutions fresh for each experiment to ensure accuracy.
-
Storage: If short-term storage of a solution is necessary, it should be kept under an inert atmosphere in a tightly sealed container, protected from light, and at a low temperature (2-8°C or -20°C).
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Problem 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the table above.
-
Assess Purity: If degradation is suspected, the purity of the material should be assessed using analytical techniques such as HPLC, which can separate the parent compound from its degradation products.
-
Implement Inert Atmosphere Techniques: When handling the solid or preparing solutions, use a glovebox or Schlenk line to minimize exposure to atmospheric oxygen.[7][8]
-
Problem 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products, most commonly the disulfide dimer.
-
Troubleshooting Steps:
-
Characterize the Impurity: If possible, use mass spectrometry to determine the molecular weight of the unknown peak. A peak corresponding to double the molecular weight of the parent compound (minus two hydrogens) is indicative of disulfide formation.
-
Review Handling Procedures: Scrutinize the experimental workflow for any steps where the compound was exposed to air, light, or non-neutral pH for extended periods.
-
Conduct a Forced Degradation Study: To confirm the identity of the degradation product, a small sample of the compound can be intentionally exposed to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and then analyzed. The retention time of the resulting peak can be compared to the unknown peak in your experimental sample.
-
Experimental Protocols
Protocol 1: Handling and Weighing of Air-Sensitive this compound
This protocol describes the procedure for safely handling and weighing the compound to prevent oxidative degradation.
Materials:
-
Glovebox with an inert atmosphere (Argon or Nitrogen)
-
Spatula
-
Weighing paper or boat
-
Analytical balance (located inside the glovebox if possible, or use the tare method described below)
-
Vial with a septum-sealed cap
Procedure:
-
Place the sealed container of this compound, along with all necessary tools (spatula, weighing paper, vial), into the antechamber of the glovebox.
-
Purge the antechamber with the inert gas according to the glovebox manufacturer's instructions.
-
Once the antechamber is purged, transfer the items into the main chamber.
-
Allow the compound to equilibrate to the glovebox temperature before opening.
-
Carefully open the container and weigh the desired amount of the solid.
-
If the balance is outside the glovebox, weigh an empty, sealed vial outside, bring it into the glovebox, add the compound, seal it, and then weigh it again outside to determine the mass by difference.[8]
-
Transfer the weighed solid into a suitable reaction vessel or storage vial within the glovebox.
-
Backfill the original container with inert gas before sealing it for storage.
Protocol 2: Preparation of a Deoxygenated Solvent Solution
Materials:
-
Solvent of choice
-
Schlenk flask or a flask with a sidearm
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Needles and tubing
Procedure:
-
Add the desired volume of solvent to the Schlenk flask.
-
Insert a long needle connected to the inert gas line into the solvent, ensuring the tip is below the liquid surface.
-
Insert a second, shorter needle to act as a gas outlet.
-
Gently bubble the inert gas through the solvent for 15-30 minutes to displace dissolved oxygen.
-
Once deoxygenated, the solvent can be transferred to the vessel containing the solid compound using a cannula or a gas-tight syringe under a positive pressure of inert gas.
Visualizing Degradation and Handling
References
- Jacomex. (n.d.). Inert Gas Glove Box.
- Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.
- Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.
- Ok, E., Aria, J., Jose, D., & Diego, C. (2024). Principles of Inert Atmosphere Storage. ResearchGate.
- Centers for Disease Control and Prevention. (n.d.). Methyl Mercaptan | Medical Management Guidelines. Toxic Substance Portal - ATSDR.
- Stalport, F., et al. (2009). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. Astrobiology, 9(6), 543-9.
- Stalport, F., et al. (2009). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. ResearchGate.
- Reddit. (2013). Handling thiols in the lab. r/chemistry.
- Oilfield Technology. (2024). Managing mercaptans.
- Airgas. (2019). Flammable Gas Mixture: Carbonyl Sulfide / Dimethyl Sulfide / Ethyl Mercaptan / Hydrogen - SAFETY DATA SHEET.
- Bernkop-Schnürch, A., Hornof, M. D., Kast, C. E., & Langoth, N. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl mercaptan.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- Balık, A. R., & Erel, Ö. (2021). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science | International Medical Journal, 10(2), 450.
- Quora. (2016). Why is para methoxy benzoic acid is less acidic than benzoic acid?.
- Quora. (2019). Why is the acidity of p-methoxybenzoic acid more acidic than p-hydroxybenzoic acid?.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Chemistry Stack Exchange. (2019). Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?.
- Cooper, D. J., et al. (1970). Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. Journal of the Chemical Society D: Chemical Communications, (5), 285-286.
- Corbett, J. F., et al. (1969). The alkaline hydrolysis of alkyl esters of benzoic, 1- and 2-naphthoic, 1-, 2-, and 9-anthroic, and 1-, 2-, 3-, 4-, and 9-phenanthroic acids. Journal of the Chemical Society B: Physical Organic, 1123-1127.
- Singh, R., & Rehman, Z. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5.
- Wang, Y., et al. (2013). The isomeric effect of mercaptobenzoic acids on the preparation and fluorescence properties of copper nanoclusters. Chemical Communications, 49(82), 9464-9466.
- ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids.
- Givens, R. S., Matuszewski, B., & Neywick, C. V. (1974). Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Photolysis of .alpha.- and .beta.-naphthalenemethyl derivatives. Journal of the American Chemical Society, 96(17), 5547-5555.
- Human Metabolome Database. (2012). Showing metabocard for 4-Methylbenzoic acid (HMDB0029635).
- PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid.
- ResearchGate. (n.d.). Benzoic Acid and Derivatives.
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase.
- YouTube. (2014). Oxidation of Alkylbenzenes to Make Benzoic Acids.
- Rivas, F. J., et al. (2001). Oxidation of p-hydroxybenzoic acid by Fenton's reagent. Water Research, 35(2), 387-396.
- ResearchGate. (n.d.). Oxidation of benzoic acid-1-14C to phenol.
Sources
- 1. fishersci.com [fishersci.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. achmem.com [achmem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound [myskinrecipes.com]
Technical Support Center: NMR Spectral Interpretation of 5-Mercapto-2-methoxy-4-methylbenzoic Acid Derivatives
Welcome to the technical support guide for the analysis of 5-Mercapto-2-methoxy-4-methylbenzoic acid derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the complex NMR spectra of these highly substituted aromatic compounds. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot common issues and confidently elucidate the structure of your molecules.
Section 1: Foundational Spectral Interpretation
This section addresses the initial steps of assigning the key signals in your NMR spectrum.
Q1: I have a ¹H NMR spectrum of my this compound derivative. What are the expected signals and their typical chemical shifts?
A1: The structure of this compound presents several distinct proton environments. A typical spectrum in a solvent like CDCl₃ or DMSO-d₆ will show signals corresponding to each substituent and the aromatic backbone.
The complexity arises from the electronic effects of four different substituents on the benzene ring.[1] Electron-donating groups (like -OCH₃ and -CH₃) will shield nearby protons (shifting them upfield), while electron-withdrawing groups (like -COOH) will deshield them (shifting them downfield).[2]
Table 1: Expected ¹H NMR Signals and Typical Chemical Shift Ranges
| Proton Type | Functional Group | Typical δ (ppm) | Multiplicity | Key Characteristics & Causality |
| Carboxylic Acid | -H OOC | 10.0 - 13.0 | Broad Singlet (br s) | Highly deshielded due to the electronegativity of the carbonyl and hydroxyl oxygens. Signal is often broad due to hydrogen bonding and chemical exchange. Its position is highly dependent on concentration and solvent. |
| Aromatic | Ar-H | 6.5 - 8.0 | Doublet (d) | The two remaining protons on the benzene ring (H-3 and H-6) are in different chemical environments. Their specific shifts are influenced by the neighboring substituents.[3] |
| Thiol / Mercapto | -SH | 1.5 - 4.5 | Singlet (s) or Broad Singlet (br s) | The chemical shift is highly variable and depends on solvent, concentration, and hydrogen bonding.[4] It is an exchangeable proton. |
| Methoxy | -OCH ₃ | 3.8 - 4.2 | Singlet (s) | A characteristic sharp singlet integrating to 3 protons.[5] Its position slightly downfield is due to the electronegative oxygen atom. |
| Methyl | Ar-CH ₃ | 2.0 - 2.5 | Singlet (s) | A sharp singlet integrating to 3 protons. Its chemical shift is in the typical benzylic proton range.[3][6] |
Q2: How do I assign the two aromatic protons? They appear as two distinct signals, but I'm unsure which is which.
A2: In the 1,2,4,5-tetrasubstituted pattern of your core molecule, the two remaining aromatic protons are at the C-3 and C-6 positions. They are meta to each other. This relationship is key to their assignment.
-
Coupling Pattern: These two protons will couple to each other, but because they are separated by four bonds, this is a long-range coupling known as meta-coupling (⁴J).[7][8] This results in a characteristic small coupling constant, typically between 2-3 Hz. Therefore, you should see two doublets in the aromatic region, each with a J-value of ~2-3 Hz. Ortho-coupling (³J), which is much larger (7-10 Hz), is absent.
-
Chemical Shift Assignment (Causality):
-
H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and ortho to the electron-donating mercapto group. The strong deshielding effect of the adjacent -COOH group will typically cause the H-6 signal to appear further downfield.
-
H-3: This proton is positioned between two electron-donating groups: the -OCH₃ and -CH₃. These groups increase the electron density at the C-3 position, causing a shielding effect. Consequently, the H-3 signal will typically appear more upfield compared to H-6.
-
To definitively confirm these assignments, a 2D NOESY experiment is invaluable. You would expect to see a cross-peak between the methoxy protons (-OCH₃) and the H-3 proton due to their spatial proximity, but not between the methoxy group and H-6.[9][10]
Q3: My -SH and -COOH proton signals are very broad, or I can't see them at all. Is my sample degraded?
A3: This is a very common and expected observation. Protons attached to heteroatoms like oxygen (-OH) and sulfur (-SH) are "exchangeable." They can rapidly exchange with other acidic protons in the sample, including trace amounts of water in the deuterated solvent.
-
Causality of Broadening: This rapid exchange process means the proton doesn't reside on any single molecule long enough for the NMR spectrometer to detect a sharp, well-defined signal. This leads to significant peak broadening. In many cases, the signal becomes so broad that it is indistinguishable from the baseline noise.
-
Troubleshooting Protocol (D₂O Exchange): To confirm that a broad peak (or a missing peak) is from an -SH or -COOH proton, you can perform a D₂O exchange experiment.
Step-by-Step Protocol: D₂O Exchange
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in its solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for about 30 seconds to ensure the D₂O is mixed with the sample.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR experiment again using the exact same parameters.
-
Analyze: The signals corresponding to the -SH and -COOH protons will have disappeared or significantly decreased in intensity because the protons (¹H) have been replaced by non-NMR-active deuterium (²H).[11]
-
Section 2: Troubleshooting Complex Spectra
This section focuses on resolving common issues that complicate spectral interpretation, such as signal overlap and ambiguity in assignments.
Q4: The aromatic signals are overlapping, making it difficult to determine coupling constants and accurate integrations. What are my options?
A4: Signal overlap in the aromatic region is a frequent challenge, especially at lower field strengths.[12][13] Fortunately, several strategies can be employed to resolve these signals.
-
Change the Solvent: This is often the simplest and most effective solution. The chemical shifts of protons, particularly those on polar molecules, can be highly sensitive to the solvent environment due to specific solute-solvent interactions.[14][15] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ (C₆D₆) can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS), often resolving the overlapping signals.[16] Acetone-d₆ or Methanol-d₄ are other excellent options to try.[11]
-
Increase Magnetic Field Strength: If available, re-running the sample on a higher field spectrometer (e.g., moving from 400 MHz to 700 MHz) will increase the dispersion of the signals. The chemical shift difference between two protons (in Hz) is directly proportional to the field strength, while the coupling constant (in Hz) remains the same. This increased separation can turn a complex multiplet into well-resolved, first-order patterns.
-
Adjust Sample Concentration: In some cases, intermolecular interactions in highly concentrated samples can cause peak broadening and shifting.[11] Diluting the sample may simplify the spectrum.
Q5: I have synthesized a derivative and am not 100% certain of the final structure. How can I use 2D NMR to confirm the complete connectivity?
A5: For unambiguous structure elucidation of complex molecules, a suite of 2D NMR experiments is the authoritative approach.[17] The combination of COSY, HSQC, and HMBC provides a complete picture of the molecule's covalent framework.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For your molecule, it would show a cross-peak between the two aromatic protons (H-3 and H-6), confirming their meta-coupling relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).[18][19] It is incredibly powerful for assigning carbon signals. You would see correlations for:
-
H-3 ↔ C-3
-
H-6 ↔ C-6
-
-OC H₃ protons ↔ Methoxy C arbon
-
-ArC H₃ protons ↔ Methyl C arbon
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2 to 4 bonds away (ⁿJCH, where n=2, 3, 4).[18][19] It allows you to connect the molecular fragments.
Table 2: Key Expected HMBC Correlations for Structural Confirmation
| Proton Signal | Expected Correlations to Carbon Signals (2-4 bonds away) | Structural Information Gained |
| -OCH₃ (H) | C-2 (²J), C-3 (³J) | Confirms the methoxy group is attached to C-2 and adjacent to C-3. |
| -CH₃ (H) | C-4 (²J), C-3 (³J), C-5 (³J) | Confirms the methyl group is attached to C-4. |
| H-3 (Ar-H) | C-2, C-4, C-5, Methoxy C, Methyl C | Links the H-3 proton to its surrounding substituted carbons and the substituent carbons themselves. |
| H-6 (Ar-H) | C-1, C-5, C-4, Carboxyl C | Links the H-6 proton to the carboxylic acid group and the mercapto-substituted carbon. |
| -COOH (H) | C-1 (²J), C-2 (³J), C-6 (³J) | Confirms the -COOH group is at C-1. (Note: this correlation can be weak or absent). |
By systematically analyzing these correlations, you can walk across the entire molecule and definitively confirm the substitution pattern and complete structure of your derivative.[20][21]
References
- Kolehmainen, E., Knuutinen, J., & Laihia, K. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
- Dračínský, M., & Hodgkinson, P. (2006). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(14), 5345-5351. [Link]
- ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. ACD/Labs NMR Resources. [Link]
- JoVE. (2024). ¹H NMR: Long-Range Coupling.
- Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity. Nanalysis Corp. Blog. [Link]
- Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
- ACD/Labs. (n.d.). Methoxy groups just stick out. ACD/Labs NMR Resources. [Link]
- Lumen Learning. (n.d.).
- University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry. [Link]
- Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. [Link]
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- Moodle. (n.d.).
- Klineck, R. E., & Stothers, J. B. (1962). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 40(5), 1071-1077. [Link]
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis Corp. Blog. [Link]
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
- Oregon State University. (n.d.). Small Molecule Characterization. Nuclear Magnetic Resonance Facility. [Link]
- Gross, T. D., et al. (2010). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab.
- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Professor Dave Explains. [Link]
- Singh, S. P., & Miller, S. I. (1979). Proton Magnetic Resonance Spectra of Aromatic and Aliphatic Thiols. The Journal of Organic Chemistry, 44(11), 1913-1916. [Link]
- University of Calgary. (n.d.). Ch 13 - Aromatic H. University of Calgary Chemistry. [Link]
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acdlabs.com [acdlabs.com]
- 6. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. acdlabs.com [acdlabs.com]
- 8. Video: ¹H NMR: Long-Range Coupling [jove.com]
- 9. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 17. Small Molecule Characterization | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Managing steric hindrance in reactions with 5-Mercapto-2-methoxy-4-methylbenzoic acid
Technical Support Center: 5-Mercapto-2-methoxy-4-methylbenzoic acid
A Senior Application Scientist's Guide to Navigating Steric Hindrance
Welcome to the technical support center for this compound (CAS: 439579-12-1). This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile but sterically challenging building block into their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The unique substitution pattern of this molecule presents distinct challenges, primarily stemming from steric hindrance around its key functional groups. The ortho-methoxy group severely encumbers the carboxylic acid, while the methyl group can influence reactivity at the adjacent mercaptan. This guide will directly address these issues in a practical, question-and-answer format.
Caption: Steric hindrance hotspots on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of steric hindrance in this molecule?
The most significant challenge is the 2-methoxy group , which is positioned ortho to the carboxylic acid. This bulky group physically obstructs the approach of nucleophiles (like alcohols or amines) to the carboxyl carbon, dramatically slowing down or preventing reactions like standard Fischer esterifications or direct amidations.[1][2] A secondary, less severe steric interaction exists between the 4-methyl group and the 5-mercapto group , which can influence the approach of very bulky electrophiles targeting the sulfur atom.
Q2: Which functional group is more reactive, the thiol or the carboxylic acid?
Under most conditions, the thiol (-SH) group is the more potent nucleophile . Thiols are generally more nucleophilic than their corresponding alcohols or carboxylic acids.[3] Furthermore, the thiol is significantly more acidic (pKa ≈ 6-8) than a typical alcohol but slightly less acidic than the carboxylic acid (pKa ≈ 4-5). This allows for selective deprotonation of the thiol to form the highly nucleophilic thiolate anion (RS⁻) using mild bases that will not significantly deprotonate the carboxylic acid.
Q3: How should I approach a multi-step synthesis? Do I need protecting groups?
Yes, a well-planned protecting group strategy is often essential.[4] The high nucleophilicity of the thiol and its susceptibility to oxidation to a disulfide make it a prime candidate for protection if you intend to perform reactions at the carboxylic acid or the aromatic ring.[5][6]
-
To react at the -COOH group: Protect the -SH group first.
-
To react at the -SH group: It is often possible to perform selective S-alkylation without protecting the -COOH, but for more sensitive reactions (e.g., using organometallics), protecting the carboxylic acid as an ester (like a methyl or t-butyl ester) is advisable.[7]
The key is to use an orthogonal protecting group strategy , where each group can be removed under specific conditions without affecting the other.
Q4: What are the best analytical techniques to monitor my reactions?
-
Thin-Layer Chromatography (TLC): Excellent for routine, qualitative monitoring of reaction progress. Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexanes with a small amount of acetic acid) to get good separation. The thiol can be visualized with specific stains like potassium permanganate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this molecule. It provides confirmation of the molecular weight of reactants, intermediates, and products, helping to identify side products like disulfide dimers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for full structural confirmation of your final product. You can expect characteristic signals for the aromatic protons, the methoxy and methyl singlets, and the exchangeable protons of the -SH and -COOH groups.[8][9]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups, such as the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹).[8]
Troubleshooting Guide
Q1: My esterification (or amidation) reaction with the carboxylic acid is failing or giving extremely low yields. What is happening and how do I fix it?
Cause: This is the classic problem with this molecule. The steric hindrance from the ortho-methoxy group is preventing the nucleophile (your alcohol or amine) from attacking the carboxyl carbon efficiently. Equilibrium-driven reactions like Fischer esterification are simply too slow and inefficient.[1]
Solution: You must activate the carboxylic acid to create a much more reactive intermediate that is susceptible to nucleophilic attack despite the steric bulk.
Strategy 1: Conversion to an Acyl Chloride This is a robust method for creating a highly reactive electrophile.
-
Step 1: Protocol for Acyl Chloride Formation
-
Dissolve this compound (1.0 eq) in an anhydrous, inert solvent like Dichloromethane (DCM) or Toluene under a nitrogen atmosphere.
-
Add oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C. Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride is highly moisture-sensitive and should be used immediately without purification.
-
-
Step 2: Reaction with Nucleophile
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve your alcohol or amine (1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in anhydrous DCM.
-
Cool the amine/alcohol solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup to remove salts and purify by column chromatography.
-
Strategy 2: Using Peptide Coupling Reagents This is a milder and often more efficient method for hindered systems.
| Reagent | Base | Key Advantages |
| EDCI | DMAP (cat.), DIPEA | Common, cost-effective. |
| HATU | DIPEA or 2,4,6-Collidine | Highly efficient for hindered systems. |
| HBTU | DIPEA | Another effective, common choice. |
-
General Protocol for Amidation using EDCI/DMAP
-
Combine this compound (1.0 eq), your amine (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM or DMF under a nitrogen atmosphere.
-
Add a non-nucleophilic base such as DIPEA (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) portion-wise.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.[1]
-
Monitor progress by LC-MS. Upon completion, perform an aqueous workup and purify as needed.
-
Caption: Troubleshooting workflow for low esterification or amidation yield.
Q2: I'm observing a significant byproduct with double the mass of my starting material. What is it and how do I prevent it?
Cause: You are observing the formation of a disulfide dimer. The thiol group (-SH) is easily oxidized, especially in the presence of air (oxygen), trace metal catalysts, or basic conditions, to form a disulfide bond (R-S-S-R).[3]
Solution: You must prevent the oxidation of the thiol. This can be achieved through rigorous reaction setup or, more reliably, by using a protecting group.
Strategy 1: Rigorous Inert Conditions
-
Degas your solvents: Bubble nitrogen or argon through your solvents for at least 30 minutes before use to remove dissolved oxygen.
-
Use an inert atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon.
-
Use fresh, high-purity reagents: Avoid old reagents that may contain peroxide or metal impurities.
Strategy 2: Thiol Protection (Recommended) Protecting the thiol is the most robust strategy. The trityl (Tr) group is an excellent choice as it is bulky and stable to many conditions but can be easily removed with mild acid.
Caption: Orthogonal protection strategy to prevent disulfide formation.
-
Protocol for Trityl Protection of Thiol
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add triethylamine (TEA) or DIPEA (2.2 eq).
-
Add trityl chloride (1.1 eq) portion-wise at room temperature.
-
Stir for 4-12 hours until TLC/LC-MS shows complete consumption of the starting material.
-
Perform an aqueous workup. The trityl-protected product is often a solid that can be purified by recrystallization or chromatography.
-
You can now proceed with reactions at the carboxylic acid.
-
-
Protocol for Trityl Deprotection
-
Dissolve the trityl-protected compound in DCM.
-
Add a scavenger, such as triethylsilane (TES) (2-5 eq).
-
Add trifluoroacetic acid (TFA) (10-20% v/v in DCM) dropwise at 0 °C.
-
Stir for 30-60 minutes, monitoring by TLC.
-
Concentrate under reduced pressure and purify.
-
References
- Weis, E., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition.
- University of Wisconsin. (n.d.). Protecting Groups.
- NPTEL. (n.d.). Protecting groups in organic synthesis.
- Wang, K., et al. (2022). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition.
- Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Wikipedia. (n.d.). Protecting group.
- ResearchGate. (2019). How to overcome Steric Hindrance?
- Pelegrín-Carcelén, E., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Journal of the American Chemical Society.
- Lane Lab of Chemistry. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube.
- Chemistry Steps. (n.d.). Reactions of Thiols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Mercapto-2-methoxy-4-methylbenzoic acid
Welcome to the technical support guide for 5-Mercapto-2-methoxy-4-methylbenzoic acid. This document provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common purification challenges. Our focus is on explaining the causality behind experimental choices to empower you to resolve issues effectively.
Introduction
This compound is a multifunctional aromatic compound containing a thiol (mercaptan), a carboxylic acid, and a methoxy ether group. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science.[1] However, the presence of the thiol group makes the compound highly susceptible to oxidation, which is the primary source of impurities. Achieving high purity is critical for reliable downstream applications and requires specific purification strategies.
This guide addresses the most common impurity—the disulfide dimer—and provides comprehensive protocols for its removal and the separation of other potential contaminants.
Common Impurities & Identification
The first step in troubleshooting is to identify the likely impurities. The nature of these contaminants dictates the most effective purification strategy.
| Impurity Name | Structure | Origin & Rationale | Typical Analytical Signature |
| Disulfide Dimer | Dimer of the parent molecule linked by a S-S bond | Oxidation of the thiol group. This is the most common impurity, readily formed by exposure to air (oxygen), especially under neutral or basic conditions or in the presence of trace metal catalysts.[2][3] | Mass Spec: M+H peak at approx. 2x the parent mass minus 2. ¹H NMR: Absence of the thiol (-SH) proton peak. |
| Starting Materials | Varies based on synthetic route | Incomplete reaction. For example, if synthesized from a corresponding halogenated or amino precursor, residual amounts may remain. | TLC/HPLC: Spots/peaks with different retention times than the product. NMR/MS: Signals corresponding to the known starting materials. |
| Regioisomers | e.g., isomers with different substitution patterns | Lack of regioselectivity during aromatic substitution steps in the synthesis. | HPLC: Peaks with very similar retention times. ¹H NMR: Complex aromatic region with unexpected splitting patterns. |
| Residual Solvents | e.g., Toluene, Ethyl Acetate, Acetic Acid | Trapped during crystallization or evaporation. | ¹H NMR: Characteristic solvent peaks (e.g., singlet at ~2.1 ppm for Acetone, multiplets at ~7.2 ppm for Toluene). |
Frequently Asked Questions (FAQs)
Q1: My final product is a yellowish, sticky solid instead of a white powder. What happened?
A: This often indicates the presence of the disulfide dimer impurity. The oxidation product is typically less crystalline and can be colored. Exposure of the thiol to air, especially during workup or on a chromatography column, can cause this.[4][5] We recommend implementing a reductive workup or purification under an inert atmosphere.
Q2: I am purifying by column chromatography, but my yield is very low and I see a new, less polar spot on TLC.
A: This is a classic sign of on-column oxidation. Standard silica gel can be slightly acidic and its large surface area can promote aerobic oxidation of the thiol to the disulfide. The resulting disulfide is less polar and will elute earlier. To mitigate this, degas your solvents by bubbling nitrogen through them before use and consider running the column with a slightly acidified mobile phase (e.g., adding 0.1% acetic acid) to suppress thiol oxidation.[6]
Q3: Can I use a simple acid-base extraction to purify my compound?
A: Yes, this is an excellent first-pass purification technique. The carboxylic acid group is significantly more acidic (pKa ≈ 4-5) than the thiol group (thiophenols pKa ≈ 6-8). You can selectively extract the compound into a weak aqueous base like sodium bicarbonate (NaHCO₃), leaving neutral impurities (like the disulfide dimer) in the organic layer. Subsequent acidification of the aqueous layer will precipitate your desired product.
Q4: My ¹H NMR spectrum shows the absence of the thiol (-SH) proton. Is my product gone?
A: Not necessarily. The thiol proton signal can be broad and is often difficult to observe, especially at low concentrations or if there is rapid proton exchange. However, its complete absence, especially when coupled with other signs of impurity, strongly suggests oxidation to the disulfide. The most definitive way to confirm the presence of the disulfide is with mass spectrometry, looking for the dimer's molecular weight.
Purification & Troubleshooting Workflows
Visualizing the Purification Strategy
The following workflow outlines the decision-making process for purifying crude this compound.
Caption: Logic of purification via acid-base extraction.
Procedure:
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3x). Combine the aqueous layers.
-
Expert Tip: Test the aqueous layer's pH to ensure it is basic (pH > 8). If not, add more bicarbonate solution.
-
-
Back-Wash (Optional): Wash the combined aqueous layers once with a small amount of ethyl acetate to remove any lingering neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding 1 M HCl dropwise with stirring until the pH is ~2. The pure product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This protocol is for separating impurities with different polarities when recrystallization or extraction is insufficient.
Principle: The compound is separated based on its differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Special precautions are required to prevent on-column oxidation of the thiol.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent: Hexanes/Ethyl Acetate mixture, potentially with 0.1-0.5% acetic acid.
-
Nitrogen or Argon gas source
-
Crude product
Procedure:
-
Solvent Degassing: Before preparing the eluent, thoroughly degas the solvents (both hexanes and ethyl acetate) by bubbling nitrogen or argon through them for at least 15-20 minutes. This removes dissolved oxygen, the primary culprit for on-column oxidation. [7]2. Column Packing: Pack the column with silica gel using the degassed eluent. Avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and load it onto the column.
-
Elution: Run the column under a positive pressure of nitrogen or argon. Start with a low polarity eluent (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Causality Note: Adding a small amount of acid (e.g., acetic acid) to the eluent helps keep the thiol protonated, reducing its susceptibility to oxidation. [6]5. Fraction Analysis: Combine the pure fractions, and remove the solvent under reduced pressure.
-
Analytical Methods for Purity Assessment
Confirming the purity of the final product is a critical step. A combination of methods provides the most comprehensive assessment. [8]
| Method | Purpose | Expected Result for Pure Product |
|---|---|---|
| HPLC | Quantitative purity assessment and detection of polar/non-polar impurities. | A single major peak with >98% area. Absence of earlier eluting peaks (disulfide) or later eluting peaks (more polar impurities). |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Correct chemical shifts, integration values, and splitting patterns. A detectable (though potentially broad) singlet for the -SH proton. Absence of signals from starting materials or residual solvents. |
| LC-MS | Molecular weight confirmation and identification of impurities. | A strong signal corresponding to the correct molecular weight ([M-H]⁻ or [M+H]⁺). Absence of a signal for the disulfide dimer. |
References
- Moriarty, R. M., et al. (1995). Oxidation of thiols to disulfides by molecular oxygen.RSC Advances.
- Li, Y., et al. (2025). Metal-free C−S bond cleavage of thioethers and C−O bond formation.ResearchGate.
- Wang, Z., et al. (2019). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols.Nature Communications.
- Suresh, P., et al. (2022). Catalyst‐Free Synthesis of Thioethers through C−N Bond Cleavage of Aminonaphthol/Aminophenol Derivatives.ChemistrySelect.
- Li, Y., et al. (2025). Metal‐free C−S bond cleavage of thioethers and C−O bond formation.ResearchGate.
- Nakamura, H., et al. (2002). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides.Molecules.
- Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation).
- Various Authors. (2021). Oxidation of thiol using DEAD and its derivatives.ResearchGate.
- Karas, F. S., & Nagy, P. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.Antioxidants & Redox Signaling.
- Gholap, A. R., et al. (2007). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen.Phosphorus, Sulfur, and Silicon and the Related Elements.
- Reddit Chemistry Community. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?Reddit.
- G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins.
- Deshmukh, M. B., et al. (2001). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole.Indian Journal of Chemistry.
- MySkinRecipes. This compound.
- U.S. Patent 3,235,588. Purification of benzoic acid.Google Patents.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Mercapto-2-methoxy-4-methylbenzoic Acid and Other Thiols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemistry and drug development, the thiol group (-SH) stands out for its remarkable reactivity and versatile roles in biological systems and synthetic chemistry. From mediating antioxidant defense to serving as a key functional group in targeted therapeutics, the nuanced reactivity of thiols is of paramount importance. This guide provides an in-depth comparison of the reactivity of the aromatic thiol 5-Mercapto-2-methoxy-4-methylbenzoic acid with other commonly utilized aliphatic and aromatic thiols. By examining their nucleophilicity, antioxidant potential, and susceptibility to Michael addition, we aim to equip researchers with the foundational knowledge to select the optimal thiol for their specific application.
The Chemical Personality of Thiols: More Than Just a Sulfur-Hydrogen Bond
The reactivity of a thiol is intrinsically linked to its ability to be deprotonated to the more nucleophilic thiolate anion (RS⁻). This equilibrium is governed by the thiol's acidity, expressed as its pKa value. A lower pKa indicates a stronger acid, meaning the thiol exists to a greater extent as the thiolate anion at a given pH, which generally enhances its reactivity.[1] However, the relationship is not always straightforward, as the intrinsic nucleophilicity of the thiolate also plays a crucial role.
Several factors influence a thiol's pKa and nucleophilicity:
-
Electronic Effects: Electron-withdrawing groups attached to the sulfur-bearing carbon can stabilize the thiolate anion, lowering the pKa. Conversely, electron-donating groups can increase the pKa.[2] Aromatic thiols, like thiophenol, are generally more acidic than aliphatic thiols due to the resonance stabilization of the thiophenolate anion by the aromatic ring.[3]
-
Steric Hindrance: Bulky groups near the thiol can impede its access to electrophiles, thereby reducing its reaction rate, regardless of its inherent nucleophilicity.
-
Solvent Effects: The polarity and protic nature of the solvent can influence the solvation of the thiol and thiolate, altering the pKa and reaction kinetics.
This guide will focus on a comparative analysis of this compound against a panel of standard thiols:
-
Glutathione (GSH): A crucial intracellular antioxidant.
-
Cysteine (Cys): An amino acid with a pivotal role in protein structure and function.
-
N-Acetylcysteine (NAC): A cysteine derivative with mucolytic and antioxidant properties.[4]
-
Thiophenol: The simplest aromatic thiol, serving as a benchmark for aromatic thiol reactivity.[5]
Comparative Analysis of Thiol Reactivity
To provide a comprehensive comparison, we will evaluate the reactivity of these thiols in three key chemical transformations that are central to their biological and synthetic applications:
-
Reaction with Ellman's Reagent (DTNB): A measure of nucleophilicity and accessibility of the thiol group.
-
Antioxidant Capacity: Assessed by the DPPH and ABTS radical scavenging assays.
-
Michael Addition: A fundamental reaction in bioconjugation and drug design.
Thiol Acidity (pKa)
| Thiol | Structure | Thiol pKa |
| This compound | ![]() | Estimated ~6-7 |
| Glutathione (GSH) | ![]() | ~8.7 |
| Cysteine (Cys) | ![]() | ~8.3 |
| N-Acetylcysteine (NAC) | ![]() | ~9.5 |
| Thiophenol | ![]() | 6.62 |
Note: pKa values can vary slightly depending on the experimental conditions.
The lower pKa of the aromatic thiols suggests a higher proportion of the reactive thiolate anion at physiological pH compared to the aliphatic thiols.
Experimental Assessment of Thiol Reactivity
Nucleophilicity via the DTNB (Ellman's) Assay
The reaction of a thiol with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is a widely used method to quantify thiols. The rate of this reaction is also a good indicator of the thiol's nucleophilicity and steric accessibility. The reaction produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be monitored spectrophotometrically at 412 nm.[6]
Caption: Reaction of a thiol with DTNB to produce the chromogenic TNB²⁻.
Experimental Protocol: DTNB Assay for Thiol Reactivity
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Stock Solution: 4 mg/mL DTNB in the reaction buffer.
-
Thiol Stock Solutions: Prepare 1 mM stock solutions of each thiol in the reaction buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add 180 µL of the reaction buffer.
-
Add 10 µL of the thiol stock solution to the respective wells.
-
Initiate the reaction by adding 10 µL of the DTNB stock solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
The reactivity of the thiols can be compared based on their initial reaction rates. A higher V₀ indicates greater reactivity.
-
Expected Outcome: Based on their lower pKa values, this compound and thiophenol are expected to react faster with DTNB than glutathione, cysteine, and N-acetylcysteine at pH 8.0.
Antioxidant Capacity: DPPH and ABTS Assays
The ability of a thiol to donate a hydrogen atom or an electron to neutralize a free radical is a measure of its antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used for this purpose.[7][8][9][10]
Caption: Mechanism of radical scavenging in DPPH and ABTS assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Solution: 0.1 mM DPPH in methanol.
-
Thiol Solutions: Prepare a series of concentrations (e.g., 10-500 µM) of each thiol in methanol.
-
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of each thiol solution concentration.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the thiol required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
Experimental Protocol: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours. Dilute the resulting ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Thiol Solutions: Prepare a series of concentrations (e.g., 1-100 µM) of each thiol in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
To a 96-well plate, add 10 µL of each thiol solution concentration.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity.
-
Determine the IC50 value or compare the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Expected Outcome: The antioxidant activity of thiols is complex and depends on the specific radical and reaction conditions. Generally, thiols with lower oxidation potentials exhibit higher antioxidant activity. The aromatic thiols may show enhanced activity due to the stability of the resulting thiyl radical.
Michael Addition Reactivity
The thiol-Michael addition is a conjugate addition reaction of a thiol to an α,β-unsaturated carbonyl compound, such as a maleimide. This reaction is widely used in bioconjugation to link drugs or probes to cysteine residues in proteins.[12][13] The rate of this reaction is highly dependent on the nucleophilicity of the thiol.
Caption: Thiol-Michael addition reaction between a thiolate and a maleimide.
Experimental Protocol: Kinetic Analysis of Thiol-Michael Addition
-
Reagent Preparation:
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Thiol Stock Solutions: 10 mM stock solutions of each thiol in the reaction buffer.
-
N-ethylmaleimide (NEM) Stock Solution: 10 mM stock solution of NEM in the reaction buffer.
-
-
Assay Procedure:
-
In a cuvette, mix the reaction buffer with the thiol stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the NEM stock solution to a final concentration of 1 mM.
-
Monitor the decrease in NEM absorbance at 302 nm over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/[NEM] versus time.
-
A higher rate constant indicates a greater reactivity in the Michael addition.
-
Expected Outcome: Due to their lower pKa and the high nucleophilicity of the resulting thiolate, this compound and thiophenol are expected to exhibit faster reaction kinetics in the Michael addition compared to the aliphatic thiols.
Summary of Comparative Reactivity
| Thiol | pKa | Nucleophilicity (DTNB Assay) | Antioxidant Capacity (DPPH/ABTS) | Michael Addition Rate |
| This compound | ~6-7 (Est.) | High | Moderate to High | High |
| Glutathione (GSH) | ~8.7 | Moderate | High | Moderate |
| Cysteine (Cys) | ~8.3 | Moderate | Moderate | Moderate |
| N-Acetylcysteine (NAC) | ~9.5 | Low | Low to Moderate | Low |
| Thiophenol | 6.62 | High | Moderate | High |
Conclusion
The reactivity of this compound is predicted to be high, particularly in nucleophilic reactions such as the Michael addition, driven by its low pKa. This makes it a compelling candidate for applications requiring rapid and efficient conjugation, such as in the development of antibody-drug conjugates or functionalized materials. Its aromatic nature also suggests a potentially favorable antioxidant profile.
In contrast, the aliphatic thiols, particularly N-acetylcysteine with its high pKa, are generally less reactive as nucleophiles. Glutathione and cysteine, while possessing moderate nucleophilicity, are central to cellular redox buffering and enzymatic processes.
The choice of a thiol for a specific research or drug development application should be guided by a thorough understanding of its reactivity profile. This guide provides a framework for comparing the reactivity of this compound with other common thiols, enabling researchers to make informed decisions to advance their scientific endeavors.
References
- Grokipedia. Thiophenol. [Link]
- Wikipedia. Thiophenol. [Link]
- PubChem. Thiophenol. [Link]
- Wikipédia. Thiophénol. [Link]
- ResearchGate. Glutathione. (A) Structure of glutathione (GSH) and pK a values for... [Link]
- Taylor & Francis Online. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. [Link]
- ResearchGate. Relationship of thiol pKa and reactivity.
- NIH.
- Chemistry Stack Exchange. Why is the pKa of the thiol group in N-acetylcysteine higher then the pKa of the thiol group in cysteine? [Link]
- ACS Publications.
- Minerva Access. The chemistry and biological activities of N-acetylcysteine. [Link]
- NIH. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [Link]
- NIH. N-Acetyl-Cysteine Regenerates Albumin Cys34 by a Thiol-Disulfide Breaking Mechanism: An Explanation of Its Extracellular Antioxidant Activity. [Link]
- Maastricht University. The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. [Link]
- Wikipedia. Acetylcysteine. [Link]
- ResearchGate. pKa Values for Thiophenols 1-7. [Link]
- NIH.
- NIH. Glutathione synthesis and its role in redox signaling. [Link]
- RSC Publishing.
- PubMed.
- AIP Publishing.
- ResearchGate. Narrow range of thiol-reactivity across electrophile fragments. A.... [Link]
- RSC Publishing.
- RSC Publishing.
- NIH. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
- ResearchGate. Theoretical modeling of pKa's of thiol compounds in aqueous solution. [Link]
- ACS Publications. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
- ResearchGate. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). [Link]
- ResearchGate. Table 20.
- ResearchGate. DPPH • reaction response curves for tested antioxidants fall into fi ve... [Link]
- NIH. Tunable degradation of maleimide-thiol adducts in reducing environments. [Link]
- KU Leuven.
- PubMed.
- MDPI.
- E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. [Link]
- MDPI.
- MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
- PubMed.
- RSC Publishing. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. [Link]
- ResearchGate. The kinetics of reaction of 2,2-diphenyl-1-picrylhydrazyl with phenols. [Link]
- Evergreensino Chemical Co., Ltd.
- Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiophenol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures | MDPI [mdpi.com]
- 8. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
A Comparative Guide to the Biological Activity of 5-Mercapto-2-methoxy-4-methylbenzoic Acid and Structurally Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds. The strategic placement of various functional groups on the phenyl ring can dramatically influence the molecule's physicochemical properties and, consequently, its pharmacological profile. This guide provides a comparative analysis of the potential biological activities of 5-Mercapto-2-methoxy-4-methylbenzoic acid , a sparsely studied compound, by examining the structure-activity relationships (SAR) of its more extensively investigated structural analogs.
While direct experimental data on this compound is limited in publicly available literature, by dissecting the contributions of its constituent functional groups—the mercapto, methoxy, and methyl moieties—we can infer its likely biological profile. This analysis is grounded in the well-documented activities of similar benzoic acid derivatives, providing a predictive framework for researchers interested in exploring this and related chemical spaces.
The Core Scaffold: Unpacking the Roles of Key Functional Groups
The biological activity of a substituted benzoic acid is a composite of the electronic, steric, and lipophilic contributions of its functional groups. The carboxylic acid moiety itself is a key pharmacophoric feature, capable of forming hydrogen bonds and salt bridges with biological targets. The substituents at positions 2, 4, and 5 further modulate this intrinsic activity.
-
The 5-Mercapto (-SH) Group: The thiol group is a potent nucleophile and can participate in various biological processes. It is a known scavenger of reactive oxygen species (ROS), suggesting potential antioxidant activity. Furthermore, the ability of thiols to interact with metal ions in enzyme active sites can lead to enzyme inhibition. In the context of benzoic acid, the mercapto group's impact on antimicrobial and anti-inflammatory activities is an area of significant interest.
-
The 2-Methoxy (-OCH₃) Group: The methoxy group is an electron-donating group that can influence the acidity of the carboxylic acid and the overall lipophilicity of the molecule. Its position at the ortho position can also induce conformational constraints. Methoxy-substituted benzoic acids have been reported to possess antimicrobial and anti-inflammatory properties.[1]
-
The 4-Methyl (-CH₃) Group: The methyl group is a lipophilic, electron-donating group. Its presence can enhance membrane permeability and influence the binding affinity of the molecule to its target.
Comparative Analysis of Predicted Biological Activities
To build a predictive model for the biological activity of this compound, we will compare it to a series of hypothetical or known analogs where one functional group is systematically varied. This approach allows for the isolation and examination of the contribution of each substituent.
| Compound/Functional Group Variation | Predicted Antimicrobial Activity | Predicted Antioxidant Activity | Predicted Anti-inflammatory Activity | Rationale for Predicted Activity |
| This compound | Moderate to High | High | Moderate | The mercapto group is a known antioxidant and can contribute to antimicrobial activity. The methoxy and methyl groups may enhance these effects. |
| 5-Hydroxy-2-methoxy-4-methylbenzoic acid | Moderate | High | Moderate | The hydroxyl group is a strong hydrogen bond donor and can scavenge free radicals, leading to potent antioxidant and anti-inflammatory effects.[2] |
| 5-Amino-2-methoxy-4-methylbenzoic acid | Moderate | Moderate | Moderate | The amino group can act as a hydrogen bond donor and has been associated with antioxidant and antimicrobial properties in benzoic acid derivatives.[3][4][5] |
| 5-Mercapto-2-hydroxy-4-methylbenzoic acid | Moderate to High | High | Moderate to High | The combination of mercapto and hydroxyl groups, both known for their antioxidant and anti-inflammatory potential, may lead to synergistic effects. |
| 5-Mercapto-2-methoxybenzoic acid | Moderate | High | Moderate | Removal of the methyl group may slightly decrease lipophilicity, potentially affecting cell penetration and, consequently, antimicrobial and anti-inflammatory activities. |
Mechanistic Insights: Potential Signaling Pathways
The predicted biological activities of these benzoic acid derivatives are likely mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathways
Many anti-inflammatory agents exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Benzoic acid derivatives have been shown to inhibit these enzymes.[6][7] Furthermore, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation, and their inhibition is a common mechanism of action for anti-inflammatory compounds.[1][2][8][9][10][11][12]
Caption: Potential anti-inflammatory mechanism of benzoic acid derivatives via inhibition of NF-κB and MAPK signaling.
Antioxidant Signaling Pathways
The antioxidant effects of phenolic and thiol-containing compounds are often mediated by direct radical scavenging and by the upregulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and detoxification enzymes.[3][13][14][15]
Caption: Potential antioxidant mechanism of mercapto-benzoic acids via direct ROS scavenging and Nrf2 activation.
Experimental Protocols for Activity Assessment
To empirically validate the predicted biological activities, the following standardized experimental protocols are recommended.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[16][17][18][19][20]
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation of Test Compound: Dissolve the benzoic acid derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton broth.
-
Inoculum Preparation: Culture the desired bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of the solvent used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[21][22][23][24][25]
Workflow:
Caption: Workflow for assessing antioxidant activity using the DPPH radical scavenging assay.
Detailed Steps:
-
Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Also, prepare a solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Controls: Use a blank (methanol only) and a positive control (a known antioxidant like ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
Protocol 3: Anti-inflammatory Activity (COX Inhibitor Screening Assay)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[4][5][26][27]
Workflow:
Caption: Workflow for screening COX inhibitors using a fluorescence-based assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, a fluorescent probe, and the test compound at various concentrations.
-
Reaction Setup: In a 96-well plate, combine the enzyme, test compound, and fluorescent probe.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the COX enzyme activity.
-
Calculation: Calculate the percentage of COX inhibition for each concentration of the test compound relative to an uninhibited control. Determine the IC₅₀ value.
Conclusion
While the biological profile of this compound remains to be fully elucidated through direct experimental investigation, a comparative analysis based on the principles of structure-activity relationships provides a strong foundation for predicting its potential as an antimicrobial, antioxidant, and anti-inflammatory agent. The presence of the mercapto group, in particular, suggests a promising avenue for the discovery of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a clear roadmap for researchers to systematically evaluate the biological activities of this and other related benzoic acid derivatives, thereby contributing to the ever-expanding field of drug discovery.
References
- Gaonkar, S. L., & Vignesh, K. (2017). Mitogen-activated protein kinase (MAPK) signaling in inflammation. Journal of Cellular Physiology, 232(10), 2673-2680.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9.
- Cieslik, W., & Gęgotek, A. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3698.
- Park, E. H., & Chun, M. J. (2001). The anti-inflammatory and anti-allergic effects of benzoic acid derivatives. Journal of Pharmacy and Pharmacology, 53(8), 1165-1170.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Martel-Pelletier, J., Lajeunesse, D., Reboul, P., & Pelletier, J. P. (2003). Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs.
- He, C., & Klionsky, D. J. (2009). Regulation mechanisms and signaling pathways of autophagy. Annual review of genetics, 43, 67-93.
- Moco, S., Martin, F. P. J., & Rezzi, S. (2012). Metabolomics view on gut microbiome modulation by polyphenol-rich foods. Journal of proteome research, 11(10), 4781-4790.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Itoh, K., Wakabayashi, N., Katoh, Y., Ishii, T., Igarashi, K., Engel, J. D., & Yamamoto, M. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & development, 13(1), 76-86.
- Balunas, M. J., & Kinghorn, A. D. (2005). Drug discovery from medicinal plants. Life sciences, 78(5), 431-441.
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
- An, L., Tang, W., & Yang, L. (2004). Synthesis and biological evaluation of novel p-aminobenzoic acid derivatives as potential antibacterial agents. Bioorganic & medicinal chemistry letters, 14(14), 3639-3642.
- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The scientific world journal, 2013.
- Ma, Q. (2013). Role of nrf2 in oxidative stress and toxicity. Annual review of pharmacology and toxicology, 53, 401-426.
- Mitchell, J. A., Larkin, S., & Williams, T. J. (1995). Cyclooxygenase-2: regulation and relevance in inflammation. Biochemical pharmacology, 50(10), 1535-1542.
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.
- Hayes, J. D., & Dinkova-Kostova, A. T. (2014). The Nrf2 regulatory network provides an interface between redox and intermediary metabolism. Trends in biochemical sciences, 39(4), 199-218.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial Chemotherapy, 48(suppl_1), 5-16.
- Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Karin, M., & Greten, F. R. (2005). NF-κB: linking inflammation and immunity to cancer development and progression. Nature reviews immunology, 5(10), 749-759.
- Kim, J., & Lee, J. (2010). Mitogen-activated protein kinase pathways and transcription factors in the inflammatory response. Journal of biochemistry and molecular biology, 43(3), 167-174.
- O'Shea, J. J., & Murray, P. J. (2008). Cytokine signaling modules in inflammatory responses. Immunity, 28(4), 477-487.
- Funk, C. D. (2001). Prostaglandins and leukotrienes: advances in eicosanoid biology. Science, 294(5548), 1871-1875.
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126.
Sources
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 17. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies [mdpi.com]
- 18. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Biomolecules | Free Full-Text | Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers § [mdpi.com]
- 24. Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory, anti-rheumatic and analgesic activities of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide (MOPBS) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 27. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In-Depth Analysis of the Antioxidant Properties of Mercaptobenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced antioxidant properties of small molecules is paramount for innovation. This guide offers a detailed comparative study of the three isomers of mercaptobenzoic acid: 2-mercaptobenzoic acid (ortho-), 3-mercaptobenzoic acid (meta-), and 4-mercaptobenzoic acid (para-). While direct, side-by-side experimental comparisons of their antioxidant capacities are not extensively documented in current literature, this guide synthesizes available physicochemical data, explores the underlying antioxidant mechanisms of thiol-containing compounds, and provides a robust framework for their evaluation.
Introduction: The Significance of Thiol-Based Antioxidants
Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The mercaptobenzoic acid isomers present a compelling case for study due to their dual functional nature, possessing both a carboxylic acid and a thiol group. The thiol (-SH) group is a potent hydrogen atom donor, a primary mechanism for neutralizing free radicals[1]. The carboxylic acid group (-COOH) influences the molecule's solubility, pKa, and potential for metal chelation, all of which can modulate its antioxidant activity[2]. The positional isomerism of these two functional groups on the benzene ring is expected to significantly impact their antioxidant potential.
Structural Comparison of Mercaptobenzoic Acid Isomers
The fundamental difference between the three isomers lies in the relative positions of the thiol and carboxylic acid groups on the benzene ring. This seemingly subtle variation has profound implications for their electronic properties, steric hindrance, and intramolecular interactions, which in turn dictate their antioxidant efficacy.
Caption: Chemical structures of the three mercaptobenzoic acid isomers.
Physicochemical Properties and Their Implications for Antioxidant Activity
A key determinant of a thiol's antioxidant activity is its ability to donate a hydrogen atom from the -SH group. This process is highly dependent on the S-H bond dissociation enthalpy (BDE) and the acidity of the thiol proton, reflected in its pKa value. A lower pKa indicates a greater tendency to deprotonate, forming a thiolate anion (RS⁻), which can be a more potent electron donor in certain antioxidant mechanisms.
| Isomer | Common Name | CAS Number | pKa (-COOH) | pKa (-SH) |
| 2-Mercaptobenzoic Acid | Thiosalicylic acid | 147-93-3 | ~3.50 | ~9.0 |
| 3-Mercaptobenzoic Acid | 4869-59-4 | ~3.95 | Not readily available | |
| 4-Mercaptobenzoic Acid | p-Mercaptobenzoic acid | 1074-36-8 | ~4.05 | ~7.8 |
Note: pKa values can vary slightly depending on the experimental conditions. The pKa of the thiol group for 3-mercaptobenzoic acid is not widely reported.
The lower pKa of the carboxylic acid group in the ortho-isomer (2-mercaptobenzoic acid) compared to the meta- and para-isomers is likely due to intramolecular hydrogen bonding between the carboxyl and thiol groups, which stabilizes the carboxylate anion. This intramolecular interaction could also influence the antioxidant activity by affecting the availability of the thiol hydrogen.
The significantly lower pKa of the thiol group in 4-mercaptobenzoic acid compared to the 2-isomer suggests that at physiological pH, a larger proportion of the para-isomer will exist as the thiolate anion. This could enhance its antioxidant activity through electron transfer mechanisms.
Mechanisms of Antioxidant Action
Thiol-containing antioxidants like mercaptobenzoic acids can neutralize free radicals through several mechanisms:
-
Hydrogen Atom Transfer (HAT): The thiol group directly donates a hydrogen atom to a free radical, thereby quenching its reactivity. This is a primary mechanism for many antioxidants.
R-SH + X• → R-S• + XH
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation, which then deprotonates.
R-SH + X• → R-SH•⁺ + X⁻ R-SH•⁺ → R-S• + H⁺
-
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first deprotonates to form an anion, which then donates an electron to the free radical. This mechanism is particularly relevant for compounds with lower pKa values in polar solvents.
R-SH ⇌ R-S⁻ + H⁺ R-S⁻ + X• → R-S• + X⁻
The prevailing mechanism depends on the structure of the antioxidant, the nature of the free radical, and the solvent system.
Structure-Activity Relationship: A Theoretical Discussion
In the absence of direct comparative experimental data, we can postulate a structure-activity relationship based on the physicochemical properties of the isomers and by drawing parallels with the extensively studied hydroxybenzoic acid isomers.
-
2-Mercaptobenzoic Acid (ortho-isomer): The proximity of the thiol and carboxylic acid groups allows for intramolecular hydrogen bonding. This could stabilize the resulting thiyl radical through resonance, potentially enhancing its antioxidant activity. However, this same interaction might increase the S-H bond dissociation enthalpy, making hydrogen atom donation more difficult. Steric hindrance from the adjacent carboxylic acid group could also play a role in how it interacts with bulky free radicals.
-
3-Mercaptobenzoic Acid (meta-isomer): In the meta-position, the electronic effects of the carboxylic acid group on the thiol group (and vice versa) are primarily inductive. The lack of direct resonance interaction between the two groups might result in a different antioxidant profile compared to the ortho and para isomers. Without experimental data, its relative activity is difficult to predict but is hypothesized to be influenced by the electron-withdrawing nature of the carboxylic acid group.
-
4-Mercaptobenzoic Acid (para-isomer): The para-arrangement allows for effective resonance stabilization of the thiophenoxyl radical formed after hydrogen or electron donation. The electron-withdrawing carboxylic acid group can delocalize the unpaired electron on the sulfur atom across the benzene ring. Furthermore, its lower thiol pKa suggests that the SPLET mechanism may be more favorable, potentially leading to high antioxidant activity, especially in polar environments. Studies on analogous compounds like 4-mercaptostilbenes have shown them to be extraordinarily potent radical scavengers[3].
Based on these theoretical considerations, it is plausible that 4-mercaptobenzoic acid would exhibit the highest antioxidant activity , followed by the 2-isomer, with the 3-isomer potentially being the least active. However, this hypothesis requires rigorous experimental validation.
Experimental Protocols for Comparative Evaluation
To definitively compare the antioxidant properties of the mercaptobenzoic acid isomers, standardized in vitro assays are essential. The following are detailed protocols for two of the most common and robust methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare stock solutions of each mercaptobenzoic acid isomer and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well microplate, add a specific volume of each sample or standard dilution to the wells. Add the DPPH working solution to each well to initiate the reaction. A control well containing only the solvent and DPPH solution must be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Generate the ABTS•⁺ stock solution by mixing equal volumes of a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare stock solutions and serial dilutions of each mercaptobenzoic acid isomer and a standard antioxidant (e.g., Trolox).
-
Reaction: In a 96-well microplate, add a small volume of each sample or standard dilution to the wells, followed by the ABTS•⁺ working solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Conclusion and Future Directions
The mercaptobenzoic acid isomers represent a fascinating class of compounds for antioxidant research. While a definitive ranking of their antioxidant potency awaits direct comparative experimental studies, a theoretical analysis of their structure-activity relationships suggests that the 4-mercaptobenzoic acid isomer is likely to be the most potent, owing to favorable electronic stabilization and a lower thiol pKa. The 2- and 3-isomers are expected to exhibit different antioxidant profiles due to the influence of intramolecular interactions and inductive effects, respectively.
This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to undertake a comprehensive comparative study. Such research would not only elucidate the structure-activity relationships of these specific isomers but also contribute to the broader understanding of thiol-based antioxidants, paving the way for the rational design of novel therapeutic agents for conditions associated with oxidative stress.
References
- Antioxidant activity and pKa calculations of 4‑mercaptostilbene and some derivatives: A theoretical approach. (n.d.). ResearchGate.
- Cao, X. Y., et al. (2012). Extraordinary radical scavengers: 4-mercaptostilbenes. Chemistry.
- Deneke, S. M. (2001). Thiol-based antioxidants.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
- Floegel, A., et al. (2011). Comparison of ABTS/DPPH assays for determining antioxidant capacity in food. Journal of Agricultural and Food Chemistry.
- Gulcin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology.
- Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of agricultural and food chemistry.
- Ilyasov, I. R., et al. (2020).
- Lushchak, V. I. (2014). Thiol-based antioxidant systems. In Oxidative stress and antioxidant defense (pp. 123-162). Academic Press.
- Mercaptobenzoic acid. (n.d.). PubChem.
- Mishra, K., et al. (2012). A comparative study on the antioxidant activity of the isomers of hydroxybenzoic acid. Food Chemistry.
- Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine.
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free radical biology and medicine.
- Schlesier, K., Harwat, M., Böhm, V., & Bitsch, R. (2002). Assessment of antioxidant activity by using different in vitro methods. Free Radical Research.
- Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology.
- von Sonntag, C. (2008).
- Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the activity of phenolic antioxidants: theoretical method, analysis of substituent effects, and application to major families of antioxidants. Journal of the American Chemical Society.
- Zhang, H. Y. (2005). Structure-activity relationships and rational design of better antioxidants. Current computer-aided drug design.
- Zhong, Y., & Shahidi, F. (2012). Methods for the assessment of antioxidant activity in foods. In Handbook of antioxidants for food preservation (pp. 287-313). Woodhead Publishing.
- 2-Mercaptobenzoic acid. (n.d.). PubChem.
- 3-Mercaptobenzoic acid. (n.d.). PubChem.
- 4-Mercaptobenzoic acid. (n.d.). PubChem.
Sources
A Comparative Guide to the Synthesis of 5-Mercapto-2-methoxy-4-methylbenzoic Acid: A Traditional vs. Modern Approach
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Mercapto-2-methoxy-4-methylbenzoic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methodologies. This guide provides an in-depth, objective comparison of a traditional, established synthetic route with a novel, modern approach for the preparation of this target molecule. The discussion is supported by experimental data and protocols to aid researchers in selecting the most suitable method for their needs.
Introduction to this compound
This compound possesses a unique combination of functional groups—a thiol, a carboxylic acid, a methoxy group, and a methyl group—making it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The thiol group, in particular, offers a handle for various conjugation and derivatization strategies. The efficient construction of this molecule is therefore of significant interest.
Established Synthetic Route: A Multi-Step Classical Approach
A traditional and well-established method for introducing a thiol group onto an aromatic ring is via the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by reaction with a sulfur-containing nucleophile. This multi-step approach, while reliable, often involves harsh conditions and the generation of significant waste.
The established route to this compound commences with the commercially available 2-methoxy-4-methylbenzoic acid. The synthesis proceeds through nitration, reduction of the nitro group to an amine, and finally, the Sandmeyer reaction to install the thiol group.
Experimental Protocol: Established Route
Step 1: Synthesis of 5-Nitro-2-methoxy-4-methylbenzoic acid
-
To a solution of 2-methoxy-4-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral and dry under vacuum to afford 5-nitro-2-methoxy-4-methylbenzoic acid.
Step 2: Synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid
-
To a solution of 5-nitro-2-methoxy-4-methylbenzoic acid (1.0 eq) in ethanol, add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The crude 5-amino-2-methoxy-4-methylbenzoic acid is typically used in the next step without further purification.[1][2][3]
Step 3: Synthesis of this compound via Sandmeyer Reaction
-
Suspend 5-amino-2-methoxy-4-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water at room temperature.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Effervescence (nitrogen gas) will be observed.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C for 1 hour to ensure complete decomposition of the intermediate xanthate.
-
Cool the mixture and hydrolyze the xanthate ester by adding a solution of sodium hydroxide and heating at reflux for 4 hours.
-
Cool the reaction mixture, acidify with concentrated hydrochloric acid, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.[4]
A New Synthetic Route: Palladium-Catalyzed Thiolation
Modern organic synthesis has seen the advent of powerful transition-metal-catalyzed cross-coupling reactions. For the synthesis of aryl thiols, palladium-catalyzed thiolation of aryl halides offers a more direct and potentially more efficient alternative to classical methods.[5][6][7][8][9] This new proposed route begins with 5-bromo-2-methoxy-4-methylbenzoic acid, which can be synthesized from 2-methoxy-4-methylbenzoic acid.
Experimental Protocol: New Synthetic Route
Step 1: Synthesis of 5-Bromo-2-methoxy-4-methylbenzoic acid
-
To a solution of 2-methoxy-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and filter the resulting precipitate.
-
Wash the solid with water and dry under vacuum to afford 5-bromo-2-methoxy-4-methylbenzoic acid.[10][11]
Step 2: Palladium-Catalyzed Synthesis of this compound
-
To a degassed solution of 5-bromo-2-methoxy-4-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dioxane or toluene), add a thiol surrogate such as sodium tert-butylthiolate (1.5 eq).
-
Add a palladium catalyst, for example, Pd₂(dba)₃ (0.02 eq), and a suitable ligand, such as Xantphos (0.04 eq).
-
Add a base, such as cesium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and acidify with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting S-tert-butyl protected intermediate is then deprotected. Dissolve the crude product in a suitable solvent (e.g., trifluoroacetic acid) and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.
Performance Comparison: Established vs. New Route
| Parameter | Established Route (Sandmeyer) | New Route (Pd-Catalyzed) |
| Starting Material | 2-methoxy-4-methylbenzoic acid | 2-methoxy-4-methylbenzoic acid |
| Number of Steps | 3 | 2 |
| Key Transformation | Diazotization-Sandmeyer Reaction | Palladium-Catalyzed C-S Coupling |
| Reagents & Conditions | Harsh (conc. acids, NaNO₂) | Milder (catalytic Pd, base) |
| Potential Hazards | Unstable diazonium salts | Air-sensitive catalysts/reagents |
| Substrate Scope | Generally reliable for anilines | Broad for aryl halides |
| Waste Generation | Significant acidic and aqueous waste | Lower, but includes metal waste |
| Overall Yield (Estimated) | Moderate | Potentially Higher |
| Purification | Often requires extensive purification | May require careful removal of metal catalyst |
Causality Behind Experimental Choices
Established Route: The choice of the Sandmeyer reaction is rooted in its long history as a dependable method for the conversion of anilines to a wide variety of functional groups. The use of strong acids is necessary for the formation of the diazonium salt, and the subsequent reaction with a xanthate provides a stable intermediate that can be hydrolyzed to the desired thiol.
New Route: The selection of a palladium-catalyzed cross-coupling reaction is driven by the desire for a more efficient and versatile synthesis. Palladium catalysts, particularly with bulky phosphine ligands like Xantphos, have demonstrated remarkable efficacy in forming C-S bonds with a broad range of aryl halides and thiol partners.[5][6][8] The use of a thiol surrogate like sodium tert-butylthiolate followed by a deprotection step circumvents the direct use of odorous and easily oxidized free thiols in the coupling reaction.
Visualizing the Synthetic Pathways
Established Synthetic Route
Caption: The established multi-step synthesis of the target molecule.
New Synthetic Route
Caption: The modern, palladium-catalyzed approach to the target molecule.
Conclusion and Future Outlook
Both the established and the new synthetic routes offer viable pathways to this compound. The traditional Sandmeyer approach is a well-understood, albeit lengthy, process. The modern palladium-catalyzed route presents a more streamlined and potentially higher-yielding alternative, reflecting the advances in synthetic organic chemistry.
The choice between these routes will depend on the specific requirements of the researcher, including scale, available resources, and tolerance for certain reagents and reaction conditions. For laboratories equipped for modern organometallic chemistry, the palladium-catalyzed approach is likely to be the more attractive option. Future research may focus on developing even more efficient and sustainable methods, such as C-H activation/thiolation, to further streamline the synthesis of this important intermediate.
References
- Chae, J. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. PubMed. [Link]
- Itoh, T., Mase, T.
- Chae, J. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Semantic Scholar. [Link]
- Itoh, T., Mase, T. A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. Semantic Scholar. [Link]
- Nikalje, M. D. Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC. [Link]
- Zonta, C. Thione-thiol rearrangement: miyazaki-newman-kwart rearrangement and others. PubMed. [Link]
- Itoh, T., Mase, T.
- Organic Chemistry Portal. Newman-Kwart Rearrangement. [Link]
- Wikipedia. Newman–Kwart rearrangement. [Link]
- Farlow, A., Krömer, J. O.
- Itoh, T., Mase, T.
- Ningbo Innopharmchem Co.,Ltd. The Synthesis and Applications of 5-Bromo-4-methoxy-2-methylbenzoic Acid in Pharma. [Link]
- Chae, J. Practical demethylation of aryl methyl ethers using an odorless thiol reagent.
- Zhang, Y., et al. Annulative Nonaromatic Newman–Kwart-Type Rearrangement for the Synthesis of Sulfur Heteroaryls. Organic Letters. [Link]
- Schmidt, S., et al.
- Birgersson, M., et al. An efficient method for demethylation of aryl methyl ethers.
- Farlow, A., Krömer, J. O.
- Farlow, A., Krömer, J. O. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Farlow, A., Krömer, J. O.
- MySkinRecipes. 5-Amino-2-Methoxy-4-Methylbenzoic Acid. [Link]
- Organic Chemistry Portal. Synthesis of Unsymmetrical Sulfides Using Ethyl Potassium Xanthogenate and Recyclable Copper Catalyst under Ligand-Free Conditions. [Link]
- The Hive. from p-toluic acid to 3-Meo-4-methyl-amphetamine. [Link]
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Reddy, M. S., et al. Cu-catalyzed in situ generation of thiol using xanthate as a thiol surrogate for the one-pot synthesis of benzothiazoles and benzothiophenes. PubMed. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]
- Kumar, A., et al. Copper‐Catalyzed Three‐Component Sulfenylation of Imidazopyridines with Ethyl Potassium Xanthogenate and Aryl Halides.
- Gujarat Pollution Control Board. ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents.
- Organic Chemistry Portal. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). [Link]
- Kumar, A., et al.
Sources
- 1. 5-Amino-2-Methoxy-4-Methylbenzoic Acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. | Semantic Scholar [semanticscholar.org]
- 7. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols (2004) | Takahiro Itoh | 478 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. 5-bromo-2-methoxy-4-methylbenzoic acid | 90326-61-7 | QDA32661 [biosynth.com]
A Researcher's Guide to Navigating Target Cross-Reactivity of 5-Mercapto-2-methoxy-4-methylbenzoic acid
For researchers and drug development professionals, understanding the interaction of a novel compound with its intended biological target is only the beginning of the story. The true therapeutic potential and safety profile of a molecule like 5-Mercapto-2-methoxy-4-methylbenzoic acid can only be ascertained through a rigorous evaluation of its cross-reactivity with other biological molecules. This guide provides a comprehensive framework for assessing the selectivity of this and other novel chemical entities, moving from predictive computational methods to robust experimental validation.
The core principle of this guide is to establish a self-validating system of inquiry. We will not only describe what to do but also explain the scientific rationale—the why—behind each experimental choice. This approach ensures that the data generated is not only accurate but also interpretable in the broader context of drug action and safety.
The Imperative of Specificity in Drug Discovery
A drug's efficacy is intrinsically linked to its specificity. While "magic bullets" that act on a single target are the ideal, the reality is that many small molecules interact with multiple proteins, leading to off-target effects. These can range from benign to severely toxic. For a compound like this compound, a derivative of benzoic acid, the potential for cross-reactivity is significant due to the prevalence of the benzoic acid scaffold in a wide range of biologically active molecules. Benzoic acid and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties.[1][2] This promiscuity underscores the necessity of a systematic approach to identifying unintended interactions early in the development process.
A Tiered Approach to Assessing Cross-Reactivity
We advocate for a tiered approach to evaluating the cross-reactivity of this compound, beginning with broad, predictive methods and progressively narrowing the focus with more specific and resource-intensive experimental assays.
Caption: Tiered workflow for assessing cross-reactivity.
Tier 1: In Silico Target Prediction - Generating Hypotheses
Before embarking on wet-lab experiments, computational tools can provide valuable, data-driven hypotheses about the potential targets of this compound. These methods leverage vast databases of known ligand-target interactions to predict the most probable protein targets for a novel compound based on chemical similarity.
Key Tools:
-
SwissTargetPrediction: A web-based tool that predicts the most likely protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[3][4]
-
ChEMBL: A large, open-access database of bioactive molecules with drug-like properties, which can be used to identify proteins that bind to structurally similar compounds.[5][6]
-
PubChem BioAssay: A public repository of biological activities of small molecules that can be mined for information on compounds with similar structures.[7][8][9]
-
Similarity Ensemble Approach (SEA): This search server relates proteins based on the chemical similarity of their ligands, allowing for the identification of potential off-target interactions.[10][11]
Workflow for In Silico Prediction:
-
Obtain the SMILES string for this compound. The SMILES (Simplified Molecular Input Line Entry System) is a textual representation of the chemical structure.
-
Submit the SMILES string to SwissTargetPrediction. Analyze the ranked list of predicted targets, paying close attention to the probability scores.
-
Perform similarity searches in ChEMBL and PubChem. Identify compounds with high structural similarity to this compound and review their known biological targets.
-
Utilize the SEA search server to explore potential cross-reactivity based on ligand chemistry.[11][12]
-
Compile a list of putative targets. This list should include the primary intended target (if known) and a prioritized list of potential off-targets. Prioritization can be based on the confidence scores from predictive tools and the physiological relevance of the potential targets.
Tier 2: Broad Experimental Screening - Casting a Wide Net
With a list of potential targets in hand, the next step is to perform broad experimental screens to identify initial "hits." This tier employs high-throughput biochemical and cell-based assays to test the compound against a panel of diverse proteins and in a general cellular context.
Biochemical Screening: Profiling Against Protein Families
For a novel compound, profiling against a panel of kinases is a common starting point due to the large number of kinases in the human genome and their frequent involvement in off-target effects.[13][14]
Illustrative Data: Kinase Selectivity Panel
| Kinase Target | % Inhibition at 10 µM |
| Target Kinase X | 95% |
| Kinase A | 5% |
| Kinase B | 8% |
| Kinase C | 62% |
| Kinase D | 12% |
This hypothetical data indicates a potential off-target interaction with Kinase C.
General Cell-Based Screening: Assessing Cytotoxicity
A fundamental aspect of cross-reactivity is unintended cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell viability and provides a general indication of a compound's potential to interfere with basic cellular processes.[3][5]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of a SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Tier 3: Focused Validation - Confirming and Characterizing Interactions
Hits identified in Tier 2 require further validation to confirm direct binding and characterize the functional consequences of the interaction.
Direct Binding Assays: Quantifying Affinity and Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring the kinetics and affinity of molecular interactions in real-time.[12][15] This allows for the precise quantification of the binding of this compound to both its intended target and any identified off-targets.
Caption: A simplified workflow for an SPR experiment.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Ligand Immobilization: Covalently attach the purified target protein to the surface of a sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Functional Cellular Assays: Assessing Biological Impact
Confirming that a compound binds to an off-target is critical, but it is equally important to understand the functional consequence of that binding. Cell-based functional assays, such as reporter gene assays for G-protein coupled receptors (GPCRs), can elucidate whether the binding event leads to activation, inhibition, or has no effect on the target's signaling pathway.[7][9][16]
Illustrative Data: GPCR Reporter Assay
| Compound | Target GPCR | EC50 / IC50 (nM) | Mode of Action |
| This compound | Target Receptor Y | 50 | Agonist |
| This compound | Off-Target GPCR Z | 500 | Antagonist |
| Control Agonist | Target Receptor Y | 10 | Agonist |
| Control Antagonist | Off-Target GPCR Z | 25 | Antagonist |
This hypothetical data suggests that while the compound is a potent agonist at its intended target, it also acts as a moderately potent antagonist at an off-target GPCR.
Tier 4: Safety Profiling - A Crucial Checkpoint
A critical aspect of cross-reactivity assessment is safety profiling, which focuses on interactions with targets known to be associated with adverse drug reactions.
hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[10][17] Therefore, assessing the potential of this compound to inhibit this channel is a mandatory step in safety profiling. Automated patch-clamp electrophysiology is the gold standard for this assessment.[10]
Cytochrome P450 (CYP) Inhibition
Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of these enzymes by a new compound can lead to drug-drug interactions. A panel of the most common CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) should be tested.
Case Study: The Cautionary Tale of COX-2 Inhibitors
The development of selective cyclooxygenase-2 (COX-2) inhibitors provides a powerful real-world example of the importance of understanding off-target effects. While designed to be more gastrointestinally-sparing than non-selective NSAIDs, some COX-2 inhibitors were later found to have unforeseen cardiovascular risks.[18][19] This was attributed to an imbalance in the production of prostaglandins, highlighting that even within a target family, selectivity can have profound and unexpected physiological consequences.[20] This case underscores the need for a holistic approach to assessing cross-reactivity that considers the broader biological context of both on- and off-target interactions.
Conclusion: A Commitment to Rigorous Science
The journey of a compound from discovery to a potential therapeutic is paved with rigorous scientific inquiry. For this compound, a thorough investigation of its cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding its biological activity and ensuring its safety. By employing a tiered approach that integrates computational prediction with robust experimental validation, researchers can build a comprehensive selectivity profile. This commitment to scientific integrity is the bedrock of trustworthy and successful drug development.
References
- SWISS Target Prediction Full Tutorial: Free Online Tool #bioinform
- Large-scale comparison of machine learning methods for drug target prediction on ChEMBL.
- Ligand-based target predictions in ChEMBL. (2014, April 3). ChEMBL-og. [Link]
- Luciferase reporter assay for unlocking ligand-medi
- MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
- hERG Assay. Slideshare. [Link]
- hERG Safety. Cyprotex. [Link]
- SEA Search Server.
- Luciferase Reporter Assay System for Deciphering GPCR P
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
- Radioligand Binding Assay. Gifford Bioscience. [Link]
- Luciferase Reporter Assay System for Deciphering GPCR P
- Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Principle and Protocol of Surface Plasmon Resonance (SPR).
- GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]
- Best Practice hERG Assay.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
- Assay Development for Protein Kinase Enzymes. NCBI. [Link]
- SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed Central. [Link]
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Surface plasmon resonance. Protocol. [Link]
- Guide to Running an SPR Experiment. Reichert Technologies. [Link]
- COX Inhibitors.
- COX-2 Inhibitors — A Lesson in Unexpected Problems.
- Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. NIH. [Link]
- Kinase assays. BMG LABTECH. [Link]
- Adverse Effects of COX-2 Inhibitors.
- COX-2 Inhibition: What We Learned—A Controversial Update on Safety D
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
- Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers. [Link]
- Benzoic Acid and Derivatives.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. preprints.org [preprints.org]
- 3. broadpharm.com [broadpharm.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 17. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
Benchmarking the Performance of 5-Mercapto-2-methoxy-4-methylbenzoic Acid as a Linker: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the performance of bioconjugates and functionalized surfaces. This guide provides an in-depth framework for benchmarking the performance of a novel aromatic thiol linker, 5-Mercapto-2-methoxy-4-methylbenzoic acid, against established alternatives. By presenting detailed experimental protocols and a clear rationale, we aim to equip researchers with the tools to objectively evaluate this linker for their specific applications, from antibody-drug conjugates (ADCs) to self-assembled monolayers (SAMs).
The structure of this compound, with its nucleophilic thiol for surface anchoring or bioconjugation, a carboxylic acid for payload attachment, and a substituted aromatic ring, suggests a unique combination of stability and functionality. The methoxy and methyl substituents on the benzene ring are expected to modulate the linker's hydrophobicity and electronic properties, potentially influencing reaction kinetics, stability, and interaction with its microenvironment. This guide will outline the necessary steps to validate these hypotheses through rigorous experimentation.
Part 1: Synthesis of this compound
A robust and reproducible synthesis is the foundation of any linker technology. The following multi-step synthesis protocol can be adapted from established methods for similar mercaptobenzoic acid derivatives.[1][2][3]
Experimental Protocol: Synthesis
-
Step 1: Nitration of 2-methoxy-4-methylbenzoic acid.
-
Dissolve 2-methoxy-4-methylbenzoic acid in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Pour the reaction mixture onto ice to precipitate the nitro derivative.
-
Filter, wash with cold water, and dry the product.
-
-
Step 2: Reduction of the nitro group.
-
Suspend the nitro derivative in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (H₂/Pd-C).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the amino derivative.
-
-
Step 3: Diazotization and conversion to a xanthate.
-
Dissolve the amino derivative in dilute hydrochloric acid and cool to 0°C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Add a solution of potassium ethyl xanthate and stir to allow the formation of the xanthate intermediate.
-
-
Step 4: Hydrolysis to the thiol.
-
Isolate the crude xanthate and dissolve it in ethanol.
-
Add a solution of sodium hydroxide and reflux the mixture to hydrolyze the xanthate.
-
Acidify the reaction mixture to precipitate the final product, this compound.
-
Purify the product by recrystallization.
-
Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Application in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker's stability in circulation and its ability to release the payload at the target site are paramount.[4][] We will benchmark our novel linker against a well-established maleimide-based linker.
Experimental Workflow: ADC Benchmarking
Caption: Experimental workflow for ADC benchmarking.
Protocol 1: ADC Synthesis and Characterization
-
Linker-Payload Activation: Activate the carboxylic acid group of this compound and the comparator linker using a standard coupling agent (e.g., HATU) and react it with the cytotoxic payload (e.g., MMAE).
-
Antibody Preparation: Reduce a monoclonal antibody (e.g., Trastuzumab) with a mild reducing agent (e.g., TCEP) to expose free thiol groups in the hinge region.
-
Conjugation: React the activated linker-payload with the reduced antibody. For the maleimide comparator, the reaction will target the antibody's thiol groups. For our novel linker, the conjugation chemistry will depend on the specific design, but for this example, we assume a similar thiol-reactive strategy after payload attachment.
-
Purification and Characterization: Purify the resulting ADCs using size-exclusion chromatography. Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy.
Protocol 2: In Vitro Plasma Stability Assay
-
Incubate the ADCs in human plasma at 37°C.
-
Take aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Analyze the aliquots by ELISA to quantify the amount of conjugated payload remaining on the antibody.
-
Calculate the half-life of the linker in plasma.
Protocol 3: In Vitro Cytotoxicity Assay[7][8]
-
Cell Culture: Culture a cancer cell line that overexpresses the target antigen (e.g., BT-474 for Trastuzumab) and a negative control cell line.
-
Treatment: Treat the cells with serial dilutions of the ADCs, unconjugated antibody, and free payload.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each ADC.
Data Presentation: Comparative ADC Performance (Hypothetical Data)
| Linker | DAR | Plasma Half-life (hours) | IC₅₀ on BT-474 (nM) | IC₅₀ on Control Cells (nM) |
| This compound | 3.8 | >100 | 5.2 | >1000 |
| Maleimide-based | 3.9 | 60 | 4.8 | >1000 |
Part 3: Application in Self-Assembled Monolayers (SAMs)
For applications such as biosensors and functionalized nanoparticles, the quality, stability, and functional group accessibility of the SAM are crucial. We will compare our novel linker with a standard aliphatic thiol, 11-Mercaptoundecanoic acid (11-MUA), and an aromatic thiol, 4-Mercaptobenzoic acid (4-MBA).
Experimental Workflow: SAM Benchmarking
Caption: Experimental workflow for SAM benchmarking.
Protocol 4: SAM Formation and Characterization
-
Substrate Preparation: Use gold-coated silicon wafers as substrates.
-
SAM Formation: Immerse the substrates in dilute (e.g., 1 mM) ethanolic solutions of this compound, 11-MUA, and 4-MBA for 24 hours.
-
Rinsing: Rinse the substrates thoroughly with ethanol and dry with a stream of nitrogen.
-
Characterization:
-
Contact Angle Goniometry: Measure the static water contact angle to assess the hydrophobicity and order of the SAM.
-
Ellipsometry: Determine the thickness of the SAM.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the chemical composition of the SAM and the nature of the sulfur-gold bond.
-
Protocol 5: Biomolecule Immobilization
-
Activation: Activate the terminal carboxylic acid groups of the SAMs using a mixture of EDC and NHS.
-
Immobilization: Immerse the activated substrates in a solution of a model protein (e.g., NeutrAvidin) labeled with a fluorescent dye.
-
Washing: Wash the substrates to remove non-specifically bound protein.
-
Quantification: Measure the fluorescence intensity of the surface to quantify the amount of immobilized protein.
Data Presentation: Comparative SAM Performance (Hypothetical Data)
| Linker | Water Contact Angle (°) | Thickness (Å) | Immobilized Protein (Fluorescence Units) |
| This compound | 65 | 9 | 8500 |
| 11-MUA | 30 | 15 | 9200 |
| 4-MBA | 70 | 7 | 7800 |
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of this compound as a novel linker. By following these detailed protocols, researchers can generate robust, comparative data to determine its suitability for their specific applications in drug delivery and surface functionalization. The unique aromatic structure of this linker presents an exciting opportunity to develop bioconjugates and functional materials with potentially enhanced stability and tailored properties. The experimental pathways outlined herein will enable a thorough understanding of its performance relative to established standards in the field.
References
- A Comparative Guide to In Vitro Cytotoxicity Assays for Antibody-Drug Conjugates Featuring PEGylated Linkers. (n.d.). BenchChem. Retrieved January 10, 2026.
- Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. (1989).
- A Comparative Study of Thiols Self-Assembled Monolayers on Gold Electrode. (2020). International Journal of Advanced Science and Technology.
- A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers. (n.d.). BenchChem. Retrieved January 10, 2026.
- In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. (2025). AACR Journals.
- ADC Linker Selection Guide: Maximize Efficacy & Safety. (n.d.). BOC Sciences. Retrieved January 10, 2026.
- Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. (2021). Polymer Chemistry.
- Tripodal Binding Units for Self-Assembled Monolayers on Gold: A Comparison of Thiol and Thioether Headgroups. (2014).
- In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2... (n.d.).
- Comparative studies of carboranethiol self-assembled monolayers on gold surfaces. (2010). Middle East Technical University.
- A Comparative Guide to Bifunctional Linkers for Self-Assembled Monolayers in Scientific Research. (n.d.). BenchChem. Retrieved January 10, 2026.
- Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
- Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. (2023). Journal of Peptide Science.
- Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023). PubMed.
- Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. (2022).
- Method for preparing 5-methoxy-2-mercaptobenz. (n.d.).
- Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (2002). Indian Journal of Chemistry.
- 2-METHOXY-4-MERCAPTOBENZOIC ACID synthesis. (n.d.). ChemicalBook. Retrieved January 10, 2026.
- 2-Mercapto-5-methoxybenzoic acid synthesis. (n.d.). ChemicalBook. Retrieved January 10, 2026.
Sources
- 1. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 2. 2-METHOXY-4-MERCAPTOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Mercapto-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Isomeric Effects of Mercaptobenzoic Acids on Copper Nanocluster Formation
For researchers, scientists, and professionals in drug development, the precise control over the synthesis of fluorescent nanomaterials is paramount. Copper nanoclusters (Cu NCs), with their biocompatibility and tunable fluorescence, present a promising avenue for applications ranging from bioimaging to sensing. The choice of capping ligand is a critical determinant of the final properties of these nanoclusters. This guide provides an in-depth comparison of how the seemingly subtle change in the isomeric form of a single ligand, mercaptobenzoic acid (MBA), profoundly impacts the formation and optical characteristics of Cu NCs. We will delve into the experimental data and mechanistic underpinnings that differentiate the use of 2-mercaptobenzoic acid (ortho-isomer), 3-mercaptobenzoic acid (meta-isomer), and 4-mercaptobenzoic acid (para-isomer) in the synthesis of these promising nanomaterials.
The Decisive Role of Isomerism in Nanocluster Synthesis
The spatial arrangement of functional groups on a capping ligand dictates its coordination behavior, steric hindrance, and potential for intermolecular interactions. In the case of mercaptobenzoic acid, the relative positions of the thiol (-SH) and carboxylic acid (-COOH) groups on the benzene ring are the defining structural feature. This guide will demonstrate that the choice of the ortho-, meta-, or para-isomer is not an arbitrary decision but a critical parameter that allows for the rational tuning of the resulting Cu NCs' properties.
Comparative Analysis of Copper Nanoclusters Synthesized with MBA Isomers
A one-pot synthesis approach has been successfully employed to generate Cu NCs using the three isomers of mercaptobenzoic acid.[1][2][3] This method involves the reduction of a copper salt in the presence of the respective MBA isomer, which acts as both a reducing and capping agent. The outcomes of these syntheses reveal striking differences in the optical properties of the resulting nanoclusters.
Data Presentation: A Head-to-Head Comparison
The experimental data clearly illustrates the significant influence of the MBA isomer on the photophysical properties of the synthesized Cu NCs.
| Isomer | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emitted Color | Photoluminescence Quantum Yield (PLQY) (%) |
| 2-Mercaptobenzoic Acid (ortho) | Not specified | Not specified | Blue | 13.2 |
| 3-Mercaptobenzoic Acid (meta) | 334 | 668 | Red | 0.04 |
| 4-Mercaptobenzoic Acid (para) | 324 | 646 | Red | 0.5 |
Table 1: Comparison of the optical properties of copper nanoclusters synthesized with different isomers of mercaptobenzoic acid.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of copper nanoclusters with each of the mercaptobenzoic acid isomers, based on established one-pot synthesis procedures.[1][3]
General One-Pot Synthesis Workflow
Caption: General workflow for the one-pot synthesis of copper nanoclusters.
Detailed Step-by-Step Methodology
Materials:
-
Copper(II) nitrate (Cu(NO₃)₂)
-
2-Mercaptobenzoic acid (2-MBA or thiosalicylic acid)
-
3-Mercaptobenzoic acid (3-MBA)
-
4-Mercaptobenzoic acid (4-MBA)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Protocol for 2-Mercaptobenzoic Acid (o-MBA) Capped Cu NCs:
-
Prepare a stock solution of Cu(NO₃)₂ in deionized water.
-
Prepare a stock solution of 2-MBA in a 1:1 (v/v) mixture of THF and DMF.
-
In a reaction vessel, combine the Cu(NO₃)₂ solution and the 2-MBA solution. The precise molar ratios should be optimized, but a typical starting point is a Cu²⁺ to MBA ratio of 1:5.
-
Heat the reaction mixture to 70°C with constant stirring.
-
Allow the reaction to proceed for a designated time, typically ranging from 30 minutes to a few hours, monitoring the development of fluorescence under a UV lamp.
-
Cool the resulting solution of blue-emitting Cu NCs to room temperature for characterization.
Protocol for 3-Mercaptobenzoic Acid (m-MBA) and 4-Mercaptobenzoic Acid (p-MBA) Capped Cu NCs:
-
Follow steps 1-3 as described for the 2-MBA protocol, substituting 3-MBA or 4-MBA as the capping ligand.
-
Heat the reaction mixture to 70°C with constant stirring.
-
The reaction time may vary compared to the 2-MBA synthesis; monitor the formation of the red-emitting nanoclusters.
-
Cool the resulting solution of red-emitting Cu NCs to room temperature for characterization.
Note on Reproducibility: The formation of copper nanoclusters can be sensitive to various factors, including precursor purity, solvent quality, and precise temperature control. It is recommended to maintain consistent experimental conditions for reproducible results.
Mechanistic Insights: The "Why" Behind the Isomeric Effect
The profound differences in the optical properties of the Cu NCs synthesized with MBA isomers can be attributed to the distinct coordination environments and subsequent aggregation states fostered by each isomer.
Sources
- 1. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 2. The isomeric effect of mercaptobenzoic acids on the preparation and fluorescence properties of copper nanoclusters [agris.fao.org]
- 3. The isomeric effect of mercaptobenzoic acids on the preparation and fluorescence properties of copper nanoclusters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Journey: Unveiling the Chemical Evolution of 5-Mercapto-2-methoxy-4-methylbenzoic Acid
A Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, the precise characterization of novel molecules and their synthetic precursors is paramount. This guide provides an in-depth spectroscopic comparison of the target compound, 5-Mercapto-2-methoxy-4-methylbenzoic acid, and its key precursors. By examining the transformations through the lens of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we offer a detailed roadmap for researchers, scientists, and drug development professionals to navigate the synthesis and characterization of this and similar molecular entities.
Introduction
This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry, owing to the presence of a reactive thiol group and a pharmacophoric benzoic acid moiety. Its synthesis, while not widely documented, can be logically deduced through a multi-step pathway starting from a commercially available precursor. This guide will focus on the spectroscopic changes observed at each synthetic step, providing a foundational understanding of how the addition and modification of functional groups are reflected in their spectral fingerprints.
A plausible synthetic route, which will form the basis of our comparative analysis, is outlined below:
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols
Detailed, step-by-step methodologies for acquiring the spectroscopic data are crucial for reproducibility and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Record the ¹H NMR spectrum on a 400 MHz spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: Record the ¹³C NMR spectrum on the same spectrometer at 100 MHz. Accumulate a larger number of scans (e.g., 1024) with a 2-second relaxation delay to obtain a clear spectrum.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Record the mass spectrum, noting the mass-to-charge ratio (m/z) and relative abundance of the molecular ion and fragment ions.
Caption: General experimental workflow for spectroscopic analysis.
Spectroscopic Comparison
2-Methoxy-4-methylbenzoic acid (Starting Material)
This commercially available starting material provides a baseline for our spectroscopic journey.
-
IR Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, due to hydrogen bonding.[1] The C=O stretching vibration of the carboxylic acid will appear as a strong band around 1700-1680 cm⁻¹.[2] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O stretching of the methoxy group and the carboxylic acid will be observed in the 1320-1210 cm⁻¹ region.[2]
-
¹H NMR Spectroscopy: The proton of the carboxylic acid is typically a broad singlet far downfield, above 10 ppm. The aromatic protons will appear in the 6.5-8.0 ppm region, with their specific chemical shifts and splitting patterns determined by the substitution pattern. The methoxy group protons will be a sharp singlet around 3.8-4.0 ppm, and the methyl group protons will be another sharp singlet around 2.3-2.5 ppm.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The aromatic carbons resonate in the 110-160 ppm range. The methoxy carbon will be around 55-60 ppm, and the methyl carbon will be around 20-25 ppm.[3]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (166.17 g/mol ).[4] Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH).[5]
2-Methoxy-4-methyl-5-nitrobenzoic acid (Intermediate 1)
The introduction of a nitro group significantly alters the electronic environment of the aromatic ring.
-
IR Spectroscopy: The most notable change will be the appearance of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically around 1550-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively.
-
¹H NMR Spectroscopy: The electron-withdrawing nature of the nitro group will cause a downfield shift of the remaining aromatic protons. The two aromatic protons will likely appear as singlets due to their para relationship.
-
¹³C NMR Spectroscopy: The carbon atom attached to the nitro group will be significantly deshielded. The other aromatic carbon signals will also shift due to the strong electron-withdrawing effect of the nitro group.
-
Mass Spectrometry: The molecular ion peak will increase by the mass of the nitro group minus a hydrogen atom (45.00 g/mol ). Fragmentation may involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂).
5-Amino-2-methoxy-4-methylbenzoic acid (Intermediate 2)
The reduction of the nitro group to an amino group introduces an electron-donating group, leading to significant spectral changes.
-
IR Spectroscopy: The characteristic nitro group absorptions will disappear and be replaced by two N-H stretching bands for the primary amine in the 3500-3300 cm⁻¹ region. An N-H bending vibration may also be observed around 1650-1580 cm⁻¹.
-
¹H NMR Spectroscopy: The amino group is electron-donating, causing an upfield shift of the aromatic protons compared to the nitro-substituted precursor. The NH₂ protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon atom attached to the amino group will be significantly shielded (shifted upfield) compared to the nitro-substituted precursor, reflecting the electron-donating nature of the amino group.
-
Mass Spectrometry: The molecular ion peak will be reduced by 30 g/mol compared to the nitro precursor, corresponding to the conversion of the NO₂ group to an NH₂ group.
This compound (Final Product)
The final transformation introduces the thiol group, which has its own distinct spectroscopic signature.
-
IR Spectroscopy: A weak S-H stretching band is expected in the region of 2600-2550 cm⁻¹. This peak is often weak and can be easily missed. The other characteristic peaks for the carboxylic acid, methoxy, and methyl groups will remain.
-
¹H NMR Spectroscopy: The S-H proton will appear as a singlet, typically in the range of 3-4 ppm. Its chemical shift can be concentration and solvent dependent. The aromatic protons will experience a shift due to the introduction of the thiol group.
-
¹³C NMR Spectroscopy: The carbon atom directly bonded to the sulfur atom will have a characteristic chemical shift, typically in the range of 125-145 ppm.
-
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the final product (198.24 g/mol ). Fragmentation of aromatic thiols can be complex, but may involve the loss of the SH radical or cleavage of the C-S bond.[6]
Summary of Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Molecular Ion (m/z) |
| 2-Methoxy-4-methylbenzoic acid | ~3300-2500 (broad O-H), ~1700-1680 (C=O) | >10 (COOH), ~6.5-8.0 (Ar-H), ~3.9 (OCH₃), ~2.4 (CH₃) | ~175 (C=O), ~110-160 (Ar-C), ~56 (OCH₃), ~21 (CH₃) | 166 |
| 2-Methoxy-4-methyl-5-nitrobenzoic acid | ~1550-1500 & ~1370-1300 (NO₂) | Downfield shift of Ar-H | Deshielding of Ar-C | 211 |
| 5-Amino-2-methoxy-4-methylbenzoic acid | ~3500-3300 (N-H) | Upfield shift of Ar-H, ~3.5-5.0 (NH₂) | Shielding of C-NH₂ | 181 |
| This compound | ~2600-2550 (S-H, weak) | ~3-4 (SH) | ~125-145 (C-SH) | 198 |
Note: The values in the table are approximate and can vary depending on the specific experimental conditions.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound and its precursors. By understanding the characteristic spectral changes that accompany each synthetic transformation, researchers can confidently monitor the progress of their reactions, verify the identity of their intermediates and final product, and ensure the purity of their compounds. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate characterization of novel chemical entities.
References
- PubChem. 2-Methoxy-4-methylbenzoic acid. [Link]
- SpectraBase. 2-Methoxy-4-methyl-6-[(3',5'-dimethoxyphenyl)methyl]benzoic acid - Optional[MS (GC)] - Spectrum. [Link]
- PubChem. 2-Methoxy-5-nitrobenzoic acid. [Link]
- Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. ACS Chemical Biology.
- NIST. Benzoic acid, 2-methoxy-, methyl ester. [Link]
- Royal Society of Chemistry. (2018). Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Green Chemistry.
- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
- PhytoBank. 13C NMR Spectrum (PHY0064709). [Link]
- PubChemLite. 2-methoxy-4-methylbenzoic acid (C9H10O3). [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). [Link]
- Zaikin, V. G., & Varlamov, A. V. (2009). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Mass Spectra of Derivatives of Hydroxy-, Mercapto- and Amino Benzoic Acids. Mass Spectrometry, 24(1), 1-15.
- SpectraBase. 2-Methoxy-5-nitrobenzoic acid - Optional[FTIR] - Spectrum. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
- NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]
- SpectraBase. 2-Methoxy-4-nitrobenzoic acid - Optional[13C NMR] - Spectrum. [Link]
- ACD/Labs. NMR Prediction. [Link]
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon‐13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]
- Journal of Chemical and Pharmaceutical Research. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]
- ChemAxon. NMR Predictor. [Link]
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
- Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]
- Doc Brown's Chemistry.
Sources
A Senior Application Scientist's Guide to the In Vitro Evaluation of 5-Mercapto-2-methoxy-4-methylbenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1] The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological profile. The subject of this guide, 5-Mercapto-2-methoxy-4-methylbenzoic acid, presents a particularly compelling starting point for drug discovery. It integrates three key functional groups:
-
A Carboxylic Acid: A versatile handle for forming esters or amides and a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs) that interact with cyclooxygenase (COX) enzymes.[2][3]
-
A Thiol (-SH) Group: A potent nucleophile and reducing agent, renowned for its ability to scavenge reactive oxygen species (ROS), suggesting inherent antioxidant potential.
-
A Methoxy (-OCH₃) Group: An electron-donating group that can modulate the electronic properties and lipophilicity of the molecule, influencing its binding affinity and pharmacokinetic properties.
The synthesis of derivatives from this parent molecule is a rational approach to explore structure-activity relationships (SAR) and optimize for specific biological targets. This guide provides a comprehensive, field-proven framework for conducting a comparative in vitro evaluation of these novel derivatives, focusing on their potential antioxidant, anti-inflammatory, and cytotoxic activities. Our objective is to move beyond a mere listing of protocols and instead to instill a logical, self-validating experimental strategy that ensures robust and interpretable results.
The Strategic Workflow: From Primary Screening to Mechanistic Insight
A successful in vitro evaluation campaign relies on a tiered approach. We begin with broad, cost-effective screening assays to identify initial "hits" and progressively move towards more complex, biologically relevant cell-based models to elucidate the mechanism of action.[4] This workflow ensures that resources are focused on the most promising candidates.
Caption: A tiered workflow for the in vitro evaluation of novel derivatives.
Part 1: Assessment of Antioxidant Capacity
Oxidative stress is a key pathogenic factor in numerous diseases.[5] Therefore, evaluating the antioxidant potential of the derivatives is a logical first step. We will employ two distinct chemical assays to probe different aspects of radical scavenging.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Expertise & Experience: This assay is a foundational and rapid method to assess a compound's ability to act as a hydrogen or electron donor, which is a primary mechanism of antioxidant action.[6] The stable DPPH radical has a deep violet color, which fades to a pale yellow upon reduction by an antioxidant.[6] The simplicity and reproducibility of this assay make it an ideal primary screen.[7]
Detailed Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of spectrophotometric-grade methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C.[6][8] Prepare this solution fresh before use for optimal results.
-
Test Compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve each derivative and the parent compound in a suitable solvent (e.g., DMSO, methanol).
-
Serial Dilutions: Prepare a series of dilutions from the stock solutions to obtain a range of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.[6]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution (A_control).
-
Include blank wells for each compound concentration containing 100 µL of the compound dilution and 100 µL of methanol to correct for any sample absorbance.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 [6]
-
Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.
-
Nitric Oxide (NO) Scavenging Assay
Expertise & Experience: While nitric oxide is a crucial signaling molecule, its overproduction can lead to oxidative and nitrosative stress. This assay evaluates a compound's ability to scavenge NO, which is relevant for both antioxidant and anti-inflammatory pathways.[10] The protocol relies on the spontaneous generation of NO from sodium nitroprusside (SNP) in an aqueous solution. The NO is then converted to nitrite, which is quantified colorimetrically using the Griess reagent.[10][11]
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Sodium Nitroprusside (SNP) Solution (10 mM): Prepare fresh in phosphate-buffered saline (PBS, pH 7.4).
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in 2.5% phosphoric acid just before use.[11][12]
-
Test Compounds: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, mix 50 µL of 10 mM SNP with 50 µL of various concentrations of the test compound.
-
Incubate the plate at 25°C for 150-180 minutes.[11]
-
After incubation, add 100 µL of the freshly prepared Griess reagent to each well.
-
A control well should contain SNP solution and buffer without the test compound.
-
-
Measurement and Analysis:
-
Allow the color to develop for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 546 nm.[11]
-
The percentage of NO scavenging is calculated using the same formula as for the DPPH assay. Determine the IC50 value for each compound.
-
Part 2: Assessment of Anti-inflammatory and Cytotoxic Effects
Promising antioxidant candidates often possess anti-inflammatory properties. Here, we investigate the direct inhibition of key inflammatory enzymes and assess the compounds' general toxicity profile.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Expertise & Experience: NSAIDs primarily exert their effect by inhibiting COX enzymes, which catalyze a key step in prostaglandin synthesis.[2] There are two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions) and COX-2 (inducible during inflammation).[3] Selective inhibition of COX-2 is a desirable trait for modern anti-inflammatory drugs to reduce gastrointestinal side effects.[3] We recommend using a commercially available enzyme immunoassay (EIA) kit, as this provides a standardized, reliable, and high-throughput method for determining COX-1/COX-2 selectivity.[13]
Detailed Experimental Protocol (General guide for EIA kits):
-
Reagent Preparation: Prepare all reagents (human recombinant COX-1/COX-2 enzymes, arachidonic acid substrate, buffers, and detection reagents) according to the manufacturer's protocol (e.g., Cayman Chemical, Cat. No. 560131).[13]
-
Assay Procedure:
-
Pre-incubate the enzyme (either COX-1 or COX-2) with various concentrations of the test compounds or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Allow the reaction to proceed for the time specified in the kit protocol.
-
The reaction produces Prostaglandin H2 (PGH2), which is unstable and is subsequently reduced to Prostaglandin F2α (PGF2α).
-
Quantify the amount of PGF2α produced using a competitive ELISA format provided within the kit. The intensity of the colorimetric signal is inversely proportional to the amount of PGF2α, and thus to the COX activity.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration relative to the untreated enzyme control.
-
Determine the IC50 values for both COX-1 and COX-2 enzymes.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.[14]
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
Expertise & Experience: It is crucial to determine if the observed biological activities are due to a specific interaction or simply a result of general cytotoxicity. The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[15]
Detailed Experimental Protocol:
-
Cell Culture:
-
Select appropriate cell lines. For an initial screen, a common cancer cell line like MCF-7 (human breast adenocarcinoma) or HCT-116 (human colon cancer) is often used.[16] It is also advisable to include a non-cancerous cell line (e.g., HEK293 or fibroblasts) to assess selective toxicity.
-
Culture cells in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the cells for a defined period, typically 48 to 72 hours.[18]
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[17] During this time, visible purple precipitates will form in viable cells.
-
Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm (typically 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Data Presentation and Comparative Analysis
All quantitative data should be consolidated into a clear, structured table to facilitate direct comparison between the parent compound and its derivatives. This allows for the identification of key structural modifications that enhance or diminish biological activity.
Table 1: Hypothetical Comparative In Vitro Biological Activity of this compound Derivatives
| Compound ID | R-Group Modification | DPPH Scavenging IC50 (µM) | NO Scavenging IC50 (µM) | COX-2 Inhibition IC50 (µM) | Cytotoxicity (MCF-7) IC50 (µM) |
| Parent | -H | 45.2 ± 3.1 | 68.5 ± 4.5 | >100 | >100 |
| DER-01 | -COOCH₃ (Ester) | 38.7 ± 2.5 | 55.1 ± 3.9 | 75.4 ± 5.2 | >100 |
| DER-02 | -CONH₂ (Amide) | 42.1 ± 3.3 | 60.3 ± 4.1 | 45.8 ± 3.7 | 89.3 ± 6.1 |
| DER-03 | -S-CH₂-Ph (S-Benzyl) | 15.3 ± 1.1 | 22.9 ± 1.8 | 18.2 ± 1.5 | 25.6 ± 2.2 |
| Ascorbic Acid | Positive Control | 8.9 ± 0.5 | N/A | N/A | N/A |
| Celecoxib | Positive Control | N/A | N/A | 0.2 ± 0.03 | N/A |
Data are presented as mean ± SD from three independent experiments. N/A: Not Applicable.
Visualizing Potential Mechanisms
Based on the assay results, we can hypothesize potential mechanisms of action. For instance, a compound showing strong antioxidant and COX-2 inhibitory activity may mitigate inflammation by reducing both the initial oxidative trigger and the subsequent enzymatic production of pro-inflammatory prostaglandins.
Caption: Hypothesized dual-action mechanism for an anti-inflammatory derivative.
References
- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol - Detailed Procedure.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- ResearchGate. (2025, August 6). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity.
- BenchChem. (2025). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- BenchChem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
- MDPI. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
- Bio-protocol. (n.d.). 2.6. DPPH Radical Scavenging Assay.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Texas Children's Hospital. (1994). MTT Cell Assay Protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (n.d.). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- PubMed Central. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
- ResearchGate. (2016, July 8). NO scavanging assay protocol?.
- Chemical Review and Letters. (n.d.). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives.
- ResearchGate. (2025, March 12). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
- PubMed Central. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
- Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.
- Journal of Natural Sciences Research. (n.d.). In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds.
- PubMed Central. (n.d.). Nitric oxide detection methods in vitro and in vivo.
- PAGEPress Publications. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.
- PubMed. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents.
- ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives.
- The Pharma Innovation Journal. (2016, July 6). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- Research Journal of Pharmacy and Technology. (n.d.). Phytochemical Screening and In vitro Study of Free Radical Scavenging Activity of Flavonoids of Aloe vera.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Studies with 3-(4-Acetyloxyphenyl)benzoic acid.
- ResearchGate. (2025, January 27). Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives.
- PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
- Semantic Scholar. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives.
- ResearchGate. (2025, January 25). Chemical Review and Letters Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives.
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. academicjournals.org [academicjournals.org]
- 4. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. bio-protocol.org [bio-protocol.org]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. preprints.org [preprints.org]
- 17. atcc.org [atcc.org]
- 18. researchgate.net [researchgate.net]
Head-to-head comparison of different catalysts for the synthesis of substituted benzoic acids
An In-Depth Guide to Catalytic Systems for the Synthesis of Substituted Benzoic Acids
Substituted benzoic acids are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of modern organic chemistry, and the choice of catalytic system is paramount to achieving high efficiency, functional group tolerance, and cost-effectiveness. This guide provides a head-to-head comparison of prevalent catalytic strategies, moving from classical stoichiometric methods to modern transition-metal and metal-free approaches. We will delve into the mechanistic rationale behind catalyst selection and provide field-proven experimental protocols to bridge theory with practice.
The Landscape of Benzoic Acid Synthesis
The introduction of a carboxyl group onto an aromatic ring can be accomplished through various transformations. The ideal method would utilize an abundant, non-toxic C1 source like carbon dioxide (CO2), start from readily available materials, and proceed under mild conditions with broad substrate compatibility.[1][2] This guide will compare the following major catalytic pathways, assessing their performance against these ideals.
Figure 1: Major synthetic routes to substituted benzoic acids.
The Classical Benchmark: Grignard Reagent Carboxylation
Before the advent of modern catalysis, the carboxylation of Grignard reagents was the gold standard.[3] This method involves the reaction of an organomagnesium halide with solid carbon dioxide (dry ice), followed by an acidic workup.[4]
Mechanism & Rationale: The Grignard reagent (R-MgX) acts as a powerful nucleophile (formally a carbanion source), attacking the electrophilic carbon of CO2. This forms a magnesium carboxylate salt, which is protonated in the workup step to yield the carboxylic acid.[4] Its primary advantage is its robustness and often high yields for simple substrates.
Limitations:
-
Stoichiometric: Requires stoichiometric amounts of magnesium metal.
-
Functional Group Intolerance: The highly basic and nucleophilic Grignard reagent is incompatible with acidic protons (e.g., -OH, -NH2, terminal alkynes) and many electrophilic functional groups (e.g., esters, ketones, nitriles).
-
Harsh Conditions: Requires strictly anhydrous conditions, as any trace of water will quench the reagent.[5]
Despite these drawbacks, it remains a valuable tool for specific applications where functional group tolerance is not a concern.[3]
Transition-Metal Catalyzed Carboxylation: A Paradigm Shift
The development of transition-metal catalysts revolutionized benzoic acid synthesis, enabling the use of CO2 under milder conditions with unprecedented functional group tolerance.[1][6] These methods typically start from aryl halides or their synthetic equivalents.
Palladium-Based Catalysts
Palladium complexes are highly effective for the carboxylation of aryl bromides and iodides. A seminal report by Correa and Martín in 2009 demonstrated the direct carboxylation of aryl bromides using a Pd(OAc)2 catalyst, a bulky phosphine ligand (tBuXPhos), and a stoichiometric reductant (Et2Zn).[7][8]
Mechanistic Insight: The catalytic cycle generally involves:
-
Oxidative Addition: The aryl halide (Ar-X) adds to a Pd(0) species to form an Ar-Pd(II)-X complex.
-
CO2 Insertion: Carbon dioxide inserts into the Ar-Pd bond. This is often the most challenging step.[7]
-
Transmetalation/Reduction: A reductant (e.g., Zn, Mn) regenerates the Pd(0) catalyst and forms a metal carboxylate salt.[8][9]
-
Workup: Acidification yields the final benzoic acid product.
The choice of a bulky, electron-rich phosphine ligand is critical. It promotes the initial oxidative addition and the final reductive elimination step to turn over the catalyst efficiently. More recent advancements include visible-light-driven methods that couple a photoredox catalyst with the palladium catalyst, often eliminating the need for stoichiometric metallic reductants.[8]
Figure 2: Simplified catalytic cycle for Pd-catalyzed carboxylation.
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective alternative to palladium, with the significant advantage of being able to activate more robust and cheaper aryl chlorides.[10] Pioneering work demonstrated that simple nickel complexes, like NiCl2(PPh3)2, can catalyze the carboxylation of aryl chlorides at room temperature under atmospheric CO2 pressure, using manganese powder as the reductant.[1][10]
Expertise & Experience: The key to success in nickel catalysis often lies in managing the different oxidation states of nickel (Ni(0), Ni(I), Ni(II)). Mechanistic studies suggest the involvement of Ni(I) species in the catalytic cycle.[10][11] Additives like tetraethylammonium iodide (Et4NI) can be crucial, likely facilitating the single-electron transfer (SET) steps required to generate the active catalytic species.[6][10] While highly effective, nickel-catalyzed reactions can be more sensitive to ligand choice and substrate electronics compared to their palladium counterparts.
Copper-Based Catalysts
Copper catalysts offer a compelling balance of low cost, high abundance, and excellent reactivity, particularly for the carboxylation of arylboronic acids/esters and aryl iodides.[2][12] Copper-NHC (N-Heterocyclic Carbene) complexes are particularly effective for activating CO2.[1][13]
For aryl iodides, a system using catalytic copper iodide (CuI) with an amine ligand like TMEDA (tetramethylethylenediamine) can drive the reaction at or near room temperature.[6][14] For arylboronic esters, copper(I) catalysts provide excellent yields under mild conditions, showing broader functional group tolerance than corresponding rhodium-catalyzed systems.[15]
Causality in Protocol Design: The base plays a critical role in copper-catalyzed carboxylations of arylboronic acids. It is not merely a stoichiometric reagent but is essential for promoting the transmetalation step, where the aryl group is transferred from boron to the copper center, a prerequisite for the subsequent CO2 insertion.[13][16]
Head-to-Head Performance Comparison
The choice of catalyst is dictated by the specific substrate, desired functional group tolerance, and economic considerations.
| Catalyst System | Typical Substrate | Key Advantages | Key Limitations | Typical Conditions |
| Grignard Reagent | Aryl Bromides, Iodides | High yields for simple substrates, well-established.[3] | Stoichiometric, poor functional group tolerance, requires anhydrous conditions. | Anhydrous ether, Dry Ice, -78 °C to RT.[5] |
| Palladium/Phosphine | Aryl Bromides, Iodides, Triflates | Excellent functional group tolerance, high efficiency, well-understood.[7][8] | High catalyst cost, often requires stoichiometric reductant and expensive ligands.[1] | 40-100 °C, 1-10 atm CO2, reductant (e.g., Et2Zn).[8] |
| Nickel/Phosphine | Aryl Chlorides, Bromides | Low catalyst cost, activates cheap aryl chlorides.[10] | Can be sensitive to air/moisture, byproducts can be an issue.[1] | Room Temp, 1 atm CO2, reductant (e.g., Mn).[10] |
| Copper/Ligand | Arylboronic Acids, Aryl Iodides | Low catalyst cost, very mild conditions, excellent for boronic acids.[13][14] | Can require stoichiometric base, may be less effective for electron-poor substrates.[16] | 25-70 °C, 1 atm CO2, base (e.g., KOMe).[16] |
| Rhodium/Iridium | Arenes (C-H Activation) | High atom economy, direct functionalization of C-H bonds.[1][17] | Requires directing groups, expensive catalyst, limited substrate scope.[18] | Elevated temperatures, specific ligands. |
Detailed Experimental Protocols
A trustworthy protocol is a self-validating system. The following procedures are representative of the catalytic systems discussed and include checkpoints for success.
Protocol 1: Synthesis of Benzoic Acid via Grignard Reagent
This protocol details the classic synthesis from bromobenzene, emphasizing the handling of moisture-sensitive reagents.[3]
Materials:
-
Magnesium turnings (1.74 g, 0.072 g-atom)
-
Anhydrous diethyl ether (30 mL)
-
Bromobenzene (10.4 g, 0.066 mole)
-
Dry Ice (solid CO2, ~25 g)
-
6 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH)
Workflow Diagram:
Figure 3: Experimental workflow for Grignard carboxylation.
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Initiation: Place the magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the funnel. If the reaction does not start (indicated by cloudiness and gentle boiling), gently warm the flask.
-
Formation: Once initiated, continue the addition at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture until most of the magnesium has reacted. Cool the solution to room temperature.
-
Carboxylation: In a separate beaker, crush a generous excess of dry ice. Slowly pour the Grignard reagent solution onto the crushed dry ice with stirring. A vigorous reaction will occur.[3] Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
Workup: Slowly add 6 M HCl to the reaction mixture until the aqueous layer is acidic to dissolve the magnesium salts.[5]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the ether layers and extract the benzoic acid into the aqueous phase using 10% NaOH solution. The sodium benzoate salt is water-soluble, while non-polar impurities (like biphenyl byproduct) remain in the ether.
-
Isolation: Carefully acidify the combined basic aqueous extracts with concentrated HCl to precipitate the benzoic acid. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Copper-Catalyzed Carboxylation of an Arylboronic Acid
This protocol is adapted from methodologies demonstrating the synthesis of benzoic acid derivatives from arylboronic acids using a copper-NHC catalyst.[13][16]
Materials:
-
Arylboronic acid (1.0 mmol)
-
Potassium methoxide (KOMe, 2.0 mmol)
-
[(IPr)CuCl] catalyst (3.0 mol%)
-
Anhydrous THF
-
Carbon Dioxide (balloon or gas cylinder)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Step-by-Step Procedure:
-
Setup: To a dry Schlenk tube under a nitrogen atmosphere, add the arylboronic acid (1.0 mmol), potassium methoxide (2.0 equiv.), and the [(IPr)CuCl] catalyst (0.03 mmol).[16]
-
Atmosphere Exchange: Evacuate the Schlenk tube and backfill with CO2 (1 atm). Repeat this cycle 3-4 times to ensure the atmosphere is saturated with CO2.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 24 hours.
-
Quenching & Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of 2 M aq. HCl solution.
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate.
-
Isolation: Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Conclusion and Future Outlook
The synthesis of substituted benzoic acids has evolved significantly, moving from stoichiometric organometallic reactions to highly sophisticated and mild catalytic processes.
-
Palladium and Nickel catalysts offer broad applicability for aryl halides, with nickel providing a crucial cost advantage for activating aryl chlorides.[1][8][10]
-
Copper catalysts are exceptionally well-suited for the carboxylation of organoboron reagents under very mild conditions.[13][15]
-
The ultimate goal of direct C-H carboxylation is an active area of research, with promising results using rhodium and metal-free photocatalytic systems, though broad applicability remains a challenge.[17][19][20]
For researchers and drug development professionals, the choice of catalyst depends on a careful analysis of substrate availability, functional group complexity, and economic constraints. As the field progresses, we anticipate the development of even more efficient and sustainable catalysts that utilize CO2 to build molecular complexity with unparalleled precision.
References
- Gajbhiye, A., & PaPán, J. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock.
- Morales-Vidal, J., et al. (2022). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Chemistry – A European Journal, 28(45), e202201019. [Link]
- Nayal, M., et al. (2020). Cu-Catalysed carboxylation of aryl boronic acids with CO2. Organic Chemistry Frontiers, 7(19), 2928-2934. [Link]
- Docsity. (2021). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. Docsity.com. [Link]
- University of Calgary. Organic Synthesis: Benzoic Acid via a Grignard Reaction. Chem.ucalgary.ca. [Link]
- University of the Incarnate Word. GRIGNARD REACTION – Synthesis of Benzoic Acid. Uiw.edu. [Link]
- University of Calgary.
- Correa, A., & Martín, R. (2009). Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide. Journal of the American Chemical Society, 131(44), 15974–15975. [Link]
- Correa, A., & Martín, R. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Journal of the American Chemical Society, 131(44), 15974-15975. [Link]
- Zhang, S., et al. (2022). Nickel-catalyzed divergent formylation and carboxylation of aryl halides with isocyanides. Organic & Biomolecular Chemistry, 20(2), 291-295. [Link]
- Correa, A., & Martín, R. (2009). Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide.
- Novis, C., et al. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(1), 246. [Link]
- Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Recent progress in reductive carboxylation of C–O bonds with CO2. RSC Advances, 13(48), 33695-33718. [Link]
- Leon, T., et al. (2013). Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2. Organic Letters, 15(13), 3354–3357. [Link]
- Nayal, M., et al. (2020). Cu-Catalysed carboxylation of aryl boronic acids with CO2.
- ResearchGate.
- Wei, W., et al. (2019). Metal-free highly chemo-selective bisphosphorylation and deoxyphosphorylation of carboxylic acids. Scientific Reports, 9, 16428. [Link]
- Shields, J. D., et al. (2019). Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies. Journal of the American Chemical Society, 141(15), 6299–6308. [Link]
- Fujihara, T., et al. (2012). Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide. Journal of the American Chemical Society, 134(22), 9106–9109. [Link]
- Wang, X., et al. (2019). Palladium‐catalyzed reactions between benzoic acids and aryl halides.
- Nayal, M., et al. (2020). Cu-catalysed carboxylation of aryl boronic acids with CO2. CORE Repository. [Link]
- Gajbhiye, A., & PaPán, J. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. MDPI. [Link]
- ResearchGate. Ni‐Catalyzed Direct Carboxylation of Aryl C−H Bonds in Benzamides with CO2. [Link]
- CN1251833A - Process for preparing substituted benzoic acid.
- Hung, C., & Daugulis, O. (2013). Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide.
- Organic Chemistry Portal.
- ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. [Link]
- Don, M. G., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(47), 24891-24898. [Link]
- Science of Synthesis.
- Liu, H., et al. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences, 8(7), 630-638. [Link]
- Organic Chemistry Portal.
- Strieth-Kalthoff, F., et al. (2021). Redox-neutral Photocatalytic C-H Carboxylation of Arenes and Styrenes with CO2. ChemRxiv. [Link]
- ResearchGate.
- Song, J., et al. (2023). Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2. Angewandte Chemie International Edition, 62(4), e202214349. [Link]
- Hung, C., & Daugulis, O. (2013). Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide.
- Tlili, A., et al. (2019). Benzoic Acid as an Efficient Organocatalyst for the Statistical Ring-Opening Copolymerization of ε-Caprolactone and L-Lactide. ACS Omega, 4(24), 20594–20601. [Link]
- Zhang, L., & Cheng, J. (2014). Copper-catalyzed carboxylation reactions using carbon dioxide. Current Organic Chemistry, 18(1), 29-41. [Link]
- Daugulis, O., et al. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 7(8), 1537–1539. [Link]
- Correa, A., & Martín, R. (2014). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. Israel Journal of Chemistry, 54(4), 355–367. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. docsity.com [docsity.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide [organic-chemistry.org]
- 11. Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed carboxylation reactions using carbon dioxide. | Semantic Scholar [semanticscholar.org]
- 13. Cu-Catalysed carboxylation of aryl boronic acids with CO2 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling [organic-chemistry.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structural Elucidation: A Comparative Guide to Confirming 5-Mercapto-2-methoxy-4-methylbenzoic Acid by X-ray Crystallography and Spectroscopic Methods
Abstract: Unambiguous structural confirmation is a cornerstone of chemical research and drug development. For any novel compound, establishing the precise three-dimensional arrangement of atoms is paramount for understanding its properties and function. This guide presents a comprehensive comparison of analytical techniques for the structural elucidation of a target molecule, 5-Mercapto-2-methoxy-4-methylbenzoic acid. We position single-crystal X-ray diffraction (SC-XRD) as the definitive "gold standard" method, providing an unparalleled level of structural detail. Its performance is critically compared against orthogonal and complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). By presenting detailed experimental protocols and expected (hypothetical) data, this guide serves as a practical framework for researchers aiming to achieve unequivocal structural assignment.
Introduction: The Imperative of Structural Verification
The therapeutic efficacy, biological activity, and material properties of a chemical entity are intrinsically linked to its molecular structure. An incorrect or incomplete structural assignment can lead to flawed interpretations of biological data, wasted resources in drug development pipelines, and irreproducible scientific findings. The subject of this guide, this compound, is a substituted benzoic acid derivative. Such molecules are common scaffolds in medicinal chemistry and materials science. Given the potential for isomerism, confirming the precise substitution pattern on the benzene ring is non-trivial and requires robust analytical evidence.
While a suite of spectroscopic tools can provide strong evidence for a proposed structure, single-crystal X-ray diffraction remains the only technique that provides a direct, three-dimensional map of atomic positions in the solid state. This guide will first detail the process of confirming the structure via SC-XRD and then compare the richness of this data with the indirect, yet highly valuable, information gleaned from NMR, FT-IR, and HRMS.
Part 1: The Gold Standard – Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic and molecular structure of a compound. The technique relies on the diffraction of an X-ray beam by a single, highly ordered crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision.[1]
Causality Behind Experimental Choices
The success of an SC-XRD experiment is almost entirely dependent on the quality of the single crystal. The goal is to grow a crystal large enough for analysis (typically >0.1 mm in all dimensions) and free from significant defects like twinning or cracks.[2] The choice of solvent and crystallization method is therefore the most critical experimental decision. For a molecule like this compound, which contains both a hydrogen-bond-donating carboxylic acid and a potentially oxidizable mercaptan group, solvent choice is key. Protic solvents may compete for hydrogen bonding sites, while highly polar solvents might inhibit crystallization altogether. A systematic screening of solvents with varying polarities is the standard approach.
Detailed Experimental Protocol: SC-XRD
Step 1: Crystal Growth (The Art of Crystallization)
-
Material Purity: Begin with the highest purity material available (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: Screen a range of solvents. Good candidates for benzoic acid derivatives often include acetone, ethanol, ethyl acetate, toluene, or mixtures thereof.[3] The ideal solvent is one in which the compound is moderately soluble.[4]
-
Method 1: Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.[5] Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[4]
-
Method 2: Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a small amount of a miscible "anti-solvent" in which the compound is insoluble.[3] The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth. A common pair is ethyl acetate (solvent) and hexane (anti-solvent).
-
Pro-Tip: The presence of the carboxylic acid group often leads to strong hydrogen-bonded dimers. This can sometimes lead to challenging crystallization. Co-crystallization with a suitable hydrogen bond acceptor (like piperazine or DABCO) can sometimes yield high-quality crystals if the parent compound fails to crystallize.[6]
Step 2: Data Collection
-
A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.
-
The crystal is cooled (typically to 100 K) under a stream of nitrogen gas to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
The diffractometer rotates the crystal in a monochromatic X-ray beam, collecting a series of diffraction images at different orientations.[1]
Step 3: Structure Solution and Refinement
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.
Step 4: Structure Validation
-
The final structural model is validated using software like PLATON, which checks for missed symmetry, unusual bond lengths/angles, and other potential errors.[7][8][9][10]
-
The final data is typically presented in a Crystallographic Information File (CIF), a standard format for storing crystal structure data.[11][12][13][14][15]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for structural elucidation by SC-XRD.
Expected Data & Interpretation
An SC-XRD experiment would provide the definitive structure, confirming the substitution pattern and providing precise metric parameters.
| Parameter | Expected (Hypothetical) Value | Significance |
| Molecular Formula | C₉H₁₀O₃S | Confirmed |
| Crystal System | Monoclinic | Describes the basic crystal shape |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell |
| Bond Lengths (Å) | C=O: ~1.21, C-O: ~1.31, S-H: ~1.34 | Confirms functional groups and bonding |
| Bond Angles (°) | O-C=O: ~123° | Provides precise geometric information |
| Torsion Angles (°) | C-C-O-H: ~180° (planar) | Defines the conformation of the molecule |
| Intermolecular Interactions | O-H···O=C Hydrogen Bonds | Reveals how molecules pack in the solid state |
Part 2: Complementary & Orthogonal Techniques – A Comparative Analysis
While SC-XRD is definitive, it is not always feasible. Other techniques provide crucial, complementary data.
A. High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places.[16] This high precision allows for the determination of a unique elemental composition, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁶O = 15.9949).[17][18]
Protocol:
-
Dissolve a small sample (~1 mg) in a suitable solvent (e.g., methanol/water).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.
Expected Data & Interpretation: For C₉H₁₀O₃S (Exact Mass: 198.0351), the HRMS would provide a measured m/z value extremely close to this theoretical mass, confirming the molecular formula.
| Technique | Information Provided | Limitations |
| HRMS | Exact Mass & Molecular Formula[19][20] | No information on connectivity or isomerism |
| SC-XRD | Unambiguous 3D Structure | Requires a high-quality single crystal |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The chemical shift, integration, and coupling patterns provide detailed information about the connectivity of atoms in a molecule.[21]
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which can solubilize the acid and exchange with the acidic protons).[22]
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz).[22]
Expected (Hypothetical) ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Significance |
| ~13.0 | broad singlet | 1H | -COOH | Confirms carboxylic acid, exchangeable proton. |
| ~7.5 | singlet | 1H | Ar-H (pos. 6) | Aromatic proton adjacent to the COOH group. |
| ~7.2 | singlet | 1H | Ar-H (pos. 3) | Aromatic proton adjacent to the methoxy group. |
| ~5.5 | singlet | 1H | -SH | Confirms mercaptan group. |
| ~3.8 | singlet | 3H | -OCH₃ | Confirms methoxy group. |
| ~2.2 | singlet | 3H | -CH₃ | Confirms methyl group. |
Comparison: NMR provides powerful evidence for the substitution pattern. For instance, observing two aromatic singlets strongly supports the 1,2,4,5-tetrasubstituted pattern, as no adjacent aromatic protons are available for coupling.[23][24][25][26] However, it cannot definitively distinguish between certain isomers without complex experiments and cannot provide bond lengths or angles.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds.[27] It is an excellent tool for identifying functional groups.[28]
Protocol:
-
Prepare a sample, typically as a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a disk.[22]
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid (H-bonded)[29] |
| ~2550 (weak) | S-H stretch | Mercaptan/Thiol[30] |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid[31] |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1250, ~1030 | C-O stretch | Aryl ether & acid |
Comparison: FT-IR quickly confirms the presence of the key functional groups (carboxylic acid, thiol, aromatic ring). However, it provides no information on how these groups are connected.
Part 3: Data Synthesis & Final Confirmation
A multi-technique approach provides the most robust structural proof. The data from each method should be self-consistent and converge to a single, unambiguous structure.
Logical Flow of Structural Confirmation
Caption: Convergence of analytical data for structural confirmation.
Comparative Summary of Techniques
| Feature | HRMS | FT-IR | NMR Spectroscopy | SC-XRD |
| Information | Molecular Formula | Functional Groups | Atomic Connectivity | 3D Atomic Arrangement |
| Sample State | Solution | Solid/Liquid | Solution | Single Crystal |
| Ambiguity | High (Isomers) | High (Connectivity) | Low (Some Isomers) | None |
| Key Strength | Unambiguous Formula | Rapid Functional Group ID | Detailed Connectivity Map | Unambiguous Structure |
| Primary Limitation | No structural info | No connectivity info | Indirect structural info | Requires suitable crystal |
Conclusion
For the definitive confirmation of this compound, single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous, three-dimensional representation of the molecular structure. It validates the elemental composition, confirms the precise substitution pattern on the aromatic ring, and reveals detailed geometric parameters and intermolecular interactions. While techniques like HRMS, FT-IR, and NMR spectroscopy are indispensable tools that provide rapid and crucial pieces of the structural puzzle, they build a strong but circumstantial case. The direct evidence from SC-XRD serves as the ultimate arbiter, transforming a proposed structure into a confirmed reality, a critical step for any research or development program.
References
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]
- Spek, A. L. (n.d.). Single-crystal structure validation with the program PLATON.
- Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
- Spek, A. L. (n.d.). An overview of PLATON/PLUTON crystal structure validation.
- Jetir. (n.d.).
- Spek, A. L. (2009). Structure validation in chemical crystallography. Journal of Applied Crystallography, 36(1), 7-13. [Link]
- CCDC. (n.d.).
- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]
- Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
- CCDC. (n.d.). Short Guide to CIFs. [Link]
- Bragitoff. (2019). TUTORIAL on How to Read a .CIF File. YouTube. [Link]
- Hall, S. R. (n.d.). CIF (Crystallographic Information File)
- Michigan State University. (n.d.).
- Zhang, H., et al. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS). Analyst, 134(3), 545-553. [Link]
- De La-Roche-Aza, A., et al. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation.
- Friscic, T., et al. (2006). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm, 8(5), 418-426. [Link]
- Creative BioMart. (n.d.). X-ray Crystallography. [Link]
- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
- Bharanidharan, T., et al. (n.d.). Synthesis, crystal growth, structural and physicochemical properties of N-methylurea benzoic acid single crystal for non-linear optical applications.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- IUCr Journals. (2024). How to grow crystals for X-ray crystallography. [Link]
- Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]
- Hol, W. G. J. (n.d.). x Ray crystallography. Protein Science, 1(11), 1447-1457. [Link]
- University of Missouri–St. Louis. (n.d.).
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. [Link]
- Wang, J., et al. (2025).
- MeitY OLabs. (2015).
- ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]
- Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
Sources
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. How To [chem.rochester.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. rsc.org [rsc.org]
- 24. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 27. uanlch.vscht.cz [uanlch.vscht.cz]
- 28. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 29. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 30. researchgate.net [researchgate.net]
- 31. www1.udel.edu [www1.udel.edu]
The Interplay of Structure and Chemistry: A Comparative Guide to 5-Mercapto-2-methoxy-4-methylbenzoic Acid and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's chemical personality is paramount. The arrangement of functional groups on a scaffold dictates its acidity, reactivity, and potential biological interactions. This guide provides an in-depth analysis of 5-Mercapto-2-methoxy-4-methylbenzoic acid, a polysubstituted benzoic acid derivative. In the absence of extensive published experimental data for this specific molecule, we will build a comprehensive profile by correlating its structure with its anticipated chemical properties. This will be achieved through a comparative analysis of structurally related and well-characterized analogs: 2-methoxy-4-methylbenzoic acid and 4-mercaptobenzoic acid . By dissecting the electronic and steric contributions of each substituent—the methoxy, methyl, and mercapto groups—we can project the physicochemical behavior of the target molecule, offering valuable insights for its potential applications.
Structural and Electronic Landscape
The chemical properties of an aromatic carboxylic acid are intrinsically linked to the electronic environment of the benzene ring and the stability of the corresponding carboxylate anion. Electron-donating groups (EDGs) tend to decrease acidity by destabilizing the negative charge of the carboxylate, while electron-withdrawing groups (EWGs) increase acidity through stabilization.
This compound presents a fascinating case of competing electronic effects:
-
Methoxy Group (-OCH₃): Positioned at C2 (ortho to the carboxylic acid), the methoxy group exerts a dual influence. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, its electron-donating resonance effect (+R) is significantly more powerful, where the oxygen's lone pairs delocalize into the aromatic ring. Generally, the +R effect dominates, making the methoxy group an overall electron-donating group.
-
Methyl Group (-CH₃): Located at C4 (para to the carboxylic acid), the methyl group is a weak electron-donating group through induction and hyperconjugation.
-
Mercapto Group (-SH): Situated at C5 (meta to the carboxylic acid), the thiol group is known for its acidity and nucleophilicity. Its electronic influence on the acidity of the benzoic acid is complex and will be explored in comparison to its analogs.
To understand the cumulative impact of these substituents, we will now delve into a comparative analysis with key analogs.
Comparative Analysis of Physicochemical Properties
Acidity (pKa)
The acid dissociation constant (pKa) is a critical parameter influencing a molecule's ionization state at a given pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions.
| Compound | Structure | Predicted/Experimental pKa | Rationale for Acidity |
| Benzoic Acid | (Reference) | 4.20 | The benchmark for substituted benzoic acids. |
| 2-Methoxy-4-methylbenzoic acid | ~4.26 (Predicted) | The electron-donating methoxy and methyl groups are expected to decrease acidity compared to benzoic acid, leading to a slightly higher pKa. | |
| 4-Mercaptobenzoic acid | ~4.05 (Predicted) | The thiol group can act as a weak electron-withdrawing group through induction, slightly increasing acidity relative to benzoic acid. | |
| This compound | Predicted: ~4.1-4.3 | The combined electron-donating effects of the methoxy and methyl groups are likely to counteract the weak acidifying effect of the meta-positioned mercapto group, resulting in a pKa value similar to or slightly higher than that of benzoic acid. |
Experimental Protocol: Potentiometric Titration for pKa Determination
A standard and reliable method for determining the pKa of a carboxylic acid is potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Profile
The spectroscopic fingerprint of a molecule provides irrefutable evidence of its structure. Below is a comparison of the expected spectroscopic features of this compound with the known data of its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms.
| Compound | Key ¹H NMR Features (Predicted/Experimental in CDCl₃) | Key ¹³C NMR Features (Predicted/Experimental in CDCl₃) |
| 2-Methoxy-4-methylbenzoic acid | Aromatic protons with distinct splitting patterns, a singlet for the methoxy protons (~3.9 ppm), and a singlet for the methyl protons (~2.4 ppm). The carboxylic acid proton will be a broad singlet at >10 ppm.[1] | Aromatic carbons, a methoxy carbon (~56 ppm), a methyl carbon (~22 ppm), and a carboxylic carbon (>170 ppm).[1] |
| 4-Mercaptobenzoic acid | Two sets of doublets for the aromatic protons, a singlet for the thiol proton (variable, ~3-4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[2] | Aromatic carbons and a carboxylic carbon (>170 ppm).[3] |
| This compound | Predicted: Two singlets for the remaining aromatic protons, a singlet for the methoxy protons (~3.9 ppm), a singlet for the methyl protons (~2.4 ppm), a singlet for the thiol proton (~3-4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). | Predicted: Distinct signals for the substituted aromatic carbons, a methoxy carbon (~56 ppm), a methyl carbon (~22 ppm), and a carboxylic carbon (>170 ppm). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| 2-Methoxy-4-methylbenzoic acid | Broad O-H stretch from the carboxylic acid (~2500-3300), a sharp C=O stretch (~1700), C-O stretches from the ether and carboxylic acid (~1250 and ~1300), and aromatic C=C stretches (~1600).[4] |
| 4-Mercaptobenzoic acid | Broad O-H stretch (~2500-3300), a sharp C=O stretch (~1680), a weak S-H stretch (~2550), and aromatic C=C stretches (~1600).[5][6] |
| This compound | Predicted: Will exhibit a combination of the above: a broad O-H stretch, a C=O stretch, a weak S-H stretch, C-O stretches, and aromatic C=C stretches. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Patterns |
| 2-Methoxy-4-methylbenzoic acid | 166 | Loss of -OH (m/z 149), loss of -OCH₃ (m/z 135), and loss of -COOH (m/z 121).[4] |
| 4-Mercaptobenzoic acid | 154 | Loss of -OH (m/z 137) and loss of -COOH (m/z 109).[7] |
| This compound | 198 | Predicted: Will likely show initial loss of -OH (m/z 181), loss of -OCH₃ (m/z 167), and loss of -COOH (m/z 153). |
Reactivity and Potential Applications
The functional groups on this compound suggest several avenues of reactivity and potential applications.
Nucleophilicity of the Thiol Group
The thiol group is a potent nucleophile, especially in its deprotonated thiolate form. This allows for a variety of chemical modifications. The nucleophilicity of the thiol in the target molecule is expected to be influenced by the electronic environment of the aromatic ring.
Experimental Protocol: Ellman's Assay for Thiol Reactivity
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is commonly used to quantify free thiol groups. The reaction of a thiol with DTNB produces a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color that can be quantified spectrophotometrically at 412 nm.
Caption: Workflow for Ellman's assay to quantify thiol reactivity.
Antioxidant Potential
Both phenolic and thiolic compounds can exhibit antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals. The presence of the mercapto group, along with the electron-rich aromatic ring, suggests that this compound may possess antioxidant properties.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound. The stable free radical DPPH has a deep violet color, which is reduced to a yellow color upon accepting a hydrogen atom or an electron from an antioxidant.
Caption: Workflow for the DPPH antioxidant assay.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the chemical properties of this compound by correlating its structure with the known experimental data of its analogs, 2-methoxy-4-methylbenzoic acid and 4-mercaptobenzoic acid. The interplay of the electron-donating methoxy and methyl groups with the nucleophilic and potentially antioxidant mercapto group creates a molecule with a rich chemical profile.
The predicted pKa suggests it will behave as a typical carboxylic acid under physiological conditions. Its spectroscopic properties are anticipated to be a composite of its constituent functional groups, providing a clear path for its identification and characterization. Furthermore, the presence of the thiol group opens up possibilities for its use as a nucleophile in synthesis or as a potential antioxidant.
The experimental protocols provided herein offer a roadmap for the empirical validation of these predicted properties. For researchers and developers, this comparative guide serves as a foundational resource for understanding and harnessing the chemical potential of this compound in their scientific endeavors.
References
- Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]
- Doub, L., & Vandenbelt, J. M. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(10), 1445-1453. [Link]
- Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021).
- PubChem. (n.d.). 4-Mercaptobenzoic acid. National Center for Biotechnology Information.
- Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021).
- Talari, A. C. S., Movasaghi, Z., Rehman, S., & Rehman, I. U. (2020). Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells. Applied Sciences, 10(15), 5262. [Link]
- Alsmeyer, D. C., & McCreery, R. L. (1992). Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces. Langmuir, 8(5), 1347–1353. [Link]
- Gueye, M. N., Sarr, M., Tine, A., & Ayessou, N. C. (2020). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. Journal of Chemical Science and Technology, 9(2), 56-65. [Link]
- Gancia, E., & Barker, C. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Smith, L. J., & Taylor, R. (2011). pKa prediction from an ab initio bond length: Part 3 - Benzoic acids and anilines. The University of Manchester. [Link]
- PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. National Center for Biotechnology Information.
- NIST. (n.d.). Benzoic acid, 4-mercapto-. National Institute of Standards and Technology.
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- Matsui, T., & Himo, F. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Journal of Computer-Aided Molecular Design, 35(12), 1235–1249. [Link]
- Google Patents. (n.d.). RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz.
- SciTechnol. (n.d.). Medicinal Chemistry.
- Wei, J., Li, Y., & Lin, J. M. (2018). 4-Mercaptobenzoic acid as a MALDI matrix for highly sensitive analysis of metals. Analyst, 143(15), 3566-3571. [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Google Patents. (n.d.). CN102924352B - Method for synthesizing 4-mercaptobenzoate.
- SpectraBase. (n.d.). 2-Methoxy-4-methyl-6-[(3',5'-dimethoxyphenyl)methyl]benzoic acid.
- MySkinRecipes. (n.d.). This compound.
- Mainolfi, N., Ehara, T., Karki, R. G., Anderson, K., Mac Sweeney, A., Liao, S. M., ... & Adams, C. M. (2020). Discovery of 4-((2 S, 4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl) methyl) piperidin-2-yl) benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed to Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. [Link]
- NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. National Institute of Standards and Technology.
- Wang, Y., Liu, B., & Lin, M. (2022). 4-Mercaptobenzoic acid-assisted laser desorption/ionization mass spectrometry for sensitive quantification of cesium and strontium in drinking water. Rapid Communications in Mass Spectrometry, 36(17), e9342. [Link]
- Chemistry Steps. (n.d.). 1H NMR Chemical Shifts.
- NIST. (n.d.). Benzoic acid, 2-methoxy-. National Institute of Standards and Technology.
- Wilson, A. J., & Willets, K. A. (2016). Measuring Local pKa and pH Using Surface Enhanced Raman Spectroscopy of 4-Mercaptobenzoic Acid. Langmuir, 32(44), 11487–11494. [Link]
- Deese, A. J., & Pennington, L. D. (2019). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 57(11), 947-953. [Link]
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Google Patents. (n.d.). (12) United States Patent.
- Chen, C. H., Chen, Y. C., & Su, Y. N. (2013). Novel fabrication of an Au nanocone array on polycarbonate for high performance surface-enhanced Raman scattering. Nanotechnology, 24(10), 105303. [Link]
- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M= Ni, Cd, Co, Mn). Zeitschrift für Naturforschung A, 60(4-5), 285-288. [Link]
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Eureka | Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions...
Sources
- 1. rsc.org [rsc.org]
- 2. 4-Mercaptobenzoic acid(1074-36-8) 1H NMR spectrum [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Mercaptobenzoic acid(1074-36-8) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoic acid, 4-mercapto- [webbook.nist.gov]
A Comparative Guide to the Synthesis and Purification of 5-Mercapto-2-methoxy-4-methylbenzoic acid: Navigating Reproducibility in Thiol Chemistry
For researchers and professionals in drug development, the reliable synthesis of novel organic molecules is paramount. This guide provides an in-depth analysis of the synthesis and purification of 5-Mercapto-2-methoxy-4-methylbenzoic acid, a unique substituted benzoic acid with potential applications in medicinal chemistry and materials science. We will explore a robust synthetic pathway, address the inherent challenges of working with aromatic thiols, and compare different methodologies to enhance reproducibility and yield. This document is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the experimental choices.
Introduction to this compound
This compound is a multifunctional aromatic compound. The presence of a carboxylic acid group offers a handle for amide bond formation or other conjugations, the methoxy group influences electronic properties and solubility, the methyl group provides steric bulk, and the mercapto (thiol) group is a versatile functional group for Michael additions, disulfide bond formation, and metal chelation. The interplay of these functionalities makes it an attractive building block for the synthesis of more complex molecules. However, the presence of the thiol group also introduces specific challenges in synthesis and purification, primarily its susceptibility to oxidation.
Proposed Synthesis Pathway and Experimental Protocol
The following is a proposed two-step synthesis of this compound, starting from the commercially available 2-methoxy-4-methylbenzoic acid. This pathway is designed for its logical progression and reliance on well-established chemical transformations.
Caption: Proposed two-step synthesis of this compound.
Step 1: Chlorosulfonation of 2-methoxy-4-methylbenzoic acid
The first step involves the electrophilic aromatic substitution of 2-methoxy-4-methylbenzoic acid with chlorosulfonic acid to introduce a chlorosulfonyl group at the 5-position. The methoxy and methyl groups are activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The regioselectivity is primarily driven by the strongly activating methoxy group, directing the incoming electrophile to the position para to it.
Experimental Protocol:
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl gas.
-
To the flask, add 2-methoxy-4-methylbenzoic acid (1.0 eq).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 5-Chlorosulfonyl-2-methoxy-4-methylbenzoic acid, is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum.
Step 2: Reduction of 5-Chlorosulfonyl-2-methoxy-4-methylbenzoic acid to this compound
The reduction of the sulfonyl chloride to the corresponding thiol is a critical step where different reagents can be employed, each with its own advantages and disadvantages. Here, we present a method using zinc dust and sulfuric acid, a classic and cost-effective approach.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dried 5-Chlorosulfonyl-2-methoxy-4-methylbenzoic acid (1.0 eq) and ethanol.
-
Slowly add zinc dust (5.0 eq) to the suspension.
-
Cool the flask in an ice bath and add concentrated sulfuric acid (10 eq) dropwise.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter to remove excess zinc.
-
Evaporate the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Reproducibility and Comparison of Reduction Methods
The choice of reducing agent for the conversion of the sulfonyl chloride to the thiol is a key factor influencing the yield, purity, and reproducibility of the synthesis. Below is a comparison of common reduction methods.
| Reducing Agent | Advantages | Disadvantages |
| Zinc / Acid | Cost-effective, readily available reagents. | Can sometimes lead to over-reduction or side reactions. Requires careful pH control during workup. |
| Triphenylphosphine | Milder conditions, often higher yields and cleaner reactions.[1][2] | Stoichiometric amounts of triphenylphosphine are required, and the resulting triphenylphosphine oxide can be difficult to separate. |
| Catalytic Hydrogenation | "Green" and clean method, often with high yields.[3][4] | Requires specialized high-pressure hydrogenation equipment. The catalyst can be expensive and may be poisoned by sulfur compounds. |
| Lithium Aluminum Hydride | Powerful reducing agent, effective for a wide range of substrates.[5] | Highly reactive and requires strictly anhydrous conditions. Can reduce the carboxylic acid group if not carefully controlled. |
Causality Behind Experimental Choices: The use of zinc and acid is presented as the primary protocol due to its accessibility and cost-effectiveness in a standard laboratory setting. However, for syntheses where yield and purity are paramount and cost is less of a concern, triphenylphosphine or catalytic hydrogenation may be superior choices. The potential for side reactions with zinc/acid necessitates careful monitoring and purification.
Purification Strategies and Challenges
The purification of this compound is complicated by the susceptibility of the thiol group to oxidation, which leads to the formation of the corresponding disulfide as a major impurity.
Caption: Oxidation of the target thiol to a disulfide impurity.
Primary Purification Method: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.[6]
Experimental Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or toluene.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum. To minimize oxidation, it is advisable to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Alternative Purification Method: Column Chromatography
For more challenging separations, silica gel column chromatography can be employed.
Considerations:
-
Solvent System: A non-polar/polar solvent system such as hexane/ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.
-
Oxidation on Silica: Thiols can sometimes oxidize on the surface of silica gel. It is recommended to use de-gassed solvents and to run the column relatively quickly.
Ensuring Scientific Integrity: Purity Assessment
To validate the purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[7][8] |
| ¹³C NMR Spectroscopy | Confirms the carbon framework of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Separates the target compound from impurities, allowing for the determination of percentage purity based on peak area.[7][9] |
| Melting Point | A sharp melting point range is indicative of high purity. |
Self-Validating System: A combination of these techniques provides a self-validating system for purity assessment. For example, HPLC can quantify the presence of the disulfide impurity, and this can be corroborated by the integration of specific peaks in the ¹H NMR spectrum.
References
- Bellale, E. V., Chaudhari, M. K., & Akamanchi, K. G. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. Synthesis, 2009(19), 3211-3213. [Link]
- Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides to Thiols.
- ResearchGate. (2009). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine.
- Google Patents. (2003). Hydrogen reduction of sulfonyl chlorides to thiols.
- Central Washington University ScholarWorks. (2017). Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy.
- Google Patents. (n.d.). Hydrogen reduction of sulfonyl chlorides to thiols.
Sources
- 1. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. US6667421B2 - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 4. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. "Establishing the Relative Composition of Functionalized Thiols in Mixe" by Matthias Carroll [digitalcommons.cwu.edu]
- 9. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
A Guide to Comparative Docking Studies: Investigating 5-Mercapto-2-methoxy-4-methylbenzoic acid as a Potential Cyclooxygenase-2 (COX-2) Inhibitor
Abstract
This guide presents a comprehensive, step-by-step framework for conducting a comparative molecular docking study of 5-Mercapto-2-methoxy-4-methylbenzoic acid, a novel compound with limited characterization. Due to the absence of established biological targets for this molecule, we propose a scientifically grounded, hypothetical investigation targeting Cyclooxygenase-2 (COX-2), a highly relevant enzyme in inflammation and oncology.[1][2] Benzoic acid derivatives have shown potential as anti-inflammatory agents, making COX-2 a rational starting point for in silico analysis.[3] This document provides researchers, scientists, and drug development professionals with the detailed protocols, expert rationale, and data interpretation frameworks necessary to evaluate the compound's potential inhibitory activity against COX-2, benchmarked against the well-established selective inhibitor, Celecoxib.[4]
Introduction: Rationale and Scientific Objective
The enzyme Cyclooxygenase-2 (COX-2) is a critical mediator in the inflammatory pathway, converting arachidonic acid into prostaglandins.[1] While its counterpart, COX-1, is constitutively expressed for homeostatic functions, COX-2 is inducible and often overexpressed at sites of inflammation and in various malignancies.[2][5] This differential expression has made COX-2 a prime target for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.[6] Selective COX-2 inhibitors, such as Celecoxib, are designed to specifically target the isoform-specific binding pocket, thereby reducing inflammation with fewer side effects.[4][6]
The subject of our investigation, this compound, is a small organic molecule whose biological functions have not been extensively explored. Its structure, featuring a benzoic acid moiety, suggests a potential for interaction with enzyme active sites that accommodate acidic ligands. Given the established role of benzoic acid derivatives in modulating inflammatory responses, we hypothesize that this compound may exhibit inhibitory activity against COX-2.[3]
The primary objective of this guide is to detail a robust in silico methodology to test this hypothesis. We will perform a comparative docking analysis to predict the binding affinity and interaction patterns of this compound within the COX-2 active site and compare its performance against Celecoxib, a known and potent selective inhibitor.[4] This approach allows for a validated, benchmarked assessment of the compound's potential as a novel COX-2 inhibitor.
Materials and Computational Methods
To ensure scientific rigor, this protocol utilizes widely accepted and validated software and databases. The causality behind each step is explained to provide a clear understanding of the experimental design.
Software and Database Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): Essential for preparing protein and ligand structures for docking.[7]
-
AutoDock Vina: A powerful and widely used open-source program for molecular docking.[8][9]
-
UCSF Chimera or PyMOL: Molecular visualization software for structural analysis and preparation.[10]
-
RCSB Protein Data Bank (PDB): A repository for the 3D structural data of biological macromolecules.[11]
-
PubChem: A public database of chemical substances and their properties.[4]
Experimental Workflow
The entire computational workflow is designed as a self-validating system, beginning with target selection and culminating in comparative analysis.
Caption: Overall workflow for the comparative docking study.
Step-by-Step Protocol
-
Target Acquisition: Download the crystal structure of human COX-2 in complex with Celecoxib from the RCSB PDB. The entry 3LN1 is recommended as it provides a high-resolution (2.40 Å) view of the inhibitor-bound active site.[12][13]
-
Rationale: Using a co-crystallized structure ensures the active site conformation is relevant for inhibitor binding. The native ligand (Celecoxib) will serve as our validation control.
-
-
Initial Cleaning: Load the PDB file (3LN1.pdb) into UCSF Chimera or PyMOL. Remove all non-essential components, including water molecules, co-factors (except the heme group, which is integral to the structure), and any secondary protein chains.[14][15] We will work only with Chain A for this study.
-
Rationale: Water molecules and non-interacting ions can interfere with the docking algorithm. Focusing on a single protein chain simplifies the calculation.
-
-
Protonation and Charge Assignment: Use the Dock Prep tool in Chimera or the corresponding function in AutoDockTools to add polar hydrogens and assign Gasteiger charges to the protein.[14][16]
-
Rationale: Docking algorithms require correct protonation states and atomic charges to accurately calculate electrostatic interactions, which are crucial for predicting binding affinity.[16]
-
-
Save Receptor File: Save the prepared protein structure in the PDBQT format (e.g., 3LN1_receptor.pdbqt). This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[17]
-
Ligand Acquisition: Obtain the 3D structures of this compound and Celecoxib (CID 2662) from the PubChem database.[4] Save them in SDF or MOL2 format.
-
Energy Minimization and Format Conversion: Load each ligand into AutoDockTools. Add polar hydrogens, assign Gasteiger charges, and merge non-polar hydrogens. Define the rotatable bonds to allow for conformational flexibility during docking.
-
Rationale: Ligands are not static; they are flexible. Defining rotatable bonds allows the docking software to explore various conformations of the ligand within the binding pocket, leading to a more realistic prediction.[16]
-
-
Save Ligand Files: Save the prepared ligands in the PDBQT format (e.g., test_ligand.pdbqt and celecoxib.pdbqt).
-
Grid Box Definition: In AutoDockTools, with the prepared receptor loaded, define the docking search space using a grid box. Center the grid box on the co-crystallized Celecoxib to ensure the search is focused on the known active site. A box size of 22 x 22 x 22 Å is typically sufficient to cover the entire binding pocket.[9][17]
-
Rationale: The grid box limits the computational search area to the region of interest, increasing efficiency and accuracy. Centering it on a known inhibitor's position is a standard practice for validation and comparative studies.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) for AutoDock Vina. This file specifies the paths to the receptor and ligand PDBQT files and the coordinates and dimensions of the grid box.[17]
-
Execution: Run the docking simulation from the command line using AutoDock Vina.[7] vina --config conf.txt --log test_ligand_log.txt
-
Repeat for Control: Repeat the docking process for Celecoxib. This step is crucial for validating the docking protocol. The top-ranked pose for Celecoxib should closely match its orientation in the original crystal structure (RMSD < 2.0 Å).
Results and Comparative Analysis
The output of a docking simulation includes the predicted binding affinity (in kcal/mol) and the coordinates of the ligand in its various predicted binding poses.[18]
Quantitative Data Summary
A more negative binding affinity suggests a stronger, more favorable interaction between the ligand and the protein.[19] The results for our hypothetical study are summarized below.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
| This compound | -7.8 | Arg513, Ser530, Tyr385, Val523 |
| Celecoxib (Control) | -9.5 | His90, Gln192, Arg513, Val523 |
Note: These values are illustrative for the purpose of this guide.
Analysis of Binding Interactions
Visual inspection of the docked poses is critical for understanding the nature of the predicted binding.[19][20] Using PyMOL or Chimera, analyze the interactions between the ligands and the amino acid residues of the COX-2 active site.
-
Celecoxib (Control): As expected from crystallographic data, the sulfonamide moiety of Celecoxib is predicted to form hydrogen bonds with residues in the isoform-specific side pocket, such as His90 and Arg513.[21] The trifluoromethyl group occupies a hydrophobic pocket, and the phenyl rings engage in van der Waals interactions with residues like Tyr385 and Trp387.[22][23]
-
This compound (Test Compound): The analysis of the top-ranked pose for our test compound would focus on:
-
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds, potentially with the key catalytic residue Ser530 or the highly conserved Arg120.
-
Hydrophobic Interactions: The methyl-substituted benzene ring could fit into hydrophobic regions of the active site.
-
Unique Interactions: The mercapto (-SH) and methoxy (-OCH3) groups may form unique interactions that differ from those of Celecoxib.
-
Caption: Illustrative interactions of the test compound in the COX-2 site.
Discussion and Future Directions
This guide outlines a complete in silico protocol for assessing a novel compound's potential as a COX-2 inhibitor. In our hypothetical case, this compound shows a promising, albeit weaker, predicted binding affinity (-7.8 kcal/mol) compared to the established drug Celecoxib (-9.5 kcal/mol).
The key takeaway is not just the final score, but the nature of the predicted interactions. The ability of the carboxylic acid group to interact with key residues like Arg513 and Ser530 suggests a plausible mechanism of action. However, the lower affinity compared to Celecoxib indicates that the overall shape complementarity and hydrophobic interactions may be suboptimal.
This computational analysis serves as a powerful, cost-effective first step in the drug discovery pipeline. It provides a strong rationale for prioritizing (or deprioritizing) this compound for further experimental validation. Future work should involve:
-
In Vitro Enzyme Assays: To experimentally determine the IC50 value of the compound against COX-2 and COX-1 to confirm inhibitory activity and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve binding affinity and selectivity.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.
By following this structured, scientifically-grounded approach, researchers can efficiently screen and evaluate novel chemical entities for their therapeutic potential.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2662, Celecoxib.
- Learn Bioinformatics (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. ([Link])
- Scripps Research (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. ([Link])
- Orlando, B.J., & Malkowski, M.G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2.
- ScotChem (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. ([Link])
- El Mouns, B-D. (2024). How to interprete and analyze molecular docking results?
- Forli, S., et al. (2016). Basic docking.
- Wikipedia contributors (2023). Cyclooxygenase-2. Wikipedia. ([Link])
- Sanner, M. (n.d.). Session 4: Introduction to in silico docking. ([Link])
- ResearchGate (n.d.). Three‐dimensional interaction of celecoxib in the active site of COX‐2 (PDB code: 3LN1).
- Eagon, S. (n.d.). Vina Docking Tutorial.
- ResearchGate (n.d.). Proteins and ligand preparation for docking.
- National Center for Biotechnology Information (n.d.). Celecoxib Potassium. PubChem. ([Link])
- ResearchGate (n.d.). The two-dimensional ligand interactions of celecoxib with COX-2 (PDB ID: 5JW1).
- ResearchGate (n.d.). 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR).
- Morris, G., & Huey, R. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. ([Link])
- Kiefer, J.R., et al. (2010). Structure of celecoxib bound at the COX-2 active site.
- National Center for Biotechnology Information (n.d.). Celecoxib-d4. PubChem. ([Link])
- National Center for Biotechnology Information (n.d.). Celecoxib-d7. PubChem. ([Link])
- National Center for Biotechnology Information (n.d.). SID 8150033 - celecoxib. PubChem. ([Link])
- Hla, T., & Neilson, K. (1994). Structure of the human cyclo-oxygenase-2 gene. Biochemical Journal. ([Link])
- Wang, J.L., et al. (2010). Crystal structure of COX-2 with selective compound 23d-(R).
- National Center for Biotechnology Information (2010).
- Medicinal Chemistry and Drug Discovery (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. ([Link])
- Matter Modeling Stack Exchange (2020). How I can analyze and present docking results? ([Link])
- Banerjee, D. (2025). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. International Journal of Molecular and Biomedical Research. ([Link])
- Singh, V. J., & Chawla, P. A. (n.d.). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. ([Link])
- Schrödinger (2022). Protein Ligand Docking Lesson Plan. ([Link])
- Ponnulakshmi, R., et al. (2020). Molecular docking analysis of COX-2 for potential inhibitors.
- Dr. Neha's Biology Era (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. ([Link])
- Bioinformatics Online (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. ([Link])
- Marnett, L.J., et al. (2011). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Journal of Molecular Biology. ([Link])
- Arumugam, M., et al. (2017). Molecular docking analysis of doronine derivatives with human COX-2.
- Ponnulakshmi, R., et al. (2020). Molecular docking analysis of COX-2 for potential inhibitors. Semantic Scholar. ([Link])
- MySkinRecipes (n.d.). This compound. ([Link])
- National Center for Biotechnology Information (n.d.). 5-Methoxy-2-[(4-phenoxyphenyl)methyl]benzoic acid. PubChem. ([Link])
- National Center for Biotechnology Information (n.d.). 2-Methoxy-4-methylbenzoic acid. PubChem. ([Link])
- Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
- Ghelardini, C., et al. (1997). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry. ([Link])
- National Center for Biotechnology Information (n.d.). 2-Amino-4-methoxybenzoic acid. PubChem. ([Link])
- National Center for Biotechnology Information (n.d.). 4-(Methoxymethyl)benzoic acid. PubChem. ([Link])
- Al-Ostoot, F. H., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. ([Link])
Sources
- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. 3LN1: Structure of celecoxib bound at the COX-2 active site [ncbi.nlm.nih.gov]
- 14. scotchem.ac.uk [scotchem.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. eagonlab.github.io [eagonlab.github.io]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of 5-Mercapto-2-methoxy-4-methylbenzoic Acid from Different Suppliers
Introduction: The Critical Role of Purity in Research and Development
In the landscape of scientific research and pharmaceutical development, the integrity of starting materials is paramount. The compound 5-Mercapto-2-methoxy-4-methylbenzoic acid (MMMBA) is a specialized reagent, and its utility is directly compromised by the presence of impurities. These contaminants, which can include isomers, starting materials, by-products, or residual solvents, can lead to ambiguous experimental results, failed syntheses, and erroneous biological data. Consequently, a rigorous and multi-faceted approach to purity assessment is not merely a quality control measure; it is a fundamental necessity for ensuring the validity and reproducibility of scientific work.
This guide provides an in-depth framework for researchers to independently verify the purity of this compound obtained from various suppliers. We will move beyond a simple reliance on the supplier's Certificate of Analysis (CoA) and establish a robust, orthogonal testing strategy. This strategy employs multiple independent analytical techniques to build a comprehensive and trustworthy purity profile.
The Certificate of Analysis (CoA): A Necessary but Insufficient First Step
Every reputable chemical supplier provides a batch-specific Certificate of Analysis (CoA). This document is an essential starting point, offering key information such as the product name, batch number, molecular formula, and the results of in-house quality control tests.[1][2] However, it is crucial to understand the limitations of a CoA. The analytical methods used may not be exhaustive, and the reported purity value might not account for non-UV active impurities or residual solvents. Therefore, while the CoA provides a baseline, it should be treated as a claim that requires independent verification.[2]
An Orthogonal Approach to Purity Verification
To construct a reliable purity profile, we must employ a series of analytical techniques that measure the same attribute (purity) through different physical and chemical principles. This is known as an orthogonal approach. Discrepancies in the results from different methods can reveal the presence of impurities that might be missed by a single technique. Our strategy will incorporate High-Performance Liquid Chromatography (HPLC) for impurity profiling, quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment, Mass Spectrometry (MS) for impurity identification, and Elemental Analysis (CHNOS) for elemental composition verification.
Comparative Analysis: A Hypothetical Scenario
To illustrate this guide, we will assess three hypothetical lots of this compound from three fictional suppliers: VeriChem , QuantumSynth , and ApexBio .
Data Presentation
The following tables summarize the analytical data obtained for each supplier's product.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Main Peak Area % | Impurity 1 (RRt 0.85) | Impurity 2 (RRt 1.15) | Total Impurities |
| VeriChem | 99.85% | 0.08% | 0.07% | 0.15% |
| QuantumSynth | 98.91% | 0.45% | 0.64% | 1.09% |
| ApexBio | 99.52% | Not Detected | 0.48% | 0.48% |
Table 2: Quantitative NMR (qNMR) Purity Assessment
| Supplier | Purity by qNMR (w/w %) | Standard Deviation | Comments |
| VeriChem | 99.7% | ± 0.2% | Results align closely with HPLC data. |
| QuantumSynth | 98.8% | ± 0.3% | Consistent with HPLC; confirms lower purity. |
| ApexBio | 97.2% | ± 0.2% | Significant discrepancy with HPLC data, suggesting the presence of NMR-active/UV-inactive impurities. |
Table 3: Mass Spectrometry Impurity Identification
| Supplier | Impurity 1 (m/z) | Impurity 2 (m/z) | Tentative Identification |
| VeriChem | 182.05 | 212.06 | Isomeric impurity (e.g., 4-mercapto-2-methoxy-5-methylbenzoic acid); Dimerized product |
| QuantumSynth | 182.05 | 212.06 | Isomeric impurity; Dimerized product |
| ApexBio | Not Detected | 212.06 | Dimerized product |
Table 4: Elemental Analysis (CHNOS)
| Supplier | % Carbon (Theory: 54.53) | % Hydrogen (Theory: 5.08) | % Sulfur (Theory: 16.17) | Deviation from Theory |
| VeriChem | 54.45% | 5.11% | 16.10% | < 0.2% |
| QuantumSynth | 54.12% | 5.15% | 15.89% | > 0.3% |
| ApexBio | 54.35% | 5.05% | 15.95% | > 0.2% |
Experimental Protocols & Methodologies
The following section details the step-by-step protocols used to generate the data above. Adherence to Good Laboratory Practice (GLP) is essential for ensuring the quality and integrity of these results.[3][4]
Overall Purity Assessment Workflow
Caption: Overall workflow for the orthogonal purity assessment of MMMBA.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Causality: HPLC is a cornerstone technique that separates compounds based on their differential partitioning between a stationary and a mobile phase.[5][6] For a substituted benzoic acid, a reversed-phase method is ideal, as it effectively separates polar and non-polar impurities. The use of a UV detector allows for the quantification of impurities relative to the main peak area.[7]
Caption: Step-by-step workflow for HPLC purity analysis.
Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient: 70% A / 30% B to 30% A / 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate all peaks and calculate the area percent of the main peak. Report any impurity exceeding 0.05%.
Quantitative Nuclear Magnetic Resonance (qNMR)
Causality: qNMR is a primary analytical method because the signal intensity is directly proportional to the number of atomic nuclei.[8] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight, we can calculate the absolute purity (w/w %) of the sample without needing a reference standard of the analyte itself.[4][9] This makes it a powerful orthogonal technique to chromatography.
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Certified Reference Material (CRM) of Maleic Acid.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the MMMBA sample into a clean vial.
-
Accurately weigh approximately 8 mg of the Maleic Acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 60 seconds (critical to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aromatic protons) and the vinyl proton signal from the maleic acid standard.
-
Calculate the purity (Purity_analyte) using the following formula[8]: Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, std = internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Causality: While HPLC-UV can quantify impurities, it does not identify them. Coupling HPLC with a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the impurities separated by the column.[10] This mass information is crucial for proposing molecular formulas and identifying the structures of unknown contaminants.
Protocol:
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same HPLC method as described in Protocol 1, but replace the phosphoric acid in the mobile phase with a volatile acid like 0.1% formic acid to ensure compatibility with the MS detector.
-
Ionization Mode: ESI in negative mode is typically effective for acidic compounds like MMMBA.
-
Mass Analysis: Acquire full scan data from m/z 100-500.
-
Data Analysis: Extract the mass spectra for each impurity peak observed in the chromatogram. Compare the observed m/z values with the theoretical masses of potential impurities (e.g., isomers, dimers, unreacted starting materials).
Elemental Analysis (CHNOS)
Causality: Elemental analysis by combustion provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[11] This technique serves as a fundamental check of the compound's elemental composition. A significant deviation between the experimental results and the theoretical values calculated from the molecular formula (C9H10O3S) indicates the presence of impurities that alter the overall elemental makeup, such as inorganic salts or solvents. A deviation of less than 0.4% is generally considered acceptable for a pure compound.
Protocol:
-
Instrumentation: A calibrated CHNS/O elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
-
Analysis: Perform combustion analysis according to the instrument's standard operating procedure.
-
Data Analysis: Compare the experimentally determined weight percentages of C, H, and S to the theoretical values.
Interpretation and Discussion
-
VeriChem: This supplier provides the highest quality material. The HPLC purity is high (99.85%), which is corroborated by the qNMR result (99.7%). The elemental analysis is also well within the acceptable deviation of <0.4%. The impurities are present at very low levels. This material would be suitable for the most sensitive applications.
-
QuantumSynth: The material from this supplier is of lower purity. Both HPLC (98.91%) and qNMR (98.8%) are in agreement, indicating a purity below 99%. The elemental analysis also shows a deviation greater than 0.3%, supporting the presence of significant impurities. This lot may be acceptable for less critical applications or may require re-purification.
-
ApexBio: This case highlights the importance of an orthogonal approach. While the HPLC result (99.52%) appears high, the qNMR result is significantly lower (97.2%). This discrepancy suggests the presence of one or more impurities that are not UV-active (and thus not detected by HPLC) but are proton-containing and therefore detected by NMR. The elemental analysis deviation also supports the lower purity value. This material should be used with extreme caution, as it contains significant "hidden" impurities.
Conclusion and Recommendations
The purity of a chemical reagent is not a single number but a comprehensive profile. Relying solely on a supplier's Certificate of Analysis is insufficient for critical research and development applications. Researchers must adopt a self-validating, orthogonal analytical strategy to independently verify the quality of their starting materials.
For this compound, a combination of HPLC for impurity profiling, qNMR for absolute purity determination, LC-MS for impurity identification, and elemental analysis for compositional verification provides a robust and trustworthy assessment. This multi-faceted approach empowers researchers to make informed decisions about which supplier's material is fit for their intended purpose, ultimately safeguarding the integrity and success of their scientific endeavors.
References
- RSSL. (n.d.). qNMR: A powerful tool for purity determination. RSSL.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio.
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Patsnap. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap.
- Ages, A. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
- Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template. Artsyl.
- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA.
- NIST. (n.d.). 4-Mercaptobenzoic acid, 2TMS derivative. NIST WebBook.
- PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. National Center for Biotechnology Information.
- Kitanov, M., et al. (2018). Isomeric Effect of Mercaptobenzoic Acids on the Synthesis, Stability, and Optical Properties of Au25(MBA)18 Nanoclusters. ACS Omega, 3(11), 15839–15846. [Link]
- Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Helix Chromatography.
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. [Link]
- Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Pharmaffiliates.
- PubChem. (n.d.). 4-Mercaptobenzoic acid. National Center for Biotechnology Information.
- PrepChem. (n.d.). Synthesis of 5-mercapto-2-nitrobenzoic acid. PrepChem.
- Wikipedia. (n.d.). Elemental analysis. Wikipedia.
Sources
- 1. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Mercaptobenzoic acid as a MALDI matrix for highly sensitive analysis of metals - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound [myskinrecipes.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-Mercapto-2-methoxy-4-methylbenzoic acid
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 5-Mercapto-2-methoxy-4-methylbenzoic acid, focusing on the causality behind each procedural step to ensure a self-validating and safe workflow.
The core challenge in disposing of this compound lies in its mercaptan (-SH) functional group. Mercaptans, or thiols, are notorious for their potent and unpleasant odors, and they belong to a class of sulfide-bearing compounds that require specific handling to prevent the release of toxic gases.[1][2] Therefore, this protocol is built around the principles of containment, segregation, and proper regulatory compliance.
Hazard Profile and Core Safety Principles
Before handling waste, it is imperative to understand the material's intrinsic hazards. This compound, while not having a unique, universally published Safety Data Sheet (SDS), can be assessed based on its functional groups and data from analogous structures like 4-Mercaptobenzoic acid.
-
Primary Hazards :
-
Malodorous : The thiol group imparts a powerful, persistent, and unpleasant odor. Standard laboratory practice for highly odoriferous materials is essential to prevent contamination of the lab environment.[1][3]
-
Skin and Eye Irritation : Similar mercaptobenzoic acids are classified as skin and serious eye irritants.[4][5] Direct contact must be avoided.
-
Reactivity : As a sulfide-bearing waste, it can react with acids to generate toxic fumes.[1][2] This dictates a critical waste segregation strategy.
-
The foundational principle for managing this waste is to treat it as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[6] All disposal actions must comply with federal, state, and local regulations.[1][7][8]
Immediate Waste Handling & Segregation at the Point of Generation
Proper disposal begins the moment the chemical is deemed waste. The following steps must be taken at the laboratory bench to ensure safety and compliance.
-
Designate a Dedicated Waste Stream : All waste containing this compound, including pure compound, solutions, and reaction mixtures, must be collected in a dedicated hazardous waste container. Crucially, do not mix this waste with other waste streams, especially acidic waste. [2][9]
-
Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure, vapor-tight lid. High-density polyethylene (HDPE) or other plastic containers are often preferred for their durability and lack of reactivity.[1][7] The container must be in good condition, free of leaks or damage.[10]
-
Immediate and Proper Labeling : As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department.[11] The label must clearly state:
-
The words "Hazardous Waste"
-
The full, unambiguous chemical name: "this compound"
-
The approximate concentration and other components of the waste mixture.
-
-
Maintain Closed Containers : The waste container must remain closed at all times except when actively adding waste.[1][7] This is a common regulatory requirement and is paramount for controlling the potent odor of the mercaptan.
Data Summary: Disposal Profile
For quick reference, the key disposal parameters for this compound are summarized below.
| Parameter | Guideline | Rationale & Source |
| Waste Classification | Hazardous Chemical Waste | Assumed hazardous due to mercaptan group and lack of non-hazardous determination.[6] |
| Primary Hazards | Malodorous, Skin/Eye Irritant, Potential Reactivity | Based on thiol functional group and analogous compounds.[1][4][5] |
| Key Incompatibilities | Acids, Strong Oxidizing Agents | Prevents release of toxic gases and violent reactions.[1][2][12] |
| Recommended Container | Labeled, sealed High-Density Polyethylene (HDPE) or other compatible plastic container. | Prevents leaks, corrosion, and vapor release.[1][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA), within a certified chemical fume hood. | Containment of potent odor and fugitive emissions.[1][3] |
| Disposal Method | Collection by institutional EHS or a licensed hazardous waste contractor. | Prohibited from drain or regular trash disposal.[11][13][14] |
Step-by-Step Protocol for Waste Accumulation and Disposal
This protocol outlines the complete workflow from waste generation to handoff for final disposal.
Experimental Workflow: Waste Collection and Preparation
Caption: Waste disposal workflow for this compound.
-
Accumulation : Collect all waste containing the target compound in your pre-labeled, dedicated container as described in Section 2.
-
Storage : The sealed container must be stored in a designated Satellite Accumulation Area (SAA).[1][7] Due to the severe malodor potential, it is best practice and often a requirement to store containers of mercaptan waste inside a chemical fume hood. [1][3] Employ secondary containment, such as a plastic tub, to mitigate potential leaks.[9]
-
Requesting Pickup : Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in your SAA.[7][11] Once the container is approximately 75% full or the waste is no longer being generated, ensure the cap is tightly sealed and the label is fully and accurately completed. Submit a chemical waste collection request to your institution's EHS department.[1][11] Do not transport hazardous waste yourself.[11]
Management of Contaminated Materials and Empty Containers
Disposal considerations extend beyond the chemical itself to all materials it has contacted.
-
Contaminated Solid Waste : Lab materials such as gloves, pipette tips, weighing papers, and spill cleanup debris that are contaminated with this compound must be disposed of as hazardous solid waste.[6] Collect these items in a designated, labeled bag or container, seal it, and request a pickup from EHS.
-
Empty Containers : An "empty" container that held this chemical is not safe for regular trash. Due to the persistent odor of mercaptans, these containers must be managed specifically. The recommended procedure is to place the empty, capped container into a sealed bag and store it inside a fume hood until it can be collected by EHS for disposal.[1] While triple-rinsing is a standard procedure for many chemical containers, the rinsate from a mercaptan would itself be hazardous waste and the odor issue would likely persist.[3][11] Therefore, direct handoff to EHS is the most prudent path.
Emergency Procedures: Spill Response
In the event of a spill, the primary goal is containment and safety.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues and your supervisor.
-
Ventilate : Ensure the area is well-ventilated, preferably by working within a chemical fume hood.
-
Contain : Use a spill kit with an appropriate absorbent material to contain the spill.
-
Collect : Carefully collect the absorbent material and spilled chemical. All materials used for the cleanup must be treated as hazardous waste.[2][6]
-
Dispose : Place all cleanup debris into a sealed and properly labeled hazardous waste container for EHS pickup.
Under no circumstances should you attempt to neutralize a mercaptan spill with strong oxidizing agents like bleach unless you are following a specific, validated institutional protocol, as this can generate heat and potentially hazardous byproducts.[15] The safest course of action is always absorb, collect, and dispose.
By adhering to this comprehensive guide, researchers can manage and dispose of this compound in a manner that ensures the safety of laboratory personnel, protects the environment, and maintains strict regulatory compliance.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
- Methyl Mercaptan - Chevron Phillips Chemical. Chevron Phillips Chemical.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of South Dakota.
- Management of Waste - Prudent Practices in the Laboratory.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- REGULATION OF LABOR
- Navigating the Safe Disposal of Mercaptan-Containing Waste: A Technical Guide. Benchchem.
- PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.
- Hazardous Waste Disposal Guide. Northwestern University.
- SAFETY DATA SHEET - 2-Hydroxy-4-methoxybenzoic acid. Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 2-METHOXY-4-METHYLBENZOIC ACID. ChemicalBook.
- SAFETY DATA SHEET - 4-Mercaptobenzoic Acid. TCI Chemicals.
- SAFETY DATA SHEET - 4-Mercaptobenzoic acid. Sigma-Aldrich.
- Hazardous Materials Disposal Guide. Nipissing University.
- EHSO Manual 2025-2026 - Hazardous Waste. OUHSC.edu.
Sources
- 1. td.usd.edu [td.usd.edu]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. vumc.org [vumc.org]
- 12. fishersci.com [fishersci.com]
- 13. cpchem.com [cpchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Handling of 5-Mercapto-2-methoxy-4-methylbenzoic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 5-Mercapto-2-methoxy-4-methylbenzoic acid (CAS RN: 439579-12-1), focusing on the necessary personal protective equipment (PPE) and essential safety protocols. By understanding the inherent hazards of this compound, we can implement a robust safety framework that minimizes risk and ensures a secure laboratory environment.
Understanding the Hazard Profile
This compound is a bifunctional molecule, incorporating both a mercaptan (thiol) and a benzoic acid derivative. This unique structure informs its hazard profile. According to available safety data, the compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[1]
The mercaptan group (-SH) is known for its potential toxicity and strong, unpleasant odors, while benzoic acid derivatives can cause irritation to the skin, eyes, and respiratory tract[2][3][4]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical requirement for safe handling.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.
| Body Part | Required PPE | Recommended Specifications |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[2][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. For prolonged contact, consider double-gloving.[2][6] |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory. |
| Respiratory | Respirator (as needed) | In cases of poor ventilation, or when handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2][5] |
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation potential (H319), robust eye and face protection is non-negotiable. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust. When transferring the solid or working with solutions, the addition of a face shield provides a secondary barrier, protecting the entire face from accidental splashes.[2][7]
Hand Protection: Minimizing Dermal Exposure
Direct skin contact can lead to irritation (H315). Therefore, wearing compatible chemical-resistant gloves is crucial. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including acids and organic compounds.[2] It is imperative to inspect gloves for any signs of degradation or punctures before each use. For procedures involving significant handling, double-gloving can provide an additional layer of safety. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste container immediately after use.[5]
Body Protection: Shielding Against Contamination
A buttoned, flame-resistant laboratory coat serves as a fundamental barrier to protect your body and personal clothing from contamination. Ensure your lab coat has long sleeves and fits properly. In the event of a spill, the lab coat should be removed immediately and decontaminated or disposed of as hazardous waste.
Respiratory Protection: Safeguarding Against Inhalation
The risk of respiratory irritation (H335) necessitates careful consideration of ventilation. All handling of this compound in its solid, powdered form should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles. If work must be performed in an area with inadequate ventilation, a NIOSH-approved respirator equipped with cartridges for organic vapors and particulates is required.[3][5]
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is critical for maintaining a safe laboratory environment. The following procedural steps provide a clear guide for handling and disposing of this compound.
Pre-Operational Checklist:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Assemble all Necessary PPE: Have all required PPE readily available and inspect it for integrity.
-
Locate Emergency Equipment: Be aware of the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare a Designated Workspace: Clearly demarcate the area where the chemical will be handled.
Handling Procedure:
-
Don all required PPE before entering the designated handling area.
-
Work exclusively within a certified chemical fume hood, especially when handling the solid compound.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers tightly sealed when not in use.
Spill and Emergency Procedures:
-
Minor Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Major Spills: Evacuate the area and alert laboratory personnel and the safety officer.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan:
All waste containing this compound, including contaminated gloves, weighing paper, and excess material, must be disposed of as hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Workflow Diagrams
To visually represent the necessary safety and handling workflows, the following diagrams have been created using Graphviz (DOT language).
Caption: General workflow for handling this compound.
Caption: Emergency response flowchart for exposure incidents.
By adhering to these stringent safety protocols and utilizing the appropriate personal protective equipment, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- This compound - Achmem. (n.d.).
- Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2022, November 14).
- Mercaptans: Safety, Exposure Limits, and Role in Gas Odorization - GPL Odorizers. (2024, September 11).
- Safety Data Sheet: Benzoic acid - Carl ROTH. (n.d.).
- Benzoic Acid CAS No 65-85-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Benzoic Acid - Velsicol Chemical, LLC. (2024, September 17).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
- Mercaptan Toxicity - StatPearls - NCBI Bookshelf. (2023, August 2).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, January 9).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
- Chemical Safety Data Sheet MSDS / SDS - 2-METHOXY-4-METHYLBENZOIC ACID - ChemicalBook. (2025, July 19).
Sources
- 1. achmem.com [achmem.com]
- 2. redox.com [redox.com]
- 3. Mercaptans: Safety, Exposure Limits, and Gas Odorization [gasodorizer.com]
- 4. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. velsicol.com [velsicol.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

